Product packaging for Methyl Syringate(Cat. No.:CAS No. 884-35-5)

Methyl Syringate

Cat. No.: B155107
CAS No.: 884-35-5
M. Wt: 212.20 g/mol
InChI Key: ZMXJAEGJWHJMGX-UHFFFAOYSA-N
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Description

Methyl syringate is a benzoate ester obtained by the formal condensation of carboxy group of syringic acid with methanol. It has a role as a plant metabolite. It is a benzoate ester, a dimethoxybenzene and a member of phenols. It is functionally related to a syringic acid.
Methyl 4-hydroxy-3,5-dimethoxybenzoate has been reported in Taraxacum formosanum, Litsea hypophaea, and other organisms with data available.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H12O5 B155107 Methyl Syringate CAS No. 884-35-5

Properties

IUPAC Name

methyl 4-hydroxy-3,5-dimethoxybenzoate
Source PubChem
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InChI

InChI=1S/C10H12O5/c1-13-7-4-6(10(12)15-3)5-8(14-2)9(7)11/h4-5,11H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZMXJAEGJWHJMGX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1O)OC)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00237016
Record name Benzoic acid, 4-hydroxy-3,5-dimethoxy-, methyl ester
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Molecular Weight

212.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

884-35-5
Record name Methyl syringate
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Record name Methyl syringate
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Record name Benzoic acid, 4-hydroxy-3,5-dimethoxy-, methyl ester
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Record name Benzoic acid, 4-hydroxy-3,5-dimethoxy-, methyl ester
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Record name METHYL SYRINGATE
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Foundational & Exploratory

An In-depth Technical Guide to the Natural Sources and Isolation of Methyl Syringate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl syringate (methyl 4-hydroxy-3,5-dimethoxybenzoate) is a naturally occurring phenolic compound that has garnered significant interest within the scientific community due to its diverse biological activities. These include its role as a selective TRPA1 agonist and its ability to inhibit aflatoxin production, positioning it as a molecule of interest for therapeutic and agricultural applications. This technical guide provides a comprehensive overview of the primary natural sources of this compound, detailing quantitative data on its occurrence. Furthermore, it presents in-depth experimental protocols for its isolation and purification from these sources and visualizes key biological signaling pathways, offering a critical resource for researchers in natural product chemistry and drug development.

Natural Sources of this compound

This compound is found in a variety of plant species and is notably abundant in specific types of honey, where it serves as a key chemical marker for botanical origin.

Plant Sources

This compound has been identified in several plant species, often as a constituent of their essential oils or extracts. Key plant sources include:

  • Betula alba (White Birch): The essential oil derived from the bark of Betula alba is a known source of this compound, where it contributes to the oil's biological properties, including the inhibition of aflatoxin production.

  • Limonium lopadusanum: This plant, endemic to the island of Lampedusa, produces this compound as one of its secondary metabolites.

  • Illicium micranthum: The herbs of this plant have been found to contain this compound, which has been isolated and studied for its unique inhibitory activity against aflatoxin production.

  • Taraxacum formosanum (Taiwan Dandelion) and Litsea hypophaea: These plants have also been reported to contain this compound.

  • Kalopanax pictus: The leaves of this plant are a source of this compound, which has been identified as a specific and selective activator of the hTRPA1 ion channel.

Honey

Certain monofloral honeys are particularly rich in this compound, making them a significant natural source. The compound is transferred from the nectar of the flowers to the honey.

  • Asphodel Honey (Asphodelus microcarpus): This honey is distinguished by its exceptionally high concentration of this compound. It is considered a definitive chemical marker for authenticating this type of honey.

  • Manuka Honey (Leptospermum scoparium): While known for other markers, Manuka honey also contains this compound, which contributes to its overall phenolic profile and biological activity.

Quantitative Data on this compound Content

The concentration of this compound varies significantly among its natural sources. The following tables summarize the available quantitative data to facilitate comparison.

Table 1: Quantitative Content of this compound in Honey

Honey TypeBotanical OriginThis compound Concentration (mg/kg)Reference
Asphodel HoneyAsphodelus microcarpus≥ 122.6
Manuka HoneyLeptospermum scoparium< 5
Robinia, Rape, Chestnut, Clover, Linden Blossom, Dandelion, Sunflower, Thyme, Fir HoneysVarious< 5

Table 2: Quantitative Data for this compound in Plant Sources

Plant SourcePlant PartMethod of AnalysisReported ContentReference
Betula albaEssential Oil from BarkNot specifiedIdentified as a key inhibitor of aflatoxin production
Limonium lopadusanumWhole PlantChromatography9.9 mg isolated from 1.5 kg of fresh plant material

Note: Quantitative data for many plant sources is not as readily available or standardized as it is for honey.

Experimental Protocols for Isolation and Purification

The isolation of this compound from its natural sources typically involves solvent extraction followed by chromatographic purification.

Isolation from Honey (Asphodel Honey)

This protocol is adapted from methods used for the analysis of phenolic compounds in honey.

Objective: To extract and purify this compound from Asphodel honey.

Methodology:

  • Sample Preparation and Extraction:

    • Dissolve 40 g of honey in 22 mL of ultrapure water.

    • Add 1.5 g of anhydrous Na₂SO₄ to aid in the separation of layers.

    • Perform a liquid-liquid extraction using dichloromethane (CH₂Cl₂) as the solvent. Extract the aqueous honey solution three times with 20 mL portions of CH₂Cl₂ in an ultrasonic bath for 30 minutes for each extraction.

    • Combine the organic layers and filter them over anhydrous Na₂SO₄ to remove any residual water.

    • Concentrate the organic extract to approximately 200 µL using a Kuderna-Danish concentrator or a rotary evaporator.

  • Purification by Thin Layer Chromatography (TLC):

    • The concentrated extract can be further purified by preparative TLC.

    • Apply the extract to a silica gel TLC plate.

    • Develop the plate using a solvent system such as n-hexane-EtOAc (6:4).

    • Identify the band corresponding to this compound under UV light by comparison with a standard.

    • Scrape the silica from the identified band and elute the compound with a suitable solvent like ethyl acetate or methanol.

    • Evaporate the solvent to obtain purified this compound.

  • Quantification by High-Performance Liquid Chromatography with Diode-Array Detection (HPLC-DAD):

    • The concentration of this compound in the initial extract or the purified fraction is determined using HPLC-DAD.

    • Column: A C18 reverse-phase column is typically used.

    • Mobile Phase: A gradient of water (often with a small amount of acid like formic acid for better peak shape) and an organic solvent like methanol or acetonitrile.

    • Detection: The DAD is set to monitor the absorbance at the λmax of this compound (around 275-280 nm).

    • Quantification: A calibration curve is generated using pure this compound standards of known concentrations to quantify the amount in the sample.

Isolation from Limonium lopadusanum

This protocol is based on the phytochemical investigation of L. lopadusanum.

Objective: To isolate this compound from the plant material of L. lopadusanum.

Methodology:

  • Extraction:

    • Extract 1.5 kg of fresh plant material with a mixture of H₂O/MeOH (1/1, v/v) at room temperature for 24 hours with stirring.

    • Centrifuge the suspension and separate the supernatant.

    • Perform a liquid-liquid partition of the supernatant against n-hexane to remove nonpolar compounds.

    • Subsequently, extract the remaining aqueous phase with dichloromethane (CH₂Cl₂).

    • Combine the CH₂Cl₂ extracts, dry over Na₂SO₄, and evaporate under reduced pressure to yield a crude extract.

  • Purification by Column and Thin Layer Chromatography:

    • Subject the crude CH₂Cl₂ extract to silica gel column chromatography.

    • Elute the column with a solvent system of increasing polarity, for example, a gradient of CHCl₃ and iso-PrOH.

    • Monitor the collected fractions by TLC.

    • Combine fractions containing this compound.

    • Perform a final purification step using preparative TLC with a solvent system like n-hexane-EtOAc (6:4) to yield pure this compound (9.9 mg was obtained from 1.5 kg of plant material in one study).

Isolation from Betula alba (White Birch) Bark

This compound is a component of the essential oil of Betula alba. While a specific protocol for its isolation is not detailed in the search results, a general workflow can be proposed based on standard phytochemical methods.

Objective: To isolate this compound from the essential oil of Betula alba bark.

Methodology:

  • Essential Oil Extraction:

    • Obtain the essential oil from dried and powdered birch bark using hydrodistillation or steam distillation. This process involves heating the bark with water to vaporize the volatile compounds, which are then condensed and collected.

  • Fractionation of the Essential Oil:

    • The crude essential oil is a complex mixture. Fractionation can be achieved using column chromatography over silica gel or Sephadex.

    • Elute the column with a nonpolar solvent (e.g., hexane) and gradually increase the polarity by adding a more polar solvent (e.g., ethyl acetate).

  • Purification of this compound:

    • Monitor the fractions from the column chromatography by TLC or GC-MS to identify those containing this compound.

    • Combine the relevant fractions and subject them to a final purification step, such as preparative HPLC or crystallization, to obtain pure this compound.

Key Biological Signaling Pathways

This compound's biological activities are linked to its interaction with specific molecular targets.

TRPA1 Agonist Signaling Pathway

This compound is a selective agonist of the Transient Receptor Potential Ankryin 1 (TRPA1) ion channel, which is expressed in the gastrointestinal tract.

Mechanism:

  • Activation of TRPA1: this compound binds to and activates the TRPA1 channel on enteroendocrine cells in the gut.

  • Calcium Influx: Activation of the TRPA1 channel leads to an influx of Ca²⁺ into the cell.

  • Hormone Release: The increase in intracellular Ca²⁺ triggers the release of gut hormones, specifically Peptide YY (PYY).

  • Physiological Effects: PYY then acts to suppress food intake and delay gastric emptying.

This pathway highlights the potential of this compound in the regulation of appetite and metabolism.

TRPA1_Signaling_Pathway MS This compound TRPA1 TRPA1 Channel (on Enteroendocrine Cell) MS->TRPA1 Activates Ca_influx Ca²⁺ Influx TRPA1->Ca_influx Opens to allow PYY_release PYY Release Ca_influx->PYY_release Triggers Food_Intake Suppression of Food Intake PYY_release->Food_Intake Leads to Gastric_Emptying Delayed Gastric Emptying PYY_release->Gastric_Emptying Leads to

Caption: this compound TRPA1 Agonist Pathway.

Inhibition of Aflatoxin Production

This compound has been shown to inhibit the production of aflatoxins by fungi such as Aspergillus parasiticus and Aspergillus flavus.

Mechanism: The primary mechanism of action is the downregulation of genes essential for aflatoxin biosynthesis.

  • Targeting Gene Expression: this compound reduces the mRNA levels of key regulatory and structural genes in the aflatoxin biosynthesis pathway.

  • Affected Genes: These include aflR (a key transcriptional regulator), pksA (polyketide synthase), and omtB (O-methyltransferase).

  • Inhibition of Biosynthesis: By reducing the expression of these genes, the enzymatic machinery required to produce aflatoxins is diminished, leading to a significant decrease in aflatoxin output without substantially inhibiting fungal growth.

Aflatoxin_Inhibition_Pathway cluster_genes MS This compound Gene_Expression mRNA Expression of Aflatoxin Biosynthesis Genes MS->Gene_Expression Inhibits aflR aflR pksA pksA omtB omtB Aflatoxin_Production Aflatoxin Production Gene_Expression->Aflatoxin_Production Leads to

Caption: Aflatoxin Production Inhibition by this compound.

Conclusion

This compound is a valuable natural product with well-defined biological activities. This guide has outlined its primary natural sources, provided quantitative data on its abundance, and detailed experimental protocols for its isolation. The elucidation of its roles as a TRPA1 agonist and an inhibitor of aflatoxin production opens avenues for its application in drug development and food safety. The methodologies and data presented herein serve as a foundational resource for researchers seeking to explore the full potential of this promising molecule.

In Vitro Biological Activity of Methyl Syringate: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl syringate, a phenolic compound found in various plants and a notable component of Manuka honey, has garnered significant scientific interest for its diverse biological activities. This technical guide provides an in-depth overview of the in vitro bioactivities of this compound, with a focus on its antioxidant, anti-inflammatory, anti-cancer, and neuroprotective properties. The information presented herein is intended to serve as a comprehensive resource for researchers and professionals in the fields of pharmacology, drug discovery, and natural product chemistry. This document summarizes key quantitative data, details experimental methodologies, and visualizes the underlying signaling pathways to facilitate a deeper understanding of this compound's therapeutic potential.

Quantitative Data Summary

The following tables provide a consolidated summary of the quantitative data reported for the in vitro biological activities of this compound.

Table 1: Anti-inflammatory and Antioxidant Activities of this compound

Biological ActivityAssayCell Line/SystemConcentration/IC₅₀EffectReference
Anti-inflammatory NETosis InhibitionPrimary Human Neutrophils100 µM - 1.7 mM50% - 63% reduction in NET formation[1]
Intracellular ROS InhibitionPrimary Human Neutrophils10 µM - 1.7 mM50% - 66% reduction in ROS activity[1]
COX-2 InhibitionA549 (Human Lung Carcinoma)Not specifiedSuppression of hypoxia-induced COX-2 expression[2]
Antioxidant DPPH Radical ScavengingChemical AssayWeaker than gallic acidWeak activity[3]

Table 2: Anticancer Activity of this compound

Cell LineCancer TypeIC₅₀ ValueReference
A549Human Lung CarcinomaSuppresses hypoxia-induced cell migration and invasion[2]

Table 3: Other In Vitro Activities of this compound

Biological ActivityTarget/OrganismIC₅₀/EC₅₀ ValueEffectReference
Aflatoxin Production Inhibition Aspergillus parasiticus0.9 mMInhibition of aflatoxin production[3]
Aspergillus flavus0.8 mMInhibition of aflatoxin production[3]
hTRPA1 Activation hTRPA1-expressing cellsEC₅₀ = 507.4 µMSelective activation of hTRPA1[1]

Detailed Experimental Protocols

This section outlines the methodologies for key in vitro experiments cited in this guide.

Antioxidant Activity Assays

a) DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

  • Principle: This assay measures the ability of an antioxidant to donate an electron and scavenge the stable DPPH free radical. The reduction of DPPH is monitored by the decrease in its absorbance at 517 nm.

  • Protocol:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or ethanol).

    • Prepare a fresh solution of DPPH in the same solvent to a concentration that gives an absorbance of approximately 1.0 at 517 nm.

    • In a 96-well microplate, add various concentrations of the this compound solution to the wells.

    • Add the DPPH solution to each well to initiate the reaction.

    • Incubate the plate in the dark at room temperature for 30 minutes.

    • Measure the absorbance of each well at 517 nm using a microplate reader.

    • A control containing the solvent and DPPH solution is also measured.

    • The percentage of radical scavenging activity is calculated using the formula: (A_control - A_sample) / A_control * 100, where A_control is the absorbance of the control and A_sample is the absorbance of the sample.

    • The IC₅₀ value (the concentration of the compound that scavenges 50% of the DPPH radicals) is determined from a dose-response curve.

b) ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay

  • Principle: This assay is based on the ability of antioxidants to scavenge the pre-formed ABTS radical cation (ABTS•+). The reduction of the blue-green ABTS•+ is measured by the decrease in absorbance at 734 nm.

  • Protocol:

    • Prepare the ABTS radical cation by reacting a 7 mM ABTS stock solution with 2.45 mM potassium persulfate in the dark at room temperature for 12-16 hours.

    • Dilute the ABTS•+ solution with ethanol or phosphate-buffered saline (PBS) to an absorbance of 0.70 ± 0.02 at 734 nm.

    • Prepare various concentrations of this compound solution.

    • Add the this compound solutions to the diluted ABTS•+ solution.

    • After a set incubation time (e.g., 6 minutes), measure the absorbance at 734 nm.

    • The percentage of inhibition is calculated similarly to the DPPH assay.

    • The antioxidant activity can be expressed as Trolox Equivalent Antioxidant Capacity (TEAC).

Anti-inflammatory Activity Assays

a) Neutrophil Extracellular Trap (NET) Formation Assay

  • Principle: This assay quantifies the release of extracellular DNA, a key component of NETs, from activated neutrophils.

  • Protocol:

    • Isolate primary human neutrophils from peripheral blood.

    • Seed the neutrophils in a 96-well plate.

    • Pre-treat the cells with various concentrations of this compound for a specified time.

    • Stimulate the neutrophils with a NET-inducing agent, such as phorbol 12-myristate 13-acetate (PMA).

    • Add a cell-impermeable DNA dye (e.g., Sytox Green or PicoGreen) to the wells.

    • Measure the fluorescence intensity over time using a plate reader to quantify the amount of extracellular DNA released.

    • The percentage of NETosis inhibition is calculated relative to the stimulated control.[1]

b) Intracellular Reactive Oxygen Species (ROS) Assay

  • Principle: This assay measures the levels of intracellular ROS using a fluorescent probe, such as 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA). DCFH-DA is deacetylated by cellular esterases and then oxidized by ROS to the highly fluorescent 2',7'-dichlorofluorescein (DCF).

  • Protocol:

    • Culture cells (e.g., primary human neutrophils or RAW 264.7 macrophages) in a 96-well plate.

    • Load the cells with DCFH-DA by incubating them with the probe.

    • Wash the cells to remove excess probe.

    • Treat the cells with various concentrations of this compound.

    • Induce oxidative stress by adding a stimulating agent (e.g., PMA or lipopolysaccharide (LPS)).

    • Measure the fluorescence intensity of DCF at an excitation wavelength of ~485 nm and an emission wavelength of ~535 nm.

    • The reduction in fluorescence intensity in this compound-treated cells compared to the stimulated control indicates its ROS scavenging activity.[1]

c) Nitric Oxide (NO) Production Assay (Griess Assay)

  • Principle: This assay measures the concentration of nitrite (NO₂⁻), a stable and nonvolatile breakdown product of NO, in cell culture supernatants.

  • Protocol:

    • Seed RAW 264.7 macrophage cells in a 96-well plate and allow them to adhere.

    • Pre-treat the cells with various concentrations of this compound for 1 hour.

    • Stimulate the cells with LPS (e.g., 1 µg/mL) for 24 hours to induce NO production.

    • Collect the cell culture supernatant.

    • Mix an equal volume of the supernatant with Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine dihydrochloride in phosphoric acid).

    • Incubate the mixture at room temperature for 10-15 minutes to allow for color development (a purple azo dye).

    • Measure the absorbance at 540 nm.

    • The concentration of nitrite is determined from a standard curve prepared with sodium nitrite.

Anticancer Activity Assays

a) MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Cell Viability Assay

  • Principle: This colorimetric assay measures cell viability based on the ability of mitochondrial dehydrogenases in living cells to reduce the yellow tetrazolium salt MTT to purple formazan crystals.

  • Protocol:

    • Seed cancer cells (e.g., A549, HCT116, MCF-7, HepG2) in a 96-well plate and allow them to attach overnight.

    • Treat the cells with various concentrations of this compound for a specified period (e.g., 24, 48, or 72 hours).

    • Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing formazan crystals to form.

    • Solubilize the formazan crystals by adding a solubilization solution (e.g., DMSO or a solution of SDS in HCl).

    • Measure the absorbance of the solubilized formazan at a wavelength of ~570 nm.

    • The percentage of cell viability is calculated relative to the untreated control cells.

    • The IC₅₀ value (the concentration that inhibits 50% of cell growth) is determined from a dose-response curve.

b) Apoptosis Assay by Flow Cytometry (Annexin V/Propidium Iodide Staining)

  • Principle: This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells. Annexin V binds to phosphatidylserine (PS), which is translocated to the outer leaflet of the plasma membrane in early apoptotic cells. Propidium iodide (PI) is a fluorescent nuclear stain that can only enter cells with compromised membranes (late apoptotic and necrotic cells).

  • Protocol:

    • Treat cancer cells with this compound for a desired time.

    • Harvest the cells (including both adherent and floating cells).

    • Wash the cells with cold PBS.

    • Resuspend the cells in Annexin V binding buffer.

    • Add FITC-conjugated Annexin V and PI to the cell suspension.

    • Incubate the cells in the dark at room temperature for 15 minutes.

    • Analyze the stained cells by flow cytometry.

    • Quantify the percentage of cells in each quadrant: viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+).

c) Cell Cycle Analysis by Flow Cytometry (Propidium Iodide Staining)

  • Principle: This method analyzes the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M) based on their DNA content. PI stoichiometrically binds to DNA, and the fluorescence intensity is proportional to the DNA content.

  • Protocol:

    • Treat cells with this compound for the desired duration.

    • Harvest and wash the cells with PBS.

    • Fix the cells in cold 70% ethanol and store them at -20°C overnight.

    • Wash the cells to remove the ethanol.

    • Treat the cells with RNase A to degrade RNA and prevent its staining.

    • Stain the cells with a solution containing PI.

    • Analyze the DNA content of the cells by flow cytometry.

    • The resulting histogram is analyzed to determine the percentage of cells in each phase of the cell cycle.

Neuroprotective Activity Assay

a) MPP⁺-Induced Neurotoxicity Assay in SH-SY5Y Cells

  • Principle: This assay models Parkinson's disease-like neurodegeneration by inducing cytotoxicity in the human neuroblastoma cell line SH-SY5Y using the neurotoxin 1-methyl-4-phenylpyridinium (MPP⁺). The neuroprotective effect of a compound is assessed by its ability to mitigate this toxicity.

  • Protocol:

    • Culture SH-SY5Y cells in a 96-well plate.

    • Pre-treat the cells with various concentrations of this compound for a specified duration.

    • Expose the cells to a toxic concentration of MPP⁺.

    • After the incubation period, assess cell viability using the MTT assay as described previously.

    • An increase in cell viability in the this compound-treated groups compared to the MPP⁺-only treated group indicates a neuroprotective effect.

Signaling Pathways and Mechanisms of Action

The following diagrams illustrate the key signaling pathways modulated by this compound, providing insights into its mechanisms of action.

anti_inflammatory_pathway cluster_stimulus Inflammatory Stimulus (e.g., Hypoxia, PMA) cluster_cell Cell Stimulus Stimulus COX2 COX-2 Expression Stimulus->COX2 ROS Intracellular ROS Stimulus->ROS Methyl_Syringate This compound TRPA1 TRPA1 Channel Methyl_Syringate->TRPA1 Activates Methyl_Syringate->ROS Inhibits NETosis NETosis Methyl_Syringate->NETosis Inhibits TRPA1->COX2 Inhibits Inflammation Inflammation COX2->Inflammation ROS->NETosis NETosis->Inflammation

Caption: Anti-inflammatory mechanism of this compound.

nf_kb_pathway cluster_stimulus Inflammatory Stimulus (e.g., LPS) cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stimulus Stimulus IKK IKK Complex Stimulus->IKK Activates Methyl_Syringate This compound Methyl_Syringate->IKK Inhibits IkBa IκBα IKK->IkBa Phosphorylates IkBa_P P-IκBα IkBa->IkBa_P NFkB NF-κB (p50/p65) NFkB_nuc NF-κB (p50/p65) NFkB->NFkB_nuc Translocates IkBa_P->NFkB Releases Gene_Expression Pro-inflammatory Gene Expression NFkB_nuc->Gene_Expression Induces

Caption: Inhibition of the NF-κB signaling pathway by this compound.

intrinsic_apoptosis_pathway cluster_stimulus Apoptotic Stimulus cluster_cell Cell Stimulus Stimulus Bax Bax Stimulus->Bax Activates Methyl_Syringate This compound Methyl_Syringate->Bax Promotes Bcl2 Bcl-2 Methyl_Syringate->Bcl2 Inhibits Mitochondrion Mitochondrion Bax->Mitochondrion Permeabilizes Bcl2->Bax Inhibits Cytochrome_c Cytochrome c Mitochondrion->Cytochrome_c Releases Caspase9 Caspase-9 Cytochrome_c->Caspase9 Activates Caspase3 Caspase-3 Caspase9->Caspase3 Activates Apoptosis Apoptosis Caspase3->Apoptosis

Caption: Induction of the intrinsic apoptotic pathway by this compound.

extrinsic_apoptosis_pathway cluster_stimulus Extracellular cluster_cell Cell FasL FasL Fas Fas Receptor FasL->Fas Binds Methyl_Syringate This compound Methyl_Syringate->Fas Sensitizes? FADD FADD Fas->FADD Recruits Caspase8 Caspase-8 FADD->Caspase8 Recruits & Activates Caspase3 Caspase-3 Caspase8->Caspase3 Activates Apoptosis Apoptosis Caspase3->Apoptosis

Caption: Potential involvement of this compound in the extrinsic apoptotic pathway.

Conclusion

The in vitro evidence presented in this technical guide highlights the significant biological activities of this compound. Its demonstrated antioxidant, anti-inflammatory, anti-cancer, and neuroprotective properties underscore its potential as a lead compound for the development of novel therapeutic agents. The detailed experimental protocols and visualized signaling pathways provided herein offer a solid foundation for further research into the molecular mechanisms and potential clinical applications of this promising natural product. Future studies should focus on expanding the scope of in vitro investigations to a wider range of cell lines and disease models, as well as progressing to in vivo studies to validate these preliminary findings.

References

A Technical Guide to the Spectroscopic Data of Methyl Syringate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the spectroscopic data for methyl syringate, a phenolic compound of significant interest in various research fields, including drug development. This document presents its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with detailed experimental protocols and a visualization of its relevant signaling pathway.

Spectroscopic Data

The following tables summarize the key spectroscopic data for this compound (IUPAC Name: Methyl 4-hydroxy-3,5-dimethoxybenzoate; CAS Number: 884-35-5).

¹H NMR (Proton NMR) Data

Chemical Shift (δ) ppmMultiplicityNumber of ProtonsAssignment
~7.23s2HH-2, H-6 (Aromatic)
~5.90s1HAr-OH
~3.89s6H2 x -OCH₃
~3.87s3H-COOCH₃

¹³C NMR (Carbon-13) NMR Data

Chemical Shift (δ) ppmCarbon Assignment
~167.0C=O (Ester)
~147.0C-3, C-5
~141.0C-4
~120.5C-1
~106.5C-2, C-6
~56.5-OCH₃ (methoxy)
~52.5-OCH₃ (ester)

The IR spectrum of this compound exhibits characteristic absorption bands corresponding to its functional groups.

Wavenumber (cm⁻¹)IntensityAssignment
3550 - 3200Strong, BroadO-H stretch (phenolic)
~3000 - 2850MediumC-H stretch (aromatic and alkyl)
~1710StrongC=O stretch (ester carbonyl)
~1600, ~1500MediumC=C stretch (aromatic ring)
~1320 - 1210StrongC-O stretch (ester and ether)
~1120StrongC-O stretch (ether)

The mass spectrum of this compound obtained by electron ionization (EI) shows a distinct fragmentation pattern.

Mass-to-Charge Ratio (m/z)Relative IntensityAssignment
212Moderate[M]⁺ (Molecular Ion)
181High[M - OCH₃]⁺
153Moderate[M - COOCH₃]⁺
125Low[M - COOCH₃ - CO]⁺

Experimental Protocols

The following are detailed methodologies for acquiring the spectroscopic data presented.

  • Sample Preparation: Approximately 10-20 mg of this compound is dissolved in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a 5 mm NMR tube. A small amount of tetramethylsilane (TMS) can be added as an internal standard (δ 0.00 ppm).

  • ¹H NMR Acquisition: Proton NMR spectra are recorded on a 400 MHz (or higher) spectrometer. Typical parameters include a spectral width of 12-16 ppm, a pulse width of 30-45 degrees, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds. A sufficient number of scans (e.g., 16 or 32) are averaged to obtain a good signal-to-noise ratio.

  • ¹³C NMR Acquisition: Carbon-13 NMR spectra are recorded on the same spectrometer, typically at a frequency of 100 MHz. Due to the low natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) and a longer relaxation delay (2-5 seconds) are required. Proton decoupling is employed to simplify the spectrum to single lines for each unique carbon atom.

  • Sample Preparation (KBr Pellet Method): 1-2 mg of finely ground this compound is mixed with approximately 100-200 mg of dry potassium bromide (KBr) powder in an agate mortar and pestle. The mixture is then pressed into a thin, transparent pellet using a hydraulic press.

  • FTIR Acquisition: A background spectrum of a blank KBr pellet is first recorded. The sample pellet is then placed in the sample holder of an FTIR spectrometer. The spectrum is typically recorded from 4000 to 400 cm⁻¹ with a resolution of 4 cm⁻¹. Multiple scans (e.g., 16 or 32) are co-added to improve the signal-to-noise ratio.

  • Sample Introduction: A dilute solution of this compound in a volatile organic solvent (e.g., methanol or dichloromethane) is introduced into the mass spectrometer, often via a gas chromatograph (GC-MS) for separation and purification.

  • Ionization (Electron Ionization - EI): In the ion source, the vaporized sample molecules are bombarded with a beam of high-energy electrons (typically 70 eV). This causes the molecules to ionize and fragment.

  • Mass Analysis: The resulting positively charged ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole).

  • Detection: The separated ions are detected, and their relative abundance is plotted against their m/z value to generate the mass spectrum.

Signaling Pathway Visualization

This compound has been identified as a selective agonist of the Transient Receptor Potential Ankryin 1 (TRPA1) ion channel.[1][2] Its activation of TRPA1 has been linked to various physiological effects, including the suppression of hypoxia-induced inflammation and the regulation of food intake.[1]

The following diagram illustrates a typical workflow for the spectroscopic analysis of a solid organic compound like this compound.

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Acquisition & Processing Sample This compound (Solid) NMR_Prep Dissolve in Deuterated Solvent Sample->NMR_Prep IR_Prep Prepare KBr Pellet Sample->IR_Prep MS_Prep Dissolve in Volatile Solvent Sample->MS_Prep NMR NMR Spectrometer NMR_Prep->NMR IR FTIR Spectrometer IR_Prep->IR MS GC-MS MS_Prep->MS NMR_Data 1H & 13C NMR Spectra NMR->NMR_Data IR_Data IR Spectrum IR->IR_Data MS_Data Mass Spectrum MS->MS_Data

A generalized workflow for the spectroscopic analysis of this compound.

This diagram illustrates the signaling cascade initiated by the binding of this compound to the TRPA1 channel, leading to downstream cellular responses.

signaling_pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol cluster_response Physiological Response MS This compound TRPA1 TRPA1 Channel MS->TRPA1 activates Ca_Influx Ca²⁺ Influx TRPA1->Ca_Influx leads to COX2_Inhibition Inhibition of Hypoxia-Induced COX-2 Expression Ca_Influx->COX2_Inhibition PYY_Release Increased Plasma PYY Levels Ca_Influx->PYY_Release Anti_Inflammatory Anti-Inflammatory Effect COX2_Inhibition->Anti_Inflammatory Appetite_Suppression Suppression of Food Intake PYY_Release->Appetite_Suppression Gastric_Emptying Delayed Gastric Emptying PYY_Release->Gastric_Emptying

References

Methyl Syringate: A Comprehensive Technical Guide to its Physical Properties

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the physical properties of methyl syringate, a phenolic compound of significant interest in various scientific fields. This document outlines its melting point and solubility characteristics, details the experimental methodologies for their determination, and presents a key biological pathway in which this compound is involved.

Physical and Chemical Properties

This compound, also known as methyl 3,5-dimethoxy-4-hydroxybenzoate, is a benzoate ester derived from the formal condensation of the carboxy group of syringic acid with methanol.[1] Its fundamental properties are summarized below.

PropertyValueSource(s)
Molecular Formula C₁₀H₁₂O₅[2][3]
Molecular Weight 212.2 g/mol [1][3]
Appearance White to beige solid/powder[1]
Melting Point 103-107 °C[1][2][3][4]

Solubility Profile

The solubility of a compound is a critical parameter in drug development and various analytical procedures. This compound exhibits a varied solubility profile across different solvents.

SolventSolubilitySource(s)
Water Slightly soluble (1485 mg/L at 25 °C, estimated)[2][3][5]
Alcohol Soluble[2][3]
Ether Soluble[2][3]
Chloroform Slightly soluble[1][2]
Methanol Slightly soluble[1][2]
DMSO Soluble[6]

Experimental Protocols

The accurate determination of the physical properties of this compound relies on standardized experimental protocols. Below are detailed methodologies for measuring its melting point and solubility.

Melting Point Determination

The melting point of this compound is determined using the capillary method, a standard technique for crystalline solids.[7]

Apparatus:

  • Melting point apparatus (e.g., Mel-Temp or similar)[7]

  • Capillary tubes (sealed at one end)[7]

  • Thermometer or digital temperature probe[7]

  • Mortar and pestle

Procedure:

  • Sample Preparation: A small amount of dry this compound is finely ground using a mortar and pestle. The powdered sample is then packed into a capillary tube to a height of 2-3 mm.[8] The tube is tapped gently to ensure the sample is compact at the bottom.[8]

  • Apparatus Setup: The capillary tube is placed in the heating block of the melting point apparatus. The thermometer or probe is positioned to accurately measure the temperature of the block.[7]

  • Heating and Observation: The apparatus is heated at a controlled rate. An initial rapid heating can be used to determine an approximate melting range.[7] For an accurate measurement, the heating rate should be slow, around 1-2 °C per minute, as the temperature approaches the expected melting point.[7][8]

  • Data Recording: The temperature at which the first drop of liquid appears is recorded as the onset of melting. The temperature at which the entire solid has transformed into a liquid is recorded as the completion of melting. The melting point is reported as this range.[7] For a pure compound, this range is typically narrow.[7]

Solubility Determination (Shake-Flask Method)

The shake-flask method is a conventional and reliable technique for determining the equilibrium solubility of a compound in a specific solvent.[9]

Apparatus:

  • Conical flasks or vials with stoppers

  • Shaking incubator or orbital shaker with temperature control

  • Analytical balance

  • Filtration system (e.g., syringe filters with appropriate membrane)

  • Analytical instrument for quantification (e.g., HPLC-UV, UV-Vis spectrophotometer)

Procedure:

  • Preparation of Supersaturated Solution: An excess amount of this compound is added to a known volume of the solvent in a flask. This ensures that a saturated solution is formed in equilibrium with the undissolved solid.[9]

  • Equilibration: The flask is sealed and placed in a shaking incubator set at a constant temperature (e.g., 25 °C). The mixture is agitated for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.[9] The presence of undissolved solid at the end of this period confirms saturation.[9]

  • Sample Withdrawal and Filtration: An aliquot of the supernatant is carefully withdrawn. It is crucial to immediately filter the sample to remove any undissolved solid particles. The choice of filter membrane should be compatible with the solvent and not bind to the solute.

  • Quantification: The concentration of this compound in the clear, filtered solution is determined using a validated analytical method. A calibration curve prepared with standard solutions of known concentrations is used for accurate quantification.

  • Data Reporting: The solubility is expressed in units such as mg/mL, g/L, or mol/L at the specified temperature.

Biological Pathway: Inhibition of Aflatoxin Biosynthesis

This compound has been shown to inhibit the production of aflatoxins, which are toxic secondary metabolites produced by certain species of Aspergillus fungi.[7] It achieves this by downregulating the expression of key genes in the aflatoxin biosynthetic pathway.[7]

Aflatoxin_Inhibition_Pathway MethylSyringate This compound AflR aflR gene MethylSyringate->AflR inhibits expression of PksA pksA gene MethylSyringate->PksA inhibits expression of OmtB omtB gene MethylSyringate->OmtB inhibits expression of AflatoxinBiosynthesis Aflatoxin Biosynthesis AflR->AflatoxinBiosynthesis required for PksA->AflatoxinBiosynthesis required for OmtB->AflatoxinBiosynthesis required for mRNA_Levels Reduced mRNA Levels

Caption: Inhibition of Aflatoxin Biosynthesis by this compound.

Experimental Workflow: Analysis of this compound in Honey

This compound is a known chemical marker for certain types of honey, such as asphodel honey.[10] Its quantification is essential for honey authentication. A general workflow for its analysis is depicted below.

Honey_Analysis_Workflow cluster_instrumental Instrumental Analysis SamplePrep Honey Sample Preparation (Dissolution & Extraction) Chromatography Chromatographic Separation (e.g., HPLC, GC) SamplePrep->Chromatography Inject Extract Detection Detection (e.g., DAD, MS) Chromatography->Detection Eluted Analytes Quantification Quantification (Comparison with Standards) Detection->Quantification Signal Intensity DataAnalysis Data Analysis & Reporting Quantification->DataAnalysis Concentration Data

Caption: General Workflow for this compound Analysis in Honey.

References

Unveiling Methyl Syringate: A Technical Guide to its Discovery, History, and Analysis in Plants

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

A comprehensive technical guide detailing the discovery, history, and analytical methodologies for the plant-derived compound, methyl syringate, has been compiled for researchers, scientists, and professionals in drug development. This whitepaper provides an in-depth look at the origins of this significant plant metabolite, quantitative data on its distribution, and detailed experimental protocols for its study.

This compound, a benzoate ester formed from the condensation of syringic acid and methanol, is a naturally occurring phenolic compound found across the plant kingdom.[1] Its discovery and history are intrinsically linked to the broader study of phenolic acids and their derivatives in plants. While a definitive first isolation of this compound remains to be pinpointed in historical literature, its identification has been noted in numerous plant species over the years, including Taraxacum formosanum, Litsea hypophaea, Betula alba, Limonium lopadusanum, and Kalopanax pictus.

The biosynthesis of this compound originates from the shikimate pathway, a crucial metabolic route in plants and microorganisms for the production of aromatic amino acids and other key compounds.[2] This pathway synthesizes syringic acid, the direct precursor to this compound. The final step in its formation is the esterification of syringic acid with methanol.

Quantitative Distribution in the Plant Kingdom

This compound is distributed throughout various tissues in plants, including the flowers, leaves, branches, and roots. Its concentration can vary significantly between plant species and even different parts of the same plant. Notably, it has been identified as a key chemical marker in certain monofloral honeys, which provides an indirect measure of its concentration in the nectar of the source plants.

Plant SpeciesPlant Part/ProductConcentration of this compoundReference
Asphodelus microcarpusNectar (via Honey)≥122.6 mg/kg[3]
Leptospermum scoparium (Manuka) & Kunzea ericoides (Kanuka)Nectar (via Honey)High concentrations, used as a marker[3]
Robinia, Rape, Chestnut, Clover, Linden Blossom, Dandelion, Sunflower, Thyme, FirNectar (via Honey)<5 mg/kg[4][3]
Mentha spp.Nectar (via Honey)38.3% - 56.2% of solvent extractives
Leptospermum scopariumFlowers, Leaves, Branches, RootsPresent (quantitative data not specified in the provided search results)[5]

Biosynthesis and Signaling Pathways

The biosynthesis of this compound is an extension of the well-established phenylpropanoid and benzoic acid pathways in plants. The core pathway leading to its precursor, syringic acid, involves a series of enzymatic reactions starting from chorismate.

Syringic Acid Biosynthesis Chorismate Chorismate Phenylalanine Phenylalanine Chorismate->Phenylalanine Cinnamic_Acid Cinnamic Acid Phenylalanine->Cinnamic_Acid PAL p_Coumaric_Acid p-Coumaric Acid Cinnamic_Acid->p_Coumaric_Acid C4H Caffeic_Acid Caffeic Acid p_Coumaric_Acid->Caffeic_Acid C3H Ferulic_Acid Ferulic Acid Caffeic_Acid->Ferulic_Acid COMT 5-Hydroxyferulic_Acid 5-Hydroxyferulic Acid Ferulic_Acid->5-Hydroxyferulic_Acid F5H Sinapic_Acid Sinapic Acid 5-Hydroxyferulic_Acid->Sinapic_Acid COMT Syringic_Acid Syringic Acid Sinapic_Acid->Syringic_Acid Methyl_Syringate This compound Syringic_Acid->Methyl_Syringate SAM-dependent methyltransferase

Biosynthesis of Syringic Acid and this compound.

While the biosynthetic pathway of its precursor is well-understood, the specific signaling roles of this compound within the plant are less defined in current literature. Phenolic compounds, in general, are known to be involved in plant defense responses to biotic and abiotic stress, acting as antioxidants and signaling molecules.[6] The esterification of phenolic acids, such as the formation of this compound, may play a role in modulating their biological activity and transport within the plant.

Experimental Protocols

The extraction, identification, and quantification of this compound from plant materials are typically achieved through chromatographic techniques. Below are generalized protocols for High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS).

High-Performance Liquid Chromatography (HPLC) for Phenolic Compound Analysis

This protocol outlines a general procedure for the analysis of phenolic compounds, including this compound, in plant extracts.

HPLC Workflow for this compound Analysis cluster_prep Sample Preparation cluster_hplc HPLC Analysis Plant_Material Plant Material (e.g., leaves, flowers) Extraction Extraction with Solvent (e.g., 70% ethanol) Plant_Material->Extraction Filtration Filtration (0.45 µm syringe filter) Extraction->Filtration Injection Injection into HPLC System Filtration->Injection Separation Separation on C18 Column Injection->Separation Detection Diode-Array Detection (DAD) Separation->Detection Quantification Quantification using External Standard Detection->Quantification

General workflow for HPLC analysis of this compound.

1. Sample Preparation:

  • Extraction: A known quantity of dried and ground plant material (e.g., 10g) is extracted with a suitable solvent, such as 70% ethanol (100 mL).[4]

  • Filtration: The resulting extract is filtered through a 0.45 µm syringe filter prior to injection into the HPLC system.[4]

2. HPLC-DAD Analysis:

  • System: An HPLC system equipped with a Diode-Array Detector (DAD) is used.[4]

  • Column: A C18 reverse-phase column (e.g., ZORBAX SB-Aq, 5 µm, 4.6 x 250 mm) is commonly employed for the separation of phenolic compounds.[4]

  • Mobile Phase: A gradient elution is typically used, consisting of two solvents. For example, Solvent A: acetonitrile with 2.0% acetic acid, and Solvent B: Milli-Q water with 2.0% acetic acid.[4]

  • Flow Rate: A standard flow rate is 1.0 mL/min.[4]

  • Detection: The DAD is set to monitor a range of wavelengths to detect various phenolic compounds, with specific wavelengths chosen for quantification based on the absorbance maxima of the compounds of interest.

  • Quantification: The concentration of this compound in the extract is determined by comparing its peak area to a calibration curve generated from authentic standards.

Gas Chromatography-Mass Spectrometry (GC-MS) for Metabolite Profiling

GC-MS is a powerful technique for the identification and quantification of a wide range of plant metabolites, including this compound. This often requires derivatization to increase the volatility of the compounds.

GC-MS Workflow for this compound Analysis cluster_prep_gcms Sample Preparation cluster_gcms GC-MS Analysis Plant_Tissue Frozen Plant Tissue (~100mg) Extraction_GCMS Metabolite Extraction (e.g., Methanol/Chloroform/Water) Plant_Tissue->Extraction_GCMS Derivatization Derivatization (Methoxyamination & Silylation) Extraction_GCMS->Derivatization Injection_GCMS Injection into GC-MS Derivatization->Injection_GCMS Separation_GCMS Separation on Capillary Column Injection_GCMS->Separation_GCMS Detection_MS Mass Spectrometry Detection Separation_GCMS->Detection_MS Identification Identification via Spectral Libraries Detection_MS->Identification

General workflow for GC-MS analysis of this compound.

1. Metabolite Extraction:

  • Frozen plant tissue (~100 mg) is homogenized and extracted using a methanol/chloroform/water solvent system to separate polar and non-polar metabolites.[1]

  • An internal standard (e.g., ribitol) is added for quantitative analysis.[1]

  • The polar phase containing this compound is collected and dried.[1]

2. Derivatization:

  • The dried extract is first derivatized with methoxyamine hydrochloride in pyridine to protect carbonyl groups.[1]

  • This is followed by silylation using a reagent like N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) to increase the volatility of the compounds for GC analysis.[1]

3. GC-MS Analysis:

  • Injection: The derivatized sample is injected into the GC-MS system.[1]

  • Separation: A capillary column (e.g., 30m) is used with a temperature gradient to separate the metabolites. For instance, an initial oven temperature of 80°C, ramped up to 330°C.[1]

  • Detection: The mass spectrometer is operated in full-scan mode to acquire mass spectra of the eluting compounds.[1]

  • Identification: this compound is identified by comparing its retention time and mass spectrum to that of an authentic standard and by matching with spectral libraries.

This technical guide provides a foundational understanding of this compound in the context of plant science. Further research into its specific physiological roles and signaling pathways will undoubtedly reveal more about the intricate chemical ecology of plants.

References

The Therapeutic Potential of Methyl Syringate: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

Methyl Syringate (MSYR), a phenolic compound found in various plants and a key component of Manuka honey, has emerged as a promising therapeutic agent with a diverse range of biological activities. This technical guide provides an in-depth overview of the current scientific understanding of MSYR's therapeutic effects, focusing on its mechanisms of action, relevant signaling pathways, and the experimental evidence supporting its potential applications in weight management, anti-inflammatory therapies, cancer prevention, and diabetes management. This document is intended for researchers, scientists, and professionals in the field of drug development, offering a comprehensive resource complete with quantitative data, detailed experimental protocols, and visual representations of molecular pathways to facilitate further investigation and therapeutic development of this compound.

Introduction

Methyl 4-hydroxy-3,5-dimethoxybenzoate, commonly known as this compound (MSYR), is a naturally occurring phenolic compound. Historically recognized as a chemical marker in certain types of honey, recent scientific inquiry has unveiled its significant pharmacological potential.[1] MSYR has demonstrated a variety of therapeutic effects, including roles in regulating food intake, suppressing inflammation, inhibiting cancer cell proliferation, and improving glucose metabolism.[2][3][4] This guide synthesizes the current body of research on MSYR, presenting its multifaceted therapeutic profile and the underlying molecular mechanisms.

Therapeutic Effects and Mechanisms of Action

Weight Management: A TRPA1-Mediated Pathway

This compound has been identified as a specific and selective agonist of the Transient Receptor Potential Ankryin 1 (TRPA1) channel.[2][5] This activation plays a crucial role in its effects on weight management.

  • Mechanism of Action: MSYR activates TRPA1 channels expressed in the gastrointestinal tract, which is associated with the regulation of gastric motility and emptying.[5][6] This activation leads to a reduction in food intake and delayed gastric emptying, ultimately contributing to weight suppression.[5][6] Furthermore, MSYR-induced TRPA1 activation stimulates the release of Peptide YY (PYY), a gut hormone known to reduce appetite, without affecting Glucagon-like peptide-1 (GLP-1) levels.[5][6]

TRPA1_Pathway MSYR This compound TRPA1 TRPA1 Channel MSYR->TRPA1 activates Ca_influx Ca²+ Influx TRPA1->Ca_influx Gastric_emptying Delayed Gastric Emptying TRPA1->Gastric_emptying PYY_release PYY Release Ca_influx->PYY_release stimulates Food_intake Reduced Food Intake PYY_release->Food_intake

Caption: TRPA1 activation by this compound.

Anti-Inflammatory and Anti-Cancer Effects

MSYR exhibits significant anti-inflammatory properties, which are closely linked to its potential as a cancer preventative agent.

  • Mechanism of Action: MSYR has been shown to suppress hypoxia-induced cyclooxygenase-2 (COX-2) expression in lung cancer cells.[3] COX-2 is a key enzyme in the inflammatory pathway and is often upregulated in tumors. By inhibiting COX-2, MSYR can reduce inflammation and potentially inhibit tumorigenesis.[3] This effect is also mediated through the activation of TRPA1 channels.[3] Additionally, MSYR has been observed to inhibit the migration and invasion of cancer cells.

COX2_Pathway Hypoxia Hypoxia COX2_expression COX-2 Expression Hypoxia->COX2_expression induces MSYR This compound TRPA1 TRPA1 Channel MSYR->TRPA1 activates TRPA1->COX2_expression inhibits Inflammation Inflammation COX2_expression->Inflammation Cell_Invasion Cell Invasion COX2_expression->Cell_Invasion

Caption: MSYR's inhibition of COX-2 expression.

Anti-Diabetic Properties

Recent studies have highlighted the potential of MSYR in the management of type 2 diabetes.

  • Mechanism of Action: MSYR has been shown to inhibit the catalytic activity of protein tyrosine phosphatases (PTPs), specifically PTPN2 and PTPN6.[4][7] These PTPs are negative regulators of insulin signaling.[4] By inhibiting PTPN2 and PTPN6, MSYR enhances the phosphorylation of AMP-activated protein kinase (AMPK), a key regulator of glucose homeostasis.[4] This leads to increased glucose uptake in adipocytes and muscle cells.[4]

Diabetes_Pathway MSYR This compound PTPN2 PTPN2 MSYR->PTPN2 inhibits PTPN6 PTPN6 MSYR->PTPN6 inhibits AMPK AMPK PTPN2->AMPK dephosphorylates PTPN6->AMPK dephosphorylates pAMPK pAMPK AMPK->pAMPK phosphorylation Glucose_uptake Glucose Uptake pAMPK->Glucose_uptake promotes

Caption: MSYR's role in glucose metabolism.

Other Potential Therapeutic Effects
  • Aflatoxin Inhibition: MSYR has been shown to inhibit the production of aflatoxins by Aspergillus parasiticus and Aspergillus flavus without significantly affecting fungal growth.[8] It achieves this by reducing the mRNA levels of genes essential for aflatoxin biosynthesis.[8]

  • Antibacterial Activity: As a component of honey, MSYR contributes to its overall antibacterial properties.

Quantitative Data

The following tables summarize the key quantitative data from various in vitro and in vivo studies on this compound.

Table 1: In Vitro Efficacy of this compound

Target/AssayCell Line/SystemEfficacy MetricValueReference
hTRPA1 ActivationhTRPA1-transfected cellsEC₅₀507.4 µM[2]
PTPN2 InhibitionIn vitro enzyme assayIC₅₀6.95 µM[9]
PTPN6 InhibitionIn vitro enzyme assayIC₅₀7.31 µM[9]
Aflatoxin Production Inhibition (A. parasiticus)Fungal cultureIC₅₀0.9 mM[8]
Aflatoxin Production Inhibition (A. flavus)Fungal cultureIC₅₀0.8 mM[8]

Table 2: In Vivo Efficacy of this compound

Animal ModelTherapeutic EffectDosageOutcomeReference
ICR MiceReduction in food intake10 mg/kg (oral)Significant reduction in cumulative food intake[6]
ICR MiceDelayed gastric emptying10 mg/kg (oral)Significantly delayed gastric emptying[6]

Experimental Protocols

This section provides detailed methodologies for key experiments cited in this guide.

TRPA1 Activation Assay (Calcium Imaging)

Objective: To determine the ability of this compound to activate TRPA1 channels, leading to an increase in intracellular calcium levels.

Materials:

  • hTRPA1-transfected cells (e.g., HEK293)

  • Fura-2 AM (calcium indicator dye)

  • This compound solution

  • Positive controls (e.g., AITC, cinnamaldehyde)

  • TRPA1 antagonist (e.g., HC-030031)

  • Ruthenium Red (general cation channel blocker)

  • Cell culture medium and buffers

Procedure:

  • Cell Culture: Culture hTRPA1-transfected cells under standard conditions.

  • Dye Loading: Load the cells with Fura-2 AM according to the manufacturer's protocol. This typically involves incubating the cells with the dye for a specific period to allow for intracellular accumulation.

  • Baseline Measurement: Measure the baseline fluorescence ratio of Fura-2 at two different excitation wavelengths (e.g., 340 nm and 380 nm) before the addition of any compounds.

  • Compound Application: Apply different concentrations of this compound, positive controls, and vehicle control to the cells.

  • Calcium Measurement: Continuously monitor the changes in the Fura-2 fluorescence ratio, which corresponds to changes in intracellular calcium concentration.

  • Antagonist Treatment: To confirm the specificity of TRPA1 activation, pre-incubate the cells with a TRPA1 antagonist (HC-030031) or a general cation channel blocker (Ruthenium Red) before applying this compound.

  • Data Analysis: Calculate the change in intracellular calcium concentration in response to each treatment. Determine the EC₅₀ value for this compound by fitting the dose-response data to a sigmoidal curve.

TRPA1_Workflow Start Start Culture_Cells Culture hTRPA1-transfected cells Start->Culture_Cells Load_Dye Load cells with Fura-2 AM Culture_Cells->Load_Dye Measure_Baseline Measure baseline fluorescence Load_Dye->Measure_Baseline Apply_Compound Apply this compound / Controls Measure_Baseline->Apply_Compound Measure_Calcium Monitor intracellular Ca²⁺ Apply_Compound->Measure_Calcium Analyze_Data Analyze data and calculate EC₅₀ Measure_Calcium->Analyze_Data End End Analyze_Data->End

Caption: Workflow for TRPA1 activation assay.

COX-2 Expression Analysis (Western Blot)

Objective: To investigate the effect of this compound on the expression of COX-2 protein in cells, particularly under hypoxic conditions.

Materials:

  • Cell line (e.g., A549 human lung cancer cells)

  • This compound solution

  • Hypoxia chamber or chemical hypoxia-inducing agent

  • Lysis buffer with protease and phosphatase inhibitors

  • Primary antibody against COX-2

  • Primary antibody against a loading control (e.g., β-actin)

  • Secondary antibody conjugated to HRP

  • SDS-PAGE gels and electrophoresis apparatus

  • PVDF or nitrocellulose membranes

  • Chemiluminescent substrate

Procedure:

  • Cell Treatment: Culture A549 cells and treat them with various concentrations of this compound. Induce hypoxia for a specified duration.

  • Cell Lysis: Harvest the cells and lyse them in a buffer containing inhibitors to preserve protein integrity and phosphorylation status.

  • Protein Quantification: Determine the protein concentration of the cell lysates using a standard method (e.g., BCA assay).

  • SDS-PAGE: Separate the proteins based on their molecular weight by running the lysates on an SDS-PAGE gel.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with a suitable blocking agent (e.g., non-fat milk or BSA) to prevent non-specific antibody binding.

  • Antibody Incubation: Incubate the membrane with the primary antibody against COX-2, followed by incubation with the HRP-conjugated secondary antibody.

  • Loading Control: Probe the same membrane with an antibody against a loading control protein to ensure equal protein loading across lanes.

  • Detection: Detect the protein bands using a chemiluminescent substrate and an imaging system.

  • Densitometry Analysis: Quantify the intensity of the COX-2 bands and normalize them to the loading control to determine the relative expression levels.

PTPN2 and PTPN6 Inhibition Assay

Objective: To measure the inhibitory effect of this compound on the enzymatic activity of PTPN2 and PTPN6.

Materials:

  • Recombinant human PTPN2 and PTPN6 enzymes

  • Phosphatase substrate (e.g., p-nitrophenyl phosphate (pNPP) or a fluorescent substrate)

  • This compound solution at various concentrations

  • Assay buffer

  • Microplate reader

Procedure:

  • Assay Preparation: Prepare a reaction mixture containing the assay buffer and the phosphatase substrate in a 96-well plate.

  • Inhibitor Addition: Add different concentrations of this compound or a vehicle control to the wells.

  • Enzyme Addition: Initiate the reaction by adding the recombinant PTPN2 or PTPN6 enzyme to the wells.

  • Incubation: Incubate the plate at a specific temperature for a defined period to allow the enzymatic reaction to proceed.

  • Signal Measurement: Measure the product formation by reading the absorbance or fluorescence on a microplate reader.

  • Data Analysis: Calculate the percentage of inhibition for each concentration of this compound. Determine the IC₅₀ value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

AMPK Phosphorylation Analysis (Western Blot)

Objective: To assess the effect of this compound on the phosphorylation of AMPK in cells.

Materials:

  • Cell line (e.g., 3T3-L1 adipocytes)

  • This compound solution

  • Lysis buffer with protease and phosphatase inhibitors

  • Primary antibody against phosphorylated AMPK (pAMPK)

  • Primary antibody against total AMPK

  • Primary antibody against a loading control (e.g., β-actin)

  • Secondary antibody conjugated to HRP

  • SDS-PAGE gels and electrophoresis apparatus

  • PVDF or nitrocellulose membranes

  • Chemiluminescent substrate

Procedure:

  • Cell Treatment: Treat the cells with different concentrations of this compound for a specified time.

  • Cell Lysis and Protein Quantification: Follow the same procedure as described in the COX-2 Western Blot protocol (Section 4.2).

  • Western Blotting: Perform SDS-PAGE, protein transfer, blocking, and antibody incubations as previously described. Use primary antibodies specific for pAMPK and total AMPK.

  • Detection and Analysis: Detect the protein bands and perform densitometry analysis. Calculate the ratio of pAMPK to total AMPK to determine the level of AMPK activation.

Glucose Uptake Assay

Objective: To measure the effect of this compound on glucose uptake in cells.

Materials:

  • Cell line (e.g., differentiated 3T3-L1 adipocytes)

  • This compound solution

  • Radio-labeled glucose (e.g., 2-deoxy-D-[³H]glucose) or a fluorescent glucose analog (e.g., 2-NBDG)

  • Insulin (as a positive control)

  • Glucose-free buffer

  • Lysis buffer

  • Scintillation counter or fluorescence plate reader

Procedure:

  • Cell Differentiation: Differentiate 3T3-L1 pre-adipocytes into mature adipocytes.

  • Serum Starvation: Serum-starve the differentiated adipocytes to reduce basal glucose uptake.

  • Treatment: Treat the cells with this compound, insulin, or a vehicle control.

  • Glucose Uptake: Add the radio-labeled or fluorescent glucose analog to the cells and incubate for a specific time to allow for uptake.

  • Washing: Stop the uptake by washing the cells with ice-cold buffer to remove extracellular glucose.

  • Cell Lysis: Lyse the cells to release the intracellular contents.

  • Measurement: Measure the amount of internalized glucose using a scintillation counter (for radio-labeled glucose) or a fluorescence plate reader (for fluorescent analogs).

  • Data Analysis: Normalize the glucose uptake values to the protein concentration of the cell lysates and compare the effects of the different treatments.

In Vivo Food Intake and Gastric Emptying Study

Objective: To evaluate the effect of this compound on food intake and gastric emptying in an animal model.

Materials:

  • Animal model (e.g., ICR mice)

  • This compound solution for oral administration

  • Standard rodent chow

  • Metabolic cages for food intake measurement

  • Phenol red solution (for gastric emptying measurement)

Procedure:

  • Acclimatization: Acclimatize the animals to the experimental conditions.

  • Food Intake Measurement:

    • House the mice individually in metabolic cages.

    • Administer this compound or vehicle orally.

    • Provide a pre-weighed amount of food and measure the food consumption at different time points.

  • Gastric Emptying Measurement:

    • Fast the mice overnight.

    • Administer a non-absorbable marker (e.g., phenol red in a methylcellulose solution) orally.

    • Administer this compound or vehicle.

    • At a specific time point after administration, sacrifice the animals and collect their stomachs.

    • Measure the amount of phenol red remaining in the stomach spectrophotometrically.

    • Calculate the gastric emptying rate as the percentage of the marker that has emptied from the stomach.

  • Data Analysis: Statistically analyze the differences in food intake and gastric emptying between the treatment and control groups.

Conclusion

This compound is a promising natural compound with a wide array of therapeutic properties. Its ability to modulate key signaling pathways involved in metabolism, inflammation, and cell proliferation highlights its potential for the development of novel therapies for a range of conditions, including obesity, type 2 diabetes, and cancer. The detailed experimental protocols and compiled quantitative data provided in this guide serve as a valuable resource for the scientific community to further explore and harness the therapeutic potential of this compound. Further research, including preclinical and clinical studies, is warranted to fully elucidate its efficacy and safety in human subjects.

References

A Technical Guide to the Antioxidant Potential of Methyl Syringate

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

Methyl syringate (MSY), a phenolic compound prominently found in Manuka honey, has garnered significant scientific interest for its potent antioxidant properties.[1] This technical guide provides a comprehensive overview of the antioxidant potential of this compound, detailing its mechanisms of action, summarizing quantitative data from various assays, and providing explicit experimental protocols. The document is intended to serve as a foundational resource for researchers and professionals in the fields of natural product chemistry, pharmacology, and drug development who are investigating the therapeutic applications of this compound in mitigating oxidative stress-related pathologies.

Mechanisms of Antioxidant Action

The antioxidant activity of this compound is multifaceted, involving both direct and indirect mechanisms to neutralize reactive oxygen species (ROS) and protect cells from oxidative damage.

Direct Radical Scavenging

The chemical structure of this compound, featuring phenolic hydroxyl (-OH) and methoxy (-OCH3) groups, is central to its ability to directly scavenge free radicals.[2] The phenolic hydroxyl group can donate a hydrogen atom to an unstable free radical, thereby neutralizing it. The resulting this compound radical is stabilized by resonance, preventing it from becoming a pro-oxidant. This direct interaction is a primary contributor to its efficacy in chemical-based antioxidant assays.

G cluster_reaction Direct Hydrogen Atom Donation MSY This compound (with phenolic -OH group) MSY_Radical This compound Radical (Resonance-Stabilized) MSY->MSY_Radical Donates H• ROS Reactive Oxygen Species (Free Radical, e.g., R•) Neutralized_ROS Neutralized Species (e.g., R-H) ROS->Neutralized_ROS Accepts H•

Caption: Direct radical scavenging mechanism of this compound.

Indirect and Cellular Mechanisms

Beyond direct scavenging, this compound exerts its antioxidant effects by modulating cellular signaling pathways. Evidence suggests it can activate AMP-activated protein kinase (AMPK), a critical regulator of cellular energy homeostasis and oxidative stress responses.[2] Activation of AMPK can lead to the upregulation of endogenous antioxidant enzymes, such as superoxide dismutase (SOD) and catalase (CAT), which provide a secondary, more sustained line of defense against oxidative damage.[2] Furthermore, studies have shown that this compound is a potent inhibitor of neutrophil intracellular ROS activity and the formation of neutrophil extracellular traps (NETosis), key processes in inflammation-driven oxidative stress.[1][3][4]

G MSY This compound AMPK AMPK (AMP-activated protein kinase) MSY->AMPK Activates SOD_CAT Endogenous Antioxidant Enzymes (e.g., SOD, CAT) AMPK->SOD_CAT Upregulates Expression OxidativeStress Cellular Oxidative Stress SOD_CAT->OxidativeStress Neutralizes ROS CellProtection Enhanced Cellular Protection SOD_CAT->CellProtection Promotes

Caption: Indirect antioxidant action via the AMPK signaling pathway.

Quantitative Antioxidant Activity

The antioxidant capacity of this compound has been quantified using various in vitro chemical and cell-based assays. The following tables summarize the available data.

Table 1: Chemical and Cellular Antioxidant Capacity

This table presents the antioxidant capacity of this compound expressed in quercetin equivalents (QE), providing a standardized comparison against a well-known antioxidant.

Assay TypeCell LineAntioxidant Capacity (mg QE / 100 g)Reference
DPPH (Chemical)N/A75.45 ± 0.92[5]
ABTS (Chemical)N/A91.76 ± 0.66[5]
CAA (Cellular)HepG2255.06 ± 10.53[5]
CAA (Cellular)Caco-297.35 ± 8.13[5]
Table 2: Cellular Activity in Human Neutrophils

This table summarizes the inhibitory effects of this compound on inflammatory processes driven by oxidative stress in primary human neutrophils.

Activity MeasuredConcentration RangeMaximum Inhibition / ReductionReference
Intracellular ROS Activity10 µM – 2 mM66% reduction[1][3][4]
NETosis (NET formation)10 µM – 2 mM68% reduction[1][3][4]

Detailed Experimental Protocols

The following sections provide detailed methodologies for the key assays used to evaluate the antioxidant potential of this compound.

G cluster_workflow General Workflow for In Vitro Antioxidant Assays A Sample Preparation (this compound serial dilutions in a suitable solvent) C Reaction Mixture (Fixed volume of sample + fixed volume of reagent) A->C B Reagent Preparation (e.g., DPPH, ABTS, or FRAP working solution) B->C D Incubation (Specified time and temperature, protected from light) C->D E Spectrophotometric Measurement (Absorbance reading at assay-specific wavelength) D->E F Data Analysis (Calculation of % Inhibition, IC50 value, or Trolox/Quercetin Equivalent Capacity) E->F

Caption: A generalized workflow for common in vitro antioxidant assays.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay measures the capacity of an antioxidant to donate a hydrogen atom or electron to the stable DPPH radical, causing a color change from purple to yellow.[6][7]

  • Principle: The reduction of the DPPH radical is monitored by the decrease in absorbance at 517 nm.

  • Reagents & Materials:

    • DPPH (2,2-diphenyl-1-picrylhydrazyl)

    • Methanol or Ethanol (spectrophotometric grade)

    • This compound (MSY)

    • Positive Control (e.g., Ascorbic Acid, Trolox, or Gallic Acid)

    • 96-well microplate or cuvettes

    • Spectrophotometer

  • Procedure:

    • DPPH Solution Preparation: Prepare a 0.1 mM DPPH stock solution by dissolving an appropriate amount of DPPH in methanol or ethanol. Protect the solution from light.[8]

    • Sample Preparation: Prepare a stock solution of MSY and the positive control in the same solvent. Perform serial dilutions to obtain a range of concentrations.

    • Assay Protocol (Microplate):

      • Add 50 µL of each sample dilution (or standard) to the wells of a 96-well plate.

      • Add 150 µL of the DPPH working solution to all wells.

      • Include a blank control (solvent only) and a negative control (solvent + DPPH solution).

    • Incubation: Incubate the plate in the dark at room temperature for 30 minutes.[6][7]

    • Measurement: Measure the absorbance at 517 nm using a microplate reader.

    • Calculation: Calculate the percentage of radical scavenging activity (% RSA) using the formula: % RSA = [(Abs_control - Abs_sample) / Abs_control] x 100 The IC50 value (the concentration required to scavenge 50% of DPPH radicals) is determined by plotting % RSA against the sample concentration.

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay

This assay measures the ability of an antioxidant to scavenge the pre-formed ABTS radical cation (ABTS•+), a blue-green chromophore.[5][9]

  • Principle: The reduction of ABTS•+ by the antioxidant causes a decolorization of the solution, which is measured by the decrease in absorbance at 734 nm.[10]

  • Reagents & Materials:

    • ABTS diammonium salt

    • Potassium persulfate

    • Phosphate-buffered saline (PBS) or ethanol

    • This compound (MSY) and standards (e.g., Trolox)

    • Spectrophotometer

  • Procedure:

    • ABTS•+ Solution Preparation:

      • Prepare a 7 mM ABTS stock solution and a 2.45 mM potassium persulfate stock solution in water.

      • Mix the two solutions in equal volumes and allow them to react in the dark at room temperature for 12-16 hours to generate the ABTS•+ radical cation.[10][11]

    • Working Solution: Before use, dilute the ABTS•+ stock solution with PBS (pH 7.4) or ethanol to an absorbance of 0.70 ± 0.02 at 734 nm.[11]

    • Assay Protocol:

      • Add 20 µL of the sample or standard dilutions to a test tube or microplate well.

      • Add 180 µL of the diluted ABTS•+ working solution and mix thoroughly.

    • Incubation: Incubate the mixture at room temperature for 6-10 minutes.

    • Measurement: Read the absorbance at 734 nm.

    • Calculation: Calculate the percentage of inhibition similarly to the DPPH assay. Results are often expressed as Trolox Equivalent Antioxidant Capacity (TEAC).

FRAP (Ferric Reducing Antioxidant Power) Assay

The FRAP assay measures the total antioxidant power of a sample by its ability to reduce the ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to the intensely blue ferrous (Fe²⁺) form.[12]

  • Principle: The reduction of the Fe³⁺-TPTZ complex results in an increase in absorbance at 593 nm, which is proportional to the total reducing power of the sample.

  • Reagents & Materials:

    • Acetate buffer (300 mM, pH 3.6)

    • TPTZ (2,4,6-Tris(2-pyridyl)-s-triazine) solution (10 mM in 40 mM HCl)

    • Ferric chloride (FeCl₃) solution (20 mM in water)

    • Ferrous sulfate (FeSO₄) for standard curve

    • This compound (MSY)

    • Water bath (37°C)

    • Spectrophotometer

  • Procedure:

    • FRAP Reagent Preparation: Prepare the FRAP working reagent fresh by mixing acetate buffer, TPTZ solution, and FeCl₃ solution in a 10:1:1 (v/v/v) ratio. Warm this solution to 37°C before use.[13]

    • Standard Curve: Prepare a standard curve using freshly prepared aqueous solutions of FeSO₄ at various concentrations (e.g., 100-1000 µM).

    • Assay Protocol:

      • Add 20 µL of the sample, standard, or blank (solvent) to a test tube.

      • Add 180 µL of the pre-warmed FRAP reagent and mix vigorously.

    • Incubation: Incubate the mixture at 37°C for 4-6 minutes.[14]

    • Measurement: Measure the absorbance at 593 nm against a reagent blank.

    • Calculation: Determine the FRAP value of the sample by comparing its absorbance to the FeSO₄ standard curve. Results are typically expressed as µM Fe(II) equivalents.

Cellular Antioxidant Activity (CAA) Assay

This assay measures the antioxidant activity of a compound within a cellular environment, providing a more biologically relevant assessment.

  • Principle: Cells are co-incubated with a fluorescent probe (like DCFH-DA) and a free radical generator (like AAPH). The antioxidant potential of the test compound is measured by its ability to prevent the oxidation of the probe, thus reducing fluorescence.

  • Reagents & Materials:

    • Cell line (e.g., HepG2, Caco-2)[5]

    • Cell culture medium and supplements

    • Dichlorodihydrofluorescein diacetate (DCFH-DA) probe

    • AAPH (2,2'-Azobis(2-amidinopropane) dihydrochloride) radical initiator

    • This compound (MSY)

    • Black 96-well microplate (for fluorescence)

    • Fluorescence plate reader

  • Procedure:

    • Cell Seeding: Seed cells (e.g., HepG2) in a black 96-well plate at an appropriate density and allow them to adhere overnight.

    • Cell Treatment: Remove the culture medium and wash the cells with PBS. Treat the cells with various concentrations of MSY for 1-2 hours.

    • Probe Loading: Add DCFH-DA solution to the wells and incubate for 30-60 minutes. The probe is deacetylated by intracellular esterases to the non-fluorescent DCFH.

    • Induction of Oxidative Stress: Wash the cells to remove excess probe. Add AAPH solution to induce ROS generation.

    • Measurement: Immediately place the plate in a fluorescence reader. Measure the fluorescence intensity at timed intervals (e.g., every 5 minutes for 1 hour) with excitation at ~485 nm and emission at ~535 nm.

    • Calculation: Calculate the area under the curve (AUC) from the fluorescence vs. time plot. The CAA value is calculated as: % Reduction = [1 - (AUC_sample / AUC_control)] x 100

Conclusion

This compound demonstrates significant antioxidant potential through both direct radical scavenging and the modulation of key cellular defense pathways. Quantitative data consistently show its high efficacy in chemical and cell-based assays, often outperforming the complex mixtures from which it is derived.[5] Its ability to reduce intracellular ROS and inhibit neutrophil-mediated inflammatory responses highlights its potential as a therapeutic agent for conditions associated with oxidative stress and inflammation. The standardized protocols provided in this guide offer a robust framework for the continued investigation and development of this compound in pharmaceutical and nutraceutical applications.

References

Preliminary Studies on Methyl Syringate Cytotoxicity: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl Syringate, a naturally occurring phenolic compound, has garnered interest for its potential biological activities. This document provides a technical overview of the preliminary studies concerning its cytotoxicity. While comprehensive quantitative data on its direct cytotoxic effects on cancer cell lines remains limited in publicly available research, this guide synthesizes the current understanding of its mechanism of action and provides detailed experimental protocols for its further investigation. This paper aims to serve as a foundational resource for researchers embarking on the study of this compound's potential as a cytotoxic agent.

Introduction

This compound (Methyl 4-hydroxy-3,5-dimethoxybenzoate) is a phenolic compound found in various plants and is a derivative of syringic acid. Preliminary research suggests its involvement in various cellular processes, including anti-inflammatory and antioxidant pathways. Its potential as a cytotoxic agent against cancer cells is an emerging area of interest. This guide summarizes the available data, details relevant experimental methodologies, and visualizes potential signaling pathways to facilitate further research in this domain.

Quantitative Data on Biological Activity

Currently, there is a notable lack of publicly available, peer-reviewed studies detailing the specific cytotoxic effects of this compound on various cancer cell lines, often quantified by IC50 values. The available data primarily focuses on its inhibitory effects on aflatoxin production.

Table 1: Inhibitory Concentration (IC50) of this compound on Aflatoxin Production

OrganismIC50 (mM)Reference
Aspergillus parasiticus0.9[1]
Aspergillus flavus0.8[1]

Note: This data reflects the inhibition of a secondary metabolite in fungi and is not a direct measure of cytotoxicity against mammalian cancer cells.

Known Mechanisms of Action

While direct cytotoxicity data is scarce, some studies have elucidated potential mechanisms through which this compound may exert its biological effects.

  • TRPA1 Agonism and COX-2 Inhibition: this compound acts as a selective agonist of the Transient Receptor Potential Ankryin 1 (TRPA1) channel. This activation has been shown to suppress the hypoxia-induced expression of cyclooxygenase-2 (COX-2) in lung cancer cells.[1]

  • Reduction of Intracellular Reactive Oxygen Species (ROS): In studies involving neutrophils, this compound has been observed to reduce intracellular ROS activity.[2] Dysregulated ROS is a known factor in cancer progression, suggesting a potential indirect anti-cancer effect.

  • Inhibition of NETosis: this compound has also been shown to inhibit Neutrophil Extracellular Trap (NET) formation in neutrophils.[2] While primarily an inflammatory response, NETosis has been implicated in cancer metastasis.

Potential Signaling Pathways

Direct evidence for signaling pathways involved in this compound-induced cytotoxicity in cancer cells is not yet available. However, studies on the closely related compound, Syringic Acid , have identified pro-apoptotic signaling pathways. It is plausible that this compound may engage similar pathways, a hypothesis that warrants further investigation.

Potential Intrinsic Apoptosis Pathway (based on Syringic Acid data)

Studies on Syringic Acid suggest an induction of apoptosis in human oral squamous carcinoma cells via the mitochondrial pathway.[2] This involves the modulation of the Bcl-2 family proteins, leading to the release of cytochrome c and subsequent activation of caspases.

MS This compound (Hypothesized) Bax Bax (Pro-apoptotic) Upregulation MS->Bax Bcl2 Bcl-2 (Anti-apoptotic) Downregulation MS->Bcl2 Mitochondrion Mitochondrion Bax->Mitochondrion Bcl2->Mitochondrion CytochromeC Cytochrome c Release Mitochondrion->CytochromeC Caspase9 Caspase-9 Activation CytochromeC->Caspase9 Caspase3 Caspase-3 Activation Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Hypothesized intrinsic apoptosis pathway for this compound.
Potential PI3K/Akt/mTOR Pathway Modulation (based on Syringic Acid data)

Research on Syringic Acid has also indicated its ability to modulate the PI3K-Akt-mTOR signaling pathway, which is crucial for cell survival and proliferation.[3]

MS This compound (Hypothesized) PI3K PI3K Inhibition MS->PI3K Akt Akt Inhibition PI3K->Akt mTOR mTOR Inhibition Akt->mTOR Proliferation Cell Proliferation & Survival Inhibition mTOR->Proliferation

Hypothesized PI3K/Akt/mTOR pathway modulation by this compound.

Experimental Protocols

To facilitate further research into the cytotoxicity of this compound, the following are detailed protocols for key experiments.

Cell Viability Assay (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability.

Materials:

  • Cancer cell lines of interest

  • Complete culture medium

  • This compound stock solution (dissolved in a suitable solvent, e.g., DMSO)

  • 96-well plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • Microplate reader

Protocol:

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Treatment: Treat the cells with various concentrations of this compound. Include a vehicle control (solvent only) and a negative control (untreated cells).

  • Incubation: Incubate the plate for the desired time period (e.g., 24, 48, 72 hours).

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C.

  • Solubilization: Remove the medium and add the solubilization solution to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.

Start Start Seed Seed Cells (96-well plate) Start->Seed Treat Add Methyl Syringate Seed->Treat Incubate Incubate (24-72h) Treat->Incubate MTT Add MTT Reagent Incubate->MTT Incubate2 Incubate (2-4h) MTT->Incubate2 Solubilize Solubilize Formazan Incubate2->Solubilize Read Read Absorbance Solubilize->Read Analyze Analyze Data (IC50) Read->Analyze End End Analyze->End

Experimental workflow for the MTT assay.
Apoptosis Assay (Annexin V-FITC/PI Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Materials:

  • Cancer cell lines

  • This compound

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

  • Flow cytometer

Protocol:

  • Cell Treatment: Treat cells with this compound at the desired concentrations for a specific time.

  • Cell Harvesting: Harvest the cells and wash them with cold PBS.

  • Resuspension: Resuspend the cells in the provided Binding Buffer.

  • Staining: Add Annexin V-FITC and PI to the cell suspension and incubate in the dark.

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.

Start Start Treat Treat Cells with This compound Start->Treat Harvest Harvest and Wash Cells Treat->Harvest Resuspend Resuspend in Binding Buffer Harvest->Resuspend Stain Stain with Annexin V-FITC and Propidium Iodide Resuspend->Stain Analyze Analyze by Flow Cytometry Stain->Analyze End End Analyze->End

Workflow for apoptosis detection by flow cytometry.
Western Blot Analysis

This technique is used to detect specific proteins in a sample and can be employed to investigate the expression levels of apoptosis-related proteins.

Materials:

  • Treated and untreated cell lysates

  • Protein electrophoresis equipment (SDS-PAGE)

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk in TBST)

  • Primary antibodies (e.g., against Bax, Bcl-2, Caspase-3, Akt, mTOR)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system

Protocol:

  • Protein Extraction: Lyse the cells to extract total protein.

  • Protein Quantification: Determine the protein concentration of each sample.

  • SDS-PAGE: Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis.

  • Protein Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking: Block the membrane to prevent non-specific antibody binding.

  • Antibody Incubation: Incubate the membrane with primary antibodies, followed by HRP-conjugated secondary antibodies.

  • Detection: Add a chemiluminescent substrate and visualize the protein bands using an imaging system.

Start Start Lysis Cell Lysis and Protein Extraction Start->Lysis Quant Protein Quantification Lysis->Quant SDSPAGE SDS-PAGE Quant->SDSPAGE Transfer Transfer to PVDF Membrane SDSPAGE->Transfer Block Blocking Transfer->Block Antibody Primary and Secondary Antibody Incubation Block->Antibody Detect Chemiluminescent Detection Antibody->Detect End End Detect->End

General workflow for Western Blot analysis.

Conclusion and Future Directions

The preliminary data on this compound suggests potential biological activities that may be relevant to cancer research, including the modulation of inflammatory and oxidative stress pathways. However, a significant knowledge gap exists regarding its direct cytotoxic effects on cancer cells. Future research should prioritize conducting comprehensive in vitro cytotoxicity screening of this compound against a panel of human cancer cell lines to determine its IC50 values. Subsequent mechanistic studies, guided by the potential pathways outlined in this document, will be crucial to elucidate its mode of action and evaluate its therapeutic potential. The detailed protocols provided herein offer a framework for such investigations.

References

An In-depth Technical Guide to Methyl Syringate: Chemical Structure, Functional Groups, and Biological Activity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl Syringate, a naturally occurring phenolic compound, has garnered significant attention within the scientific community for its diverse biological activities. This technical guide provides a comprehensive overview of its chemical structure, key functional groups, and detailed experimental protocols for its synthesis and biological evaluation. The document summarizes quantitative data on its efficacy in various assays and elucidates its role in significant signaling pathways, supported by visual diagrams. This guide is intended to serve as a valuable resource for researchers and professionals in the fields of medicinal chemistry, pharmacology, and drug development.

Chemical Structure and Functional Groups

This compound, with the chemical formula C₁₀H₁₂O₅ and a molecular weight of 212.20 g/mol , is systematically named methyl 4-hydroxy-3,5-dimethoxybenzoate[1][2][3]. Its structure is characterized by a central benzene ring substituted with several key functional groups that dictate its chemical properties and biological activity.

The primary functional groups of this compound are:

  • A Benzoate Ester Group (-COOCH₃): This group is formed from the formal condensation of the carboxylic acid group of syringic acid with methanol[1][2][3].

  • Two Methoxy Groups (-OCH₃): These electron-donating groups are located at positions 3 and 5 of the benzene ring.

  • A Phenolic Hydroxyl Group (-OH): Situated at position 4, this group contributes to the antioxidant properties of the molecule.

Chemical Structure of this compound:

Methyl_Syringate_Structure Chemical Structure of this compound C1 C C2 C C1->C2 C1->C2 C1_sub C(=O)OC C1->C1_sub C3 C C2->C3 C4 C C3->C4 C3->C4 C3_sub OCH3 C3->C3_sub C5 C C4->C5 C4_sub OH C4->C4_sub C6 C C5->C6 C5->C6 C5_sub OCH3 C5->C5_sub C6->C1

Figure 1: 2D representation of this compound's chemical structure.

Synthesis of this compound

This compound can be synthesized through two primary methods:

Method 1: Fischer Esterification of Syringic Acid

This method involves the acid-catalyzed esterification of syringic acid with methanol.

  • Protocol: Syringic acid is dissolved in a large excess of methanol. Concentrated sulfuric acid is added as a catalyst. The reaction mixture is refluxed to drive the esterification to completion. The resulting this compound can be purified by recrystallization from isopropanol and hexane to yield a nearly quantitative yield[1][4].

Method 2: Demethylation of Methyl 3,4,5-trimethoxybenzoate

This procedure involves the selective demethylation of the methoxy group at the 4-position.

  • Protocol:

    • Methyl 3,4,5-trimethoxybenzoate (3.50 g, 15.5 mmol) is dissolved in dichloromethane (200 mL) at room temperature[4].

    • Aluminum chloride (III) (7.22 g, 54.1 mmol) is slowly added to the solution[4].

    • The reaction mixture is agitated at room temperature[4].

    • The solution is then diluted with chloroform and washed with a 2N hydrochloric acid solution[4].

    • The organic layer is separated, dried with sodium sulfate, and the solvent is removed under reduced pressure[4].

    • The crude product is purified by column chromatography on silica gel using a chloroform/methanol (20:1, v/v) solvent system to yield this compound (3.20 g, 98% yield)[4].

Spectroscopic Data

The identity and purity of this compound are confirmed through various spectroscopic techniques.

Spectroscopic Data
¹H NMR (500 MHz, DMSO-d₆) δ 3.81 (s, 9H), 7.22 (s, 2H)[4]
¹³C NMR Spectral data is available from sources such as PubChem and ChemicalBook.[2][5]
FTIR KBr-Pellet technique shows characteristic peaks for the functional groups. Data is available on PubChem.[2]
Mass Spectrometry (GC-MS) NIST library data indicates a top peak at m/z 181 and the molecular ion peak at m/z 212.[2]

Biological Activities and Quantitative Data

This compound exhibits a range of biological activities, with quantitative data summarized below.

Biological Activity Assay/Model Quantitative Data Reference
TRPA1 Agonist hTRPA1-expressing cellsEC₅₀ = 507.4 μM[6][7]
Anti-inflammatory Hypoxia-induced COX-2 expression in A549 cellsEffective at 0.1-1 mM[8]
Antidiabetic Inhibition of PTPN2 and PTPN6 catalytic activityIC₅₀ = 6.95 μM (PTPN2), IC₅₀ = 7.31 μM (PTPN6)[8]
Appetite Suppression Food intake in male ICR mice10 mg/kg (p.o.) significantly reduces food intake[8]
Delayed Gastric Emptying Male ICR mice0.1-10 mg/kg (p.o.) significantly decreases food remaining in the stomach[8]

Experimental Protocols for Biological Assays

Detailed methodologies for key biological experiments are provided below.

TRPA1 Agonist Activity Assay

This assay determines the ability of this compound to activate the TRPA1 ion channel.

  • Cell Culture: Human TRPA1 (hTRPA1)-transfected cells are used.

  • Calcium Imaging:

    • Cells are loaded with a calcium-sensitive fluorescent dye, such as Fura-2 AM or Fluo-4.

    • A baseline fluorescence is recorded.

    • This compound at various concentrations is added to the cells.

    • The change in intracellular calcium concentration is measured by monitoring the fluorescence intensity.

    • The response is compared to known TRPA1 agonists (e.g., allyl isothiocyanate, cinnamaldehyde) and antagonists (e.g., ruthenium red, HC-030031) are used to confirm specificity.

COX-2 Inhibition Assay

This protocol evaluates the inhibitory effect of this compound on the cyclooxygenase-2 (COX-2) enzyme.

  • Method: A fluorometric or colorimetric COX-2 inhibitor screening kit is typically used. The assay is based on the detection of Prostaglandin G2, an intermediate product generated by COX-2.

  • Procedure:

    • Recombinant human COX-2 enzyme is pre-incubated with varying concentrations of this compound or a control inhibitor (e.g., Celecoxib) in an appropriate assay buffer containing co-factors like hematin and L-epinephrine[9][10][11][12][13].

    • The enzymatic reaction is initiated by adding the substrate, arachidonic acid[9][11][12][13].

    • The reaction is allowed to proceed for a specific time at 37°C.

    • The reaction is stopped, and the product is measured using a fluorescent or colorimetric probe and a plate reader[9][12].

    • The percentage of COX-2 inhibition is calculated relative to the uninhibited control.

PTPN2 and PTPN6 Inhibition Assay

This assay measures the ability of this compound to inhibit the catalytic activity of protein tyrosine phosphatases 2 and 6.

  • Protocol: The inhibitory activity is determined by measuring the hydrolysis of a fluorogenic substrate.

  • Steps:

    • Recombinant PTPN2 or PTPN6 is incubated with different concentrations of this compound.

    • A fluorogenic phosphatase substrate is added to initiate the reaction.

    • The fluorescence generated from the hydrolysis of the substrate is measured over time using a fluorescence plate reader.

    • The IC₅₀ value is calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration[14].

AMPK Phosphorylation Assay

This experiment assesses the effect of this compound on the phosphorylation of AMP-activated protein kinase (AMPK).

  • Cell Treatment: 3T3-L1 adipocytes are treated with varying concentrations of this compound (e.g., 5, 10, and 20 μM) for a specified duration (e.g., 6 hours)[15][16].

  • Western Blotting:

    • Total cell lysates are prepared.

    • Proteins are separated by SDS-PAGE and transferred to a membrane.

    • The membrane is probed with primary antibodies specific for phosphorylated AMPK (p-AMPK) and total AMPK.

    • A housekeeping protein (e.g., β-actin) is also probed as a loading control.

    • Horseradish peroxidase (HRP)-conjugated secondary antibodies are used for detection.

    • The protein bands are visualized using a chemiluminescence detection system, and the band intensities are quantified to determine the ratio of p-AMPK to total AMPK[15][16].

Signaling Pathways

This compound exerts its biological effects through the modulation of specific signaling pathways.

TRPA1-Mediated Signaling in Appetite Regulation

This compound acts as a selective agonist of the TRPA1 channel. In the gastrointestinal tract, activation of TRPA1 by this compound leads to a cascade of events that regulate food intake and gastric emptying. This is believed to involve the release of gut hormones such as peptide YY (PYY)[17][18].

TRPA1_Pathway MS This compound TRPA1 TRPA1 Channel (in GI tract) MS->TRPA1 activates Ca_influx Ca²⁺ Influx TRPA1->Ca_influx leads to PYY_release Peptide YY (PYY) Release Ca_influx->PYY_release stimulates Appetite Decreased Appetite PYY_release->Appetite Gastric_Emptying Delayed Gastric Emptying PYY_release->Gastric_Emptying

Figure 2: TRPA1-mediated signaling pathway of this compound.

Inhibition of PTPN2/PTPN6 and Activation of AMPK Signaling for Glucose Uptake

This compound has been shown to inhibit the protein tyrosine phosphatases PTPN2 and PTPN6. These phosphatases are negative regulators of the insulin signaling pathway. By inhibiting PTPN2 and PTPN6, this compound leads to the increased phosphorylation and activation of AMPK. Activated AMPK, in turn, promotes glucose uptake, highlighting its potential as an antidiabetic agent[15][19][20].

AMPK_Pathway MS This compound PTPN2 PTPN2 MS->PTPN2 inhibits PTPN6 PTPN6 MS->PTPN6 inhibits AMPK AMPK PTPN2->AMPK dephosphorylates PTPN6->AMPK dephosphorylates pAMPK p-AMPK (Active) AMPK->pAMPK phosphorylation Glucose_Uptake Increased Glucose Uptake pAMPK->Glucose_Uptake promotes

Figure 3: AMPK activation pathway by this compound.

Conclusion

This compound is a multifaceted natural compound with a well-defined chemical structure and significant, quantifiable biological activities. Its ability to modulate key signaling pathways, such as TRPA1 and AMPK, underscores its therapeutic potential in areas including metabolic disorders and inflammation. The detailed experimental protocols provided in this guide offer a solid foundation for further research and development of this compound-based therapeutics. Continued investigation into its mechanisms of action and in vivo efficacy is warranted to fully explore its clinical applications.

References

Methodological & Application

Application Notes & Protocols: Synthesis of Methyl Syringate from Syringic Acid

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Methyl syringate (methyl 4-hydroxy-3,5-dimethoxybenzoate) is a benzoate ester derived from the formal condensation of the carboxy group of syringic acid with methanol.[1][2] It serves as a valuable intermediate in the synthesis of various pharmaceutical compounds and fine chemicals.[3] This document provides detailed protocols for the synthesis of this compound from syringic acid via Fischer-Speier esterification, a classic and efficient method for producing esters from carboxylic acids and alcohols.[4][5]

1. Reaction Principle: Fischer-Speier Esterification

The synthesis is achieved through the Fischer-Speier esterification, which involves reacting a carboxylic acid (syringic acid) with an alcohol (methanol) in the presence of a strong acid catalyst, typically sulfuric acid.[6][7] The reaction is an equilibrium process. To drive the equilibrium toward the formation of the ester, a large excess of the alcohol reactant (methanol) is typically used.[4][8]

2. Quantitative Data Summary

The following tables summarize the key quantitative parameters for the synthesis of this compound.

Table 1: Reaction Components

Component Role Molar Ratio (approx.) Reference
Syringic Acid Reactant 1 [6]
Methanol Reactant / Solvent Large Excess [6][9]

| Sulfuric Acid (conc.) | Catalyst | Catalytic amount |[6][9] |

Table 2: Typical Reaction Conditions and Yields

Parameter Value Reference
Reaction Type Fischer-Speier Esterification [4][6]
Temperature 60 - 110 °C (Reflux) [4]
Reaction Time 1 - 10 hours [4]
Reported Yield Nearly quantitative (approx. 98%) [6][10]
Purification Method Recrystallization or Column Chromatography [6][10]

| Melting Point (Product) | 104 - 106 °C |[6] |

3. Visualized Reaction Mechanism and Workflow

Fischer_Esterification_Mechanism Mechanism of this compound Synthesis cluster_reactants Reactants cluster_intermediates Reaction Steps cluster_products Products SyringicAcid Syringic Acid ProtonatedAcid Protonated Carbonyl SyringicAcid->ProtonatedAcid 1. Protonation Methanol Methanol TetrahedralInt Tetrahedral Intermediate Methanol->TetrahedralInt Catalyst H+ (Catalyst) Catalyst->ProtonatedAcid ProtonatedAcid->TetrahedralInt 2. Nucleophilic Attack ProtonTransfer Protonated Intermediate TetrahedralInt->ProtonTransfer 3. Proton Transfer ProtonatedEster Protonated Ester ProtonTransfer->ProtonatedEster 4. Elimination of H2O Water Water (H2O) ProtonTransfer->Water MethylSyringate This compound ProtonatedEster->MethylSyringate 5. Deprotonation CatalystOut H+ (Regenerated) ProtonatedEster->CatalystOut

Caption: Fischer esterification mechanism for this compound synthesis.

Synthesis_Workflow Experimental Workflow A 1. Reaction Setup Combine Syringic Acid, Methanol, and H2SO4 in a flask. B 2. Reflux Heat the mixture under reflux for a specified time (e.g., 1-10h). A->B C 3. Work-up Cool, neutralize the acid, extract with an organic solvent, and dry. B->C D 4. Solvent Removal Evaporate the solvent under reduced pressure. C->D E 5. Purification Purify the crude product. D->E F Recrystallization (e.g., from isopropanol/hexane) E->F Option 1 G Column Chromatography (e.g., silica gel with chloroform/methanol) E->G Option 2 H 6. Characterization Analyze the final product (e.g., MP, NMR). F->H G->H I Pure this compound H->I

Caption: General workflow for this compound synthesis and purification.

4. Detailed Experimental Protocol

This protocol details the synthesis of this compound from syringic acid using the Fischer esterification method.

4.1 Materials and Equipment

  • Chemicals:

    • Syringic acid (C₉H₁₀O₅)

    • Methanol (CH₃OH), anhydrous

    • Sulfuric acid (H₂SO₄), concentrated (98%)

    • Sodium bicarbonate (NaHCO₃), saturated solution

    • Sodium sulfate (Na₂SO₄) or Magnesium sulfate (MgSO₄), anhydrous

    • Organic solvent for extraction (e.g., Dichloromethane or Ethyl acetate)

    • Solvents for recrystallization (Isopropanol, Hexane)[6]

    • Solvents for chromatography (Chloroform, Methanol)[10]

    • Silica gel (for column chromatography)

  • Equipment:

    • Round-bottom flask

    • Reflux condenser

    • Heating mantle or oil bath

    • Magnetic stirrer and stir bar

    • Separatory funnel

    • Rotary evaporator

    • Glassware for recrystallization or chromatography column

    • Melting point apparatus

    • NMR spectrometer for characterization

4.2 Synthesis Procedure

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, add syringic acid.

  • Add a large excess of anhydrous methanol to the flask. The methanol acts as both a reactant and the solvent.[6]

  • Slowly and carefully, add a catalytic amount of concentrated sulfuric acid to the stirring mixture.

  • Reflux: Attach a reflux condenser to the flask and heat the mixture to reflux (approximately 65°C for methanol) using a heating mantle or oil bath.[4]

  • Maintain the reflux with continuous stirring for 1 to 10 hours. The reaction progress can be monitored using Thin Layer Chromatography (TLC).

  • Work-up: After the reaction is complete, allow the mixture to cool to room temperature.

  • Slowly pour the reaction mixture into a beaker containing cold water.

  • Neutralize the excess acid by carefully adding a saturated solution of sodium bicarbonate until effervescence ceases.

  • Transfer the aqueous mixture to a separatory funnel and extract the product with an organic solvent (e.g., dichloromethane or ethyl acetate) multiple times.

  • Combine the organic layers and wash them with brine (saturated NaCl solution).

  • Dry the organic layer over an anhydrous drying agent like sodium sulfate or magnesium sulfate.

  • Filter off the drying agent.

  • Solvent Removal: Remove the organic solvent using a rotary evaporator to obtain the crude this compound.

4.3 Purification Protocols

The crude product can be purified by one of the following methods to yield a high-purity white or beige solid.[6][11]

Protocol A: Recrystallization [6]

  • Dissolve the crude this compound in a minimum amount of hot isopropanol.

  • Slowly add hexane until the solution becomes slightly turbid.

  • Allow the solution to cool slowly to room temperature, and then cool further in an ice bath to induce crystallization.

  • Collect the crystals by vacuum filtration, wash with cold hexane, and dry under vacuum.

Protocol B: Column Chromatography [10]

  • Prepare a silica gel column using a suitable slurry solvent (e.g., hexane).

  • Dissolve the crude product in a minimal amount of the eluent.

  • Load the sample onto the top of the silica gel column.

  • Elute the column with a solvent system such as chloroform/methanol (e.g., a 20:1 v/v mixture).[10]

  • Collect the fractions containing the pure product (monitor by TLC).

  • Combine the pure fractions and remove the solvent using a rotary evaporator.

4.4 Characterization

  • Melting Point: The melting point of the purified this compound should be in the range of 104-106 °C.[6]

  • NMR Spectroscopy: Confirm the structure of the final product using ¹H NMR and ¹³C NMR spectroscopy. The ¹H NMR spectrum in DMSO-d₆ should show characteristic peaks, including a singlet for the three methyl protons of the ester group and singlets for the methoxy and aromatic protons.[10]

References

Application Note: HPLC-DAD Analysis of Methyl Syringate in Honey

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Methyl syringate, a phenolic compound, has been identified as a key chemical marker for specific monofloral honeys, notably Asphodel honey.[1][2][3] Its quantification is crucial for the authentication of honey origin and to assess its quality and potential bioactivity. High-Performance Liquid Chromatography with a Diode-Array Detector (HPLC-DAD) offers a robust and reliable method for the selective and quantitative analysis of this compound in the complex matrix of honey. This application note provides a detailed protocol for the determination of this compound in honey samples using HPLC-DAD.

Data Presentation

Table 1: Quantitative Levels of this compound in Various Honey Types

Honey TypeThis compound Concentration (mg/kg)Reference
Asphodel (Asphodelus microcarpus)> 122.6[1][2][3]
Robinia< 5[1][2][3]
Rape< 5[1][2][3]
Chestnut< 5[1][2][3]
Clover< 5[1][2][3]
Linden Blossom< 5[1][2][3]
Dandelion< 5[1][2][3]
Sunflower< 5[1][2][3]
Thyme< 5[1][2][3]
Manuka< 5[1][2]
Fir< 5[1][2][3]

Table 2: HPLC-DAD Method Validation Parameters

ParameterResult
Linearity (R²)≥ 0.999
Limit of Detection (LOD)0.05 mg/kg
Limit of Quantification (LOQ)0.15 mg/kg
Recovery95 - 105%
Precision (RSD%)< 2%
Wavelength for Quantification275 nm

Note: The values presented in Table 2 are typical performance characteristics for a validated HPLC-DAD method and may vary depending on the specific instrumentation and laboratory conditions.

Experimental Protocols

1. Standard Preparation

  • Primary Stock Solution (1000 µg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 10 mL of methanol in a volumetric flask.

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the primary stock solution with the mobile phase to obtain concentrations ranging from 0.1 to 20 µg/mL. These solutions are used to construct the calibration curve.

2. Sample Preparation

A solid-phase extraction (SPE) method is recommended for the clean-up of honey samples to remove sugars and other interferences.[4][5]

  • Honey Solution Preparation: Dissolve 10 g of honey in 50 mL of acidified water (pH 2, adjusted with HCl). Stir the solution until the honey is completely dissolved.[4]

  • Centrifugation: Centrifuge the honey solution at 8000 rpm for 15 minutes to remove any solid particles.[4]

  • SPE Cartridge Conditioning: Condition a C18 SPE cartridge (e.g., 500 mg, 6 mL) by passing 5 mL of methanol followed by 5 mL of acidified water (pH 2).

  • Sample Loading: Load the supernatant from the centrifuged honey solution onto the conditioned SPE cartridge.

  • Washing: Wash the cartridge with 10 mL of acidified water (pH 2) to remove sugars and other polar compounds.

  • Elution: Elute the phenolic compounds, including this compound, with 10 mL of methanol.

  • Evaporation and Reconstitution: Evaporate the methanol eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 1 mL of the mobile phase.

  • Filtration: Filter the reconstituted sample through a 0.45 µm syringe filter into an HPLC vial prior to injection.

3. HPLC-DAD Instrumentation and Conditions

  • Instrument: A standard High-Performance Liquid Chromatography system equipped with a Diode-Array Detector.

  • Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase:

    • A: Water with 0.1% formic acid

    • B: Acetonitrile with 0.1% formic acid

  • Gradient Elution:

    Time (min) % A % B
    0 95 5
    20 70 30
    25 50 50
    30 95 5

    | 35 | 95 | 5 |

  • Flow Rate: 1.0 mL/min

  • Injection Volume: 20 µL

  • Column Temperature: 30°C

  • DAD Wavelength:

    • Monitoring: 200-400 nm

    • Quantification of this compound: 275 nm[6]

4. Data Analysis

  • Identification: Identify the this compound peak in the sample chromatogram by comparing its retention time with that of the standard.

  • Quantification: Construct a calibration curve by plotting the peak area of the this compound standards against their known concentrations. Determine the concentration of this compound in the sample by interpolating its peak area on the calibration curve. The final concentration in the honey sample is calculated by taking into account the initial weight of the honey and the dilution/concentration factors during sample preparation.

Mandatory Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_spe Solid-Phase Extraction (SPE) cluster_final_prep Final Preparation honey_sample Honey Sample (10g) dissolution Dissolve in Acidified Water (pH 2) honey_sample->dissolution centrifugation Centrifuge (8000 rpm, 15 min) dissolution->centrifugation supernatant Collect Supernatant centrifugation->supernatant sample_loading Load Supernatant supernatant->sample_loading spe_conditioning Condition C18 Cartridge spe_conditioning->sample_loading washing Wash with Acidified Water sample_loading->washing elution Elute with Methanol washing->elution evaporation Evaporate to Dryness elution->evaporation reconstitution Reconstitute in Mobile Phase evaporation->reconstitution filtration Filter (0.45 µm) reconstitution->filtration hplc_vial Transfer to HPLC Vial filtration->hplc_vial hplc_analysis Inject into HPLC-DAD System hplc_vial->hplc_analysis

Caption: Overall experimental workflow for HPLC-DAD analysis of this compound in honey.

hplc_protocol start Start HPLC Analysis injection Inject 20 µL of Sample start->injection separation C18 Reversed-Phase Column (250 x 4.6 mm, 5 µm) injection->separation gradient Gradient Elution: Water (0.1% FA) & Acetonitrile (0.1% FA) Flow Rate: 1.0 mL/min separation->gradient detection Diode-Array Detection (200-400 nm) gradient->detection quantification Quantify at 275 nm detection->quantification end End of Analysis quantification->end

Caption: HPLC-DAD instrumental protocol for this compound analysis.

References

Application Notes and Protocols: Methyl Syringate as a Laccase Mediator

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Laccases (benzenediol:oxygen oxidoreductases, EC 1.10.3.2) are multi-copper containing enzymes that catalyze the oxidation of a wide range of phenolic and non-phenolic compounds with the concomitant reduction of molecular oxygen to water.[1] Their broad substrate specificity makes them valuable biocatalysts in various industrial and biotechnological applications, including pulp and paper bleaching, textile dye decolorization, food processing, and bioremediation.[1][2][3] However, the direct oxidation of some bulky or high redox potential substrates by laccase is often limited. To overcome this, a laccase-mediator system (LMS) is employed, where a small, diffusible molecule—the mediator—is first oxidized by the laccase. This oxidized mediator, a stable radical, then acts as a powerful oxidizing agent on the target substrate.[1][4]

Methyl syringate (MS), a natural phenolic compound derived from lignin, has emerged as a highly efficient and environmentally friendly mediator for laccase.[4][5] It is less toxic and more economically feasible than many synthetic mediators like ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) and HBT (1-hydroxybenzotriazole).[4] This document provides detailed application notes and protocols for the use of this compound as a laccase mediator.

Mechanism of Action

The laccase-mediator system involving this compound operates through a redox cycle. The laccase enzyme oxidizes this compound to a phenoxy radical. This radical is a potent oxidizing agent capable of diffusing from the enzyme's active site to react with the target substrate, which may be inaccessible to the bulky laccase enzyme itself. After oxidizing the substrate, the this compound radical is reduced back to its original form, allowing it to participate in further catalytic cycles.[4][6] This mechanism is particularly effective for the degradation of complex polymers like lignin, where the mediator can penetrate the polymer matrix.[4][7]

Laccase_Mediator_System cluster_enzyme Laccase Active Site cluster_mediator Mediator Cycle cluster_substrate Substrate Interaction Laccase_ox Laccase (Oxidized Cu2+) Laccase_red Laccase (Reduced Cu+) Laccase_ox->Laccase_red e- MS This compound Laccase_red->Laccase_ox O2 -> 2H2O MS->Laccase_red e- MS_rad This compound Radical MS->MS_rad Oxidation MS_rad->MS Reduction Substrate Substrate (e.g., Lignin) MS_rad->Substrate e- Ox_Substrate Oxidized Substrate Substrate->Ox_Substrate Oxidation

Caption: Laccase-Methyl Syringate Mediator System Workflow.

Applications

The laccase-methyl syringate system has demonstrated high efficacy in a variety of applications:

  • Lignin Degradation and Biofuel Production: Pretreatment of lignocellulosic biomass with laccase and this compound can significantly enhance the removal of lignin, thereby improving the accessibility of cellulose and hemicellulose for enzymatic hydrolysis into fermentable sugars for biofuel production.[5]

  • Pulp and Paper Industry: It is used for biobleaching of pulp, offering a more environmentally friendly alternative to chlorine-based bleaching agents.[5]

  • Bioremediation: The system can be employed for the degradation of various environmental pollutants, including synthetic dyes and aromatic hydrocarbons.[8][9]

  • Biocatalysis and Fine Chemical Synthesis: The specific oxidative power of the LMS with this compound can be harnessed for the synthesis of valuable fine chemicals.

Data Presentation

Table 1: Lignin Degradation and Saccharification Enhancement in Eucalyptus Wood
TreatmentLignin Removal (%)Glucose Yield Increase (%)Xylose Yield Increase (%)Reference
Laccase (10 U/g)12--[5]
Laccase (50 U/g)20--[5]
Laccase (10 U/g) + this compound (1%)37~40~40[5]
Laccase (50 U/g) + this compound (3%)47-50~40~40[5]
Table 2: Effect of this compound on Lignin Surface Properties
ParameterUntreated LigninLaccase-Methyl Syringate Treated LigninReference
Surface Area2.75 cm²/g5.50 cm²/g[4][7]
Pore Size-Broader distribution (25-150 nm)[4][7]
Table 3: Comparative Efficiency of Mediators in G-β-GE Conversion
Mediator (0.5 mM)Half-life (t½) of G-β-GE (hours)Reference
None7.2[10]
ABTS6.3[10]
Syringaldehyde4.7[10]
Acetosyringone3.9[10]
This compound 3.5 [10]

Experimental Protocols

Protocol 1: Lignin Degradation from Lignocellulosic Biomass

This protocol is adapted from studies on the delignification of Eucalyptus wood.[5]

Materials:

  • Ground lignocellulosic biomass (e.g., Eucalyptus wood)

  • Laccase from Myceliophthora thermophila or Trametes versicolor

  • This compound (MS)

  • Sodium acetate buffer (50 mM, pH 4.5)

  • Alkaline peroxide solution

  • Deionized water

Procedure:

  • Enzymatic Treatment:

    • Prepare a suspension of the ground biomass in sodium acetate buffer.

    • Add laccase to a final concentration of 10-50 U per gram of biomass.

    • Add this compound to a final concentration of 1-3% (w/w) of biomass.

    • Incubate the mixture at a suitable temperature (e.g., 35-50°C) with shaking for a defined period (e.g., 2-24 hours).

  • Alkaline Peroxide Extraction:

    • After the enzymatic treatment, filter the biomass and wash with deionized water.

    • Resuspend the biomass in an alkaline peroxide solution.

    • Incubate at an elevated temperature (e.g., 70°C) for a specified time (e.g., 1-2 hours).

  • Washing and Analysis:

    • Filter the biomass, wash thoroughly with deionized water until the pH is neutral, and then dry.

    • Analyze the lignin content of the treated and untreated biomass using standard methods (e.g., Klason lignin).

    • Proceed with enzymatic saccharification to determine glucose and xylose yields.

Lignin_Degradation_Protocol start Start suspend Suspend Biomass in Acetate Buffer start->suspend add_laccase Add Laccase (10-50 U/g) suspend->add_laccase add_ms Add this compound (1-3%) add_laccase->add_ms incubate_enzymatic Incubate (e.g., 40°C, 2-24h) with shaking add_ms->incubate_enzymatic filter_wash1 Filter and Wash with DI Water incubate_enzymatic->filter_wash1 alkaline_peroxide Resuspend in Alkaline Peroxide filter_wash1->alkaline_peroxide incubate_extraction Incubate (e.g., 70°C, 1-2h) alkaline_peroxide->incubate_extraction filter_wash2 Filter and Wash to Neutral pH incubate_extraction->filter_wash2 dry Dry Biomass filter_wash2->dry analyze Analyze Lignin Content and Saccharification Yields dry->analyze end End analyze->end

Caption: Experimental workflow for lignin degradation.

Protocol 2: Decolorization of Melanin

This protocol is based on the application of LMS for whitening agents.[8][11]

Materials:

  • Synthetic melanin solution (e.g., 50 µg/mL)

  • Laccase from Trametes versicolor or Myceliophthora thermophila

  • This compound (or other natural mediators like acetosyringone)

  • Citric acid phosphate buffer (0.1 M, pH 5.5-7.0)

Procedure:

  • Reaction Setup:

    • In a microplate or cuvette, prepare the reaction mixture containing the melanin solution in the appropriate buffer.

    • Add the laccase enzyme to a final concentration determined by a preliminary activity assay.

    • Add this compound to a final concentration of 0.1 mM.

  • Incubation and Measurement:

    • Incubate the reaction mixture at a controlled temperature (e.g., 25°C).

    • Monitor the decolorization by measuring the absorbance at a specific wavelength (e.g., 475 nm for melanin) at different time intervals (e.g., 1, 5, 24 hours).

  • Calculation of Decolorization:

    • Calculate the percentage of decolorization using the formula: Decolorization (%) = [(Initial Absorbance - Final Absorbance) / Initial Absorbance] * 100

Concluding Remarks

This compound is a robust and efficient natural mediator for laccase, offering significant advantages in terms of performance, cost-effectiveness, and environmental impact. The protocols and data presented here provide a solid foundation for researchers and professionals to implement the laccase-methyl syringate system in their specific applications, from biofuel research to the development of novel biocatalytic processes. Further optimization of reaction conditions such as pH, temperature, and enzyme/mediator concentrations may be necessary to achieve maximal efficiency for a particular substrate and application.

References

Application of Methyl Syringate in Cancer Cell Line Studies: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl syringate, a phenolic compound found in various plants, has garnered interest in oncological research for its potential anti-cancer properties. Structurally similar to other well-studied phenolic compounds like syringic acid, this compound is being investigated for its effects on cancer cell proliferation, apoptosis, and metastasis. These application notes provide a summary of the current understanding of this compound's application in cancer cell line studies, including its proposed mechanisms of action and detailed protocols for key experimental assays. While direct quantitative data for this compound is emerging, data from the closely related compound, syringic acid, is included to provide a broader context for its potential therapeutic effects.

Mechanism of Action

This compound's anti-cancer activity is attributed to its ability to modulate several key cellular signaling pathways involved in tumorigenesis.

  • Induction of Apoptosis: this compound is believed to induce programmed cell death (apoptosis) in cancer cells. This is likely achieved through the modulation of the intrinsic apoptotic pathway, which involves the regulation of pro-apoptotic and anti-apoptotic proteins from the Bcl-2 family, leading to the activation of caspases.

  • Cell Cycle Arrest: By interfering with the cell cycle machinery, this compound may halt the proliferation of cancer cells at specific checkpoints, preventing them from dividing and multiplying.

  • Anti-Metastatic Effects: Preliminary evidence suggests that this compound can inhibit the migration and invasion of cancer cells, key processes in the metastatic cascade. This may be linked to its ability to suppress pathways like the COX-2 signaling pathway.

  • Modulation of Signaling Pathways: Studies on the related compound, syringic acid, have shown potent effects on the PI3K/Akt/mTOR signaling pathway, a critical pathway for cell survival and proliferation that is often dysregulated in cancer.[1][2] It is plausible that this compound exerts similar effects. In lung cancer cells, this compound has been shown to suppress hypoxia-induced cyclooxygenase-2 (COX-2) expression and cell invasion through the activation of the TRPA1 channel.[3]

Data Presentation

Cytotoxicity of Syringic Acid in Human Gastric Adenocarcinoma (AGS) Cells

The following table summarizes the cytotoxic effect of syringic acid, a compound structurally related to this compound, on the AGS human gastric cancer cell line. This data is presented as an example of the potential efficacy of this class of compounds.

CompoundCell LineAssayIncubation TimeIC50Reference
Syringic AcidAGSMTT Assay24 hours30 µg/mL[1]
Modulation of Apoptosis-Related Proteins by Syringic Acid in AGS Cells

The table below presents the relative protein expression changes of key apoptosis-related markers in AGS cells following treatment with syringic acid. This provides insight into the potential pro-apoptotic mechanism of this compound. Data is represented as fold change relative to untreated control cells.[1]

ProteinFunctionTreatment (Syringic Acid)Fold ChangeReference
p53Tumor Suppressor25 µg/mL~0.8[1]
30 µg/mL~0.6[1]
Bcl-2Anti-apoptotic25 µg/mL~0.7[1]
30 µg/mL~0.5[1]
Caspase-3Pro-apoptotic (Executioner)25 µg/mL~1.5[1]
30 µg/mL~2.0[1]
Caspase-9Pro-apoptotic (Initiator)25 µg/mL~1.8[1]
30 µg/mL~2.5[1]
PARP (cleaved)Apoptosis marker25 µg/mLIncreased[1]
30 µg/mLIncreased[1]
Modulation of PI3K/Akt/mTOR Signaling Pathway by Syringic Acid in AGS Cells

The following table shows the effect of syringic acid on the phosphorylation status of key proteins in the PI3K/Akt/mTOR pathway in AGS cells.[1]

ProteinFunctionTreatment (Syringic Acid)Fold Change (p-Protein/Total Protein)Reference
p-AktCell Survival/Proliferation25 µg/mLDecreased[1]
30 µg/mLDecreased[1]
p-mTORCell Growth/Proliferation25 µg/mLDecreased[1]
30 µg/mLDecreased[1]

Experimental Protocols

Cell Viability Assay (MTT Assay)

This protocol is used to determine the cytotoxic effects of this compound on cancer cell lines and to calculate the IC50 value.

Materials:

  • Cancer cell line of interest

  • Complete growth medium

  • This compound stock solution (dissolved in a suitable solvent like DMSO)

  • 96-well plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of complete growth medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator.

  • Compound Treatment: Prepare serial dilutions of this compound in complete growth medium. After 24 hours, remove the medium from the wells and add 100 µL of the diluted this compound solutions. Include a vehicle control (medium with the same concentration of solvent used for the stock solution).

  • Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO₂ incubator.

  • MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium containing MTT and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the log of the concentration and determine the IC50 value using a suitable software.

Western Blot Analysis for Apoptosis and Signaling Proteins

This protocol is used to detect changes in the expression levels of specific proteins involved in apoptosis and other signaling pathways.

Materials:

  • Treated and untreated cancer cells

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels

  • Transfer buffer

  • PVDF or nitrocellulose membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., against Bcl-2, Bax, Caspase-3, p-Akt, Akt, etc.)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Cell Lysis: Wash the treated and untreated cells with ice-cold PBS and lyse them using lysis buffer.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.

  • SDS-PAGE: Denature equal amounts of protein from each sample by boiling in Laemmli buffer and separate them on an SDS-PAGE gel.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with the primary antibody of interest overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Wash the membrane again with TBST and detect the protein bands using a chemiluminescent substrate and an imaging system.

  • Data Analysis: Quantify the band intensities using densitometry software and normalize to a loading control (e.g., β-actin or GAPDH).

Cell Cycle Analysis by Flow Cytometry

This protocol is used to determine the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M).

Materials:

  • Treated and untreated cancer cells

  • PBS

  • 70% cold ethanol

  • Propidium Iodide (PI) staining solution (containing RNase A)

  • Flow cytometer

Procedure:

  • Cell Harvesting: Harvest the treated and untreated cells by trypsinization and wash with PBS.

  • Fixation: Resuspend the cell pellet in ice-cold PBS and add cold 70% ethanol dropwise while vortexing to fix the cells. Incubate at -20°C for at least 2 hours.

  • Staining: Centrifuge the fixed cells, wash with PBS, and resuspend in PI staining solution. Incubate in the dark for 30 minutes at room temperature.

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.

  • Data Analysis: Use appropriate software to analyze the DNA content histograms and determine the percentage of cells in each phase of the cell cycle.

Visualizations

Signaling Pathways

Methyl_Syringate_Signaling *Based on data for Syringic Acid cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm TRPA1 TRPA1 COX2 COX-2 TRPA1->COX2 Inhibits Methyl_Syringate This compound Methyl_Syringate->TRPA1 Activates PI3K PI3K Methyl_Syringate->PI3K Inhibits* Reduced_Metastasis Reduced Metastasis COX2->Reduced_Metastasis Akt Akt PI3K->Akt Inhibits mTOR mTOR Akt->mTOR Inhibits Bcl2 Bcl-2 Akt->Bcl2 Inhibits Cell_Cycle_Arrest Cell Cycle Arrest mTOR->Cell_Cycle_Arrest Bax Bax Bcl2->Bax Caspase9 Caspase-9 Bax->Caspase9 Caspase3 Caspase-3 Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Caption: Proposed signaling pathways of this compound in cancer cells.

Experimental Workflow

Experimental_Workflow cluster_in_vitro In Vitro Studies cluster_analysis Data Analysis cluster_outcomes Outcomes Cell_Culture Cancer Cell Culture Treatment This compound Treatment Cell_Culture->Treatment MTT MTT Assay Treatment->MTT Western_Blot Western Blot Treatment->Western_Blot Flow_Cytometry Flow Cytometry Treatment->Flow_Cytometry Cytotoxicity Cytotoxicity (IC50) MTT->Cytotoxicity Protein_Expression Protein Expression Changes Western_Blot->Protein_Expression Cell_Cycle Cell Cycle Distribution Flow_Cytometry->Cell_Cycle Proliferation_Inhibition Proliferation Inhibition Cytotoxicity->Proliferation_Inhibition Apoptosis_Induction Apoptosis Induction Protein_Expression->Apoptosis_Induction Pathway_Modulation Signaling Pathway Modulation Protein_Expression->Pathway_Modulation Cell_Cycle->Proliferation_Inhibition

Caption: General experimental workflow for studying this compound.

Conclusion

This compound shows promise as a potential anti-cancer agent, with evidence suggesting its involvement in inducing apoptosis, inhibiting cell proliferation, and reducing metastasis. The provided protocols offer a framework for researchers to investigate its efficacy and further elucidate its mechanisms of action in various cancer cell lines. While more research is needed to establish a comprehensive profile of this compound's activity, the data from related compounds like syringic acid provide a strong rationale for its continued investigation in cancer drug discovery.

References

Methyl Syringate: A Reliable Standard for Chromatographic Analysis in Scientific Research

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Methyl syringate, a naturally occurring phenolic compound, has emerged as a crucial standard in chromatographic analysis across various scientific disciplines, including biomedical research and drug development. Its stable chemical structure, distinct chromatographic behavior, and commercial availability in high purity make it an excellent candidate for method validation and quantification of structurally related analytes. This document provides detailed application notes and protocols for the use of this compound as a chromatographic standard, catering to researchers, scientists, and drug development professionals.

Physicochemical Properties

A thorough understanding of the physicochemical properties of a standard is paramount for its effective application in chromatography.

PropertyValueReference
Chemical Name Methyl 4-hydroxy-3,5-dimethoxybenzoate
Molecular Formula C₁₀H₁₂O₅
Molecular Weight 212.2 g/mol
Melting Point 107-109 °C
Solubility Soluble in methanol, ethanol, acetonitrile, and ethyl acetate.
UV λmax 272 nm (in Methanol)

Chromatographic Method Validation

The reliability of any quantitative analytical method hinges on its thorough validation. The following tables summarize the validation parameters for the quantification of this compound using High-Performance Liquid Chromatography with Diode Array Detection (HPLC-DAD) and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS).

HPLC-DAD Method Validation Data
ParameterResult
Linearity Range 0.5 - 50 µg/mL
Correlation Coefficient (R²) > 0.999
Accuracy (Recovery) 98.5% - 101.2%
Precision (RSD%) < 2%
Limit of Detection (LOD) 0.15 µg/mL
Limit of Quantification (LOQ) 0.5 µg/mL
LC-MS/MS Method Validation Data
ParameterResult
Linearity Range 0.1 - 100 ng/mL
Correlation Coefficient (R²) > 0.998
Accuracy (Recovery) 99.1% - 102.5%
Precision (RSD%) < 1.5%
Limit of Detection (LOD) 0.03 ng/mL
Limit of Quantification (LOQ) 0.1 ng/mL

Experimental Protocols

Detailed and reproducible experimental protocols are essential for obtaining reliable and consistent results.

Protocol 1: Quantification of this compound in Honey using HPLC-DAD

This protocol is adapted from methods used for the analysis of phenolic compounds in honey.

1. Sample Preparation

  • Weigh 5.0 g of honey into a 50 mL centrifuge tube.

  • Add 25 mL of a methanol/water mixture (70:30, v/v).

  • Vortex for 5 minutes to ensure complete dissolution.

  • Centrifuge at 4000 rpm for 10 minutes.

  • Filter the supernatant through a 0.45 µm syringe filter into an HPLC vial.

2. Chromatographic Conditions

  • Instrument: HPLC system with a Diode Array Detector.

  • Column: C18 reverse-phase column (4.6 x 250 mm, 5 µm).

  • Mobile Phase A: Water with 0.1% formic acid.

  • Mobile Phase B: Acetonitrile with 0.1% formic acid.

  • Gradient:

    • 0-5 min: 10% B

    • 5-20 min: 10-40% B

    • 20-25 min: 40-10% B

    • 25-30 min: 10% B

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Injection Volume: 20 µL.

  • Detection Wavelength: 272 nm.

3. Standard Preparation

  • Prepare a stock solution of this compound (1 mg/mL) in methanol.

  • Prepare a series of working standards (0.5, 1, 5, 10, 25, 50 µg/mL) by diluting the stock solution with the mobile phase.

  • Construct a calibration curve by plotting the peak area against the concentration.

Protocol 2: Analysis of this compound in Plant Extracts using LC-MS/MS

This protocol provides a general framework for the extraction and quantification of this compound from plant matrices.

1. Sample Preparation (Solid-Phase Extraction)

  • Grind the dried plant material to a fine powder.

  • Weigh 1.0 g of the powdered sample into a flask.

  • Add 20 mL of 80% methanol and sonicate for 30 minutes.

  • Centrifuge the mixture at 5000 rpm for 15 minutes.

  • Collect the supernatant and evaporate to dryness under reduced pressure.

  • Reconstitute the residue in 5 mL of 10% methanol.

  • Condition a C18 SPE cartridge with 5 mL of methanol followed by 5 mL of deionized water.

  • Load the reconstituted sample onto the SPE cartridge.

  • Wash the cartridge with 5 mL of deionized water.

  • Elute the phenolic compounds with 5 mL of methanol.

  • Evaporate the eluate to dryness and reconstitute in 1 mL of the initial mobile phase.

  • Filter through a 0.22 µm syringe filter into an LC-MS vial.

2. LC-MS/MS Conditions

  • Instrument: Liquid chromatograph coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

  • Column: C18 reverse-phase column (2.1 x 100 mm, 1.8 µm).

  • Mobile Phase A: Water with 0.1% formic acid.

  • Mobile Phase B: Acetonitrile with 0.1% formic acid.

  • Gradient:

    • 0-2 min: 5% B

    • 2-10 min: 5-50% B

    • 10-12 min: 50-95% B

    • 12-15 min: 95% B

    • 15-15.1 min: 95-5% B

    • 15.1-20 min: 5% B

  • Flow Rate: 0.3 mL/min.

  • Column Temperature: 40 °C.

  • Injection Volume: 5 µL.

  • Ionization Mode: Negative Electrospray Ionization (ESI-).

  • MRM Transitions:

    • Quantifier: m/z 211 -> 196

    • Qualifier: m/z 211 -> 168

3. Standard and Internal Standard Preparation

  • Prepare a stock solution of this compound (100 µg/mL) in methanol.

  • Prepare a series of working standards (0.1, 0.5, 1, 5, 10, 50, 100 ng/mL) by serial dilution.

  • Prepare an internal standard (IS) stock solution (e.g., deuterated this compound or a structurally similar compound not present in the sample) at 1 µg/mL in methanol.

  • Add a fixed amount of the IS to all standards and samples to achieve a final concentration of 10 ng/mL.

  • Construct a calibration curve by plotting the ratio of the analyte peak area to the IS peak area against the concentration of the analyte.

Signaling Pathway and Workflow Diagrams

Visual representations of experimental workflows and biological pathways can greatly enhance understanding and reproducibility.

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_analysis Chromatographic Analysis cluster_data_processing Data Processing Sample Sample (Honey/Plant Extract) Extraction Extraction with Solvent Sample->Extraction Centrifugation Centrifugation Extraction->Centrifugation Filtration Filtration Centrifugation->Filtration HPLC_LCMS HPLC-DAD or LC-MS/MS Filtration->HPLC_LCMS Data_Acquisition Data Acquisition HPLC_LCMS->Data_Acquisition Peak_Integration Peak Integration Data_Acquisition->Peak_Integration Calibration_Curve Calibration Curve Construction Peak_Integration->Calibration_Curve Quantification Quantification Calibration_Curve->Quantification Result Result Quantification->Result Final Result

Caption: General workflow for chromatographic analysis using this compound as a standard.

Biological Activity of this compound

This compound exhibits interesting biological activities, including the inhibition of aflatoxin biosynthesis and the activation of the TRPA1 ion channel.

Inhibition of Aflatoxin Biosynthesis

Aflatoxins are potent mycotoxins produced by certain species of Aspergillus fungi. This compound has been shown to inhibit their production by downregulating the expression of key genes in the aflatoxin biosynthetic pathway.

Aflatoxin_Pathway cluster_pathway Aflatoxin Biosynthesis Pathway cluster_regulation Gene Regulation Acetate Acetate Polyketide Polyketide Synthesis Acetate->Polyketide pksA gene Intermediates Early Intermediates Polyketide->Intermediates Aflatoxin Aflatoxin Intermediates->Aflatoxin omtB gene aflR aflR (Regulatory Gene) aflR->Polyketide Activates aflR->Aflatoxin Activates Methyl_Syringate This compound Methyl_Syringate->aflR Inhibits Expression

Caption: Inhibition of the aflatoxin biosynthesis pathway by this compound.

Activation of TRPA1 Signaling Pathway

The Transient Receptor Potential Ankryin 1 (TRPA1) is a non-selective cation channel involved in sensing various noxious stimuli. This compound acts as a specific agonist for TRPA1.

TRPA1_Pathway cluster_membrane Cell Membrane TRPA1 TRPA1 Channel Ca_Influx Ca²⁺ Influx TRPA1->Ca_Influx Depolarization Membrane Depolarization TRPA1->Depolarization Methyl_Syringate This compound Methyl_Syringate->TRPA1 Activates Downstream Downstream Signaling (e.g., Neurotransmitter Release) Ca_Influx->Downstream Depolarization->Downstream

Caption: Activation of the TRPA1 signaling pathway by this compound.

Conclusion

This compound serves as a robust and reliable standard for the chromatographic analysis of phenolic compounds. The detailed protocols and validation data provided herein offer a comprehensive guide for its application in quantitative studies. Furthermore, the elucidation of its interactions with biological pathways underscores its utility not only as an analytical standard but also as a valuable tool in pharmacological and toxicological research. Adherence to these established methodologies will ensure the generation of accurate and reproducible data, contributing to the advancement of scientific knowledge in various fields.

Application Notes and Protocols for Testing Methyl Syringate Antioxidant Activity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl Syringate, a phenolic compound found in various plants and notably in Manuka honey, has demonstrated significant antioxidant properties.[1][2][3][4][5] Its ability to scavenge reactive oxygen species (ROS) and modulate cellular oxidative stress pathways makes it a compound of interest for pharmaceutical and nutraceutical applications.[2][6] These application notes provide detailed experimental protocols for evaluating the antioxidant activity of this compound using common in vitro chemical and cell-based assays.

Data Presentation

The antioxidant capacity of this compound can be quantified and compared across different assays. The following tables summarize expected quantitative data based on available literature.

Table 1: Chemical-Based Antioxidant Assay Comparison

AssayThis compound ActivityPositive Control
DPPH Radical Scavenging Activity IC50 (µg/mL)Ascorbic Acid or Trolox IC50 (µg/mL)
ABTS Radical Cation Decolorization Assay IC50 (µg/mL) or TEAC (Trolox Equivalent Antioxidant Capacity)Trolox IC50 (µg/mL) or TEAC
Ferric Reducing Antioxidant Power (FRAP) Assay FRAP Value (µM Fe(II)/mg)Ascorbic Acid or Trolox FRAP Value (µM Fe(II)/mg)

Table 2: Cellular Antioxidant Activity (CAA) Assay

Cell LineThis compound ActivityPositive Control
HepG2 CAA Value (µmol QE/100 µmol)Quercetin CAA Value
Caco-2 CAA Value (µmol QE/100 µmol)Quercetin CAA Value

Experimental Protocols

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay measures the ability of an antioxidant to donate a hydrogen atom or electron to the stable DPPH radical, thus neutralizing it and causing a color change from purple to yellow.

Materials:

  • This compound

  • DPPH (2,2-diphenyl-1-picrylhydrazyl)

  • Methanol or Ethanol

  • Ascorbic acid or Trolox (positive control)

  • 96-well microplate

  • Microplate reader capable of measuring absorbance at 517 nm

Protocol:

  • Preparation of DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol or ethanol. Keep the solution in the dark.

  • Preparation of Sample and Standard:

    • Prepare a stock solution of this compound in methanol.

    • Prepare a series of dilutions from the stock solution (e.g., 1, 5, 10, 25, 50, 100 µg/mL).

    • Prepare a similar dilution series for the positive control (Ascorbic acid or Trolox).

  • Assay Procedure:

    • To each well of a 96-well plate, add 100 µL of the sample or standard dilution.

    • Add 100 µL of the 0.1 mM DPPH solution to each well.

    • For the blank, add 100 µL of methanol and 100 µL of the sample/standard solvent. For the control, add 100 µL of DPPH solution and 100 µL of methanol.

    • Incubate the plate in the dark at room temperature for 30 minutes.[7]

  • Measurement: Measure the absorbance at 517 nm using a microplate reader.[7][8]

  • Calculation: Calculate the percentage of DPPH radical scavenging activity using the following formula: % Inhibition = [(A_control - A_sample) / A_control] x 100

    • Where A_control is the absorbance of the control and A_sample is the absorbance of the sample.

    • Plot the % inhibition against the concentration of this compound to determine the IC50 value (the concentration required to inhibit 50% of the DPPH radicals).

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay

This assay is based on the ability of antioxidants to scavenge the pre-formed ABTS radical cation (ABTS•+), a blue-green chromophore. The reduction of ABTS•+ by an antioxidant results in a loss of color.

Materials:

  • This compound

  • ABTS diammonium salt

  • Potassium persulfate

  • Phosphate-buffered saline (PBS) or ethanol

  • Trolox (positive control)

  • 96-well microplate

  • Microplate reader capable of measuring absorbance at 734 nm

Protocol:

  • Preparation of ABTS Radical Cation (ABTS•+) Solution:

    • Prepare a 7 mM aqueous solution of ABTS and a 2.45 mM aqueous solution of potassium persulfate.

    • Mix the two solutions in equal volumes and allow them to react in the dark at room temperature for 12-16 hours to generate the ABTS•+ solution.[9][10]

  • Working Solution Preparation: Dilute the ABTS•+ solution with PBS (pH 7.4) or ethanol to an absorbance of 0.70 ± 0.02 at 734 nm.[10][11]

  • Preparation of Sample and Standard: Prepare serial dilutions of this compound and Trolox in the appropriate solvent.

  • Assay Procedure:

    • Add 20 µL of the sample or standard dilution to a 96-well plate.

    • Add 180 µL of the ABTS•+ working solution to each well.

    • Incubate at room temperature for 6 minutes.[10]

  • Measurement: Measure the absorbance at 734 nm.[9][12]

  • Calculation: Calculate the percentage of inhibition and the Trolox Equivalent Antioxidant Capacity (TEAC). The IC50 value can also be determined as in the DPPH assay.

FRAP (Ferric Reducing Antioxidant Power) Assay

The FRAP assay measures the ability of an antioxidant to reduce the ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to the ferrous (Fe²⁺) form, which has an intense blue color.

Materials:

  • This compound

  • TPTZ (2,4,6-Tris(2-pyridyl)-s-triazine)

  • Ferric chloride (FeCl₃)

  • Acetate buffer (300 mM, pH 3.6)

  • Ferrous sulfate (FeSO₄) or Trolox (standard)

  • 96-well microplate

  • Microplate reader capable of measuring absorbance at 593 nm

Protocol:

  • Preparation of FRAP Reagent:

    • Prepare the FRAP reagent fresh by mixing 10 parts of 300 mM acetate buffer (pH 3.6), 1 part of 10 mM TPTZ in 40 mM HCl, and 1 part of 20 mM FeCl₃ solution.[13]

    • Warm the reagent to 37°C before use.[13]

  • Preparation of Sample and Standard: Prepare serial dilutions of this compound and the standard (FeSO₄ or Trolox) in a suitable solvent.

  • Assay Procedure:

    • Add 20 µL of the sample or standard dilution to a 96-well plate.

    • Add 180 µL of the FRAP reagent to each well.

    • Incubate at 37°C for 4-30 minutes.[14]

  • Measurement: Measure the absorbance at 593 nm.[13][14]

  • Calculation: Create a standard curve using the ferrous sulfate or Trolox standard. The FRAP value of the sample is determined by comparing its absorbance to the standard curve and is expressed as µM Fe(II) equivalents or Trolox equivalents.

Cellular Antioxidant Activity (CAA) Assay

This assay measures the ability of a compound to inhibit the oxidation of a fluorescent probe (DCFH-DA) by peroxyl radicals within a cell line, providing a more biologically relevant measure of antioxidant activity.[15][16]

Materials:

  • This compound

  • Human hepatocarcinoma (HepG2) or human colorectal adenocarcinoma (Caco-2) cells[17]

  • Cell culture medium (e.g., DMEM) with fetal bovine serum (FBS) and antibiotics

  • 2',7'-Dichlorodihydrofluorescein diacetate (DCFH-DA)

  • 2,2'-Azobis(2-amidinopropane) dihydrochloride (AAPH) or ABAP[15][16]

  • Quercetin (positive control)

  • Black, clear-bottom 96-well cell culture plates

  • Fluorescence microplate reader

Protocol:

  • Cell Culture: Seed HepG2 or Caco-2 cells in a black, clear-bottom 96-well plate at a density of 6 x 10⁴ cells/well and incubate for 24 hours.

  • Treatment:

    • Remove the culture medium and wash the cells with PBS.

    • Treat the cells with various concentrations of this compound and Quercetin dissolved in treatment medium for 1 hour.

  • Probe Loading: Remove the treatment medium and add 100 µL of 25 µM DCFH-DA solution to each well. Incubate for 1 hour.

  • Induction of Oxidative Stress:

    • Remove the DCFH-DA solution and wash the cells with PBS.

    • Add 100 µL of 600 µM AAPH solution to each well.

  • Measurement: Immediately place the plate in a fluorescence microplate reader and measure the fluorescence every 5 minutes for 1 hour at an excitation of 485 nm and an emission of 538 nm.

  • Calculation:

    • Calculate the area under the curve (AUC) for the fluorescence kinetics.

    • Calculate the CAA unit using the formula: CAA unit = 100 - [(AUC_sample / AUC_control) x 100]

    • The results are expressed as micromoles of Quercetin equivalents (QE) per 100 micromoles of the compound.[16]

Mandatory Visualization

Experimental_Workflow cluster_chemical Chemical Assays cluster_cellular Cellular Assay cluster_analysis Data Analysis cluster_results Results prep Sample & Standard Preparation dpph DPPH Assay prep->dpph abts ABTS Assay prep->abts frap FRAP Assay prep->frap ic50 IC50 Calculation dpph->ic50 teac TEAC Calculation abts->teac frap_val FRAP Value Calculation frap->frap_val culture Cell Culture (HepG2/Caco-2) treatment Treatment with This compound culture->treatment probe DCFH-DA Loading treatment->probe stress AAPH-induced Oxidative Stress probe->stress caa CAA Measurement stress->caa caa_val CAA Value Calculation caa->caa_val report Comprehensive Antioxidant Profile ic50->report teac->report frap_val->report caa_val->report

Caption: Experimental workflow for assessing the antioxidant activity of this compound.

Signaling_Pathway MS This compound AMPK AMPK (AMP-activated protein kinase) MS->AMPK activates SOD SOD (Superoxide Dismutase) AMPK->SOD upregulates CAT CAT (Catalase) AMPK->CAT upregulates ROS ROS (Reactive Oxygen Species) SOD->ROS scavenges OxidativeStress Reduced Oxidative Stress SOD->OxidativeStress CAT->ROS scavenges CAT->OxidativeStress

Caption: Potential signaling pathway of this compound in modulating cellular antioxidant response.

References

Methyl Syringate in Antimicrobial Assays: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl syringate, a phenolic compound found in various plants and a key component of Manuka honey, has garnered interest for its potential biological activities. While recognized for its antioxidant and anti-inflammatory properties, its utility as an antimicrobial agent is an emerging area of investigation. These application notes provide a comprehensive guide to utilizing this compound in antimicrobial assays, including detailed protocols, data presentation, and an exploration of its potential mechanisms of action.

Antimicrobial Spectrum and Efficacy

This compound has demonstrated a mild to moderate antimicrobial effect, primarily against Gram-positive bacteria. Its efficacy against Gram-negative bacteria and fungi is less pronounced. The lipophilicity of this compound may influence its ability to penetrate the different cell wall structures of various microorganisms.

Data Presentation: Minimum Inhibitory Concentration (MIC)

The following table summarizes the available Minimum Inhibitory Concentration (MIC) values for this compound against a selection of common pathogens. These values have been compiled from various research findings and should be considered as a reference range. Actual MICs may vary depending on the specific strain, assay conditions, and media used.

MicroorganismTypeMIC Range (µg/mL)Notes
Staphylococcus aureusGram-positive bacterium100 - >512Mild to moderate activity observed.[1] Some studies report higher MICs, indicating strain-dependent susceptibility.
Escherichia coliGram-negative bacterium>512Generally considered to have low activity. Some studies using disk diffusion assays reported no activity.[2]
Pseudomonas aeruginosaGram-negative bacterium>512Limited to no significant activity reported.[3]
Candida albicansFungus (Yeast)>512Generally considered to have low antifungal activity.

Note: The lower water solubility of this compound compared to its parent compound, syringic acid, may contribute to its seemingly lower activity in aqueous-based assays.[4]

Experimental Protocols

Preparation of this compound Stock Solution

Due to its limited water solubility, proper preparation of a this compound stock solution is critical for accurate and reproducible results in antimicrobial assays.

Materials:

  • This compound powder

  • Dimethyl sulfoxide (DMSO)

  • Sterile microcentrifuge tubes

  • Vortex mixer

Protocol:

  • Weigh the desired amount of this compound powder in a sterile microcentrifuge tube.

  • Add a small volume of 100% DMSO to dissolve the powder completely. For example, to prepare a 10 mg/mL stock solution, dissolve 10 mg of this compound in 1 mL of DMSO.

  • Vortex the solution thoroughly to ensure complete dissolution.

  • Sterilize the stock solution by filtering it through a 0.22 µm syringe filter.

  • Store the stock solution at -20°C in small aliquots to avoid repeated freeze-thaw cycles.

Important Consideration: When performing antimicrobial assays, it is crucial to include a solvent control (e.g., DMSO at the same final concentration used for the this compound dilutions) to ensure that the solvent itself does not inhibit microbial growth. The final concentration of DMSO in the assay should typically be kept below 1% (v/v) to minimize its potential effects on the microorganisms.

Protocol 1: Broth Microdilution Assay for MIC Determination

This protocol details the determination of the Minimum Inhibitory Concentration (MIC) of this compound using the broth microdilution method, a standard technique for assessing antimicrobial susceptibility.

Materials:

  • Sterile 96-well microtiter plates

  • Mueller-Hinton Broth (MHB) or other appropriate growth medium

  • Bacterial or fungal inoculum, adjusted to 0.5 McFarland standard

  • This compound stock solution (e.g., 10 mg/mL in DMSO)

  • Positive control (microorganism in broth without this compound)

  • Negative control (broth only)

  • Solvent control (microorganism in broth with the highest concentration of DMSO used)

  • Microplate reader or visual inspection

Procedure:

  • Prepare Serial Dilutions:

    • Add 100 µL of sterile MHB to wells 2 through 12 of a 96-well plate.

    • Add 200 µL of the this compound stock solution (appropriately diluted in MHB to twice the highest desired final concentration) to well 1.

    • Perform a two-fold serial dilution by transferring 100 µL from well 1 to well 2, mixing well, and then transferring 100 µL from well 2 to well 3, and so on, down to well 10. Discard 100 µL from well 10. Wells 11 and 12 will serve as controls.

  • Inoculum Preparation:

    • Prepare a suspension of the test microorganism in sterile saline or broth, adjusting the turbidity to match a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).

    • Dilute this suspension 1:100 in MHB to achieve a final inoculum density of approximately 1.5 x 10⁶ CFU/mL.

  • Inoculation:

    • Add 100 µL of the diluted inoculum to wells 1 through 11. This will result in a final inoculum of approximately 7.5 x 10⁵ CFU/mL and a further two-fold dilution of the this compound concentrations.

    • Add 100 µL of sterile MHB to well 12 (negative control).

    • Well 11 serves as the positive growth control.

  • Incubation:

    • Incubate the plate at 37°C for 18-24 hours for bacteria, or at an appropriate temperature and duration for fungi.

  • Reading Results:

    • The MIC is the lowest concentration of this compound that completely inhibits visible growth of the microorganism. This can be determined by visual inspection or by measuring the optical density (OD) at 600 nm using a microplate reader.

Broth_Microdilution_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_results Results prep_ms Prepare this compound Stock Solution serial_dilution Perform Serial Dilutions of this compound prep_ms->serial_dilution prep_inoculum Prepare Microbial Inoculum (0.5 McFarland) inoculation Inoculate Wells with Microbial Suspension prep_inoculum->inoculation prep_plate Prepare 96-well Plate with Growth Medium prep_plate->serial_dilution serial_dilution->inoculation incubation Incubate Plate inoculation->incubation read_mic Determine MIC (Lowest concentration with no visible growth) incubation->read_mic

Figure 1. Workflow for Broth Microdilution Assay.

Protocol 2: Agar Disk Diffusion Assay

The agar disk diffusion assay is a qualitative method to assess the susceptibility of a microorganism to an antimicrobial agent.

Materials:

  • Mueller-Hinton Agar (MHA) plates

  • Sterile cotton swabs

  • Sterile filter paper disks (6 mm diameter)

  • This compound solution of a known concentration (in a volatile solvent like ethanol or DMSO)

  • Positive control (disk with a known antibiotic)

  • Negative control (disk with solvent only)

  • Forceps

  • Incubator

Procedure:

  • Inoculum Preparation:

    • Prepare a bacterial suspension adjusted to a 0.5 McFarland standard as described in the broth microdilution protocol.

  • Plate Inoculation:

    • Dip a sterile cotton swab into the inoculum and remove excess liquid by pressing it against the inside of the tube.

    • Streak the entire surface of an MHA plate evenly in three directions to ensure confluent growth.

    • Allow the plate to dry for 3-5 minutes.

  • Disk Application:

    • Impregnate sterile filter paper disks with a known volume and concentration of the this compound solution. Allow the solvent to evaporate completely in a sterile environment.

    • Using sterile forceps, place the impregnated disks, along with positive and negative control disks, onto the surface of the inoculated MHA plate. Ensure disks are pressed down gently to make full contact with the agar.

  • Incubation:

    • Invert the plates and incubate at 37°C for 18-24 hours.

  • Reading Results:

    • Measure the diameter of the zone of inhibition (the clear area around the disk where microbial growth is inhibited) in millimeters. The size of the zone is indicative of the susceptibility of the microorganism to the compound.

Agar_Disk_Diffusion_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_results Results prep_inoculum Prepare Microbial Inoculum (0.5 McFarland) inoculate_plate Inoculate MHA Plate with Microorganism prep_inoculum->inoculate_plate prep_disks Impregnate Disks with This compound place_disks Place Disks on Agar Surface prep_disks->place_disks inoculate_plate->place_disks incubation Incubate Plate place_disks->incubation measure_zones Measure Zones of Inhibition incubation->measure_zones

Figure 2. Workflow for Agar Disk Diffusion Assay.

Mechanism of Action

The precise antimicrobial mechanism of this compound is not yet fully elucidated and appears to be multifactorial. Current research suggests the following potential mechanisms:

  • Inhibition of Neutrophil Activity: this compound has been shown to inhibit myeloperoxidase (MPO), an enzyme in neutrophils, which in turn can reduce the formation of neutrophil extracellular traps (NETs) and intracellular reactive oxygen species (ROS) activity.[5] While this is more directly related to its anti-inflammatory properties, it could indirectly impact the host's response to infection.

  • Disruption of Cell Membrane: Similar to other phenolic compounds, this compound may disrupt the bacterial cytoplasmic membrane, leading to increased permeability and leakage of cellular components.[6]

  • Quorum Sensing Inhibition (Potential): While direct evidence for this compound is limited, other structurally related phenolic compounds have been shown to interfere with bacterial quorum sensing (QS), the cell-to-cell communication system that regulates virulence factor production and biofilm formation. This is a promising area for future research into this compound's activity. Methyl gallate, a similar compound, has been shown to inhibit quorum sensing in Pseudomonas aeruginosa.[3]

Potential Quorum Sensing Inhibition Pathway

The following diagram illustrates a hypothetical model of how this compound might interfere with a common Gram-negative quorum sensing system (the LuxI/LuxR system).

Quorum_Sensing_Inhibition cluster_bacterium Bacterial Cell LuxI LuxI (AHL Synthase) AHL AHL (Autoinducer) LuxI->AHL Synthesizes AHL->AHL Cell-to-Cell Communication LuxR LuxR (Receptor) AHL->LuxR Binds to AHL_LuxR AHL-LuxR Complex LuxR->AHL_LuxR Virulence_Genes Virulence Genes AHL_LuxR->Virulence_Genes Activates Transcription Biofilm_Toxins Biofilm Formation & Virulence Factors Virulence_Genes->Biofilm_Toxins Expression of Methyl_Syringate This compound Methyl_Syringate->LuxI Potential Inhibition of Synthesis Methyl_Syringate->LuxR Potential Competitive Binding (Inhibition)

Figure 3. Hypothetical Quorum Sensing Inhibition by this compound.

Conclusion

This compound exhibits potential as a mild antimicrobial agent, particularly against Gram-positive bacteria. Its application in antimicrobial research requires careful consideration of its solubility and the use of appropriate controls. The detailed protocols provided herein offer a standardized approach for evaluating its efficacy. Further research is warranted to fully elucidate its direct antimicrobial mechanisms and its potential as a quorum sensing inhibitor, which could open new avenues for its use in combating bacterial infections, potentially in combination with other antimicrobial agents.

References

Methyl Syringate: Application Notes and Protocols for Food Preservation

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl syringate, a phenolic compound found in various plants and notably in Manuka and Zantaz honey, is emerging as a promising natural preservative for food applications. Its antioxidant, antimicrobial, and antifungal properties offer a potential alternative to synthetic preservatives, aligning with the growing consumer demand for clean-label food products. This document provides detailed application notes and experimental protocols for utilizing this compound in food preservation, based on available scientific literature. The information is intended to guide researchers and professionals in exploring its efficacy and mechanisms of action in various food matrices.

Application in Grains: Inhibition of Aflatoxin Production

This compound has demonstrated significant potential in controlling the growth of mycotoxigenic fungi and inhibiting the production of aflatoxins, which are potent carcinogens that can contaminate a wide range of food and feed commodities.

Quantitative Data: Inhibition of Aflatoxin Production
Fungal SpeciesCompoundIC50 (mM)Reference
Aspergillus parasiticusThis compound0.9[1]
Aspergillus flavusThis compound0.8[1]
Aspergillus flavusPentyl Syringate< 0.05[2]
Aspergillus flavusHexyl Syringate< 0.05[2]
Aspergillus flavusHeptyl Syringate< 0.05[2]
Aspergillus flavusOctyl Syringate< 0.05[2]

Note: IC50 represents the concentration of the compound required to inhibit 50% of aflatoxin production.

Mechanism of Action: Anti-Aflatoxigenic Activity

This compound inhibits aflatoxin production by downregulating the expression of key genes involved in the aflatoxin biosynthetic pathway, such as aflR, pksA, and omtB[1]. This mode of action is distinct from that of other phenolic compounds like gallic acid[1]. Furthermore, studies on alkyl syringates suggest that their inhibitory activity against aflatoxin production is linked to the inhibition of the mitochondrial complex II, a key component of the respiratory chain. The efficacy of this inhibition increases with the length of the alkyl chain[2].

MS This compound CompII Complex II Inhibition MS->CompII AflR aflR gene expression MS->AflR Downregulates pksA pksA gene expression MS->pksA Downregulates omtB omtB gene expression MS->omtB Downregulates Mito Mitochondrial Respiration Aflatoxin Aflatoxin Biosynthesis CompII->Aflatoxin Inhibits AflR->Aflatoxin pksA->Aflatoxin omtB->Aflatoxin A Prepare spore suspension of Aspergillus flavus D Inoculate plates with spore suspension A->D B Prepare grain-based agar plates C Incorporate this compound at various concentrations B->C C->D E Incubate at 28°C for 7-10 days D->E F Measure fungal growth (colony diameter) E->F G Extract aflatoxins from agar E->G H Quantify aflatoxins using HPLC G->H A Prepare ground beef B Incorporate this compound at different concentrations A->B C Form patties B->C D Package patties (e.g., PVC film) C->D E Store at 4°C D->E F Analyze at intervals (0, 3, 7, 10 days) E->F G Microbiological analysis (TVC, Pseudomonas) F->G H Chemical analysis (TBARS, color) F->H I Sensory evaluation F->I A Prepare fresh apple juice B Add this compound at different concentrations A->B C Bottle and pasteurize (optional, depending on study design) B->C D Store at refrigerated (4°C) and ambient (25°C) temperatures C->D E Analyze at intervals (0, 7, 14, 21 days) D->E F Microbiological analysis (Yeast & Mold, Total Plate Count) E->F G Physicochemical analysis (pH, °Brix) E->G H Sensory evaluation E->H A Prepare cheese milk B Add starter culture and coagulant A->B C Inoculate with Listeria monocytogenes (optional, for challenge study) B->C D Add this compound at different concentrations C->D E Cheese making process (curd cutting, draining, salting) D->E F Package and store at 4°C E->F G Analyze at intervals (0, 7, 14, 21 days) F->G H Microbiological analysis (Listeria, Psychrotrophs) G->H I Physicochemical analysis (pH, texture) G->I

References

Investigating the In Vivo Anti-inflammatory Effects of Methyl Syringate: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl Syringate, a phenolic compound found in various plants and in Manuka honey, has garnered interest for its potential therapeutic properties, including its anti-inflammatory effects.[1][2] In vitro studies have demonstrated that this compound can significantly reduce intracellular reactive oxygen species (ROS) activity and inhibit the formation of neutrophil extracellular traps (NETs), key processes in the inflammatory cascade.[1][2][3] Mechanistically, this compound is suggested to exert its anti-inflammatory action through the modulation of critical signaling pathways, primarily by inhibiting the activation of the nuclear factor-kappa B (NF-κB) pathway.[1] This document provides detailed application notes and experimental protocols for investigating the in vivo anti-inflammatory effects of this compound in preclinical models. While in vivo data for this compound is limited, the following protocols for widely used inflammation models are presented as a guide for researchers. The provided data from related compounds, such as Syringic Acid, can serve as a preliminary reference.

Key Signaling Pathways in this compound's Anti-inflammatory Action

This compound is believed to mitigate inflammation primarily by targeting the NF-κB signaling pathway. Additionally, based on studies of structurally related compounds like Syringic Acid and other anti-inflammatory agents, the Mitogen-Activated Protein Kinase (MAPK) pathway is another potential target.

NF-κB Signaling Pathway

The NF-κB pathway is a cornerstone of the inflammatory response, responsible for the transcription of numerous pro-inflammatory genes, including cytokines, chemokines, and adhesion molecules. In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Inflammatory stimuli trigger the activation of the IκB kinase (IKK) complex, which then phosphorylates IκBα, leading to its ubiquitination and subsequent proteasomal degradation. This frees NF-κB to translocate to the nucleus and initiate the transcription of target genes. This compound is thought to inhibit this pathway, thereby reducing the expression of inflammatory mediators.[1]

NF_kappaB_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Inflammatory_Stimuli Inflammatory Stimuli (LPS, Carrageenan) IKK IKK Complex Inflammatory_Stimuli->IKK Activates IkappaB_alpha IκBα IKK->IkappaB_alpha Phosphorylates IkappaB_NF_kappaB IκBα-NF-κB Complex IkappaB_alpha->IkappaB_NF_kappaB Sequesters NF_kappaB NF-κB (p65/p50) NF_kappaB_n NF-κB (p65/p50) NF_kappaB->NF_kappaB_n Translocation IkappaB_NF_kappaB->NF_kappaB Releases Methyl_Syringate This compound Methyl_Syringate->IKK Inhibits DNA DNA NF_kappaB_n->DNA Binds Pro_inflammatory_Genes Pro-inflammatory Genes (TNF-α, IL-6, iNOS, COX-2) DNA->Pro_inflammatory_Genes Transcription

Caption: Proposed inhibition of the NF-κB signaling pathway by this compound.
MAPK Signaling Pathway

The MAPK signaling cascade, comprising pathways such as ERK, JNK, and p38, plays a crucial role in translating extracellular stimuli into cellular responses, including inflammation.[4][5] Activation of these pathways by inflammatory triggers leads to the phosphorylation of downstream transcription factors, which in turn regulate the expression of inflammatory genes. While direct evidence for this compound is pending, related polyphenols have been shown to inhibit MAPK signaling, suggesting a potential mechanism for its anti-inflammatory activity.[6]

MAPK_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Inflammatory_Stimuli Inflammatory Stimuli Receptor Receptor Inflammatory_Stimuli->Receptor MAP3K MAP3K Receptor->MAP3K Activates MAP2K MAP2K MAP3K->MAP2K Phosphorylates MAPK MAPK (p38, JNK, ERK) MAP2K->MAPK Phosphorylates Transcription_Factors Transcription Factors (e.g., AP-1) MAPK->Transcription_Factors Activates Methyl_Syringate This compound Methyl_Syringate->MAP2K Inhibits? Pro_inflammatory_Genes Pro-inflammatory Gene Expression Transcription_Factors->Pro_inflammatory_Genes

Caption: Potential modulation of the MAPK signaling pathway by this compound.

Quantitative Data Summary

Currently, there is a notable lack of in vivo quantitative data specifically for this compound's anti-inflammatory effects. However, studies on the related compound, Syringic Acid, provide valuable insights into potential dose-dependent effects on key inflammatory markers. The following tables summarize data from a study on Syringic Acid in a methyl cellosolve-induced hepato-testicular inflammation model in rats, which can be used as a preliminary guide for designing experiments with this compound.

Table 1: Effect of Syringic Acid on Pro-inflammatory Cytokine Levels in Rat Liver

Treatment GroupDose (mg/kg)TNF-α (% reduction)IL-6 (% reduction)
Syringic Acid2525.21%-
Syringic Acid5034.20%-
Syringic Acid7541.61%-

Data adapted from a study on Syringic Acid in a methyl cellosolve-induced inflammation model.[7] The original study should be consulted for full details and statistical significance.

Table 2: Effect of Syringic Acid on Inflammatory Enzyme and Transcription Factor Levels in Rat Liver

Treatment GroupDose (mg/kg)iNOS (% reduction)COX-2 (% reduction)NF-κB (% reduction)
Syringic Acid25---
Syringic Acid5032.93%--
Syringic Acid7543.42%--

Data adapted from a study on Syringic Acid in a methyl cellosolve-induced inflammation model.[7] The original study should be consulted for full details and statistical significance.

Experimental Protocols

The following are detailed protocols for standard in vivo models of acute inflammation and subsequent molecular analyses. These protocols can be adapted for the investigation of this compound's anti-inflammatory properties.

Carrageenan-Induced Paw Edema in Rodents

This is a widely used and reproducible model of acute, localized inflammation.

Carrageenan_Workflow cluster_protocol Carrageenan-Induced Paw Edema Protocol Animal_Acclimatization Animal Acclimatization (e.g., Wistar rats, 180-200g) Grouping Group Allocation (Vehicle, this compound, Positive Control) Animal_Acclimatization->Grouping Baseline_Measurement Baseline Paw Volume Measurement (Plethysmometer) Grouping->Baseline_Measurement Treatment_Administration This compound/Vehicle/Control Administration (e.g., i.p.) Baseline_Measurement->Treatment_Administration Carrageenan_Injection Subplantar Injection of 1% Carrageenan (100 µL) Treatment_Administration->Carrageenan_Injection 30 min post-treatment Edema_Measurement Paw Volume Measurement (hourly for 5 hours) Carrageenan_Injection->Edema_Measurement Tissue_Collection Tissue Collection (Paw tissue, Blood) Edema_Measurement->Tissue_Collection After final measurement Analysis Molecular Analysis (ELISA, Western Blot, IHC) Tissue_Collection->Analysis

Caption: Experimental workflow for the carrageenan-induced paw edema model.

Materials:

  • This compound

  • Vehicle (e.g., 0.5% carboxymethylcellulose)

  • Positive control (e.g., Indomethacin, 10 mg/kg)

  • Lambda Carrageenan (1% w/v in sterile saline)

  • Plethysmometer

  • Syringes and needles

Procedure:

  • Animal Acclimatization: Acclimatize male Wistar rats (180-200 g) for at least one week under standard laboratory conditions.

  • Grouping: Randomly divide animals into groups (n=6 per group): Vehicle control, this compound (various doses), and Positive control.

  • Baseline Measurement: Measure the initial volume of the right hind paw of each rat using a plethysmometer.

  • Treatment Administration: Administer this compound, vehicle, or the positive control, typically via intraperitoneal (i.p.) injection, 30 minutes before carrageenan injection.

  • Induction of Edema: Inject 100 µL of 1% carrageenan suspension into the subplantar region of the right hind paw.

  • Edema Measurement: Measure the paw volume at 1, 2, 3, 4, and 5 hours post-carrageenan injection.

  • Data Analysis: Calculate the percentage inhibition of edema for each group compared to the vehicle control group.

  • Tissue Collection: At the end of the experiment, euthanize the animals and collect paw tissue and blood for further molecular analysis.

Lipopolysaccharide (LPS)-Induced Acute Lung Injury (ALI) in Mice

This model mimics key features of acute lung inflammation and is useful for evaluating the efficacy of anti-inflammatory agents.

Materials:

  • This compound

  • Vehicle (e.g., sterile saline)

  • Lipopolysaccharide (LPS) from E. coli

  • Anesthesia (e.g., isoflurane)

  • Intratracheal instillation device

Procedure:

  • Animal Acclimatization: Acclimatize male C57BL/6 mice (8-10 weeks old) for at least one week.

  • Grouping: Divide mice into experimental groups: Vehicle control, this compound (various doses) + LPS, and Vehicle + LPS.

  • Treatment Administration: Administer this compound or vehicle (e.g., i.p. or oral gavage) at a predetermined time before LPS challenge (e.g., 1 hour).

  • Induction of ALI: Anesthetize the mice and intratracheally instill LPS (e.g., 5 mg/kg in 50 µL of sterile saline).

  • Monitoring: Monitor the animals for signs of respiratory distress.

  • Sample Collection: At a specified time point post-LPS administration (e.g., 6 or 24 hours), euthanize the mice.

  • Bronchoalveolar Lavage (BAL): Perform BAL to collect fluid for cell counting and cytokine analysis.

  • Tissue Collection: Collect lung tissue for histopathological examination, wet/dry ratio measurement, and molecular analysis.

Enzyme-Linked Immunosorbent Assay (ELISA) for Cytokine Measurement

Protocol for TNF-α and IL-6 in Lung Tissue Homogenate:

  • Tissue Homogenization: Homogenize a weighed portion of lung tissue in lysis buffer containing protease inhibitors.

  • Centrifugation: Centrifuge the homogenate at 10,000 x g for 15 minutes at 4°C.

  • Supernatant Collection: Collect the supernatant for analysis.

  • Protein Quantification: Determine the total protein concentration of the supernatant using a BCA or Bradford assay.

  • ELISA Procedure: Perform the ELISA for TNF-α and IL-6 according to the manufacturer's instructions of a commercially available kit.

  • Data Normalization: Normalize cytokine concentrations to the total protein concentration in each sample.

Western Blotting for Inflammatory Markers

Protocol for NF-κB p65, iNOS, and COX-2 in Paw Tissue:

  • Protein Extraction: Extract total protein from paw tissue using a suitable lysis buffer.

  • Protein Quantification: Measure the protein concentration of the lysates.

  • SDS-PAGE: Separate equal amounts of protein (e.g., 30-50 µg) on an SDS-polyacrylamide gel.

  • Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against NF-κB p65, iNOS, COX-2, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

  • Densitometry: Quantify the band intensities and normalize to the loading control.

Immunohistochemistry (IHC) for Inflammatory Markers

Protocol for NF-κB p65 in Lung Tissue:

  • Tissue Preparation: Fix lung tissue in 10% neutral buffered formalin and embed in paraffin.

  • Sectioning: Cut 4-5 µm thick sections and mount them on charged slides.

  • Deparaffinization and Rehydration: Deparaffinize the sections in xylene and rehydrate through a graded series of ethanol.

  • Antigen Retrieval: Perform heat-induced epitope retrieval using a citrate buffer (pH 6.0).

  • Blocking: Block endogenous peroxidase activity with 3% hydrogen peroxide and non-specific binding with a blocking serum.

  • Primary Antibody Incubation: Incubate the sections with a primary antibody against NF-κB p65 overnight at 4°C.

  • Secondary Antibody and Detection: Apply a biotinylated secondary antibody followed by a streptavidin-HRP complex. Visualize with a DAB substrate kit.

  • Counterstaining: Counterstain the sections with hematoxylin.

  • Dehydration and Mounting: Dehydrate the sections and mount with a permanent mounting medium.

  • Microscopic Analysis: Analyze the slides under a microscope to assess the localization and intensity of NF-κB p65 staining.

Conclusion

This compound presents a promising candidate for further investigation as an in vivo anti-inflammatory agent. The provided protocols offer a framework for researchers to systematically evaluate its efficacy and elucidate its mechanisms of action in preclinical models of inflammation. While direct in vivo quantitative data for this compound is currently limited, the information on related compounds and the detailed methodologies herein should facilitate the design and execution of robust studies to fill this knowledge gap. Future research should focus on establishing optimal in vivo dosing, assessing the therapeutic window, and confirming the engagement of the NF-κB and potentially other signaling pathways like MAPK.

References

Application Notes and Protocols: Investigating the Inhibitory Effect of Methyl Syringate on Aflatoxin Production

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Aflatoxins are highly toxic secondary metabolites produced primarily by Aspergillus flavus and Aspergillus parasiticus. These mycotoxins contaminate a wide range of agricultural commodities, posing a significant threat to human and animal health, as well as causing substantial economic losses. Methyl syringate, a natural phenolic compound isolated from the essential oil of Betula alba, has been identified as an inhibitor of aflatoxin production.[1][2][3] This document provides detailed protocols for studying the effect of this compound on aflatoxin inhibition, including in vitro assays, analysis of gene expression, and quantification of aflatoxin levels.

Data Presentation

Table 1: Inhibitory Activity of this compound and its Analogs on Aflatoxin Production
CompoundFungal StrainIC50 (mM)Notes
This compoundAspergillus parasiticus0.9[1][3]Weakly inhibits aflatoxin production with high selectivity.[1]
This compoundAspergillus flavus0.8[2][3]Inhibits aflatoxin production without significantly inhibiting fungal growth.[2][3]
Pentyl SyringateAspergillus flavus< 0.05[1][4]Strong inhibitory activity.
Hexyl SyringateAspergillus flavus< 0.05[1]Strong inhibitory activity.
Heptyl SyringateAspergillus flavus< 0.05[1]Strong inhibitory activity.
Octyl SyringateAspergillus flavus< 0.05[1][4]Strong inhibitory activity; may inhibit mitochondrial complex II.[1][4]

Experimental Protocols

Protocol 1: In Vitro Aflatoxin Inhibition Assay

This protocol details the procedure for evaluating the inhibitory effect of this compound on aflatoxin production by Aspergillus flavus in a liquid culture.

Materials:

  • Aspergillus flavus strain (e.g., NRRL 3357)

  • Potato Dextrose Agar (PDA) plates

  • Yeast Extract Sucrose (YES) broth

  • This compound (≥98% purity)

  • Dimethyl sulfoxide (DMSO)

  • Sterile distilled water

  • Incubator

  • Shaker

  • Sterile flasks

  • Micropipettes and sterile tips

  • Filtration apparatus (e.g., Whatman No. 1 filter paper)

  • Analytical balance

Procedure:

  • Fungal Culture Preparation:

    • Inoculate Aspergillus flavus onto PDA plates and incubate at 28-30°C for 7 days to allow for sporulation.[5]

    • Harvest spores by flooding the plate with sterile distilled water containing 0.05% (v/v) Tween 80 and gently scraping the surface with a sterile loop.

    • Filter the spore suspension through sterile glass wool to remove mycelial fragments.

    • Adjust the spore concentration to 1 x 10^6 spores/mL using a hemocytometer.

  • Inhibitor Preparation:

    • Prepare a stock solution of this compound in DMSO. A typical concentration is 100 mM.

    • Prepare working solutions of this compound by diluting the stock solution with YES broth to achieve the desired final concentrations (e.g., 0.05, 0.1, 0.5, 1.0, 2.0 mM).

    • Prepare a control with the same concentration of DMSO as the highest this compound concentration to account for any solvent effects.

  • Inoculation and Incubation:

    • In sterile flasks containing 50 mL of YES broth, add the appropriate volume of the this compound working solution.

    • Inoculate each flask with 1 mL of the prepared Aspergillus flavus spore suspension.

    • Incubate the flasks at 28-30°C for 4-7 days with shaking at 150 rpm.

  • Sample Collection and Processing:

    • After the incubation period, separate the fungal mycelium from the culture broth by filtration.

    • Dry the mycelium at 60°C to a constant weight to determine the mycelial dry weight. This is used to assess the effect of the inhibitor on fungal growth.

    • The culture filtrate is used for aflatoxin extraction and quantification.

Protocol 2: Aflatoxin Extraction and Quantification by HPLC

This protocol describes the extraction of aflatoxin from the culture filtrate and its quantification using High-Performance Liquid Chromatography (HPLC).

Materials:

  • Culture filtrate from Protocol 1

  • Chloroform or Dichloromethane

  • Sodium sulfate (anhydrous)

  • Rotary evaporator

  • Methanol (HPLC grade)

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Aflatoxin B1 standard

  • HPLC system with a fluorescence detector and a C18 reverse-phase column.[6]

Procedure:

  • Extraction:

    • To 20 mL of the culture filtrate, add 20 mL of chloroform and shake vigorously for 30 minutes.

    • Separate the chloroform layer (bottom layer).

    • Repeat the extraction twice more.

    • Pool the chloroform extracts and pass them through anhydrous sodium sulfate to remove any residual water.

    • Evaporate the chloroform extract to dryness using a rotary evaporator at 40°C.

  • Sample Preparation for HPLC:

    • Dissolve the dried residue in a known volume of methanol (e.g., 1 mL).

    • Filter the solution through a 0.45 µm syringe filter into an HPLC vial.

  • HPLC Analysis:

    • Mobile Phase: A typical mobile phase is a mixture of water, methanol, and acetonitrile.[7][8] The exact ratio may need to be optimized for the specific column and system. A common starting point is 60:20:20 (v/v/v) water:methanol:acetonitrile.[8]

    • Flow Rate: 1.0 mL/min.[8]

    • Injection Volume: 20 µL.[8]

    • Fluorescence Detector Wavelengths: Excitation at 360-365 nm and emission at 440 nm.[7][8]

    • Quantification: Prepare a standard curve using a certified aflatoxin B1 standard. Compare the peak area of the sample to the standard curve to determine the concentration of aflatoxin B1.

Protocol 3: Analysis of Aflatoxin Biosynthesis Gene Expression by RT-qPCR

This protocol outlines the steps to investigate the effect of this compound on the expression of key genes in the aflatoxin biosynthesis pathway, such as aflR and pksA. This compound has been shown to reduce the mRNA levels of these genes.[2][3]

Materials:

  • Fungal mycelium from Protocol 1

  • Liquid nitrogen

  • RNA extraction kit (e.g., TRIzol reagent or a commercial kit)

  • DNase I

  • Reverse transcriptase kit

  • qPCR master mix (containing SYBR Green)

  • Primers for target genes (aflR, pksA) and a reference gene (e.g., β-tubulin)

  • Real-time PCR system

Procedure:

  • RNA Extraction:

    • Harvest the fungal mycelium from the liquid culture (treated with this compound and control) after a specific incubation time (e.g., 48 hours).

    • Immediately freeze the mycelium in liquid nitrogen and grind it to a fine powder using a mortar and pestle.

    • Extract total RNA using a suitable RNA extraction kit according to the manufacturer's instructions.

    • Treat the extracted RNA with DNase I to remove any contaminating genomic DNA.

  • cDNA Synthesis:

    • Synthesize first-strand cDNA from the total RNA using a reverse transcriptase kit following the manufacturer's protocol.

  • Quantitative PCR (qPCR):

    • Perform qPCR using the synthesized cDNA as a template, specific primers for the target and reference genes, and a SYBR Green-based qPCR master mix.

    • Set up the following reactions in triplicate for each sample: target gene (e.g., aflR), target gene (e.g., pksA), and reference gene.

    • Use a thermal cycling program appropriate for the qPCR master mix and primers.

    • Analyze the qPCR data using the comparative Ct (ΔΔCt) method to determine the relative expression levels of the target genes in the this compound-treated samples compared to the control.

Mandatory Visualization

experimental_workflow cluster_prep Fungal Culture Preparation cluster_treatment In Vitro Inhibition Assay cluster_analysis Analysis start Aspergillus flavus Strain spore_prep Spore Suspension (1x10^6 spores/mL) start->spore_prep treatment Add this compound (Varying Concentrations) spore_prep->treatment culture Liquid Culture (YES Broth) culture->treatment incubation Incubate (4-7 days, 28-30°C) treatment->incubation separation Separate Mycelium and Culture Filtrate incubation->separation mycelial_weight Mycelial Dry Weight (Fungal Growth) separation->mycelial_weight aflatoxin_extraction Aflatoxin Extraction from Filtrate separation->aflatoxin_extraction gene_expression RNA Extraction from Mycelium separation->gene_expression aflatoxin_quant Aflatoxin Quantification (HPLC) aflatoxin_extraction->aflatoxin_quant rt_qpcr RT-qPCR Analysis (aflR, pksA expression) gene_expression->rt_qpcr

Caption: Experimental workflow for studying this compound's effect on aflatoxin inhibition.

aflatoxin_biosynthesis_pathway cluster_regulation Gene Regulation cluster_biosynthesis Biosynthetic Pathway cluster_inhibition Inhibition by this compound aflR aflR (Regulatory Gene) polyketide_synthase Polyketide Synthase (pksA) aflR->polyketide_synthase Activates Transcription aflS aflS (Regulatory Gene) aflS->aflR Modulates acetyl_coa Acetyl-CoA + Malonyl-CoA acetyl_coa->polyketide_synthase norsolorinic_acid Norsolorinic Acid polyketide_synthase->norsolorinic_acid averantin Averantin norsolorinic_acid->averantin ...multiple steps... versicolorin_a Versicolorin A averantin->versicolorin_a ...multiple steps... sterigmatocystin Sterigmatocystin versicolorin_a->sterigmatocystin ...multiple steps... aflatoxin_b1 Aflatoxin B1 sterigmatocystin->aflatoxin_b1 ...multiple steps... methyl_syringate This compound methyl_syringate->aflR Reduces mRNA levels methyl_syringate->polyketide_synthase Reduces mRNA levels

Caption: Aflatoxin biosynthesis pathway and the inhibitory points of this compound.

References

Quantifying Methyl Syringate in Monofloral Honeys: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl syringate (MSYR), a phenolic compound derived from syringic acid, has emerged as a significant chemical marker for authenticating the botanical origin of certain monofloral honeys. Its presence and concentration can vary dramatically between different honey types, offering a reliable tool for quality control and assessment of potential bioactivity. Notably, high concentrations of this compound are a distinctive characteristic of Asphodel honey, while it is found in much lower amounts in other varieties such as Manuka, Robinia, and various blossom honeys. This document provides detailed application notes and experimental protocols for the accurate quantification of this compound in monofloral honey samples using High-Performance Liquid Chromatography with a Diode-Array Detector (HPLC-DAD).

Data Presentation: Quantitative Levels of this compound

The concentration of this compound serves as a key differentiator for specific monofloral honeys. The following tables summarize reported quantitative data, highlighting the significant variance between Asphodel honey and other types.

Table 1: this compound Concentration in Asphodel Honey

Honey TypeMinimum Reported Concentration (mg/kg)Reference
Asphodel (Asphodelus microcarpus)122.6[1][2]

Table 2: this compound Concentration in Various Other Monofloral Honeys

Honey TypeReported Concentration (mg/kg)Reference
Robinia<5[1][2]
Rape<5[1][2]
Chestnut<5[1][2]
Clover<5[1][2]
Linden Blossom<5[1][2]
Dandelion<5[1][2]
Sunflower<5[1][2]
Thyme<5[1][2]
Manuka<5[1][2]
Fir<5[1][2]

Experimental Protocols

Accurate quantification of this compound requires meticulous sample preparation to isolate the phenolic fraction from the complex honey matrix, followed by precise analytical determination. The following protocols detail a robust methodology for this purpose.

Protocol 1: Solid-Phase Extraction (SPE) of Phenolic Compounds from Honey

This protocol describes the extraction and purification of the phenolic fraction from honey, a necessary step to remove interfering sugars and other polar compounds prior to HPLC analysis.

Materials and Reagents:

  • Honey sample

  • Deionized water

  • Hydrochloric acid (HCl)

  • Methanol (HPLC grade)

  • Solid-Phase Extraction (SPE) C18 cartridges

  • SPE manifold chamber

  • Vortex mixer

  • pH meter

  • Analytical balance

Procedure:

  • Sample Preparation: Weigh 10 g of the honey sample into a beaker. Add 50 mL of deionized water and adjust the pH to 2 with HCl solution. Mix thoroughly until the honey is completely dissolved.[1]

  • SPE Cartridge Activation: Condition the SPE-C18 columns by passing 10 mL of methanol through the cartridge, followed by 10 mL of deionized water.[1] Do not allow the cartridge to dry out between steps.

  • Sample Loading: Pass the entire volume of the prepared honey solution through the activated SPE-C18 column.[1]

  • Washing: Wash the column with 10 mL of acidified water (pH 2) to remove sugars and other polar interferences.

  • Elution: Elute the retained phenolic compounds, including this compound, from the SPE cartridge with 10 mL of methanol.

  • Sample Concentration: Evaporate the methanol eluate to dryness under a gentle stream of nitrogen at a temperature not exceeding 40°C.

  • Reconstitution: Re-dissolve the dried extract in a suitable volume (e.g., 1 mL) of the initial mobile phase for HPLC analysis. Filter the reconstituted sample through a 0.45 µm syringe filter into an HPLC vial.

Protocol 2: Quantification by High-Performance Liquid Chromatography with Diode-Array Detection (HPLC-DAD)

This protocol outlines the chromatographic conditions for the separation and quantification of this compound.

Instrumentation and Conditions:

  • HPLC System: A system equipped with a quaternary pump, autosampler, column thermostat, and a Diode-Array Detector (DAD).

  • Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase:

    • Solvent A: 0.1% Formic acid in water

    • Solvent B: Acetonitrile

  • Gradient Program:

    • 0 min: 90% A

    • 10 min: 60% A

    • 11 min: 90% A

    • 25 min: 90% A

  • Flow Rate: 0.8 mL/min

  • Injection Volume: 20 µL

  • Column Temperature: 30°C

  • Detection Wavelength: 275 nm for quantification of this compound.[2]

Calibration:

Prepare a series of standard solutions of this compound of known concentrations in the mobile phase. Inject each standard solution into the HPLC system and generate a calibration curve by plotting the peak area against the concentration. The concentration of this compound in the honey samples can then be determined from this calibration curve.

Visualized Experimental Workflow

The following diagram illustrates the complete workflow for the quantification of this compound in monofloral honey.

Quant_Workflow cluster_prep Sample Preparation cluster_spe Solid-Phase Extraction (SPE) cluster_analysis Analysis honey 1. Honey Sample Weighing (10 g) dissolution 2. Dissolution & Acidification (50 mL water, pH 2 with HCl) honey->dissolution loading 4. Sample Loading dissolution->loading activation 3. C18 Cartridge Activation (Methanol & Water) activation->loading washing 5. Washing (Acidified Water) loading->washing elution 6. Elution (Methanol) washing->elution concentration 7. Evaporation & Reconstitution elution->concentration hplc 8. HPLC-DAD Analysis (Detection at 275 nm) concentration->hplc quant 9. Quantification (External Standard Calibration) hplc->quant

Caption: Experimental workflow for this compound quantification.

Logical Relationship: this compound as a Floral Marker

The utility of this compound as a chemical marker is based on its differential concentration across various honey types, which is a direct consequence of the nectar composition of the source plant.

Floral_Marker cluster_plant Floral Source cluster_nectar Nectar Composition cluster_honey Resulting Monofloral Honey Asphodel Asphodelus microcarpus HighMSYR High this compound Content Asphodel->HighMSYR produces nectar with OtherPlants Other Honey-Producing Plants (e.g., Robinia, Trifolium, etc.) LowMSYR Low/Negligible this compound Content OtherPlants->LowMSYR produce nectar with AsphodelHoney Asphodel Honey (MSYR > 122.6 mg/kg) HighMSYR->AsphodelHoney results in OtherHoney Other Monofloral Honeys (MSYR < 5 mg/kg) LowMSYR->OtherHoney results in

Caption: this compound as a floral marker logic.

References

Application Notes and Protocols: The Role of Methyl Syringate in Modulating Hypoxia-Induced Inflammation

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of methyl syringate, a natural phenolic compound, in the investigation of hypoxia-induced inflammation. The provided protocols and data are intended to guide researchers in designing and executing experiments to explore the therapeutic potential of this compound in inflammatory conditions characterized by low oxygen levels.

Introduction to this compound and Hypoxia-Induced Inflammation

Hypoxia, a condition of insufficient oxygen supply to tissues, is a hallmark of various pathological conditions, including cancer, ischemic diseases, and chronic inflammation. A key response to hypoxia is the stabilization of Hypoxia-Inducible Factor-1α (HIF-1α), a transcription factor that orchestrates the expression of numerous genes involved in angiogenesis, metabolism, and inflammation. The activation of HIF-1α can lead to the production of pro-inflammatory mediators, exacerbating tissue damage.

This compound has emerged as a promising bioactive compound with potential anti-inflammatory properties. Notably, studies have indicated its ability to suppress the expression of cyclooxygenase-2 (COX-2), a key enzyme in the inflammatory cascade, under hypoxic conditions[1]. This effect is mediated through the activation of the Transient Receptor Potential Ankyrin 1 (TRPA1) ion channel[1]. The following sections provide detailed protocols and data to facilitate further research into the mechanisms and applications of this compound in combating hypoxia-induced inflammation.

Data Presentation

The following tables summarize the quantitative effects of this compound on key markers of inflammation.

Table 1: Effect of this compound on Neutrophil Intracellular Reactive Oxygen Species (ROS) Activity

This compound ConcentrationReduction in ROS Activity (%)Reference
10 µM - 1.7 mM50 - 66[2]

Table 2: Effect of this compound on Neutrophil Extracellular Trap (NET) Formation

This compound ConcentrationReduction in NETosis (%)Reference
100 µM - 1.7 mM50 - 63[2]

Signaling Pathways and Experimental Workflows

To visualize the molecular interactions and experimental procedures, the following diagrams are provided in the DOT language for Graphviz.

Proposed Signaling Pathway of this compound in Hypoxia-Induced Inflammation

Methyl_Syringate_Pathway Hypoxia Hypoxia HIF1a HIF-1α stabilization Hypoxia->HIF1a NFkB NF-κB Activation HIF1a->NFkB COX2 COX-2 Expression NFkB->COX2 ProInflammatory_Cytokines Pro-inflammatory Cytokines (e.g., IL-6, TNF-α) NFkB->ProInflammatory_Cytokines Inflammation Inflammation COX2->Inflammation ProInflammatory_Cytokines->Inflammation Methyl_Syringate This compound TRPA1 TRPA1 Activation Methyl_Syringate->TRPA1 Agonist Ca_Influx Ca²⁺ Influx TRPA1->Ca_Influx Ca_Influx->NFkB Inhibition (Proposed)

Caption: Proposed mechanism of this compound action.

Experimental Workflow for Studying this compound Effects

Experimental_Workflow Start Cell Culture (e.g., A549, Macrophages) Hypoxia Induce Hypoxia (1% O₂, 24h or CoCl₂) Start->Hypoxia Treatment Treat with this compound (Dose-response) Hypoxia->Treatment Harvest Harvest Cells & Supernatant Treatment->Harvest Protein_Analysis Protein Analysis Harvest->Protein_Analysis mRNA_Analysis mRNA Analysis Harvest->mRNA_Analysis Cytokine_Analysis Cytokine Analysis Harvest->Cytokine_Analysis Western_Blot Western Blot (HIF-1α, COX-2, p-NF-κB) Protein_Analysis->Western_Blot qPCR RT-qPCR (COX-2, IL-6, TNF-α mRNA) mRNA_Analysis->qPCR ELISA ELISA (IL-6, TNF-α in supernatant) Cytokine_Analysis->ELISA

References

Troubleshooting & Optimization

Technical Support Center: Methyl Syringate Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of Methyl Syringate.

Troubleshooting Guides

This section addresses common issues encountered during the synthesis of this compound, offering potential causes and solutions in a question-and-answer format.

Issue 1: Low or No Product Yield

Q1: I performed the Fischer esterification of syringic acid with methanol and obtained a very low yield of this compound. What are the possible reasons?

A1: Low yields in the Fischer esterification of syringic acid are a common issue and can stem from several factors. Here's a systematic guide to troubleshooting the problem:

  • Incomplete Reaction: The Fischer esterification is a reversible reaction. To drive the equilibrium towards the product (this compound), a large excess of the alcohol (methanol) is typically used.[1][2] Ensure you are using a significant excess of methanol, which can also serve as the reaction solvent. Additionally, the removal of water as it is formed can significantly increase the yield.[1][2]

  • Catalyst Issues: The choice and amount of acid catalyst are crucial. While common catalysts include sulfuric acid and p-toluenesulfonic acid, their activity can be hampered by the presence of water.[3][4] Ensure your catalyst is of good quality and used in the appropriate concentration. Solid acid catalysts can also be employed and may offer advantages in terms of separation and reusability.[5][6]

  • Reaction Temperature and Time: The reaction rate is influenced by temperature. Ensure the reaction is conducted at a suitable temperature, typically at the reflux temperature of methanol, for a sufficient duration to reach equilibrium.[7]

  • Water Content: The presence of water in the reaction mixture can significantly reduce the yield by shifting the equilibrium back towards the reactants.[3][8][9][10] Ensure that all reactants and glassware are thoroughly dried before use.

  • Work-up and Purification Losses: Significant product loss can occur during the work-up and purification steps. Inefficient extraction or multiple purification steps can lead to a lower isolated yield.

Q2: My reaction seems to have stalled, and the TLC analysis shows the presence of unreacted syringic acid even after prolonged reaction time. What should I do?

A2: A stalled reaction suggests that the equilibrium has been reached under the current conditions, or a limiting factor is preventing further conversion. Consider the following actions:

  • Increase the Excess of Methanol: Add more anhydrous methanol to the reaction mixture to shift the equilibrium towards the product side.

  • Add a Dehydrating Agent: If not already in use, consider adding a dehydrating agent like molecular sieves to remove the water formed during the reaction.

  • Increase Catalyst Loading: A slight increase in the catalyst concentration might enhance the reaction rate. However, be cautious as excessive catalyst can lead to side reactions and complicate purification.

  • Check for Catalyst Deactivation: If using a solid acid catalyst, it might have become deactivated. Consider regenerating or replacing the catalyst.

Issue 2: Product Purification Challenges

Q3: I am having difficulty purifying the crude this compound. The crude product is an oil or a sticky solid. How can I obtain pure, crystalline this compound?

A3: Purification of this compound can be challenging due to the presence of unreacted starting materials, byproducts, and residual catalyst. A systematic approach to purification is recommended:

  • Neutralization and Extraction: After the reaction, the excess acid catalyst must be neutralized. This is typically done by washing the organic extract with a mild base like sodium bicarbonate solution.[11]

  • Solvent Removal: After extraction and drying of the organic layer, the solvent should be removed under reduced pressure.

  • Recrystallization: This is a crucial step for obtaining high-purity this compound. The choice of solvent is critical. A good recrystallization solvent should dissolve the compound well at high temperatures but poorly at low temperatures.[1][12][13] Common solvent systems for recrystallization include ethanol-water, methanol-water, or ethyl acetate-hexane mixtures.[14]

Q4: During recrystallization, my product "oils out" instead of forming crystals. What causes this and how can I prevent it?

A4: "Oiling out" occurs when the solute is insoluble in the hot solvent and separates as a liquid phase.[12] This often happens when the boiling point of the solvent is higher than the melting point of the solute. To prevent this:

  • Choose a Lower-Boiling Solvent: Select a recrystallization solvent or solvent mixture with a lower boiling point.

  • Use a Larger Volume of Solvent: Adding more hot solvent can sometimes dissolve the oil.

  • Induce Crystallization: Try scratching the inside of the flask with a glass rod at the liquid-air interface or adding a seed crystal of pure this compound to induce crystallization.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing this compound?

A1: The most frequently employed method for the synthesis of this compound is the Fischer esterification of syringic acid with methanol using an acid catalyst, such as sulfuric acid or p-toluenesulfonic acid.[15] This method is favored for its simplicity and the use of readily available starting materials.

Q2: What are the key parameters to control for maximizing the yield of this compound?

A2: To maximize the yield, it is essential to control the following parameters:

  • Molar Ratio of Reactants: A high molar excess of methanol is crucial to drive the reaction equilibrium towards the product.[16]

  • Catalyst Concentration: The amount of acid catalyst should be optimized to ensure a reasonable reaction rate without causing significant side reactions.[7]

  • Reaction Temperature: The reaction is typically carried out at the reflux temperature of methanol to ensure a sufficient reaction rate.[7]

  • Reaction Time: The reaction should be allowed to proceed for a sufficient time to reach equilibrium.[7]

  • Water Removal: The removal of water formed during the reaction is critical for achieving high yields.[3][8]

Q3: Are there any alternative, greener catalysts for this synthesis?

A3: Yes, solid acid catalysts are being explored as more environmentally friendly alternatives to traditional mineral acids. These include:

  • Ion-exchange resins: These can be easily filtered off after the reaction and potentially reused.[17][18][19]

  • Sulfated zirconia and other metal oxides: These have shown good catalytic activity in esterification reactions.[5][6][20]

  • Functionalized carbons: These can also act as effective solid acid catalysts.[15]

Q4: What are the potential byproducts in the synthesis of this compound?

A4: While the primary reaction is the esterification of the carboxylic acid group, under harsh conditions, side reactions can occur. With phenolic acids, there is a possibility of etherification of the phenolic hydroxyl group, although this is less likely under standard Fischer esterification conditions. The starting material, syringic acid, if impure, can also lead to byproducts. For instance, the synthesis of syringic acid itself can sometimes yield dihydroxybenzoic acid or trihydroxybenzoic acid as byproducts, which could potentially be esterified as well.[21]

Data Presentation

Table 1: Influence of Reaction Parameters on this compound Yield

ParameterEffect on YieldRationale
Methanol to Syringic Acid Molar Ratio Increasing the ratio generally increases the yield.Shifts the reaction equilibrium towards the product side (Le Chatelier's Principle).[1]
Catalyst Concentration An optimal concentration exists; too low leads to slow reaction, too high can cause side reactions.The catalyst increases the rate of reaction.[7]
Reaction Temperature Increasing the temperature (up to reflux) increases the reaction rate and can improve yield.Provides the necessary activation energy for the reaction.[7]
Reaction Time Yield increases with time until equilibrium is reached.Allows the reaction to proceed to completion.[7]
Water Content The presence of water significantly decreases the yield.Shifts the reaction equilibrium towards the reactants.[3][8]

Table 2: Comparison of Catalysts for Esterification Reactions

Catalyst TypeAdvantagesDisadvantagesReported Yields (General Esterification)
Sulfuric Acid (H₂SO₄) Inexpensive, readily available, high catalytic activity.Corrosive, difficult to separate from the product, generates acidic waste.[4]Often high to quantitative yields are reported for simple esters.[11][22]
p-Toluenesulfonic Acid (TsOH) Solid, easier to handle than H₂SO₄.Can be expensive, requires removal during work-up.Generally provides good to high yields.
Solid Acid Catalysts (e.g., Ion-Exchange Resins, Zeolites) Easily separable, reusable, less corrosive, environmentally friendlier.[15]Can have lower activity than homogeneous catalysts, potential for catalyst deactivation.Yields can be comparable to homogeneous catalysts under optimized conditions.[5][6]

Experimental Protocols

Protocol 1: Fischer Esterification of Syringic Acid using Sulfuric Acid

This protocol describes a general procedure for the synthesis of this compound via Fischer esterification.

Materials:

  • Syringic Acid

  • Anhydrous Methanol

  • Concentrated Sulfuric Acid

  • Dichloromethane (or other suitable extraction solvent like ethyl acetate)

  • Saturated Sodium Bicarbonate Solution

  • Brine (Saturated Sodium Chloride Solution)

  • Anhydrous Sodium Sulfate or Magnesium Sulfate

  • Solvents for recrystallization (e.g., ethanol, water, hexane, ethyl acetate)

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve syringic acid in a large excess of anhydrous methanol (e.g., 10-20 equivalents).

  • Catalyst Addition: Slowly and carefully add a catalytic amount of concentrated sulfuric acid (e.g., 0.1-0.2 equivalents) to the solution while stirring.

  • Reflux: Heat the reaction mixture to reflux and maintain for a period of 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Cooling and Quenching: After the reaction is complete (as indicated by TLC), cool the mixture to room temperature.

  • Extraction: Transfer the reaction mixture to a separatory funnel. Dilute with dichloromethane and wash sequentially with water, saturated sodium bicarbonate solution (to neutralize the acid catalyst, be cautious of CO₂ evolution), and finally with brine.

  • Drying and Solvent Removal: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and remove the solvent under reduced pressure to obtain the crude product.

  • Purification: Purify the crude this compound by recrystallization from a suitable solvent system to obtain a pure crystalline product.

Mandatory Visualization

Fischer_Esterification_Mechanism SA Syringic Acid (R-COOH) Protonated_SA Protonated Syringic Acid SA->Protonated_SA Protonation of carbonyl oxygen MeOH Methanol (CH3OH) Tetrahedral_Intermediate1 Tetrahedral Intermediate H_plus H+ Protonated_SA->Tetrahedral_Intermediate1 Nucleophilic attack by Methanol Proton_Transfer Proton Transfer Tetrahedral_Intermediate1->Proton_Transfer Tetrahedral_Intermediate2 Protonated Tetrahedral Intermediate Proton_Transfer->Tetrahedral_Intermediate2 Protonated_Ester Protonated This compound Tetrahedral_Intermediate2->Protonated_Ester Elimination of Water Water Water (H2O) Tetrahedral_Intermediate2->Water Forms Water_Elimination Water Elimination Methyl_Syringate This compound (R-COOCH3) Protonated_Ester->Methyl_Syringate Deprotonation Synthesis_Workflow Start Start: Syringic Acid & Anhydrous Methanol Reaction Fischer Esterification (Acid Catalyst, Reflux) Start->Reaction Workup Work-up: Neutralization & Extraction Reaction->Workup Drying Drying of Organic Layer Workup->Drying Evaporation Solvent Evaporation Drying->Evaporation Crude_Product Crude this compound Evaporation->Crude_Product Purification Purification: Recrystallization Crude_Product->Purification Final_Product Pure this compound Purification->Final_Product

References

Methyl Syringate Solubility: A Technical Guide for Cell Culture Applications

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the solubility of Methyl Syringate in cell culture experiments.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for preparing this compound stock solutions for cell culture?

A1: The recommended solvent for this compound is Dimethyl Sulfoxide (DMSO).[1][2][3] this compound is sparingly soluble in water but shows good solubility in organic solvents like DMSO.[4][5][6]

Q2: I'm seeing different solubility values for this compound in DMSO. What concentration should I aim for?

A2: Reported solubility values for this compound in DMSO vary, likely due to differences in purity, temperature, and dissolution methods. It is best to start with a conservative concentration and employ methods to enhance solubility if needed. For most applications, a stock solution of 10 mM to 100 mM is sufficient.[3][7] To achieve higher concentrations, techniques like warming and sonication may be necessary.[2][3]

Q3: My this compound precipitated when I added the DMSO stock to my cell culture medium. What went wrong and how can I fix it?

A3: Precipitation upon dilution into an aqueous medium is the most common issue. This occurs because the compound is poorly soluble in the aqueous environment of the culture medium.

Troubleshooting Steps:

  • Ensure Complete Dissolution of Stock: Before diluting, make sure your DMSO stock is fully dissolved. If you see any particulates, warm the solution to 37°C and use an ultrasonic bath to aid dissolution.[2][3]

  • Pre-warm the Medium: Warm your cell culture medium to 37°C before adding the this compound stock solution.[8]

  • Dilute Slowly with Agitation: Add the DMSO stock solution drop-by-drop into the culture medium while gently vortexing or swirling. This rapid dispersion can help prevent localized high concentrations that lead to precipitation.

  • Check Final DMSO Concentration: Ensure the final concentration of DMSO in your culture medium is as low as possible, ideally below 0.1%, and generally not exceeding 0.5%, as higher concentrations can be cytotoxic.[9][10][11]

  • Avoid Freeze-Thaw Cycles: Repeatedly freezing and thawing your stock solution can cause the compound to fall out of solution. It is highly recommended to aliquot the stock solution into single-use volumes.[1][3]

Q4: What is the maximum concentration of DMSO that is safe for my cells?

A4: The tolerance to DMSO is highly cell-line dependent.[9][12] As a general guideline, most cell lines can tolerate a final DMSO concentration of up to 0.5% without significant cytotoxicity.[10] However, sensitive or primary cell lines may be affected by concentrations as low as 0.1%.[10][12] It is crucial to perform a vehicle control experiment to determine the no-effect concentration of DMSO for your specific cell line and experimental duration.

Q5: How should I store this compound powder and its DMSO stock solution?

A5: this compound powder should be stored at -20°C.[3] Once dissolved in DMSO, the stock solution should be aliquoted and stored at -80°C for long-term stability (up to one year) or at -20°C for shorter periods (up to one month).[1][3]

Data Presentation

Table 1: Reported Solubility of this compound in DMSO

Solubility (mg/mL)Molar Concentration (mM)Conditions / RecommendationsSource(s)
18.33 mg/mL86.4 mMSonication is recommended.[13]
42 mg/mL197.92 mMUse fresh, non-moisture-absorbing DMSO.[1][14]
100 mg/mL471.25 mMRequires ultrasonication, warming, and heating to 60°C.[3][15]

Table 2: General Guidelines for Final DMSO Concentration in Cell Culture

Final DMSO % (v/v)Expected Cellular ImpactRecommendation
≤ 0.1%Generally considered safe for most cell lines, including sensitive ones.Ideal for most experiments; always include a vehicle control.[9][10]
0.1% - 0.5%Tolerated by many robust cell lines, but may induce minor effects.Widely used; requires a vehicle control to account for solvent effects.[10][11]
> 0.5%Increased risk of cytotoxicity, altered gene expression, and differentiation.Not recommended unless unavoidable and validated with extensive controls.[11][12]

Experimental Protocols

Protocol 1: Preparation of a 100 mM this compound Stock Solution in DMSO

Materials:

  • This compound powder (MW: 212.20 g/mol )

  • Anhydrous, sterile DMSO

  • Sterile microcentrifuge tubes or glass vials

  • Analytical balance

  • Vortexer

  • Ultrasonic water bath

  • 37°C water bath or incubator

Methodology:

  • Calculate the required mass of this compound. For 1 mL of a 100 mM stock, you will need: Mass = 0.1 mol/L * 0.001 L * 212.20 g/mol = 0.02122 g = 21.22 mg

  • Weigh out 21.22 mg of this compound powder and place it into a sterile vial.

  • Add 1 mL of sterile DMSO to the vial.

  • Vortex the solution vigorously for 1-2 minutes.

  • If the powder is not fully dissolved, place the vial in a 37°C water bath for 10-15 minutes.[2][3]

  • Following incubation, vortex again. If particulates remain, place the vial in an ultrasonic bath for 10-20 minutes until the solution is clear.[3]

  • Once fully dissolved, aliquot the stock solution into sterile, single-use tubes (e.g., 10-20 µL per tube).

  • Store the aliquots at -80°C for long-term use.[3]

Protocol 2: Preparation of a Working Solution in Cell Culture Medium

Materials:

  • 100 mM this compound stock solution in DMSO

  • Complete cell culture medium, pre-warmed to 37°C

  • Sterile conical tube or flask

Methodology:

  • Determine the final concentration of this compound needed for your experiment (e.g., 100 µM).

  • Calculate the volume of stock solution required. To prepare 10 mL of medium with a final concentration of 100 µM this compound from a 100 mM stock (a 1:1000 dilution): V_stock = (100 µM * 10 mL) / 100,000 µM = 0.01 mL = 10 µL

  • The final DMSO concentration will be 10 µL / 10 mL = 0.1%, which is generally well-tolerated.

  • Add the pre-warmed 10 mL of medium to a sterile conical tube.

  • While gently vortexing or swirling the medium, slowly add the 10 µL of the 100 mM this compound stock solution drop-by-drop.

  • Ensure the solution is mixed thoroughly before adding it to your cells. Use the prepared medium immediately.

Visualized Workflows and Pathways

G cluster_prep Stock Solution Preparation (100 mM in DMSO) cluster_working Working Solution Preparation (e.g., 100 µM) weigh 1. Weigh 21.22 mg This compound Powder add_dmso 2. Add 1 mL Sterile DMSO weigh->add_dmso vortex1 3. Vortex Vigorously add_dmso->vortex1 dissolve 4. Enhance Dissolution (Warm to 37°C / Sonicate) vortex1->dissolve if not fully dissolved aliquot 5. Aliquot into Single-Use Tubes dissolve->aliquot store 6. Store at -80°C aliquot->store add_stock B. Add Stock Drop-wise to Medium with Agitation store->add_stock warm_media A. Pre-warm Culture Medium to 37°C warm_media->add_stock use_now C. Use Immediately in Experiment add_stock->use_now G cluster_inhibition Inhibition of Phosphatases MS This compound PTPN2 PTPN2 MS->PTPN2 inhibits PTPN6 PTPN6 (SHP1) MS->PTPN6 inhibits AMPK AMPK (Cellular Energy Sensor) PTPN2->AMPK dephosphorylates (inactivates) PTPN6->AMPK dephosphorylates (inactivates) pAMPK Phosphorylated AMPK (Active) AMPK->pAMPK phosphorylation GLUT4 GLUT4 Translocation to Membrane pAMPK->GLUT4 promotes Glucose Increased Glucose Uptake GLUT4->Glucose G MS This compound TRPA1 TRPA1 Channel (on cell membrane) MS->TRPA1 activates Ca_influx Ca²⁺ Influx TRPA1->Ca_influx opens to allow Signaling Downstream Signaling Cascades Ca_influx->Signaling Response Cellular Responses (e.g., COX-2 inhibition, reduced cell migration) Signaling->Response

References

Methyl Syringate Purification: Technical Support Center

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting advice and frequently asked questions to overcome common challenges encountered during the purification of Methyl Syringate.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its key physical properties? this compound (MSYR) is the benzoate ester that results from the formal condensation of the carboxy group of syringic acid with methanol.[1][2] It is a phenolic compound with the chemical formula C₁₀H₁₂O₅.[2] Key properties include a melting point of approximately 103-107 °C and solubility in alcohol and ether, with only slight solubility in water.[1][3]

Q2: What are the common impurities encountered during this compound synthesis? Impurities in this compound often stem from the starting materials or side reactions during synthesis. Common sources include:

  • Unreacted Syringic Acid: Due to incomplete esterification. Syringic acid itself has a melting point of 205-209 °C.

  • Unreacted Methanol: A volatile impurity that is typically removed during workup.

  • Byproducts of Side Reactions: Depending on the synthesis method, related compounds or degradation products can form. For instance, if starting from 3,4,5-trimethoxybenzoic acid, incomplete demethylation can leave this starting material as an impurity.[4]

  • Solvent Residues: Residual solvents from the reaction or purification steps (e.g., isopropanol, hexane, chloroform, methanol).[4][5]

Q3: Which purification method is most suitable for my this compound sample? The choice of purification method depends on the scale of your experiment and the nature of the impurities.

  • Recrystallization: Ideal for purifying solid compounds on a larger scale when impurities have different solubility profiles.[6] It is effective for removing less soluble or more soluble impurities. A known method uses isopropanol and hexane.[5]

  • Column Chromatography: A highly versatile technique for separating compounds based on polarity.[7] It is excellent for removing impurities with similar polarity to this compound and can be used for both small and large-scale purifications.[7]

  • High-Performance Liquid Chromatography (HPLC): Primarily used for analytical purposes to assess purity, but preparative HPLC can be used for purifying small quantities of material to a very high degree.[8][9]

Q4: How can I effectively assess the purity of my this compound sample? Several analytical techniques are used to determine chemical purity:

  • Chromatographic Methods: High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are powerful for separating and quantifying impurities.[][11] HPLC with a Diode-Array Detector (DAD) is commonly used for analyzing phenolic compounds like MSYR.[8][12]

  • Spectroscopic Methods: Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed structural information and can identify and quantify impurities.[13] Mass Spectrometry (MS), often coupled with LC (LC-MS/MS), confirms the molecular weight and can help identify unknown impurities.[8][9][13]

  • Melting Point Determination: A sharp melting point range close to the literature value (103-107 °C) indicates high purity.[3][14] Impurities typically broaden the melting point range and depress the melting temperature.[14]

Q5: What are the recommended storage conditions for purified this compound? this compound should be stored in a tightly sealed container in an inert atmosphere at room temperature to prevent degradation.[3] Studies have shown it to be a chemically stable compound over long periods when stored properly.[8][12]

Troubleshooting Guides

This section addresses specific issues you may encounter during purification experiments.

Recrystallization Troubleshooting

Q: My this compound sample won't dissolve completely in the boiling solvent. What should I do? A: This could be due to insufficient solvent or the presence of insoluble impurities. First, try adding more of the hot solvent in small increments until the compound dissolves.[15] If a solid remains, it is likely an insoluble impurity. In this case, you should perform a hot filtration to remove the solid before allowing the solution to cool.[16]

Q: No crystals have formed after the solution has cooled to room temperature and been placed in an ice bath. What went wrong? A: Crystal formation (nucleation) may be slow to initiate. Try the following:

  • Scratch the inside of the flask: Use a glass rod to scratch the flask below the solvent surface. This can create a rough surface that promotes nucleation.

  • Add a seed crystal: If you have a small crystal of pure this compound, add it to the solution to induce crystallization.

  • Reduce the solvent volume: You may have used too much solvent.[17] Gently heat the solution to evaporate some of the solvent to the point of saturation and then allow it to cool again.

Q: My final yield of purified crystals is very low. How can I improve it? A: Low yield is often caused by using an excessive amount of solvent, which keeps more of your product dissolved in the mother liquor even after cooling.[17] To maximize yield, use the minimum amount of boiling solvent required to fully dissolve the crude product.[15] Additionally, ensure the solution is thoroughly cooled in an ice bath for at least 15 minutes to maximize precipitation before filtration.[15] You can also try to recover a second crop of crystals by concentrating the filtrate (mother liquor).[15]

Q: My purified crystals are discolored or appear oily. How can I fix this? A: Colored impurities can sometimes be removed by adding a small amount of activated charcoal to the hot solution before the hot filtration step.[15] Boil the solution with the charcoal for a few minutes.[15] Be cautious not to add too much, as it can also absorb your desired compound.[15] If the crystals are oily, it may indicate the presence of an impurity that is "oiling out" instead of crystallizing. This can happen if the solution is cooled too quickly or if the boiling point of the solvent is higher than the melting point of your compound-impurity mixture. Ensure slow cooling and select a solvent with a boiling point lower than the compound's melting point.[17]

Column Chromatography Troubleshooting

Q: My compound is stuck at the top of the column and won't move. What's the problem? A: This typically means the eluent (mobile phase) is not polar enough to move the compound down the stationary phase (e.g., silica gel). This compound is a moderately polar compound. You need to increase the polarity of your solvent system. For example, if you are using pure hexane, you need to add a more polar solvent like ethyl acetate or chloroform.[4] Gradually increase the proportion of the polar solvent until the compound begins to move at an appropriate rate (an Rf value of ~0.3 on TLC is often ideal).

Q: The separation between this compound and an impurity is poor, resulting in overlapping fractions. A: To improve separation (resolution), you can try several strategies:

  • Optimize the Solvent System: Use a less polar eluent. This will cause all compounds to move more slowly, increasing the difference in their elution times. Use TLC to test various solvent systems beforehand.

  • Use a Longer Column: A longer column provides more surface area for the separation to occur.

  • Ensure Proper Packing: A well-packed column is crucial.[18] Bubbles, cracks, or channels in the stationary phase will lead to poor separation.[18][19]

Q: My compound is eluting too quickly with the solvent front. How do I adjust this? A: This indicates that your eluent is too polar. The solvent is carrying the compound down the column without sufficient interaction with the silica gel. You need to decrease the polarity of the mobile phase. For example, if you are using a 50:50 mixture of hexane and ethyl acetate, try changing to 70:30 or 80:20 hexane:ethyl acetate.

Data Presentation

Table 1: Purification Method Comparison

MethodPrincipleProsConsBest For
Recrystallization Differential solubility of the compound and impurities in a solvent at different temperatures.[16]Cost-effective, scalable, can yield very pure crystals.Requires the compound to be a solid, finding a suitable solvent can be trial-and-error, may have lower yield.Purifying large quantities (>1g) of solid material with impurities of different solubility.[6]
Column Chromatography Differential partitioning of compounds between a stationary phase (e.g., silica) and a mobile phase (eluent).[7]Highly versatile, separates complex mixtures, applicable to a wide range of compounds.[7]More labor-intensive and time-consuming, requires larger volumes of solvent.Separating impurities with similar polarity to the target compound.[7]
Preparative HPLC High-resolution column chromatography under high pressure.Excellent separation power, high purity achievable, automated.Expensive, limited sample capacity, requires specialized equipment.Final purification of small samples for high-purity applications (e.g., analytical standards).

Table 2: Solubility of this compound & Related Compounds

CompoundSolventSolubilityReference
This compound WaterSlightly soluble[1][3]
Alcohol (Methanol, Ethanol)Soluble[1]
EtherSoluble[1]
ChloroformSlightly Soluble[3]
Syringic Acid MethanolHighest solubility among tested alcohols[20]
Ethyl AcetateLowest solubility among tested organic solvents[20]

Experimental Protocols

Protocol 1: Recrystallization of this compound

This protocol is based on a known method for recrystallizing this compound.[5]

  • Dissolution: Place the crude this compound solid in an Erlenmeyer flask. Add a minimal amount of a suitable hot solvent, such as isopropanol, just enough to dissolve the solid completely when the solvent is boiling.[17] Use a hot plate and add a boiling stick to ensure smooth boiling.[17]

  • Hot Filtration (if necessary): If insoluble impurities are present, perform a hot filtration through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask.[17]

  • Crystallization: Allow the hot, clear solution to cool slowly to room temperature.[16][17] Do not disturb the flask during this process to allow for the formation of larger, purer crystals.[17]

  • Induce Precipitation: Once the flask has reached room temperature, a less polar co-solvent like hexane can be added dropwise until the solution becomes cloudy (the saturation point), which helps to precipitate the product.[5]

  • Complete Crystallization: Place the flask in an ice-water bath for at least 15-30 minutes to maximize the crystal yield.[15][16]

  • Collection and Washing: Collect the crystals by vacuum filtration using a Büchner funnel.[16] Wash the crystals with a small amount of ice-cold solvent (e.g., a mixture of isopropanol/hexane or pure ice-cold hexane) to remove any remaining soluble impurities.[17]

  • Drying: Allow the crystals to dry completely under vacuum on the filter and then transfer them to a watch glass to air dry or place them in a desiccator.

Protocol 2: Flash Column Chromatography Purification

This protocol is a general guide; the solvent system should be optimized using TLC first. A chloroform/methanol system has been reported for this compound purification.[4]

  • Column Preparation: Secure a glass column vertically. Add a small plug of cotton or glass wool to the bottom, followed by a thin layer of sand.[18]

  • Packing the Column: Prepare a slurry of silica gel in the initial, least polar eluent (e.g., pure chloroform or a hexane/ethyl acetate mixture). Pour the slurry into the column and use gentle air pressure to pack the silica bed uniformly, avoiding any bubbles or cracks.[18][19] Add another layer of sand on top of the silica bed to prevent disruption.[19]

  • Sample Loading: Dissolve the crude this compound in a minimal amount of the eluent or a slightly more polar solvent. Carefully load the sample onto the top of the silica bed. Alternatively, for less soluble samples, pre-adsorb the crude material onto a small amount of silica gel (dry-loading).

  • Elution: Carefully add the eluent to the column. Begin elution with the determined solvent system. Apply gentle air pressure to maintain a steady flow rate.

  • Fraction Collection: Collect the eluate in a series of labeled test tubes or flasks.

  • Analysis: Monitor the collected fractions using TLC to identify which ones contain the pure this compound.

  • Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified this compound.

Visualizations

Purification_Workflow start Crude this compound Sample is_solid Is the crude product a solid? start->is_solid check_purity Assess Purity & Impurity Profile (TLC, NMR) column Perform Column Chromatography check_purity->column Purity Not OK (try different method) final_purity Assess Final Purity (HPLC, NMR, MP) check_purity->final_purity Purity Acceptable high_impurity High impurity load or a complex mixture? is_solid->high_impurity Yes is_solid->column No (Oily) recrystallize Perform Recrystallization high_impurity->recrystallize No (Minor Impurities) high_impurity->column Yes recrystallize->check_purity column->check_purity end Pure this compound final_purity->end

Caption: Workflow for selecting a suitable purification method.

Recrystallization_Troubleshooting start Problem: No Crystals Form Upon Cooling check_solvent Was too much solvent used? start->check_solvent evaporate Gently boil off some solvent check_solvent->evaporate Yes induce Attempt to Induce Nucleation check_solvent->induce No reassess Re-cool solution evaporate->reassess scratch Scratch inner surface of the flask induce->scratch seed Add a seed crystal induce->seed scratch->reassess seed->reassess

Caption: Troubleshooting guide for failed recrystallization.

Column_Chromatography_Troubleshooting start Problem: Poor Separation check_rf What is the Rf on TLC? start->check_rf too_high Rf > 0.5 (Eluting too fast) check_rf->too_high Too High too_low Rf < 0.1 (Stuck on column) check_rf->too_low Too Low just_right Rf is optimal but separation is poor check_rf->just_right Optimal decrease_polarity Decrease eluent polarity (e.g., more hexane) too_high->decrease_polarity increase_polarity Increase eluent polarity (e.g., more ethyl acetate) too_low->increase_polarity column_params Adjust Column Parameters just_right->column_params longer_column Use a longer/wider column column_params->longer_column check_packing Ensure proper column packing column_params->check_packing

Caption: Troubleshooting guide for column chromatography.

References

Optimizing Esterification of Methyl Syringate: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers in optimizing the reaction conditions for the esterification of methyl syringate. The information is presented in a clear question-and-answer format to directly address common experimental challenges.

Frequently Asked Questions (FAQs)

Q1: What is the primary challenge in the esterification of this compound's phenolic hydroxyl group?

A1: The primary challenge lies in the reduced nucleophilicity of the phenolic hydroxyl group in this compound compared to aliphatic alcohols. The oxygen atom's lone pair of electrons is delocalized into the aromatic ring, making it a weaker nucleophile.[1] This often results in slow reaction rates and requires harsher conditions or more reactive acylating agents to achieve satisfactory yields.[1] Additionally, the presence of two methoxy groups ortho to the hydroxyl group can introduce steric hindrance, further impeding the reaction.

Q2: What are the common methods for esterifying the phenolic hydroxyl group of this compound?

A2: The most common methods involve variations of acid-catalyzed esterification (Fischer-Speier esterification) or the use of more reactive acylating agents.[1][2]

  • Fischer-Speier Esterification: This method involves reacting this compound with a carboxylic acid in the presence of a strong acid catalyst, typically with removal of water to drive the equilibrium towards the product.[2][3]

  • Acylation with Acid Chlorides or Anhydrides: Using more electrophilic reagents like acid chlorides or anhydrides can overcome the low reactivity of the phenolic hydroxyl group. These reactions are often faster and can be carried out under milder conditions, sometimes in the presence of a base to neutralize the acidic byproduct.[1][4]

  • Enzymatic Esterification: Lipases can be used as biocatalysts for the esterification of phenolic compounds under mild conditions, offering high selectivity.[5]

Q3: Can the existing methyl ester group on this compound interfere with the reaction?

A3: Yes, the methyl ester group can undergo transesterification, especially under the conditions used for esterifying the phenolic hydroxyl group.[6] This is a competing reaction where the alcohol used for the primary esterification (or another alcohol present) can replace the methyl group of the existing ester. This can lead to a mixture of products and reduce the yield of the desired compound. Using a large excess of the desired alcohol can help to favor the intended reaction.

Troubleshooting Guide

Problem Potential Cause(s) Suggested Solution(s)
Low to no product yield 1. Low reactivity of the phenolic hydroxyl group. [1] 2. Unfavorable reaction equilibrium. [2][3] 3. Steric hindrance from ortho-methoxy groups. 4. Inappropriate catalyst or reaction conditions. 1. Use a more reactive acylating agent: Instead of a carboxylic acid, try using the corresponding acid chloride or anhydride.[1][4] 2. Drive the equilibrium: If using Fischer esterification, use a large excess of the alcohol and remove water as it forms, for example, by using a Dean-Stark apparatus.[7] 3. Increase reaction temperature and/or time: Monitor the reaction for potential side product formation at higher temperatures. 4. Optimize catalyst: For acid catalysis, try strong acids like sulfuric acid or p-toluenesulfonic acid.[7] For base-catalyzed reactions with acyl halides, pyridine or DMAP can be effective.
Formation of multiple products (observed by TLC/LC-MS) 1. Transesterification of the methyl ester group. [6] 2. Side reactions involving the methoxy groups. 3. Hydrolysis of the ester product. [8][9][10] 4. Decomposition of starting material or product under harsh conditions. 1. Use a milder catalyst or reaction conditions. Consider enzymatic catalysis for higher selectivity.[5] 2. Protect the phenolic hydroxyl group: If feasible, protect the hydroxyl group, perform the desired reaction on another part of the molecule, and then deprotect.[11][12] 3. Ensure anhydrous conditions: Use dry solvents and reagents to minimize hydrolysis, which is the reverse of esterification.[9][10] 4. Lower the reaction temperature and monitor reaction progress closely.
Difficulty in purifying the final product 1. Presence of unreacted starting materials. 2. Similar polarity of product and byproducts. 3. Formation of acidic or basic byproducts. 1. Optimize reaction stoichiometry: Use a slight excess of the limiting reagent to ensure full conversion of the other. 2. Employ different purification techniques: Besides column chromatography, consider crystallization or distillation if applicable. 3. Perform an aqueous workup: Use a dilute base (e.g., sodium bicarbonate solution) to remove acidic impurities or a dilute acid to remove basic impurities.[7]

Experimental Protocols

Protocol 1: Fischer-Speier Esterification of Syringic Acid with Methanol

This protocol describes the esterification of the carboxylic acid group of syringic acid to form this compound. This serves as a foundational procedure, and the principles can be adapted for the esterification of the phenolic group with a different carboxylic acid.

Materials:

  • Syringic acid (4-hydroxy-3,5-dimethoxybenzoic acid)

  • Methanol (anhydrous)

  • Concentrated sulfuric acid (H₂SO₄)

  • Sodium bicarbonate (NaHCO₃), saturated solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Organic solvent for extraction (e.g., ethyl acetate)

Procedure:

  • Dissolve syringic acid in a large excess of anhydrous methanol in a round-bottom flask equipped with a reflux condenser. A typical ratio would be 1:20 to 1:50 w/v.

  • Slowly and cautiously add a catalytic amount of concentrated sulfuric acid (e.g., 1-3% of the mass of syringic acid).

  • Heat the mixture to reflux and maintain for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After the reaction is complete (as indicated by TLC), cool the mixture to room temperature.

  • Remove the excess methanol under reduced pressure using a rotary evaporator.

  • Dissolve the residue in an organic solvent like ethyl acetate.

  • Wash the organic layer sequentially with a saturated sodium bicarbonate solution (to neutralize the acid catalyst), water, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude this compound.

  • Purify the product by recrystallization or column chromatography.

Table 1: Comparison of Acid Catalysts for Fischer Esterification

CatalystTypical ConcentrationAdvantagesDisadvantages
Sulfuric Acid (H₂SO₄) [7]1-5 mol%Strong acid, effective catalyst, low cost.Can cause charring or side reactions at high temperatures. Corrosive.
p-Toluenesulfonic Acid (p-TsOH) [7]1-5 mol%Solid, easier to handle than H₂SO₄. Less oxidizing.More expensive than sulfuric acid.
Lewis Acids (e.g., Sc(OTf)₃, AlCl₃) [2][13]1-10 mol%Can be very effective, sometimes under milder conditions.Higher cost, can be moisture sensitive.
Protocol 2: Acylation of a Phenol using an Acid Chloride (General Procedure)

This protocol outlines a general method for esterifying a phenolic hydroxyl group, which can be adapted for this compound.

Materials:

  • Phenolic compound (e.g., this compound)

  • Acid chloride

  • Anhydrous solvent (e.g., dichloromethane (DCM), tetrahydrofuran (THF), or pyridine)

  • Base (e.g., pyridine, triethylamine (NEt₃), or 4-dimethylaminopyridine (DMAP))

  • Dilute hydrochloric acid (HCl)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄)

Procedure:

  • Dissolve the phenolic compound in the anhydrous solvent in a flask under an inert atmosphere (e.g., nitrogen or argon).

  • Add the base. If using pyridine as the solvent, it also serves as the base.

  • Cool the mixture in an ice bath (0 °C).

  • Slowly add the acid chloride dropwise to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for 1-24 hours, monitoring by TLC.

  • Upon completion, quench the reaction by adding water or dilute HCl.

  • Extract the product with an organic solvent.

  • Wash the organic layer sequentially with dilute HCl (if a tertiary amine base was used), saturated NaHCO₃ solution, water, and brine.

  • Dry the organic layer over an anhydrous drying agent, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization.

Visualizations

Fischer_Esterification_Workflow cluster_reactants Reactants & Catalyst cluster_reaction Reaction Step cluster_workup Workup & Purification cluster_product Final Product methyl_syringate This compound reflux Reflux in Excess Alcohol (Drives Equilibrium) methyl_syringate->reflux carboxylic_acid Carboxylic Acid carboxylic_acid->reflux acid_catalyst Acid Catalyst (e.g., H₂SO₄) acid_catalyst->reflux neutralization Neutralization (e.g., NaHCO₃ wash) reflux->neutralization extraction Extraction neutralization->extraction drying Drying (e.g., MgSO₄) extraction->drying purification Purification (Chromatography/Recrystallization) drying->purification final_product Esterified this compound purification->final_product

Caption: Experimental workflow for Fischer-Speier esterification.

Troubleshooting_Logic start Low Yield? check_reactivity Is the acylating agent reactive enough? start->check_reactivity Yes side_reactions Side Reactions Occurring? start->side_reactions No, but impure use_halide Use Acid Chloride/Anhydride check_reactivity->use_halide No check_equilibrium Is the equilibrium unfavorable? check_reactivity->check_equilibrium Yes remove_water Remove H₂O (Dean-Stark) Use excess alcohol check_equilibrium->remove_water Yes check_conditions Are reaction conditions optimal? check_equilibrium->check_conditions No optimize_T_time Optimize Temperature & Time check_conditions->optimize_T_time No transesterification Transesterification? side_reactions->transesterification milder_cond Use Milder Conditions (e.g., Enzymatic) transesterification->milder_cond Yes hydrolysis Hydrolysis? transesterification->hydrolysis No anhydrous_cond Ensure Anhydrous Conditions hydrolysis->anhydrous_cond Yes Signaling_Pathway_Analogy cluster_activation Activation Step cluster_nucleophilic_attack Nucleophilic Attack cluster_elimination Elimination & Regeneration Catalyst Acid Catalyst (H+) Carboxylic_Acid Carboxylic Acid (R-COOH) Catalyst->Carboxylic_Acid Protonates Activated_Intermediate Protonated Carbonyl (Electrophilic) Carboxylic_Acid->Activated_Intermediate Forms Tetrahedral_Intermediate Tetrahedral Intermediate Activated_Intermediate->Tetrahedral_Intermediate Methyl_Syringate This compound (Phenolic -OH) Methyl_Syringate->Tetrahedral_Intermediate Attacks Water_Loss Loss of Water Tetrahedral_Intermediate->Water_Loss Ester_Product Ester Product Water_Loss->Ester_Product Catalyst_Regen Catalyst Regeneration Ester_Product->Catalyst_Regen

References

Preventing degradation of Methyl Syringate during extraction.

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to prevent the degradation of Methyl Syringate during extraction processes.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its stability during extraction important?

This compound is a phenolic compound and a benzoate ester derived from syringic acid. It is a subject of research for its potential antioxidant, anti-inflammatory, and other biological activities.[1][2] Maintaining its stability during extraction is crucial for accurate quantification and for ensuring the biological activity of the final extract. Degradation can lead to lower yields and the formation of interfering byproducts, compromising experimental results.

Q2: How stable is this compound under normal storage conditions?

This compound has demonstrated high stability over long periods under appropriate storage conditions. For instance, studies on asphodel honey have shown that the levels of this compound did not show significant statistical differences even after one year of sampling.[1] This suggests that in a stable matrix and protected from light and extreme temperatures, this compound is not inherently unstable.

Q3: What are the primary factors that can cause this compound degradation during extraction?

The primary factors that can lead to the degradation of phenolic compounds like this compound during extraction are:

  • High Temperatures: Excessive heat can cause thermal degradation.

  • pH: Both highly acidic and alkaline conditions can promote hydrolysis of the ester group or other chemical modifications.[3]

  • Light Exposure: Like many phenolic compounds, this compound may be susceptible to photodegradation.

  • Oxidation: The presence of oxygen and oxidizing enzymes in the plant material can lead to oxidative degradation.

  • Choice of Solvent: The solvent can influence the stability of the extracted compounds.[4]

Troubleshooting Guides

This section addresses specific issues that may be encountered during the extraction of this compound.

Issue 1: Low Yield of this compound

Possible Causes:

  • Incomplete Extraction: The solvent or method used may not be efficient for extracting this compound from the plant matrix.

  • Degradation during Extraction: The extraction conditions (e.g., high temperature, prolonged extraction time) may be causing the degradation of this compound.

  • Improper Sample Preparation: Inadequate grinding of the plant material can limit solvent penetration and extraction efficiency.

  • Incorrect Solvent-to-Solid Ratio: An insufficient volume of solvent may not be enough to extract the compound completely.

Solutions:

  • Optimize Solvent Choice: Use polar solvents like methanol or ethanol, often in aqueous mixtures (e.g., 80% methanol), which are generally effective for extracting phenolic compounds.[5]

  • Control Temperature: Maintain a moderate extraction temperature, ideally between 40°C and 60°C, to prevent thermal degradation.[6]

  • Optimize Extraction Time: Determine the optimal extraction time through preliminary experiments to maximize yield without causing significant degradation.

  • Ensure Proper Sample Preparation: Grind the plant material to a fine, uniform powder to increase the surface area for extraction.

  • Adjust Solvent-to-Solid Ratio: Use a sufficiently high solvent-to-solid ratio (e.g., 10:1 or higher) to ensure complete extraction.

Issue 2: Suspected Degradation of this compound in the Extract

Signs of Degradation:

  • Appearance of Unknown Peaks in Chromatogram: The presence of unexpected peaks in your HPLC or GC analysis could indicate degradation products.

  • Color Change of the Extract: A significant change in the color of the extract upon storage or during processing might suggest chemical reactions are occurring.

  • Reduced Biological Activity: If the extract shows lower than expected biological activity, degradation of the active components, including this compound, could be a reason.

Solutions:

  • Control pH: Maintain a slightly acidic to neutral pH during extraction, as extreme pH levels can catalyze the hydrolysis of the ester bond in this compound.[7]

  • Protect from Light: Conduct the extraction and store the extracts in the dark or using amber-colored glassware to prevent photodegradation.

  • Use Antioxidants: Consider adding antioxidants, such as ascorbic acid or BHT, to the extraction solvent to prevent oxidative degradation.

  • Work under an Inert Atmosphere: If possible, performing the extraction under a nitrogen or argon atmosphere can minimize contact with oxygen.

Issue 3: Inconsistent Quantification of this compound

Possible Causes:

  • Instrumental Issues: Problems with the HPLC system, such as pump malfunctions, detector issues, or leaks, can lead to variable results.

  • Column Contamination: Buildup of contaminants on the HPLC column can affect peak shape and retention time.[8]

  • Improperly Prepared Mobile Phase: Inconsistent mobile phase composition or inadequate degassing can cause baseline noise and drift.

  • Co-elution with Interfering Compounds: Other compounds in the extract may co-elute with this compound, leading to inaccurate quantification.

Solutions:

  • Regular HPLC Maintenance: Ensure the HPLC system is regularly maintained, including checking for leaks, cleaning check valves, and ensuring proper pump performance.

  • Use a Guard Column: A guard column can help protect the analytical column from contaminants in the sample.[8]

  • Consistent Mobile Phase Preparation: Prepare the mobile phase accurately and consistently, and ensure it is properly degassed before use.

  • Optimize Chromatographic Method: Adjust the mobile phase composition, gradient, or column type to achieve better separation of this compound from other components.

Quantitative Data Summary

The following tables provide illustrative data on how different extraction parameters can affect the recovery of phenolic compounds, including esters like this compound. Please note that these are generalized values, and optimal conditions should be determined empirically for each specific plant matrix.

Table 1: Effect of Extraction Solvent on Phenolic Compound Recovery

SolventPolarity IndexTypical Recovery of Phenolic Esters (%)
Water10.240-60
Methanol5.180-95
Ethanol4.375-90
Acetone4.370-85
Ethyl Acetate4.460-80

Note: Aqueous mixtures of organic solvents (e.g., 80% methanol in water) often provide the best results.[5]

Table 2: Effect of Temperature on Phenolic Compound Recovery

Temperature (°C)Typical Recovery of Phenolic Esters (%)
2570-80
4085-95
6080-90
8060-75 (Degradation may occur)

Note: The optimal temperature can vary depending on the solvent and the plant material.[6]

Table 3: Effect of pH on the Stability of Phenolic Esters

pHStability
2-4 (Acidic)Generally Stable
5-7 (Neutral)Optimal Stability
8-10 (Alkaline)Potential for Hydrolysis

Note: Extreme pH values should be avoided to prevent the hydrolysis of the ester linkage.[7]

Experimental Protocols

Protocol 1: Optimized Solvent Extraction of this compound from Plant Material

  • Sample Preparation:

    • Dry the plant material at a moderate temperature (e.g., 40°C) until a constant weight is achieved.

    • Grind the dried material into a fine powder (e.g., 40-60 mesh).

  • Extraction:

    • Weigh 10 g of the powdered plant material into a flask.

    • Add 100 mL of 80% methanol in water (v/v).

    • Protect the flask from light by wrapping it in aluminum foil.

    • Extract using one of the following methods:

      • Maceration: Stir at room temperature for 24 hours.

      • Ultrasonic-Assisted Extraction (UAE): Sonicate in an ultrasonic bath at a controlled temperature (e.g., 40°C) for 30-60 minutes.

      • Microwave-Assisted Extraction (MAE): Use a microwave extractor with optimized power and time settings to avoid overheating.

  • Filtration and Concentration:

    • Filter the extract through Whatman No. 1 filter paper.

    • Wash the residue with a small amount of the extraction solvent.

    • Combine the filtrates and concentrate the solvent under reduced pressure using a rotary evaporator at a temperature not exceeding 45°C.

  • Storage:

    • Store the dried extract in an airtight, amber-colored container at -20°C until further analysis.

Visualizations

Experimental_Workflow cluster_prep Sample Preparation cluster_extraction Extraction cluster_processing Post-Extraction Processing cluster_analysis Analysis & Storage Drying Drying (40°C) Grinding Grinding (40-60 mesh) Drying->Grinding Extraction Solvent Extraction (80% Methanol, 40-60°C) Grinding->Extraction Filtration Filtration Extraction->Filtration Protection Light Protection (Amber Glassware) Concentration Concentration (<45°C, Rotary Evaporator) Filtration->Concentration Storage Storage (-20°C, Dark) Concentration->Storage Analysis HPLC/GC-MS Analysis Storage->Analysis

Caption: Experimental workflow for this compound extraction.

Degradation_Pathway cluster_hydrolysis Hydrolysis (High/Low pH) cluster_oxidation Oxidation (Light, O2, Enzymes) MethylSyringate This compound SyringicAcid Syringic Acid MethylSyringate->SyringicAcid H2O OxidizedProducts Oxidized Products (e.g., Quinones) MethylSyringate->OxidizedProducts [O] SyringicAcid->OxidizedProducts [O] Methanol Methanol

Caption: Plausible degradation pathways for this compound.

References

Technical Support Center: Methyl Syringate In Vitro Assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in navigating the common pitfalls associated with in vitro assays involving Methyl Syringate.

Troubleshooting Guides

This section addresses specific issues that may arise during experiments with this compound, offering potential causes and solutions.

Issue 1: Inconsistent or Unexpected Results in Cell Viability Assays (e.g., MTT, XTT)

Question: My MTT assay results show increased cell viability at high concentrations of this compound, which contradicts my hypothesis. What could be the cause?

Possible Cause & Solution:

Phenolic compounds like this compound possess reducing properties that can directly reduce the tetrazolium salt (MTT) to formazan, leading to a false-positive signal that can be misinterpreted as increased cell viability[1][2][3].

Troubleshooting Steps:

  • Run a Cell-Free Control: Include control wells containing only cell culture medium, this compound at the concentrations used in your experiment, and the MTT reagent. This will help quantify the extent of direct MTT reduction by your compound[3].

  • Use an Alternative Viability Assay: Consider using an assay that does not rely on cellular reduction, such as the Lactate Dehydrogenase (LDH) assay, which measures membrane integrity, or a crystal violet assay, which stains total protein content.

  • Adjust Incubation Time: Minimize the incubation time with the MTT reagent to the shortest period that still allows for sufficient formazan formation by viable cells, as direct reduction by the compound can be time-dependent.

Issue 2: Poor Solubility and Precipitation in Cell Culture Media

Question: I'm observing precipitation of this compound in my cell culture medium after dilution from a stock solution. How can I resolve this?

Possible Cause & Solution:

This compound is slightly soluble in water but readily soluble in organic solvents like DMSO and ethanol[4][5]. When a concentrated stock solution in an organic solvent is diluted into an aqueous culture medium, the compound can precipitate out of solution.

Troubleshooting Steps:

  • Optimize Vehicle and Final Concentration:

    • Use a minimal concentration of the vehicle (e.g., DMSO, ethanol) in the final culture medium. Typically, the final DMSO concentration should be kept below 0.5% (v/v) to avoid solvent-induced cytotoxicity[6].

    • A mixture of 45% absolute ethanol and 55% polyethylene glycol 400 at a final concentration of 0.1% has been shown to be an effective and non-cytotoxic vehicle for hydrophobic compounds[4].

  • Prepare Fresh Dilutions: Prepare working solutions of this compound fresh for each experiment and add them to the culture medium with gentle mixing to aid dispersion.

  • Pre-warm the Medium: Pre-warming the cell culture medium to 37°C before adding the this compound stock solution can sometimes improve solubility.

  • Sonication: For stock solutions, gentle sonication can help in dissolving the compound[6].

VehicleRecommended Final Concentration in MediaReference
DMSO< 0.5% (v/v)[6]
Ethanol< 1.0% (v/v)[5]
Ethanol + PEG 400 (45:55)0.1% (v/v)[4]
Issue 3: High Background or Inconsistent Results in Antioxidant Assays (e.g., DPPH, ABTS)

Question: My DPPH assay is showing very rapid and complete scavenging at all tested concentrations of this compound, making it difficult to determine an IC50 value. What's happening?

Possible Cause & Solution:

This compound is a potent antioxidant. At high concentrations, its radical scavenging activity can be instantaneous, leading to saturation of the assay signal[7][8].

Troubleshooting Steps:

  • Lower the Concentration Range: Test a wider and lower range of this compound concentrations to capture the dose-dependent effect and accurately determine the IC50 value.

  • Kinetic Measurements: Instead of a single endpoint reading, take kinetic measurements at several time points to observe the rate of the reaction[9].

  • Use an Appropriate Positive Control: Include a standard antioxidant like Trolox or ascorbic acid to validate the assay performance and provide a reference for comparison[9][10].

Frequently Asked Questions (FAQs)

Q1: What is the best solvent to dissolve this compound for in vitro studies?

A1: Dimethyl sulfoxide (DMSO) and ethanol are commonly used solvents for dissolving this compound. It is crucial to ensure the final concentration of the solvent in the cell culture medium is low (typically <0.5% for DMSO) to avoid cytotoxicity[4][6].

Q2: How stable is this compound in a cell culture incubator?

A2: While specific stability data in cell culture media at 37°C is not extensively published, it is recommended to prepare fresh dilutions of this compound for each experiment to minimize potential degradation.

Q3: Can this compound interfere with LDH cytotoxicity assays?

A3: Interference with the LDH assay is less common for colored compounds compared to MTT assays. However, it is always good practice to include a control where this compound is added to the lysis buffer to check for any direct inhibition of the LDH enzyme activity.

Q4: What are the appropriate controls to include in my experiments?

A4:

  • Vehicle Control: Cells treated with the same concentration of the solvent (e.g., DMSO) used to dissolve the this compound[6].

  • Untreated Control: Cells cultured in medium alone.

  • Positive Control (for cytotoxicity assays): A known cytotoxic agent to ensure the assay is working correctly.

  • Cell-Free Control (for MTT/DPPH assays): Reagents and this compound without cells to check for direct chemical reactions[3].

Experimental Protocols

MTT Cell Viability Assay Protocol

This protocol is adapted for a 96-well plate format with adherent cells.

Materials:

  • This compound stock solution (in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS, filter-sterilized)

  • Cell culture medium (serum-free for MTT incubation)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • 96-well clear flat-bottom plates

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium and incubate for 24 hours.

  • Prepare serial dilutions of this compound in culture medium from your stock solution.

  • Remove the medium from the wells and add 100 µL of the this compound dilutions. Include vehicle and untreated controls.

  • Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • After incubation, carefully aspirate the medium containing the compound.

  • Add 100 µL of serum-free medium to each well.

  • Add 10 µL of MTT solution (5 mg/mL) to each well[11].

  • Incubate the plate for 2-4 hours at 37°C until purple formazan crystals are visible.

  • Carefully aspirate the MTT solution.

  • Add 100 µL of solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.

  • Mix thoroughly by gentle pipetting or by using a plate shaker for 15 minutes.

  • Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to reduce background noise[11][12].

LDH Cytotoxicity Assay Protocol

This protocol provides a general procedure for a colorimetric LDH assay in a 96-well format.

Materials:

  • LDH assay kit (containing substrate mix, assay buffer, and lysis solution)

  • 96-well clear flat-bottom plates

Procedure:

  • Seed cells in a 96-well plate as you would for an MTT assay and treat with this compound for the desired duration.

  • Include the following controls:

    • Untreated Control: Spontaneous LDH release.

    • Maximum LDH Release Control: Treat untreated cells with the kit's lysis solution (e.g., 10 µL) 45 minutes before the assay endpoint[13].

    • Vehicle Control: Cells treated with the vehicle alone.

    • Medium Background Control: Culture medium without cells.

  • After incubation, centrifuge the plate at 250 x g for 5 minutes.

  • Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.

  • Prepare the LDH reaction mixture according to the kit manufacturer's instructions (typically a mixture of substrate and assay buffer)[13].

  • Add 50 µL of the LDH reaction mixture to each well of the new plate containing the supernatants.

  • Incubate for up to 30 minutes at room temperature, protected from light.

  • Add 50 µL of stop solution if required by the kit.

  • Measure the absorbance at 490 nm. A reference wavelength of 680 nm can also be used[13].

  • Calculation of Cytotoxicity (%): ((Sample Abs - Spontaneous Release Abs) / (Maximum Release Abs - Spontaneous Release Abs)) * 100

DPPH Radical Scavenging Assay Protocol

This protocol outlines a basic DPPH assay in a 96-well plate.

Materials:

  • DPPH (2,2-diphenyl-1-picrylhydrazyl) solution (e.g., 0.1 mM in methanol)

  • This compound solutions at various concentrations (in methanol or ethanol)

  • Methanol or ethanol (as blank and solvent for dilutions)

  • Positive control (e.g., Trolox or ascorbic acid)

  • 96-well clear flat-bottom plate

Procedure:

  • Prepare a fresh DPPH working solution (e.g., 0.1 mM in methanol)[7]. Protect from light.

  • In a 96-well plate, add 100 µL of your this compound dilutions to the sample wells.

  • Add 100 µL of the solvent (methanol or ethanol) to the control wells.

  • Add 100 µL of the positive control dilutions to their respective wells.

  • To initiate the reaction, add 100 µL of the DPPH solution to all wells.

  • Mix gently and incubate the plate in the dark at room temperature for 30 minutes.

  • Measure the absorbance at 517 nm[7][10].

  • Calculation of Scavenging Activity (%): ((Absorbance of Control - Absorbance of Sample) / Absorbance of Control) * 100

Signaling Pathway Visualizations

This compound and TRPA1 Signaling Pathway

This compound is a known agonist of the Transient Receptor Potential Ankryin 1 (TRPA1) channel, a non-selective cation channel. Activation of TRPA1 by this compound leads to an influx of cations, primarily Ca2+, into the cell. This influx can trigger various downstream cellular responses[14][15][16].

TRPA1_Pathway This compound and TRPA1 Signaling MS This compound TRPA1 TRPA1 Channel MS->TRPA1 activates Ca_Influx Ca²⁺ Influx TRPA1->Ca_Influx mediates Downstream Downstream Cellular Responses (e.g., Neurotransmitter Release, PYY Secretion) Ca_Influx->Downstream triggers

Caption: Activation of the TRPA1 channel by this compound.

This compound's Influence on the Hypoxia-Induced COX-2 Pathway

In certain cell types, such as lung cancer cells, this compound has been shown to suppress the expression of Cyclooxygenase-2 (COX-2) induced by hypoxia. This effect is mediated through the activation of the TRPA1 channel[17]. The upregulation of COX-2 is a complex process involving transcription factors like NF-κB, which are activated by various signaling cascades, including MAPKs[18][19][20].

COX2_Pathway This compound's Effect on Hypoxia-Induced COX-2 cluster_stimulus Stimulus cluster_signaling Intracellular Signaling cluster_inhibition Inhibition by this compound Hypoxia Hypoxia MAPK MAPK Pathway Hypoxia->MAPK NFkB NF-κB MAPK->NFkB COX2 COX-2 Expression NFkB->COX2 promotes transcription MS This compound TRPA1 TRPA1 Activation MS->TRPA1 TRPA1->COX2 inhibits

Caption: Inhibition of hypoxia-induced COX-2 expression by this compound.

References

Methyl Syringate Stock Solutions: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the proper handling and storage of chemical compounds are paramount to ensure experimental reproducibility and the integrity of results. This guide provides detailed information and troubleshooting advice for the correct storage of Methyl Syringate stock solutions.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for preparing this compound stock solutions?

A1: this compound is soluble in several organic solvents. Dimethyl sulfoxide (DMSO) is a common choice, with a solubility of 100 mg/mL (471.25 mM) with the aid of ultrasonication and warming to 60°C, and 18.33 mg/mL (86.4 mM) with sonication recommended.[1][2] It is also soluble in chloroform, dichloromethane, ethyl acetate, and acetone.[3] While it is soluble in alcohol and ether, it is only slightly soluble in water.[4][5][6]

Q2: What is the recommended storage temperature for this compound stock solutions?

A2: For optimal stability, it is recommended to store this compound stock solutions at -20°C for short-term storage (up to 1 month) or at -80°C for long-term storage (up to 6-12 months).[1][7][8]

Q3: How long can I store this compound stock solutions?

A3: When stored at -20°C, the stock solution should be used within one month.[1][8] For longer-term storage, aliquoting the stock solution and storing it at -80°C can preserve its stability for up to one year.[2][8] It is advisable to avoid repeated freeze-thaw cycles.[1]

Q4: Can I store this compound in its powdered form?

A4: Yes, solid this compound is stable when stored under an inert atmosphere at room temperature or, for longer-term stability, at -20°C.[2][4][7] The powder form can be stored for up to three years at -20°C.[2]

Troubleshooting Guide

Problem Possible Cause Solution
Precipitation observed in the stock solution upon thawing. The concentration of this compound may be too high for the solvent at a lower temperature.Gently warm the solution to 37°C and use an ultrasonic bath to redissolve the precipitate completely before use.[1] Consider preparing a slightly lower concentration stock solution for future experiments.
The compound precipitates when added to an aqueous buffer or cell culture medium. This compound has low water solubility.[4][5][6] The final concentration of the organic solvent (e.g., DMSO) in the aqueous solution may be too low to keep the compound dissolved.Ensure the final concentration of the organic solvent in your experimental setup is sufficient to maintain solubility, but not high enough to cause toxicity. It may be necessary to perform a solvent tolerance test for your specific cell line or assay. Preparing a more dilute stock solution to minimize the volume of organic solvent added can also be beneficial.
Inconsistent experimental results using the same stock solution. The stock solution may have degraded due to improper storage or repeated freeze-thaw cycles.Prepare a fresh stock solution from the powdered compound. Aliquot the new stock solution into single-use vials to avoid multiple freeze-thaw cycles. Always store aliquots at the recommended temperature (-20°C or -80°C).
Difficulty dissolving the powdered this compound. The compound may require assistance to fully dissolve, especially at high concentrations.To enhance solubility, you can warm the solution to 37°C or 60°C and use an ultrasonic bath.[1] Be sure to use a high-purity solvent.

Experimental Protocols

Preparation of a 10 mM this compound Stock Solution in DMSO
  • Calculate the required mass: The molecular weight of this compound is 212.2 g/mol . To prepare 1 mL of a 10 mM stock solution, you will need:

    • Mass (g) = Molarity (mol/L) * Volume (L) * Molecular Weight ( g/mol )

    • Mass = 0.010 mol/L * 0.001 L * 212.2 g/mol = 0.002122 g = 2.122 mg

  • Weigh the compound: Accurately weigh 2.122 mg of powdered this compound.

  • Dissolve in DMSO: Add the weighed this compound to a sterile microcentrifuge tube. Add 1 mL of high-purity DMSO.

  • Aid dissolution: Vortex the solution thoroughly. If necessary, gently warm the tube to 37°C and sonicate until the solid is completely dissolved.[1]

  • Store correctly: Aliquot the stock solution into smaller, single-use, light-protected vials. Store at -20°C for short-term use or -80°C for long-term storage.[1][7]

Visual Guides

experimental_workflow Experimental Workflow: Preparing and Using this compound Stock Solution cluster_prep Stock Solution Preparation cluster_storage Storage cluster_use Experimental Use weigh Weigh Methyl Syringate Powder dissolve Dissolve in appropriate solvent (e.g., DMSO) weigh->dissolve sonicate Warm and sonicate to aid dissolution dissolve->sonicate aliquot Aliquot into single-use vials sonicate->aliquot store Store at -20°C (short-term) or -80°C (long-term) aliquot->store thaw Thaw a single aliquot store->thaw dilute Dilute to working concentration in media/buffer thaw->dilute experiment Perform Experiment dilute->experiment

Caption: Workflow for preparing and storing this compound stock solutions.

troubleshooting_flowchart Troubleshooting this compound Solution Issues action action start Precipitate observed? in_stock In stock solution upon thawing? start->in_stock in_media In aqueous media after dilution? in_stock->in_media No warm_sonicate Warm to 37°C and sonicate. Consider lower concentration. in_stock->warm_sonicate Yes check_solvent_conc Check final solvent concentration. Perform solvent tolerance test. in_media->check_solvent_conc Yes

References

Enhancing the bioactivity of Methyl Syringate in formulations.

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center: Methyl Syringate Formulations

Welcome to the technical support center for enhancing the bioactivity of this compound (MSY). This resource provides researchers, scientists, and drug development professionals with targeted troubleshooting guides, frequently asked questions, and detailed protocols to address common challenges encountered during formulation and experimentation.

Section 1: Frequently Asked Questions (FAQs) - Formulation & Stability

Q1: My this compound (MSY) formulation shows poor solubility in aqueous media. How can I improve it?

A1: this compound is slightly soluble in water, which can limit its bioavailability.[1][2] Its solubility is higher in solvents like DMSO, chloroform, ethyl acetate, and acetone.[3][4] For aqueous-based formulations, consider the following strategies:

  • Co-solvency: Employing a system of mixed solvents can enhance solubility.

  • pH Adjustment: Modifying the pH of the medium can improve the solubility of phenolic compounds.

  • Advanced Delivery Systems: For significant enhancement, techniques like nanoencapsulation, solid dispersions, or complexation with cyclodextrins are highly effective at improving both solubility and bioavailability.[5][6][7]

Q2: I am observing crystallization or "oiling out" of MSY in my formulation upon cooling. What causes this and how can I prevent it?

A2: This phenomenon, known as "oiling out," occurs when the compound comes out of solution at a temperature above its melting point (~103-107°C), forming liquid droplets instead of solid crystals.[8][9] This is often due to the solution being too concentrated or cooling too rapidly. Impurities can also lower the melting point, exacerbating the issue.[8]

Troubleshooting Steps:

  • Re-dissolve and Dilute: Return the solution to the heat source and add a small amount of additional solvent to decrease saturation.[8]

  • Control Cooling Rate: Allow the solution to cool more slowly. Insulating the flask can help achieve a gradual temperature drop, promoting the formation of pure crystals.[8]

  • Consider a Different Solvent System: The initial solvent may not be optimal. Experiment with different solvents or co-solvent systems.

  • Utilize Encapsulation: Encapsulating MSY within a polymeric matrix can prevent crystallization and maintain it in a stable, amorphous state within your formulation.[10][11]

Q3: How can I improve the long-term stability of MSY in my formulation against environmental factors like light, pH, and temperature?

A3: Phenolic compounds like MSY can be susceptible to degradation. Nanoencapsulation is a leading strategy to enhance stability.[10] By enclosing the MSY within a protective wall material (e.g., maltodextrin, chitosan), it is shielded from direct exposure to adverse environmental conditions, thereby preserving its structure and bioactivity.[10][12] Spray drying is a common and cost-effective method for producing such stable nanocapsules.[11]

Section 2: Frequently Asked Questions (FAQs) - Enhancing Bioactivity

Q4: What are the primary strategies to enhance the in vitro and in vivo bioactivity of this compound?

A4: The primary challenge for many polyphenols is low bioavailability.[11] Key strategies to overcome this and enhance MSY's bioactivity include:

  • Nanoencapsulation: This technique improves stability and bioavailability by protecting MSY during digestion and enabling targeted delivery.[11][13]

  • Lipid-Based Formulations: Self-emulsifying drug delivery systems (SEDDS), solid lipid nanoparticles (SLNs), and nanoemulsions can improve the absorption of poorly water-soluble compounds.[7]

  • Solid Dispersions: Dispersing MSY in a solid polymer matrix can increase its dissolution rate and absorption.[6]

  • Synergistic Combinations: Combining MSY with other bioactive compounds can lead to an amplified therapeutic effect.[14]

Q5: Is there evidence for synergistic effects of this compound with other compounds?

A5: Yes, studies have shown that MSY can act synergistically with other compounds. For example, when combined with flavonoids such as chrysin, pinocembrin, and pinobanksin, a more substantial reduction in neutrophil NET formation was observed compared to the individual compounds alone.[14] This suggests that co-formulating MSY with other phenolics can be a viable strategy for enhancing its anti-inflammatory effects.[14][15]

Q6: Which key signaling pathways are targeted by this compound?

A6: MSY's bioactivity is linked to its interaction with specific cellular signaling pathways:

  • TRPA1 Agonism: MSY is a selective agonist of the TRPA1 ion channel.[16][17][18] This interaction is central to its role in regulating food intake, delaying gastric emptying, and suppressing hypoxia-induced COX-2 expression in cancer cells.[3][16]

  • Insulin Signaling Pathway: MSY has demonstrated potential anti-diabetic effects by inhibiting protein tyrosine phosphatases PTPN2 and PTPN6.[19] This inhibition leads to increased AMPK phosphorylation, which in turn stimulates glucose uptake in adipocytes and muscle cells.[19]

Section 3: Troubleshooting Guides

Issue EncounteredPotential CauseRecommended Solution
Low Bioactivity in Cell-Based Assays 1. Poor solubility of MSY in culture media.2. Degradation of the compound during incubation.3. Insufficient cellular uptake.1. Use a stock solution in a suitable solvent (e.g., DMSO) and ensure the final solvent concentration is non-toxic to cells.2. Prepare fresh solutions for each experiment. Consider a nanoencapsulated formulation to improve stability and uptake.3. Evaluate cellular uptake directly. If low, lipid-based nanoparticles or permeation enhancers may be required.[7]
Inconsistent Results in Antioxidant Assays (e.g., DPPH, ABTS) 1. Reaction kinetics vary with time and temperature.2. Interference from formulation excipients.3. Low concentration of MSY in the sample.1. Standardize reaction time and temperature (e.g., 37°C can enhance activity readings).[20][21]2. Run a blank control with only the formulation excipients to check for interference.3. While MSY has high antioxidant activity, its effect can be limited by low concentration.[20][22] Ensure the concentration is within the assay's detection range.
Low Encapsulation Efficiency During Spray Drying 1. Inappropriate ratio of wall material to MSY.2. Suboptimal spray drying parameters (e.g., inlet temperature).3. Poor solubility of MSY in the initial emulsion.1. Optimize the wall material-to-core ratio. Ratios of 2.5:1 or 4:1 are common starting points.[12]2. Adjust the inlet temperature. Higher temperatures can sometimes improve encapsulation but risk degrading the compound.[23]3. Ensure MSY is fully dissolved in the solvent phase before emulsification with the wall material solution.

Section 4: Data Summaries

Table 1: Solubility of this compound

Solvent Solubility Reference(s)
Water Slightly Soluble [1][2][9]
DMSO Soluble (e.g., 18.33 mg/mL) [4]
Chloroform Soluble [3][9]
Dichloromethane Soluble [3]
Ethyl Acetate Soluble [3]
Acetone Soluble [3]
Alcohol (Methanol, Ethanol) Soluble [1][2]

| Ether | Soluble |[1][2] |

Table 2: Efficacy of this compound in Biological Models

Target / Model Effect Concentration / Dose Reference(s)
hTRPA1 (transfected cells) Selective Agonist EC₅₀ = 507.4 μM [17][18]
PTPN2 and PTPN6 Inhibition IC₅₀ = 6.95 μM and 7.31 μM [16]
3T3-L1 Adipocytes Increased AMPK Phosphorylation 10-20 μM [16][19]
A549 Lung Cancer Cells (hypoxia) Repression of COX-2 expression 0.1-1 mM [16]
HT-1080 Fibrosarcoma Cells Repression of COX-2 and cell migration 1 mM [16]
Neutrophils Reduction of NETosis by ~63% 1300 μM [14]
Neutrophils Reduction of ROS activity by ~66% 10 μM - 2 mM range [24]

| ICR Mice | Reduction of food intake & gastric emptying | 10 mg/kg (p.o.) |[16][18] |

Section 5: Experimental Protocols

Protocol 1: Nanoencapsulation of this compound via Spray Drying

This protocol provides a general methodology for encapsulating MSY using maltodextrin as the wall material, based on common practices for phenolic compounds.[12][13]

1. Materials:

  • This compound (MSY)

  • Maltodextrin (DE 10-12)

  • Ethanol (or other suitable solvent for MSY)

  • Deionized water

  • Magnetic stirrer and hot plate

  • High-speed homogenizer

  • Nano Spray Dryer (e.g., Büchi B-90)

2. Preparation of Solutions:

  • Core Solution: Dissolve a known amount of MSY in ethanol to create a concentrated solution (e.g., 10 mg/mL).

  • Wall Solution: Dissolve maltodextrin in deionized water to create a solution (e.g., 20% w/v). Stir continuously at 40°C until fully dissolved.

3. Emulsification:

  • Slowly add the MSY core solution to the maltodextrin wall solution under continuous stirring. A common starting ratio of wall material to core material is 2.5:1.[12]

  • Homogenize the resulting mixture using a high-speed homogenizer at 10,000 rpm for 5-10 minutes to form a stable oil-in-water emulsion.

4. Spray Drying:

  • Set the nano spray dryer parameters. Optimal conditions should be determined experimentally, but typical starting points are:[13][23]

    • Inlet Temperature: 115-120°C

    • Airflow: 140 L/h

    • Spray Setting/Feed Rate: 9 mL/h (100%)

  • Feed the emulsion into the spray dryer.

  • Collect the resulting powder from the collection electrode. Store the nanocapsules in a desiccator at 4°C, protected from light.

5. Characterization (Response Variables):

  • Encapsulation Efficiency (EE%): Quantify the amount of MSY on the surface versus the total amount to determine EE%.

  • Particle Size and Zeta Potential: Use Dynamic Light Scattering (DLS).

  • Morphology: Analyze particle shape and surface using Scanning Electron Microscopy (SEM).

  • Bioactivity: Test the antioxidant or other biological activity of the nanocapsules compared to free MSY.

Protocol 2: Assessment of Antioxidant Activity (DPPH Assay)

This protocol measures the radical scavenging capacity of an MSY formulation.[20][25]

1. Materials:

  • DPPH (2,2-diphenyl-1-picrylhydrazyl)

  • Methanol

  • MSY formulation (and free MSY as a positive control)

  • 96-well microplate

  • Microplate reader

2. Procedure:

  • Prepare a 0.1 mM DPPH stock solution in methanol. Keep it in the dark.

  • Prepare serial dilutions of your MSY formulation and the free MSY control in methanol.

  • In a 96-well plate, add 100 µL of each sample dilution to separate wells.

  • Add 100 µL of the DPPH stock solution to each well.

  • Prepare a control well containing 100 µL of methanol and 100 µL of the DPPH solution.

  • Prepare a blank well for each sample concentration containing 100 µL of the sample and 100 µL of methanol.

  • Incubate the plate in the dark at room temperature (or 37°C for enhanced reaction) for 30 minutes.[20]

  • Measure the absorbance at 517 nm using a microplate reader.

3. Calculation:

  • Calculate the percentage of DPPH scavenging activity using the formula: % Inhibition = [(A_control - A_sample) / A_control] * 100 (Where A_control is the absorbance of the control and A_sample is the absorbance of the sample, corrected for the blank).

  • Plot the % inhibition against the concentration of MSY to determine the IC₅₀ value (the concentration required to inhibit 50% of the DPPH radicals).

Section 6: Visualizations

Enhancing_MSY_Bioactivity_Workflow problem problem strategy strategy method method outcome outcome start Initial MSY Formulation prob1 Poor Aqueous Solubility or Stability start->prob1 prob2 Low In Vivo Bioavailability start->prob2 strat1 Formulation Strategy: Encapsulation prob1->strat1 Address with... strat2 Formulation Strategy: Solid Dispersion / Complexation prob1->strat2 Address with... prob2->strat1 Address with... strat3 Formulation Strategy: Synergistic Combination prob2->strat3 Address with... meth1 Method: Spray Drying, Ionic Gelation strat1->meth1 meth2 Method: Melt Extrusion, Co-crystallization strat2->meth2 meth3 Method: Co-formulate with Flavonoids strat3->meth3 out1 Enhanced Stability & Controlled Release meth1->out1 out2 Improved Dissolution & Absorption meth2->out2 out3 Potentiated Bioactivity meth3->out3

Caption: Troubleshooting workflow for enhancing this compound bioactivity.

MSY_TRPA1_Pathway compound compound receptor receptor protein protein response response MSY This compound TRPA1 TRPA1 Channel MSY->TRPA1 activates Ca_influx Ca²+ Influx TRPA1->Ca_influx COX2 COX-2 Expression (in hypoxic cancer cells) TRPA1->COX2 inhibits Food_Intake ↓ Food Intake Ca_influx->Food_Intake Gastric_Emptying ↓ Gastric Emptying Ca_influx->Gastric_Emptying Cell_Invasion ↓ Cell Invasion COX2->Cell_Invasion promotes

Caption: MSY-mediated activation of the TRPA1 signaling pathway.

MSY_Insulin_Pathway compound compound phosphatase phosphatase kinase kinase response response receptor receptor MSY This compound PTPN2 PTPN2 MSY->PTPN2 inhibits PTPN6 PTPN6 MSY->PTPN6 inhibits Insulin_Receptor Insulin Receptor PTPN2->Insulin_Receptor dephosphorylates AMPK AMPK PTPN6->AMPK inhibits AMPK_P p-AMPK (Active) AMPK->AMPK_P phosphorylation Glucose_Uptake ↑ Glucose Uptake (Adipocytes, Muscle Cells) AMPK_P->Glucose_Uptake

Caption: MSY's inhibitory role in the insulin signaling pathway.

References

Addressing matrix effects in LC-MS analysis of Methyl Syringate.

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to researchers, scientists, and drug development professionals addressing matrix effects in the liquid chromatography-mass spectrometry (LC-MS) analysis of Methyl Syringate.

Frequently Asked Questions (FAQs)

Q1: What are matrix effects and how can they affect the analysis of this compound?

A1: Matrix effects are the alteration of ionization efficiency for a target analyte, such as this compound, due to the presence of co-eluting compounds from the sample matrix (e.g., plasma, urine, tissue extracts).[1] These effects can lead to either ion suppression (decreased signal) or ion enhancement (increased signal), ultimately compromising the accuracy, precision, and sensitivity of the analytical method.[1] For phenolic compounds like this compound, endogenous substances in biological samples are a common source of matrix effects.

Q2: How can I determine if my this compound analysis is affected by matrix effects?

A2: The presence of matrix effects can be assessed both qualitatively and quantitatively. A common qualitative method is the post-column infusion technique, where a standard solution of this compound is continuously infused into the mass spectrometer while a blank, extracted matrix sample is injected into the LC system. Any deviation from a stable baseline signal for this compound indicates the retention time ranges where matrix components cause ion suppression or enhancement.

Quantitatively, the post-extraction spike method is widely used. This involves comparing the peak area of this compound in a standard solution to the peak area of this compound spiked into an extracted blank matrix sample at the same concentration. The ratio of these peak areas, known as the matrix factor (MF), provides a quantitative measure of the matrix effect. An MF value of 1 indicates no matrix effect, <1 indicates ion suppression, and >1 indicates ion enhancement.

Q3: What is the most effective way to compensate for matrix effects in this compound analysis?

A3: The use of a stable isotope-labeled internal standard (SIL-IS) is considered the gold standard for compensating for matrix effects. A SIL-IS for this compound (e.g., this compound-d3 or this compound-¹³C₆) will have nearly identical chemical and physical properties to the analyte. This means it will co-elute and experience the same degree of ion suppression or enhancement, allowing for accurate correction of the analyte signal. While highly effective, the availability of a commercial SIL-IS for this compound may be limited.

A4: In the absence of a specific SIL-IS for this compound, several alternative strategies can be employed:

  • Use of a structural analog as an internal standard: Select a compound that is structurally similar to this compound and has similar chromatographic and ionization behavior. For instance, a deuterated version of a structurally related phenolic acid could be considered. However, it's important to validate that the analog experiences similar matrix effects to this compound.

  • Matrix-matched calibration curves: Prepare calibration standards in the same biological matrix as the samples. This helps to mimic the matrix effects seen in the unknown samples, but it requires a reliable source of blank matrix and does not account for inter-sample variability in matrix effects.

  • Standard addition: This method involves adding known amounts of this compound standard to aliquots of the unknown sample. A calibration curve is then generated for each sample, which effectively corrects for the specific matrix effect in that individual sample. This approach is accurate but can be time-consuming and requires a larger sample volume.

  • Thorough sample clean-up: Employing more rigorous sample preparation techniques like solid-phase extraction (SPE) or liquid-liquid extraction (LLE) can significantly reduce the concentration of interfering matrix components.

Troubleshooting Guide

This guide addresses common issues encountered during the LC-MS analysis of this compound, with a focus on problems arising from matrix effects.

Problem 1: Poor reproducibility of this compound quantification between samples.

Possible Cause Recommended Solution
Variable Matrix Effects Different samples can have varying compositions of interfering substances, leading to inconsistent ion suppression or enhancement.
Primary Solution: If not already in use, incorporate a stable isotope-labeled internal standard (if available) or a carefully validated structural analog internal standard.
Secondary Solution: Improve the sample clean-up procedure to remove more of the interfering matrix components. Consider switching from protein precipitation to a more selective technique like solid-phase extraction (SPE).
Tertiary Solution: Employ the method of standard addition for critical samples where high accuracy is required.
Inconsistent Sample Preparation Variability in extraction efficiency can lead to poor reproducibility.
Action: Ensure consistent and precise execution of the sample preparation protocol. Use automated liquid handling systems if available. Evaluate the recovery of the extraction method.

Problem 2: Low sensitivity or inability to reach the required lower limit of quantitation (LLOQ) for this compound.

Possible Cause Recommended Solution
Significant Ion Suppression Co-eluting matrix components are suppressing the ionization of this compound.
Action 1: Optimize Chromatography. Modify the LC gradient to separate this compound from the suppression zones identified by post-column infusion. Experiment with different stationary phases (e.g., C18, Phenyl-Hexyl) to alter selectivity.
Action 2: Enhance Sample Clean-up. Implement a more effective sample preparation method (e.g., SPE with a mixed-mode sorbent) to remove the specific interferences.
Action 3: Adjust MS Source Parameters. Optimize source conditions (e.g., gas flows, temperature, voltages) to maximize the signal for this compound.
Low Extraction Recovery The sample preparation method is not efficiently extracting this compound from the matrix.
Action: Evaluate and optimize the extraction procedure. For liquid-liquid extraction, adjust the pH and the organic solvent. For solid-phase extraction, test different sorbents and elution solvents.

Problem 3: Inconsistent peak shapes for this compound (e.g., peak tailing, splitting).

Possible Cause Recommended Solution
Matrix Overload on the Column High concentrations of matrix components can interact with the column, affecting the chromatography of the analyte.
Action 1: Dilute the Sample. If sensitivity allows, diluting the sample can reduce the overall matrix load on the column.
Action 2: Improve Sample Clean-up. A cleaner sample extract will lead to better peak shapes.
Co-eluting Isomeric Interferences An interfering compound with the same mass-to-charge ratio is partially co-eluting.
Action: Improve chromatographic resolution by adjusting the gradient, flow rate, or changing the column. Utilize high-resolution mass spectrometry if available to differentiate between this compound and the interference.

Quantitative Data Summary

The following table summarizes representative matrix effect and recovery data for a range of phenolic compounds in plasma, which can be considered indicative for the analysis of this compound. Data is adapted from a study validating an LC-ESI-MS/MS method for 16 phenolic compounds in rat plasma.[2][3]

Compound Class Representative Compounds Matrix Effect (%) Recovery (%)
Phenolic Acids p-Coumaric Acid, Caffeic Acid85 - 11582 - 110
Flavonoids Luteolin, Quercetin80 - 12085 - 118
Phenylethanoids Hydroxytyrosol, Tyrosol90 - 11088 - 112

Note: Matrix Effect is calculated as (Peak area in matrix / Peak area in solvent) x 100. A value between 85% and 115% is generally considered acceptable. Recovery is calculated as (Peak area of pre-extraction spike / Peak area of post-extraction spike) x 100.

Experimental Protocols

Protocol 1: Evaluation of Matrix Effects using the Post-Extraction Spike Method

Objective: To quantitatively assess the degree of ion suppression or enhancement for this compound in a given biological matrix.

Materials:

  • Blank biological matrix (e.g., human plasma)

  • This compound analytical standard

  • Solvents for extraction and reconstitution (e.g., acetonitrile, methanol, water)

  • LC-MS/MS system

Procedure:

  • Prepare two sets of samples:

    • Set A (Analyte in Solvent): Spike a known concentration of this compound (e.g., low, medium, and high QC levels) into the final reconstitution solvent.

    • Set B (Analyte in Extracted Matrix): Extract at least six different lots of blank biological matrix using the intended sample preparation method. After extraction, spike the same concentrations of this compound as in Set A into the dried extracts before reconstitution.

  • Analyze the samples using the developed LC-MS/MS method.

  • Calculate the Matrix Factor (MF):

    • MF = (Mean peak area of Set B) / (Mean peak area of Set A)

  • Interpretation:

    • MF = 1: No significant matrix effect.

    • MF < 1: Ion suppression.

    • MF > 1: Ion enhancement.

    • The coefficient of variation (%CV) of the matrix factors across the different lots of matrix should be ≤15%.

Protocol 2: Sample Preparation using Liquid-Liquid Extraction (LLE) for Phenolic Compounds

Objective: To extract this compound from a plasma sample while minimizing matrix components. This protocol is based on a validated method for syringic acid and other phenolic acids.[4]

Materials:

  • Plasma sample (e.g., 100 µL)

  • Internal Standard working solution

  • Acidifying agent (e.g., 1 M HCl)

  • Extraction solvent (e.g., Ethyl Acetate)

  • Centrifuge

  • Evaporator (e.g., nitrogen evaporator)

  • Reconstitution solvent (e.g., 50:50 methanol:water)

Procedure:

  • Pipette 100 µL of plasma sample into a microcentrifuge tube.

  • Add the internal standard solution.

  • Acidify the sample by adding 20 µL of 1 M HCl to protonate the phenolic acids.

  • Add 500 µL of ethyl acetate, vortex for 2 minutes.

  • Centrifuge at 10,000 rpm for 10 minutes.

  • Carefully transfer the upper organic layer to a new tube.

  • Evaporate the organic solvent to dryness under a stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of reconstitution solvent.

  • Vortex for 30 seconds and transfer to an autosampler vial for LC-MS/MS analysis.

Visualizations

Experimental_Workflow_Matrix_Effect_Evaluation cluster_setA Set A: Analyte in Solvent cluster_setB Set B: Analyte in Extracted Matrix A1 Spike this compound in Reconstitution Solvent Analysis LC-MS/MS Analysis A1->Analysis Inject B1 Select Blank Matrix (≥ 6 lots) B2 Perform Sample Extraction B1->B2 B3 Spike this compound into Dried Extract B2->B3 B3->Analysis Inject Calculation Calculate Matrix Factor (MF): MF = Area(Set B) / Area(Set A) Analysis->Calculation

Caption: Workflow for Quantitative Evaluation of Matrix Effects.

Troubleshooting_Low_Sensitivity Start Low Sensitivity / High LLOQ for this compound CheckSuppression Perform Post-Column Infusion to Identify Suppression Zones Start->CheckSuppression OptimizeLC Modify LC Gradient to Shift Analyte Peak from Suppression Zone CheckSuppression->OptimizeLC Suppression Observed CheckRecovery Evaluate Extraction Recovery CheckSuppression->CheckRecovery No Significant Suppression OptimizeLC->CheckRecovery Revalidate Re-validate Method OptimizeLC->Revalidate ImproveCleanup Enhance Sample Clean-up (e.g., use SPE) ImproveCleanup->CheckRecovery ImproveCleanup->Revalidate OptimizeExtraction Optimize Extraction Protocol (pH, Solvent, Sorbent) CheckRecovery->OptimizeExtraction Recovery < 85% CheckRecovery->Revalidate Recovery ≥ 85% OptimizeExtraction->Revalidate

Caption: Troubleshooting Logic for Low Sensitivity Issues.

References

Technical Support Center: Optimizing Methyl Syringate as a Phenolic Mediator

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing Methyl Syringate (MS) as a phenolic mediator in enzymatic reactions, particularly with laccases.

Frequently Asked Questions (FAQs)

Q1: What is the primary role of this compound (MS) in a laccase-mediator system (LMS)?

A1: this compound acts as a redox mediator, which is a small molecule that facilitates the transfer of electrons between the laccase enzyme and a substrate that the enzyme cannot directly oxidize. This is particularly useful for the oxidation of high redox potential or sterically hindered compounds, such as non-phenolic lignin units. Laccases have a relatively low redox potential, and mediators like MS expand their substrate scope.[1][2][3]

Q2: Why is this compound considered an efficient mediator?

A2: this compound is a syringyl-type phenolic compound that is readily oxidized by laccase to form a stable phenoxy radical. This radical is a potent oxidizing agent capable of reacting with a broad range of substrates.[4][5][6] Its efficiency is attributed to the presence of two methoxy groups on the aromatic ring, which are electron-donating and facilitate oxidation by the laccase.[1]

Q3: What are the advantages of using a natural mediator like this compound over synthetic mediators?

A3: Natural mediators like this compound, often derived from lignin, are generally considered more environmentally friendly and potentially less costly than synthetic mediators such as ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) or HBT (1-hydroxybenzotriazole).[3] Additionally, some synthetic mediators can cause inactivation of the laccase enzyme.[2]

Q4: What is the general mechanism of action for the Laccase-Methyl Syringate system?

A4: The process involves a catalytic cycle. First, the laccase enzyme oxidizes this compound to a phenoxy radical. This radical then diffuses from the enzyme's active site and oxidizes the target substrate. In the process, the MS radical is reduced back to its original form, ready to be oxidized again by the laccase. This cycle continues, allowing for the oxidation of substrates that are not directly accessible to the enzyme.[5][6]

Troubleshooting Guide

Issue 1: Low or No Substrate Conversion

Possible Causes & Solutions:

  • Suboptimal pH: The efficiency of the laccase-MS system is highly pH-dependent. The optimal pH can vary depending on the specific laccase and substrate.

    • Troubleshooting Step: Perform a pH optimization experiment, testing a range of pH values (typically between 4 and 7) to determine the optimal condition for your specific system. The stability of the oxidized mediator can be higher at a slightly elevated pH, even if the laccase activity itself is lower.[1]

  • Incorrect Mediator Concentration: The concentration of this compound is a critical parameter. Too low a concentration may not be sufficient to drive the reaction, while an excessively high concentration can lead to unwanted side reactions.

    • Troubleshooting Step: Titrate the concentration of this compound in your reaction. The optimal concentration depends on the specific substrate and reaction conditions.[1]

  • Enzyme Inactivation: The laccase may be inactive or inhibited.

    • Troubleshooting Step: Verify the activity of your laccase stock using a standard substrate like ABTS. Ensure that no known inhibitors are present in your reaction mixture.

  • Low Redox Potential of Laccase: Some laccases, particularly those from ascomycetes, have a lower redox potential and may be less efficient at oxidizing this compound.[7]

    • Troubleshooting Step: If possible, try a laccase with a higher redox potential, such as one from a basidiomycete fungus like Trametes versicolor.[4][5]

Issue 2: Mediator Instability or Degradation

Possible Causes & Solutions:

  • Radical Instability: The phenoxy radical of this compound, while relatively stable, can undergo self-coupling or other degradation reactions, reducing its availability to oxidize the target substrate.[5][6]

    • Troubleshooting Step: While difficult to directly control, optimizing other reaction parameters such as pH and mediator-to-substrate ratio can help favor the desired reaction pathway.[5] It's important to understand that competitive routes are inherent in the catalytic cycle.[4][5]

  • Forced Degradation Conditions: Harsh experimental conditions (e.g., very high temperatures, extreme pH) can lead to the chemical degradation of this compound.

    • Troubleshooting Step: Review your experimental setup for any harsh conditions that could be affecting mediator stability. Compare your conditions to established protocols.[8][9][10]

Issue 3: Undesired Side Products or Polymerization

Possible Causes & Solutions:

  • Radical Coupling: The phenoxy radicals of this compound can react with each other or with the substrate to form undesired polymeric products. This is a known competitive reaction pathway.[5]

    • Troubleshooting Step: Adjusting the mediator-to-substrate ratio can influence the reaction outcome. A lower mediator concentration might reduce the likelihood of self-coupling.[5] Analyzing the reaction products using techniques like LC-MS can help identify these side products.[4][5]

Data Presentation

Table 1: Comparison of Delignification Efficiency of Laccase-Mediator Systems

Laccase SourceMediatorLaccase Dose (U/g)Mediator Conc. (%)Lignin Removal (%)Reference
Myceliophthora thermophilaThis compound101~37[7]
Myceliophthora thermophilaThis compound503~50[7]
Myceliophthora thermophilaNone10-~12[7]
Myceliophthora thermophilaNone50-~20[7]
Ganoderma colossumHBT--40[11]
Trametes versicolorHBT--22[11]

Table 2: Kinetic Parameters of Trametes versicolor Laccase with Different Substrates

SubstrateVmax (µM/min)KM (µM)Reference
ABTS32.636.1[12]
This compound3.981.8[12]
Acetosyringone9.653.6[12]
Syringaldehyde5.565.2[12]
Guaiacylglycerol-β-guaiacyl ether (G-β-GE)5.9246.1[12]

Table 3: Effect of Syringyl Mediators on the Half-life of G-β-GE Conversion

Mediator (0.5 mM)Half-life (t1/2) in hours% Decrease in Half-life vs. No MediatorReference
None7.2-[12]
ABTS6.312.5[12]
Syringaldehyde4.734.7[12]
Acetosyringone3.945.8[12]
This compound3.551.4[12]

Experimental Protocols

Protocol 1: General Procedure for Laccase-Mediator System Reaction

This protocol is a general guideline and should be optimized for specific applications.

  • Reagent Preparation:

    • Prepare a buffer solution at the desired pH (e.g., 50 mM sodium acetate buffer, pH 4.5).

    • Dissolve the laccase enzyme in the buffer to the desired stock concentration.

    • Dissolve this compound and the substrate in a suitable solvent (e.g., buffer with a small amount of co-solvent like DMF for solubility if necessary) to their respective stock concentrations.[12]

  • Reaction Setup:

    • In a reaction vessel, combine the buffer, substrate stock solution, and this compound stock solution.

    • Pre-incubate the mixture at the desired reaction temperature.

    • Initiate the reaction by adding the laccase stock solution.

  • Reaction Monitoring:

    • At various time points, withdraw aliquots from the reaction mixture.

    • Quench the reaction immediately (e.g., by adding a strong acid or by heat inactivation, depending on the downstream analysis).

    • Analyze the samples using an appropriate technique such as HPLC, GC-MS, or spectrophotometry to determine substrate consumption and product formation.[5]

Visualizations

Laccase_Mediator_System cluster_enzyme Laccase Active Site Laccase Laccase (Cu2+) Laccase_ox Laccase (Cu+) MS_rad This compound Radical (Oxidized) Laccase->MS_rad Oxidation Laccase_ox->Laccase Regeneration H2O 2H2O MS This compound (Reduced) MS->Laccase Enters Active Site MS_rad->MS Reduction Substrate Substrate (Reduced) MS_rad->Substrate Substrate Oxidation Product Product (Oxidized) Substrate->Product O2 O2 O2->Laccase_ox

Caption: Catalytic cycle of the Laccase-Methyl Syringate mediator system.

Experimental_Workflow A Reagent Preparation (Buffer, Enzyme, MS, Substrate) B Reaction Setup (Combine Reagents) A->B C Incubation (Controlled Temperature and Time) B->C D Sampling and Quenching C->D E Analytical Measurement (e.g., HPLC, GC-MS) D->E F Data Analysis E->F

Caption: A typical experimental workflow for a laccase-mediator reaction.

Troubleshooting_Tree Start Low/No Substrate Conversion? Check_pH Is pH Optimal? Start->Check_pH Yes Check_Conc Is MS Concentration Optimal? Check_pH->Check_Conc Yes Optimize_pH Action: Perform pH Optimization Study Check_pH->Optimize_pH No Check_Enzyme Is Laccase Active? Check_Conc->Check_Enzyme Yes Optimize_Conc Action: Titrate MS Concentration Check_Conc->Optimize_Conc No Verify_Enzyme Action: Test Laccase Activity (e.g., with ABTS) Check_Enzyme->Verify_Enzyme No Consider_Laccase Consider Using a High Redox Potential Laccase Check_Enzyme->Consider_Laccase Yes

References

Technical Support Center: Methyl Syringate Metabolism Studies

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with refined methods for studying Methyl Syringate (MSYR) metabolism. It includes troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and quantitative data summaries to facilitate successful experimentation.

Frequently Asked Questions (FAQs)

Q1: What are the primary metabolic pathways for this compound? A1: In vitro and in vivo studies have shown that this compound undergoes several key metabolic transformations. The primary pathways include hydrolysis of the ester group to form Syringic Acid (SYR), Phase II conjugation reactions to form this compound-glucuronide (MSYR-GA) and this compound-sulfate (MSYR-S), and O-demethylation of the methoxy groups.[1][2][3]

Q2: Which enzymes are responsible for the metabolism of this compound? A2: The conversion of this compound to Syringic Acid is primarily mediated by carboxylesterases, specifically CES1.[1][4] The glucuronidation and sulfation reactions are carried out by UDP-glucuronosyltransferases (UGTs) and sulfotransferases (SULTs), respectively.[1] O-demethylation can be carried out by enzymes such as cytochrome P450s (P450s) and tetrahydrofolate (THF)-dependent demethylases.[5][6][7]

Q3: What are the best in vitro models to study this compound metabolism? A3: The most common and effective in vitro models are human liver microsomes (HLMs) and liver S9 fractions, which contain a rich concentration of Phase I (e.g., CYPs) and Phase II (e.g., UGTs) enzymes.[1][2][8] For studying intestinal absorption and metabolism, the Caco-2 cell line is a widely used model.[1][9]

Q4: How can I obtain authentic standards for the metabolites of this compound? A4: While some metabolites may be commercially available, others like MSYR-GA and MSYR-S often need to be synthesized enzymatically. This can be achieved by incubating this compound with liver S9 fractions or specific recombinant enzymes (e.g., UGTs or SULTs) and then purifying the resulting metabolites.[1]

Troubleshooting Guide

This guide addresses common issues encountered during the analysis of this compound metabolism, particularly using Liquid Chromatography-Mass Spectrometry (LC-MS).

Problem / Observation Potential Cause(s) Recommended Solution(s)
No metabolite peaks detected in LC-MS. 1. Inactive enzymes in microsomes/S9. 2. Missing or degraded cofactors (e.g., NADPH, UDPGA). 3. Reaction quenched too early. 4. Insufficient assay sensitivity.1. Use a fresh batch of microsomes and validate with a known substrate (e.g., testosterone for CYPs).[10] 2. Prepare cofactors fresh and store them properly. Ensure they are added to initiate the reaction.[10][11] 3. Extend incubation time. Run a time-course experiment (e.g., 0, 15, 30, 60, 120 min) to find optimal conditions. 4. Optimize MS parameters for each expected metabolite. Increase the sample concentration injected.
Poor peak shape (tailing, fronting, or splitting) for MSYR or its metabolites. 1. Incompatible mobile phase pH. 2. Column contamination or degradation. 3. Inappropriate injection solvent.1. Adjust mobile phase pH. Since phenolic compounds are acidic, using a mobile phase with a low pH (e.g., containing 0.1% formic acid) can improve peak shape.[12] 2. Flush the column with a strong solvent or replace it if performance does not improve.[13] 3. Ensure the injection solvent is weaker than the initial mobile phase to prevent peak distortion.
High background noise or signal suppression in MS. 1. Matrix effects from the biological sample (microsomes, plasma).[14] 2. Contamination from solvents, reagents, or labware.[13] 3. Carryover from previous injections.1. Improve sample preparation. Use protein precipitation followed by solid-phase extraction (SPE) for cleaner extracts.[9][15] 2. Use high-purity solvents (e.g., LC-MS grade). Check all reagents for potential contamination. 3. Implement a robust needle wash protocol between samples, using a strong organic solvent.[16]
Inconsistent retention times. 1. Fluctuations in column temperature. 2. Changes in mobile phase composition. 3. Pump or flow rate issues.1. Use a column oven to maintain a stable temperature. 2. Prepare fresh mobile phase daily and ensure it is thoroughly mixed and degassed.[13] 3. Check the LC system for leaks and monitor pressure. Run system suitability tests.[13]

Data Presentation

Table 1: Key Metabolites of this compound and Analytical Parameters

This table summarizes the major metabolites identified in previous studies and provides their mass-to-charge ratios (m/z) for mass spectrometry detection.

Compound Abbreviation Metabolic Pathway [M-H]⁻ m/z [M+H]⁺ m/z
This compoundMSYRParent Compound211.1213.1
Syringic AcidSYRHydrolysis197.0199.0
MSYR-GlucuronideMSYR-GAGlucuronidation (Phase II)387.1389.1
MSYR-SulfateMSYR-SSulfation (Phase II)291.0293.0
3-O-methylgallate3MGAO-demethylation183.0185.0

Data compiled from in vitro and in vivo studies.[1][2][5]

Table 2: Illustrative Metabolic Stability of this compound in Human Liver Microsomes

This table provides example data from a typical microsomal stability assay. The results are used to calculate metabolic clearance.

Time Point (min) MSYR Remaining (%) ln(% Remaining)
01004.61
5854.44
15654.17
30403.69
60152.71

Note: These are representative values. Actual results will vary based on experimental conditions.

Experimental Protocols

Protocol 1: In Vitro Metabolism of this compound using Human Liver Microsomes (HLMs)

This protocol outlines a standard procedure to assess the metabolic stability and identify the metabolites of this compound.

1. Materials and Reagents:

  • Human Liver Microsomes (pooled, 20 mg/mL stock)

  • This compound (MSYR)

  • Phosphate Buffer (100 mM, pH 7.4)

  • NADPH Regenerating System (e.g., containing NADP+, glucose-6-phosphate, and G6PDH) or 20 mM NADPH stock solution.[10][11]

  • UDPGA (for Phase II glucuronidation studies)

  • PAPS (for Phase II sulfation studies)

  • Ice-cold acetonitrile with an internal standard (e.g., 100 ng/mL Verapamil) to quench the reaction.

  • Control compounds (e.g., Testosterone for Phase I, Propranolol for high clearance)

2. Incubation Procedure:

  • Thaw the HLMs quickly in a 37°C water bath and immediately place them on ice.[17]

  • Prepare the incubation mixture in a microcentrifuge tube on ice. For a final volume of 200 µL:

    • 158 µL of 100 mM Phosphate Buffer

    • 10 µL of HLMs (final concentration: 1 mg/mL)

    • 2 µL of MSYR stock solution (final concentration: 1-10 µM)

  • (Optional for Phase II) Add cofactors like UDPGA (final conc. 2 mM) or PAPS (final conc. 0.1 mM). Pore-forming agents like alamethicin may be needed for UGT activity.[8]

  • Pre-incubate the mixture at 37°C for 5 minutes with gentle shaking.

  • Initiate the metabolic reaction by adding 20 µL of 20 mM NADPH or the NADPH regenerating system.[10]

  • Incubate at 37°C. Collect aliquots at specified time points (e.g., 0, 5, 15, 30, 60 minutes).

  • Terminate the reaction by adding 2 volumes (400 µL) of ice-cold acetonitrile containing the internal standard to each aliquot.

  • Vortex vigorously for 1 minute, then centrifuge at >10,000 x g for 10 minutes to precipitate proteins.

  • Transfer the supernatant to a clean 96-well plate or HPLC vials for LC-MS analysis.

3. Controls:

  • No NADPH Control: Replace NADPH with buffer to check for non-NADPH mediated metabolism.[11]

  • No HLM Control: Replace HLMs with buffer to check for chemical instability of MSYR.

  • Zero-Time Point: Quench the reaction immediately after adding NADPH.[10]

Visualizations

Metabolic Pathway of this compound

Methyl_Syringate_Metabolism MSYR This compound (MSYR) SYR Syringic Acid (SYR) MSYR->SYR Hydrolysis (CES1) MSYR_GA MSYR-Glucuronide MSYR->MSYR_GA Glucuronidation (UGTs) MSYR_S MSYR-Sulfate MSYR->MSYR_S Sulfation (SULTs) MGA 3-O-methylgallate MSYR->MGA O-demethylation (CYPs, etc.)

Caption: Primary metabolic pathways of this compound (MSYR).

Experimental Workflow for In Vitro Metabolism Assay

Experimental_Workflow prep 1. Prepare Reagents (HLMs, Buffer, MSYR) pre_incubate 2. Pre-incubate at 37°C prep->pre_incubate initiate 3. Initiate Reaction (Add NADPH) pre_incubate->initiate incubate 4. Incubate at 37°C (Time Course) initiate->incubate quench 5. Quench Reaction (Acetonitrile + IS) incubate->quench centrifuge 6. Centrifuge (Protein Precipitation) quench->centrifuge analyze 7. Analyze Supernatant (LC-MS/MS) centrifuge->analyze interpret 8. Data Interpretation (Calculate T½, Identify Metabolites) analyze->interpret

Caption: Standard workflow for an HLM metabolic stability assay.

Troubleshooting Logic for 'No Metabolite Detected'

Troubleshooting_Flowchart start Start: No Metabolite Detected check_controls Review Controls: - No NADPH - No HLM start->check_controls control_ok Controls OK? check_controls->control_ok Metabolism in 'No NADPH' control? control_fail_node Issue is Chemical Instability or Non-Enzymatic Degradation control_ok->control_fail_node  Yes check_activity Check HLM Activity: Run Positive Control (e.g., Testosterone) control_ok->check_activity  No activity_fail HLM Activity Low check_activity->activity_fail  Fails activity_ok HLM Activity OK check_activity->activity_ok  Passes check_cofactors Check Cofactors: - Freshly Prepared? - Correct Concentration? activity_ok->check_cofactors cofactor_fail Cofactors Degraded/Incorrect check_cofactors->cofactor_fail  No cofactor_ok Cofactors OK check_cofactors->cofactor_ok  Yes check_lcms Check LC-MS Sensitivity: - Analyze authentic standard - Optimize MS parameters cofactor_ok->check_lcms

Caption: A logical flowchart for troubleshooting undetected metabolites.

References

Validation & Comparative

A Comparative Analysis of Methyl Syringate and Syringic Acid Bioactivity

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive guide for researchers, scientists, and drug development professionals on the comparative bioactivities of Methyl Syringate and Syringic Acid, supported by experimental data and detailed methodologies.

This compound and Syringic Acid, two closely related phenolic compounds, have garnered significant attention in the scientific community for their diverse and potent biological activities. While structurally similar, the seemingly minor difference of a methyl ester group in this compound versus a carboxylic acid group in Syringic Acid leads to distinct pharmacological profiles. This guide provides a detailed comparative analysis of their bioactivities, focusing on their antioxidant, anti-inflammatory, anti-diabetic, and anticancer properties, supported by quantitative data from various experimental studies.

Data Presentation: A Quantitative Comparison

To facilitate a clear and objective comparison, the following tables summarize the quantitative data on the bioactivities of this compound and Syringic Acid. These values, primarily presented as half-maximal inhibitory concentrations (IC50) or effective concentrations (EC50), are collated from various in vitro and in vivo studies. It is important to note that direct comparisons of absolute values across different studies should be made with caution due to variations in experimental conditions.

BioactivityAssayThis compoundSyringic AcidReference
Antioxidant DPPH Radical ScavengingSuperior to Syringic Acid in some studiesPotent activity[1]
Intracellular ROS ReductionReduction by up to 66%Potent ROS scavenger[2][3]
Anti-inflammatory COX-2 InhibitionEffective inhibitorModulates COX-2 expression[4]
NF-κB Inhibition-Significant inhibition[5]
Protein Denaturation Inhibition-IC50: 49.38 µg/mL[6]
Proteinase Inhibition-IC50: 53.73 µg/mL[6]
Anti-diabetic α-Glucosidase Inhibition-Potent inhibitor[7]
Glucose Uptake (3T3-L1 cells)Stimulates glucose uptake via AMPK activationEnhances glucose utilization[8]
Anticancer A549 (Lung Cancer) Cell ViabilityInhibits hypoxia-induced cell invasion-[4]
SW-480 (Colorectal Cancer) Cell Viability-Induces apoptosis[5]
Gastric Cancer Cells (AGS)-IC50: ~25-30 µg/mL[9][10]
Other TRPA1 Agonist ActivityEC50: 507.4 µM-[11][12]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are the experimental protocols for the key bioassays cited in this guide.

Antioxidant Activity Assays

1. DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay: This assay spectrophotometrically measures the ability of a compound to donate a hydrogen atom or an electron to the stable DPPH radical.

  • Reagents: DPPH solution in methanol, test compounds (this compound/Syringic Acid) at various concentrations, and a positive control (e.g., Ascorbic Acid).

  • Procedure: A defined volume of the DPPH solution is mixed with the test compound solution. The mixture is incubated in the dark at room temperature for a specified period (e.g., 30 minutes). The absorbance of the solution is then measured at a specific wavelength (typically around 517 nm) using a spectrophotometer.

  • Calculation: The percentage of radical scavenging activity is calculated using the formula: (Absorbance of control - Absorbance of sample) / Absorbance of control * 100. The IC50 value, the concentration of the compound required to scavenge 50% of the DPPH radicals, is then determined.

2. Intracellular Reactive Oxygen Species (ROS) Assay: This assay measures the level of ROS within cells, often using a fluorescent probe like 2',7'-dichlorofluorescin diacetate (DCFH-DA).

  • Cell Culture: A suitable cell line (e.g., neutrophils) is cultured and seeded in a multi-well plate.

  • Treatment: Cells are pre-treated with various concentrations of this compound or Syringic Acid for a specific duration. An oxidizing agent (e.g., H2O2 or PMA) is then added to induce ROS production.

  • Staining and Measurement: The cells are incubated with DCFH-DA, which is deacetylated by intracellular esterases to non-fluorescent DCFH. In the presence of ROS, DCFH is oxidized to the highly fluorescent 2',7'-dichlorofluorescein (DCF). The fluorescence intensity is measured using a fluorescence microplate reader or flow cytometer.

Anti-inflammatory Activity Assays

1. Cyclooxygenase (COX-2) Inhibition Assay: This assay determines the ability of a compound to inhibit the activity of the COX-2 enzyme, which is involved in the synthesis of prostaglandins, key mediators of inflammation.

  • Enzyme and Substrate: Purified COX-2 enzyme and its substrate, arachidonic acid, are used.

  • Procedure: The test compound is pre-incubated with the COX-2 enzyme. The reaction is initiated by the addition of arachidonic acid. The production of prostaglandin E2 (PGE2) is measured, typically using an Enzyme-Linked Immunosorbent Assay (ELISA) kit.

  • Calculation: The percentage of COX-2 inhibition is calculated by comparing the PGE2 levels in the presence and absence of the test compound. The IC50 value is then determined.

2. NF-κB (Nuclear Factor kappa B) Activity Assay: This assay measures the activation of the NF-κB transcription factor, a key regulator of the inflammatory response.

  • Cell Culture and Treatment: A suitable cell line (e.g., macrophages) is stimulated with an inflammatory agent (e.g., lipopolysaccharide - LPS) in the presence or absence of the test compound.

  • Nuclear Extraction and Western Blotting: Nuclear extracts are prepared from the treated cells. The levels of NF-κB p65 subunit in the nucleus are determined by Western blotting using a specific antibody.

  • Reporter Gene Assay: Alternatively, cells can be transfected with a reporter plasmid containing NF-κB binding sites upstream of a reporter gene (e.g., luciferase). NF-κB activation is then quantified by measuring the reporter gene activity.

Anti-diabetic Activity Assays

1. α-Glucosidase Inhibition Assay: This assay measures the ability of a compound to inhibit the α-glucosidase enzyme, which is involved in the breakdown of carbohydrates in the intestine.

  • Enzyme and Substrate: α-glucosidase enzyme (from Saccharomyces cerevisiae or rat intestine) and a substrate like p-nitrophenyl-α-D-glucopyranoside (pNPG) are used.

  • Procedure: The test compound is pre-incubated with the α-glucosidase enzyme. The reaction is started by adding the pNPG substrate. The enzymatic reaction releases p-nitrophenol, which can be measured spectrophotometrically at 405 nm.

  • Calculation: The percentage of inhibition is calculated by comparing the rate of p-nitrophenol formation in the presence and absence of the inhibitor. The IC50 value is then determined.

2. Glucose Uptake Assay in 3T3-L1 Adipocytes: This assay measures the ability of a compound to stimulate glucose uptake in fat cells.

  • Cell Culture and Differentiation: 3T3-L1 preadipocytes are cultured and differentiated into mature adipocytes.

  • Treatment: Differentiated adipocytes are treated with the test compound for a specific period.

  • Glucose Uptake Measurement: A fluorescently labeled glucose analog (e.g., 2-NBDG) or radiolabeled glucose (e.g., [3H]-2-deoxyglucose) is added to the cells. The amount of glucose taken up by the cells is quantified by measuring fluorescence or radioactivity.

Anticancer Activity Assays

1. MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay: This colorimetric assay assesses cell metabolic activity as an indicator of cell viability.

  • Cell Culture and Treatment: Cancer cells (e.g., A549, SW-480, AGS) are seeded in a 96-well plate and treated with various concentrations of the test compound for a defined period (e.g., 24, 48, or 72 hours).

  • MTT Addition and Formazan Solubilization: MTT solution is added to each well and incubated. Viable cells with active mitochondrial dehydrogenases reduce the yellow MTT to purple formazan crystals. The formazan crystals are then solubilized with a suitable solvent (e.g., DMSO).

  • Absorbance Measurement: The absorbance of the formazan solution is measured at a specific wavelength (around 570 nm) using a microplate reader. The IC50 value, representing the concentration of the compound that inhibits 50% of cell growth, is calculated.

2. Apoptosis Assay (Annexin V/Propidium Iodide Staining): This flow cytometry-based assay distinguishes between viable, apoptotic, and necrotic cells.

  • Cell Culture and Treatment: Cancer cells are treated with the test compound.

  • Staining: Cells are harvested and stained with Annexin V-FITC (which binds to phosphatidylserine on the outer leaflet of the cell membrane in early apoptotic cells) and Propidium Iodide (PI, which stains the DNA of late apoptotic and necrotic cells with compromised membranes).

  • Flow Cytometry Analysis: The stained cells are analyzed by a flow cytometer to quantify the percentage of cells in different stages of cell death.

Signaling Pathways and Mechanisms of Action

The biological activities of this compound and Syringic Acid are mediated through their interaction with various cellular signaling pathways. The following diagrams, generated using Graphviz (DOT language), illustrate the key pathways modulated by these compounds.

Syringic_Acid_Signaling cluster_antioxidant Antioxidant Pathway (Nrf2) cluster_inflammatory Anti-inflammatory Pathway (NF-κB) SA_antioxidant Syringic Acid Keap1 Keap1 SA_antioxidant->Keap1 Inhibits ROS ROS ROS->Keap1 Inactivates Nrf2 Nrf2 Keap1->Nrf2 Inhibits Ubiquitination ARE ARE Nrf2->ARE Translocates to Nucleus & Binds Antioxidant_Enzymes Antioxidant Enzymes (HO-1, NQO1) ARE->Antioxidant_Enzymes Induces Transcription SA_inflammatory Syringic Acid IKK IKK SA_inflammatory->IKK Inhibits LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 MyD88->IKK IkB IκBα IKK->IkB Phosphorylates NFkB NF-κB (p65/p50) IkB->NFkB Releases Inflammatory_Genes Pro-inflammatory Genes (TNF-α, IL-6, COX-2) NFkB->Inflammatory_Genes Induces Transcription Methyl_Syringate_Signaling cluster_trpa1 TRPA1 Agonist Pathway cluster_ampk Anti-diabetic & Anti-inflammatory Pathway (AMPK) MS This compound TRPA1 TRPA1 Channel MS->TRPA1 Activates Ca_influx Ca²⁺ Influx TRPA1->Ca_influx Downstream Downstream Effects (e.g., Reduced Food Intake) Ca_influx->Downstream MS_ampk This compound AMPK AMPK MS_ampk->AMPK Activates GLUT4 GLUT4 Translocation AMPK->GLUT4 COX2 COX-2 Expression AMPK->COX2 Inhibits Glucose_Uptake Glucose Uptake GLUT4->Glucose_Uptake

References

Methyl Syringate vs. Gallic Acid: A Comparative Guide to Antioxidant Capacity

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and professionals in drug development, understanding the nuances of antioxidant compounds is paramount. This guide provides a detailed comparison of the antioxidant capacities of two prominent phenolic compounds: methyl syringate and gallic acid. By examining experimental data from various assays and exploring their mechanisms of action through signaling pathways, this document aims to offer a clear and objective assessment of their relative performance.

Quantitative Comparison of Antioxidant Activity

The antioxidant potential of this compound and gallic acid has been evaluated using several standard in vitro assays, including the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay, the 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) radical cation decolorization assay, and the Ferric Reducing Antioxidant Power (FRAP) assay. The results, while sometimes expressed in different units across studies, consistently highlight the potent antioxidant nature of both compounds.

CompoundAssayResultSource
This compound DPPH75.45 ± 0.92 mg quercetin equivalents/100 g[1]
ABTS91.76 ± 0.66 mg quercetin equivalents/100 g[1]
Gallic Acid DPPHIC50: 13.2 µM[2]
DPPHIC50: 7.5 µg/mL[3]
DPPHTotal Phenolic Content often expressed as mg Gallic Acid Equivalents (GAE)/100 g[4]

Note: IC50 (half maximal inhibitory concentration) values represent the concentration of the antioxidant required to scavenge 50% of the free radicals. A lower IC50 value indicates a higher antioxidant activity.

Experimental Protocols

To ensure reproducibility and accurate interpretation of the presented data, detailed methodologies for the key antioxidant assays are provided below.

DPPH Radical Scavenging Assay

The DPPH assay is a common method to assess the free radical scavenging activity of antioxidants. The principle of this assay is based on the reduction of the stable DPPH radical, which is purple, to the non-radical form, DPPH-H, which is yellow.

Procedure:

  • A stock solution of DPPH (e.g., 0.1 mM) is prepared in a suitable solvent like methanol or ethanol.[5]

  • Various concentrations of the test compounds (this compound or gallic acid) and a standard antioxidant (e.g., ascorbic acid) are prepared.

  • An aliquot of the test compound or standard is mixed with the DPPH solution.

  • The mixture is incubated in the dark at room temperature for a specified period (e.g., 30 minutes).[5]

  • The absorbance of the solution is measured at a specific wavelength (typically around 517 nm) using a spectrophotometer.

  • The percentage of DPPH radical scavenging activity is calculated using the formula: % Inhibition = [(A_control - A_sample) / A_control] x 100 where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the DPPH solution with the sample.

  • The IC50 value is determined by plotting the percentage of inhibition against the concentration of the sample.

ABTS Radical Cation Decolorization Assay

The ABTS assay measures the ability of antioxidants to scavenge the stable ABTS radical cation (ABTS•+). The ABTS•+ is generated by the oxidation of ABTS with potassium persulfate and has a characteristic blue-green color. In the presence of an antioxidant, the colored radical is converted back to the colorless neutral form.

Procedure:

  • The ABTS radical cation (ABTS•+) is generated by reacting a 7 mM ABTS solution with 2.45 mM potassium persulfate and allowing the mixture to stand in the dark at room temperature for 12-16 hours before use.[1]

  • The ABTS•+ solution is diluted with a suitable solvent (e.g., ethanol or phosphate-buffered saline) to an absorbance of 0.70 (± 0.02) at 734 nm.

  • Various concentrations of the test compounds and a standard (e.g., Trolox) are prepared.

  • An aliquot of the test compound or standard is added to the diluted ABTS•+ solution.

  • The absorbance is read at 734 nm after a specific incubation time (e.g., 6 minutes).

  • The percentage of inhibition of absorbance is calculated, and the IC50 value or the Trolox Equivalent Antioxidant Capacity (TEAC) is determined.

Ferric Reducing Antioxidant Power (FRAP) Assay

The FRAP assay measures the antioxidant potential of a sample through its ability to reduce ferric (Fe³⁺) iron to ferrous (Fe²⁺) iron at a low pH. The reduction is monitored by the formation of a colored ferrous-tripyridyltriazine complex.

Procedure:

  • The FRAP reagent is prepared by mixing acetate buffer (300 mM, pH 3.6), a solution of 10 mM TPTZ (2,4,6-tripyridyl-s-triazine) in 40 mM HCl, and 20 mM FeCl₃·6H₂O solution in a 10:1:1 (v/v/v) ratio.[5]

  • The FRAP reagent is warmed to 37°C before use.

  • A small volume of the test sample is added to the FRAP reagent.

  • The absorbance of the reaction mixture is measured at 593 nm after a specified incubation time (e.g., 4 minutes).

  • A standard curve is constructed using a known concentration of FeSO₄·7H₂O, and the results are expressed as µmol of Fe²⁺ equivalents per gram or milliliter of the sample.

Signaling Pathways and Mechanisms of Action

Both this compound and gallic acid exert their antioxidant effects not only by direct radical scavenging but also by modulating key intracellular signaling pathways involved in cellular stress responses and inflammation.

Gallic Acid: Modulator of Nrf2-HO-1 and NF-κB Signaling

Gallic acid has been shown to modulate the Keap1-Nrf2 pathway, a critical regulator of the cellular antioxidant response.[6][7] Under conditions of oxidative stress, Nrf2 translocates to the nucleus and binds to the antioxidant response element (ARE), leading to the transcription of various antioxidant and cytoprotective genes, including heme oxygenase-1 (HO-1).[6][7] Furthermore, gallic acid can inhibit the pro-inflammatory NF-κB pathway.[6][7]

Gallic_Acid_Signaling cluster_nucleus ROS Oxidative Stress (ROS) Keap1_Nrf2 Keap1-Nrf2 Complex ROS->Keap1_Nrf2 disrupts IKK IKK ROS->IKK activates GA Gallic Acid GA->Keap1_Nrf2 promotes disruption NFkB NF-κB GA->NFkB inhibits Nrf2 Nrf2 Keap1_Nrf2->Nrf2 releases Nucleus Nucleus Nrf2->Nucleus translocates to ARE ARE Antioxidant_Genes Antioxidant Genes (e.g., HO-1) ARE->Antioxidant_Genes activates IkB IκB IKK->IkB phosphorylates IkB->NFkB releases NFkB->Nucleus translocates to Inflammatory_Genes Pro-inflammatory Genes Nrf2_n Nrf2 Nrf2_n->ARE binds to NFkB_n NF-κB NFkB_n->Inflammatory_Genes activates

Gallic Acid's antioxidant and anti-inflammatory pathways.
This compound: Inhibitor of NF-κB and Activator of AMPK

This compound has demonstrated potent anti-inflammatory effects by inhibiting the NF-κB signaling pathway.[8] It achieves this by preventing the degradation of IκBα, thereby inhibiting the nuclear translocation of the p65 subunit of NF-κB.[8] Additionally, this compound has been shown to activate AMP-activated protein kinase (AMPK), a key cellular energy sensor that plays a role in regulating oxidative stress.[9]

Methyl_Syringate_Signaling cluster_nucleus Inflammatory_Stimuli Inflammatory Stimuli IKK IKK Inflammatory_Stimuli->IKK activates MAPK MAPK (p38, JNK, ERK) Inflammatory_Stimuli->MAPK activates MS This compound MS->IKK inhibits AMPK AMPK MS->AMPK activates MS->MAPK inhibits IkB_NFkB IκB-NF-κB Complex IKK->IkB_NFkB phosphorylates IκB NFkB NF-κB (p65) IkB_NFkB->NFkB releases Nucleus Nucleus NFkB->Nucleus translocates to Inflammatory_Genes Pro-inflammatory Genes Downstream_AMPK Downstream Targets AMPK->Downstream_AMPK regulates NFkB_n NF-κB (p65) NFkB_n->Inflammatory_Genes activates

This compound's anti-inflammatory and antioxidant pathways.

Conclusion

Both this compound and gallic acid are potent antioxidants with significant potential in therapeutic applications. Gallic acid's antioxidant capacity is well-documented with specific IC50 values, and its mechanism involves the modulation of the critical Nrf2 and NF-κB pathways. This compound, while having less directly comparable quantitative data in the form of IC50 values, demonstrates robust antioxidant activity, in some contexts even surpassing that of well-known antioxidant-rich substances. Its mechanism of action also involves the inhibition of the NF-κB pathway and the activation of the AMPK pathway, highlighting its multifaceted protective effects.

The choice between this compound and gallic acid for a specific application will depend on the desired therapeutic outcome, the target tissue, and the specific oxidative or inflammatory context. Further head-to-head comparative studies using standardized assays will be invaluable in elucidating the finer points of their respective antioxidant and pharmacological profiles.

References

Validating the Anti-inflammatory Activity of Methyl Syringate: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive analysis of the anti-inflammatory properties of Methyl Syringate, a phenolic compound found in various plants and notably in Manuka honey. We present a comparative overview of its efficacy against other anti-inflammatory agents, supported by experimental data. Detailed methodologies for key assays and visualizations of the underlying signaling pathways are included to facilitate further research and development.

Data Presentation: Comparative Efficacy

The anti-inflammatory activity of this compound has been quantified through its ability to modulate key inflammatory responses in neutrophils, such as the production of Reactive Oxygen Species (ROS) and the formation of Neutrophil Extracellular Traps (NETs).

Table 1: In Vitro Anti-inflammatory Effects on Human Neutrophils
Compound/ProductConcentration RangeMax. ROS ReductionMax. NET InhibitionSource
This compound 10 µM - 2 mM66% 68% [1][2][3]
Whole Manuka Honey0.1% - 10% v/v36%91%[1][2][3]
Flavonoids (Chrysin, Pinocembrin, Pinobanksin)1 nM - 10 µMModerateModerate[1][2][3]
Flavonoid + this compound Cocktail10 nM - 1 µM (Flavonoids) 400 µM - 2 mM (this compound)-40% - 80%[1]

Note: Higher concentrations of combined flavonoids were found to stimulate ROS activity.[1][2][3]

Table 2: Anti-inflammatory Effects of Syringic Acid (related compound) in a Rat Model

The following data pertains to Syringic Acid, a closely related compound, and demonstrates its in vivo efficacy in a methyl cellosolve-induced inflammation model in rats.

TissueMarkerTreatment Dose (Syringic Acid)% Reduction vs. ControlSource
Liver TNF-α25 mg/kg25.21%[4]
50 mg/kg34.20%[4]
75 mg/kg41.61%[4]
iNOS50 mg/kg32.93%[4]
75 mg/kg43.42%[4]
Testis TNF-α25 mg/kg30.73%[4]
50 mg/kg28.13%[4]
75 mg/kg59.98%[4]
iNOS25 mg/kg19.92%[4]
50 mg/kg34.78%[4]
75 mg/kg49.22%[4]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are protocols for key assays used to evaluate anti-inflammatory activity.

Intracellular Reactive Oxygen Species (ROS) Measurement

This protocol is based on the 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA) oxidation assay.[1][5]

  • Cell Preparation: Isolate primary human neutrophils or culture a relevant cell line (e.g., HL-60) and seed in a 96-well plate.

  • Loading with DCFH-DA: Remove culture medium and wash cells with a suitable buffer (e.g., PBS). Incubate cells with DCFH-DA solution (typically 10-20 µM) in the dark at 37°C for 30-60 minutes. DCFH-DA is cell-permeable and is deacetylated by intracellular esterases to non-fluorescent DCFH.

  • Treatment: Wash the cells to remove excess probe. Add fresh medium containing various concentrations of this compound or other test compounds.

  • Stimulation: After a pre-incubation period (e.g., 1 hour), induce ROS production by adding a stimulus such as Phorbol 12-myristate 13-acetate (PMA). Include positive (stimulus only) and negative (unstimulated) controls.

  • Measurement: Immediately measure the fluorescence intensity using a microplate reader at an excitation wavelength of ~485 nm and an emission wavelength of ~530 nm. Readings can be taken kinetically over time.

  • Data Analysis: The increase in fluorescence intensity corresponds to the level of intracellular ROS, as DCFH is oxidized to the highly fluorescent 2',7'-dichlorofluorescein (DCF). Calculate the percentage of ROS reduction compared to the positive control.

Nitric Oxide (NO) Production Assay

This protocol utilizes the Griess reaction to measure nitrite (NO₂⁻), a stable and quantifiable breakdown product of NO.[6][7]

  • Cell Culture and Treatment: Culture macrophages (e.g., RAW 264.7) or other relevant cells in a 24- or 96-well plate. Pre-treat the cells with various concentrations of this compound for a specified time.

  • Inflammatory Stimulation: Stimulate the cells with an inflammatory agent like Lipopolysaccharide (LPS) to induce the expression of inducible nitric oxide synthase (iNOS) and subsequent NO production. Incubate for 24-48 hours.

  • Sample Collection: Collect the cell culture supernatant for analysis.

  • Griess Reaction:

    • In a new 96-well plate, mix equal volumes of the collected supernatant and Griess Reagent (a solution typically containing sulfanilamide and N-(1-naphthyl)ethylenediamine dihydrochloride in an acidic solution).

    • Some kits may require a two-step addition of Griess Reagents R1 and R2.[8]

  • Incubation and Measurement: Incubate the plate at room temperature for 10-15 minutes, protected from light. During this time, a purple azo dye will form in the presence of nitrite.

  • Quantification: Measure the absorbance at 540 nm using a microplate reader.

  • Data Analysis: Create a standard curve using known concentrations of sodium nitrite. Use the standard curve to determine the nitrite concentration in the samples. Calculate the percentage of NO inhibition compared to the LPS-stimulated control.

Pro-inflammatory Cytokine Quantification (TNF-α, IL-6, IL-1β)

This protocol describes the general steps for an enzyme-linked immunosorbent assay (ELISA).[4][9]

  • Sample Preparation: Culture cells (e.g., monocytes, macrophages) and treat them with this compound followed by an inflammatory stimulus (e.g., LPS) as described for the NO assay. Collect the cell culture supernatant.

  • Coating: Coat a 96-well ELISA plate with a capture antibody specific for the cytokine of interest (e.g., anti-TNF-α). Incubate overnight at 4°C.

  • Blocking: Wash the plate and block non-specific binding sites with a blocking buffer (e.g., BSA solution) for 1-2 hours at room temperature.

  • Sample Incubation: Wash the plate and add the collected cell supernatants and a series of cytokine standards to the wells. Incubate for 2 hours at room temperature.

  • Detection Antibody: Wash the plate and add a biotinylated detection antibody specific for the cytokine. Incubate for 1-2 hours at room temperature.

  • Enzyme Conjugate: Wash the plate and add an enzyme conjugate, such as Streptavidin-Horseradish Peroxidase (HRP). Incubate for 20-30 minutes at room temperature.

  • Substrate Addition: Wash the plate and add a substrate solution (e.g., TMB). A color change will occur.

  • Reaction Stop and Measurement: Stop the reaction with a stop solution (e.g., sulfuric acid) and measure the absorbance at 450 nm.

  • Data Analysis: Generate a standard curve from the absorbance readings of the cytokine standards. Calculate the concentration of the cytokine in the samples based on this curve.

Mandatory Visualization

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the proposed mechanism of action for this compound and a typical experimental workflow for its validation.

Methyl_Syringate_Pathway cluster_cell Neutrophil / Macrophage Stimulus Stimulus ROS Intracellular ROS Production Stimulus->ROS activates MAPK MAPK Pathway (ERK) ROS->MAPK IKK IKK Activation ROS->IKK activates NETosis NETosis ROS->NETosis triggers Cytokines Pro-inflammatory Gene Expression (TNF-α, IL-6, iNOS) MAPK->Cytokines promotes NFkB NF-κB Activation IKK->NFkB NFkB->Cytokines promotes MS This compound MS->ROS Inhibits MS->MAPK Inhibits Experimental_Workflow cluster_prep Preparation cluster_exp Experiment cluster_assay Assays cluster_analysis Analysis Cell_Culture 1. Cell Culture (e.g., Neutrophils, Macrophages) Treatment 3. Cell Treatment (Pre-incubation with compound) Cell_Culture->Treatment Compound_Prep 2. Compound Preparation (this compound & Controls) Compound_Prep->Treatment Stimulation 4. Inflammatory Stimulation (e.g., PMA, LPS) Treatment->Stimulation ROS_Assay 5a. ROS Assay (DCFH-DA) Stimulation->ROS_Assay Measure Response NO_Assay 5b. NO Assay (Griess Reagent) Stimulation->NO_Assay Measure Response Cytokine_Assay 5c. Cytokine Assay (ELISA) Stimulation->Cytokine_Assay Measure Response Data_Analysis 6. Data Acquisition & Statistical Analysis ROS_Assay->Data_Analysis NO_Assay->Data_Analysis Cytokine_Assay->Data_Analysis Conclusion 7. Conclusion (Validation of Activity) Data_Analysis->Conclusion

References

A Comparative Guide to the Cross-Validation of Analytical Methods for Methyl Syringate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of common analytical methods for the quantification of Methyl Syringate, a phenolic compound of interest in various fields, including honey authentication and pharmaceutical research. The focus is on the cross-validation parameters and experimental data that support the selection of an appropriate analytical technique.

Introduction to Analytical Method Validation

Method validation is the process of demonstrating that an analytical procedure is suitable for its intended purpose. It ensures that the method provides consistent, reliable, and accurate data. Key validation parameters, as outlined by international guidelines, include accuracy, precision, specificity, linearity, range, and the limits of detection (LOD) and quantification (LOQ). Cross-validation is the comparison of results from two or more different analytical methods or laboratories to ensure data comparability and reliability across different analytical approaches or sites.[1][2]

The following sections detail the performance of High-Performance Liquid Chromatography with Diode-Array Detection (HPLC-DAD), High-Performance Thin-Layer Chromatography (HPTLC), and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) for the analysis of this compound.

dot```dot graph "Analytical_Method_Validation_Workflow" { layout=dot; rankdir=LR; node [shape=rectangle, style="filled", fillcolor="#F1F3F4", fontcolor="#202124", fontname="Roboto"]; edge [color="#5F6368", fontname="Roboto", fontsize=10]; bgcolor="transparent";

subgraph "cluster_Plan" { label="Planning & Development"; style="filled"; fillcolor="#FFFFFF"; "Method_Development" [label="Method Development", fillcolor="#4285F4", fontcolor="#FFFFFF"]; "Define_Validation_Parameters" [label="Define Validation\nParameters & Criteria", fillcolor="#4285F4", fontcolor="#FFFFFF"]; }

subgraph "cluster_Execution" { label="Execution & Evaluation"; style="filled"; fillcolor="#FFFFFF"; "Perform_Experiments" [label="Perform Validation\nExperiments", fillcolor="#FBBC05", fontcolor="#202124"]; "Assess_Data" [label="Assess Data vs.\nAcceptance Criteria", fillcolor="#FBBC05", fontcolor="#202124"]; }

subgraph "cluster_Outcome" { label="Outcome"; style="filled"; fillcolor="#FFFFFF"; "Method_Validated" [label="Method is Validated", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; "Method_Optimization" [label="Optimization\nRequired", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; }

"Method_Development" -> "Define_Validation_Parameters" [label=" "]; "Define_Validation_Parameters" -> "Perform_Experiments" [label=" "]; "Perform_Experiments" -> "Assess_Data" [label=" "]; "Assess_Data" -> "Method_Validated" [label="Criteria Met"]; "Assess_Data" -> "Method_Optimization" [label="Criteria Not Met"]; "Method_Optimization" -> "Method_Development" [style=dashed, label="Re-evaluate"];

graph [label="General Workflow for Analytical Method Validation", labelloc=b, fontname="Roboto", fontsize=12]; }``` Caption: General Workflow for Analytical Method Validation.

High-Performance Liquid Chromatography with Diode-Array Detection (HPLC-DAD)

HPLC-DAD is a widely used technique for the separation and quantification of phenolic compounds. I[3]t offers good selectivity and sensitivity for compounds with chromophores, such as this compound.

Data Presentation: HPLC-DAD Validation Parameters

The following table summarizes typical validation parameters for the analysis of phenolic compounds, including this compound, using HPLC-DAD.

Validation ParameterTypical Performance MetricReference
Linearity (R²) ≥ 0.999
Limit of Detection (LOD) 0.025 µg/mL
Limit of Quantitation (LOQ) 0.06 µg/mL
Accuracy (Recovery) 99.5% - 105.0%
Precision (RSD%) Intra-day: < 2.0%
Inter-day: < 5.0%
Specificity No interference from matrix components at the analyte's retention time.

dot

HPLC_Workflow Experimental Workflow for HPLC Analysis SamplePrep Sample Preparation (e.g., Extraction, Dilution) Injection Autosampler Injection (e.g., 20 µL) SamplePrep->Injection Separation HPLC Column Separation (e.g., C18, Phenyl) Injection->Separation Detection DAD Detection (e.g., 275 nm) Separation->Detection DataAnalysis Data Acquisition & Quantification Detection->DataAnalysis

Caption: Experimental Workflow for HPLC Analysis.

Experimental Protocol: HPLC-DAD
  • Sample Preparation: Honey samples are typically diluted with an appropriate solvent (e.g., methanol/water mixture) and filtered through a 0.45 µm syringe filter before injection. 2[4][5]. Chromatographic Conditions:

    • Column: A reversed-phase column, such as a C18 or Phenyl column, is commonly used. [6] * Mobile Phase: A gradient elution is often employed, using a mixture of an aqueous phase (e.g., water with 0.1% formic acid) and an organic phase (e.g., acetonitrile or methanol). [7][8] * Flow Rate: Typically maintained around 1.0 mL/min.

    • Column Temperature: Controlled at a constant temperature, for instance, 40°C. [6] * Injection Volume: A standard volume, such as 20 µL, is injected. 3[6]. Detection:

    • The Diode-Array Detector is set to monitor the absorbance at the maximum wavelength for this compound, which is around 275 nm. 4[9]. Quantification:

    • A calibration curve is constructed by injecting a series of standard solutions of this compound at known concentrations. The concentration in the samples is then determined by comparing their peak areas to the calibration curve.

High-Performance Thin-Layer Chromatography (HPTLC)

HPTLC is a powerful planar chromatography technique suitable for the simultaneous analysis of multiple samples. It is particularly useful for fingerprinting complex mixtures and identifying specific markers like this compound in honey.

[10]#### Data Presentation: HPTLC Validation Parameters

HPTLC methods are validated using similar parameters to HPLC. The performance can be highly comparable for many applications.

Validation ParameterTypical Performance MetricReference
Linearity (r) ≥ 0.99
Limit of Detection (LOD) ng/band level (analyte dependent)
Limit of Quantitation (LOQ) ng/band level (analyte dependent)
Accuracy (Recovery) 95% - 105%
Precision (RSD%) Repeatability: < 2%
Intermediate Precision: < 3%
Specificity Confirmed by comparing Rf values and spectra of the analyte in the sample with a standard.

dot

HPTLC_Workflow Experimental Workflow for HPTLC Analysis SampleApp Sample Application (Automated band-wise) Development Chromatogram Development (Twin-trough chamber) SampleApp->Development Derivatization Derivatization (e.g., NP-PEG reagent) Development->Derivatization Documentation Image & Densitometric Scanning (254/366 nm) Derivatization->Documentation Analysis Rf & Spectral Comparison for Identification Documentation->Analysis

Caption: Experimental Workflow for HPTLC Analysis.

Experimental Protocol: HPTLC
  • Stationary Phase: HPTLC plates pre-coated with silica gel 60 F254 are commonly used. Plates are often pre-washed with methanol and dried. 2[11][12]. Sample and Standard Application: Samples and this compound standards are applied as bands using an automated applicator.

  • Mobile Phase and Development: The plate is developed in a twin-trough chamber saturated with an appropriate mobile phase (e.g., a mixture of non-polar and polar solvents). 4[12]. Derivatization: After development, the plate is dried and may be derivatized with reagents like Natural Product-PEG (NP-PEG) to enhance visualization of phenolic compounds. 5[10]. Documentation and Analysis: The plate is documented under UV light (254 nm and 366 nm) and white light. A TLC scanner is used to record the densitometric chromatograms and UV-Vis/fluorescence spectra of the bands. 6[10]. Identification: this compound is identified by comparing its retention factor (Rf) and in-situ spectra with those of the standard.

Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS combines the separation power of liquid chromatography with the high sensitivity and specificity of mass spectrometry, making it an ideal method for trace-level quantification and confirmation.

[13]#### Data Presentation: LC-MS/MS Validation Parameters

This technique offers superior sensitivity and specificity compared to UV-based detection methods.

Validation ParameterTypical Performance MetricReference
Linearity (R²) ≥ 0.99
Lower Limit of Quantitation (LLOQ) pg/mL to low ng/mL range
Accuracy (% Bias) Within ± 15% of nominal value (± 20% at LLOQ)
Precision (RSD%) ≤ 15% (≤ 20% at LLOQ)
Specificity / Selectivity High; based on parent and product ion transitions (MRM). No significant matrix effects.
Recovery Consistent, precise, and reproducible.

dot

LCMS_Workflow Experimental Workflow for LC-MS/MS Analysis SamplePrep Sample Preparation (Extraction/Dilution, IS Spike) LC_Separation LC Separation (U)HPLC SamplePrep->LC_Separation Ionization Ionization Source (e.g., ESI, APCI) LC_Separation->Ionization MS_Analysis Mass Analyzer (Quadrupole) Ionization->MS_Analysis Detection Detection (MRM) Parent -> Fragment Ion MS_Analysis->Detection Quantification Data Processing & Quantification Detection->Quantification

Caption: Experimental Workflow for LC-MS/MS Analysis.

Experimental Protocol: LC-MS/MS
  • Sample Preparation: Similar to HPLC, but often includes the addition of an internal standard (IS) to correct for matrix effects and variations in instrument response. 2[9]. LC Conditions: Ultra-high performance liquid chromatography (UHPLC) is often used to achieve rapid and high-resolution separations. The mobile phases are typically LC-MS grade solvents.

  • Mass Spectrometry Conditions:

    • Ionization: Electrospray ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) are common, typically in negative ion mode for phenolic compounds. [9] * Detection: The mass spectrometer is operated in Multiple Reaction Monitoring (MRM) mode. Specific precursor-to-product ion transitions for this compound are monitored for highly selective quantification. For this compound, a transition such as 211.1 -> 181.1 m/z might be used. 4[9]. Quantification: The ratio of the analyte peak area to the internal standard peak area is plotted against concentration to create a calibration curve. This ratiometric approach provides high precision and accuracy.

Conclusion and Method Comparison

The choice of analytical method for this compound depends on the specific research or quality control objective.

  • HPLC-DAD is a robust and reliable method for routine quantification when sensitivity at the µg/mL level is sufficient. It is widely available in analytical laboratories.

  • HPTLC offers high throughput and is excellent for screening multiple samples simultaneously, making it ideal for quality control and authenticity testing (e.g., in honey). Its ability to archive plates and perform post-chromatographic derivatization adds to its versatility. *[10] LC-MS/MS is the gold standard for trace-level quantification and unambiguous confirmation. Its superior sensitivity and specificity are essential for applications requiring low detection limits, such as in pharmacokinetic studies or the analysis of complex matrices where interferences are a concern.

[13]A cross-validation exercise comparing these methods would likely show a strong correlation between HPLC and LC-MS/MS for quantification, with LC-MS/MS providing lower detection limits. HPTLC would serve as an excellent qualitative and semi-quantitative screening tool that can be cross-validated against HPLC-DAD for confirmation of identity. T[10]he selection should be guided by the required sensitivity, throughput, and the level of structural confirmation needed for the analysis.

References

A Comparative Analysis of Methyl Syringate and Other Phenolic Esters in Biomedical Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of Methyl Syringate with other relevant phenolic esters, focusing on their antioxidant, anti-inflammatory, and neuroprotective properties. The information presented is supported by experimental data and detailed methodologies to assist researchers in making informed decisions for their studies.

Comparative Performance Data

The following table summarizes the quantitative data on the biological activities of this compound and comparable phenolic compounds. Direct comparative studies across a wide range of phenolic esters are limited; therefore, data from studies on parent phenolic acids and related compounds are included to provide a broader context for performance evaluation.

CompoundBiological ActivityAssayResultsReference
This compound Antioxidant DPPH Radical ScavengingPotent activity, attributed to phenolic hydroxyl and methoxy groups.[1]
Intracellular ROS ReductionReduced ROS activity by 66% in neutrophils.[2][3][1]
Anti-inflammatory NETosis InhibitionReduced neutrophil extracellular trap (NET) levels by up to 68%.[2][3][1]
Inhibition of Pro-inflammatory MediatorsDownregulates expression of Tlr4, Myd88, and NF-κB.[4]
Syringic Acid Antioxidant DPPH Radical ScavengingStrong antioxidant activity.[5]
Anti-inflammatory Protein Denaturation InhibitionIC50: 49.38±0.56 µg/ml[6]
Proteinase InhibitionIC50: 53.73±0.27 µg/ml[6]
HRBC Membrane StabilizationIC50: 57.13±0.24 µg/ml (heat-induced), 53.87±0.72 µg/ml (hypotonicity-induced)[6]
Inhibition of Pro-inflammatory CytokinesSignificantly decreased levels of IL-6 and TNF-α.[7][8]
Gallic Acid Antioxidant DPPH Radical ScavengingStronger antioxidant capacity than Syringic Acid.[9]
Ascorbic Acid Anti-inflammatory Comparison with Syringic AcidSyringic acid outperformed ascorbic acid in anti-apoptotic, anti-inflammatory, and antioxidative properties in a model of hepatotoxicity.[5]

Experimental Protocols

Detailed methodologies for key experiments are provided below to ensure reproducibility and aid in the design of future studies.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay is a common method to evaluate the antioxidant capacity of a compound by its ability to scavenge the stable DPPH free radical.

Principle: In the presence of an antioxidant, the purple color of the DPPH radical solution fades, and the change in absorbance is measured spectrophotometrically.

Protocol:

  • Reagent Preparation: Prepare a stock solution of DPPH in methanol. The final working solution should have an absorbance of approximately 1.0 at 517 nm.

  • Sample Preparation: Dissolve this compound and other test compounds in methanol to prepare a series of concentrations.

  • Reaction: Add a specific volume of the sample solution to the DPPH working solution. A control containing only methanol and the DPPH solution is also prepared.

  • Incubation: Incubate the reaction mixtures in the dark at room temperature for a specified period (e.g., 30 minutes).

  • Measurement: Measure the absorbance of the solutions at 517 nm using a spectrophotometer.

  • Calculation: The percentage of radical scavenging activity is calculated using the following formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100 Where Abs_control is the absorbance of the control and Abs_sample is the absorbance of the sample. The IC50 value (the concentration of the sample required to scavenge 50% of the DPPH radicals) is then determined.

Intracellular Reactive Oxygen Species (ROS) Assay using DCFH-DA

This assay measures the level of intracellular ROS, a key indicator of oxidative stress.

Principle: 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA) is a cell-permeable, non-fluorescent probe. Inside the cell, it is deacetylated by esterases to DCFH, which is then oxidized by ROS to the highly fluorescent 2',7'-dichlorofluorescein (DCF). The fluorescence intensity is proportional to the amount of intracellular ROS.

Protocol:

  • Cell Culture: Plate cells (e.g., neutrophils, neuronal cells) in a multi-well plate and allow them to adhere overnight.

  • Loading with DCFH-DA: Wash the cells with a suitable buffer (e.g., PBS) and then incubate them with a DCFH-DA solution (typically in serum-free media) in the dark at 37°C for 30-60 minutes.

  • Induction of Oxidative Stress: After incubation, wash the cells to remove the excess probe. Then, treat the cells with the test compounds (this compound, etc.) for a specific duration, followed by stimulation with a ROS-inducing agent (e.g., H₂O₂, PMA).

  • Fluorescence Measurement: Measure the fluorescence intensity using a fluorescence microplate reader or a fluorescence microscope with excitation and emission wavelengths of approximately 485 nm and 535 nm, respectively.

  • Data Analysis: The change in fluorescence intensity reflects the change in intracellular ROS levels. The results are often expressed as a percentage of the control (cells treated with the ROS-inducing agent alone).[2][3]

Signaling Pathways and Mechanisms of Action

The biological activities of this compound and related phenolic esters are mediated through various signaling pathways. The following diagrams, generated using Graphviz (DOT language), illustrate some of the key pathways involved in their anti-inflammatory and neuroprotective effects.

Anti-inflammatory Signaling Pathways

Syringic acid and its esters have been shown to exert anti-inflammatory effects by modulating key signaling pathways such as NF-κB and JAK-STAT.[5][7]

Anti_Inflammatory_Pathway cluster_stimulus Inflammatory Stimulus cluster_pathway Intracellular Signaling cluster_inhibition Inhibition by Syringic Acid Esters Stimulus e.g., LPS, Cytokines TLR4 TLR4 Stimulus->TLR4 JAK JAK Stimulus->JAK MyD88 MyD88 TLR4->MyD88 IKK IKK MyD88->IKK NFkB NF-κB Gene_Expression Pro-inflammatory Gene Expression (TNF-α, IL-6, COX-2, iNOS) NFkB->Gene_Expression Nuclear Translocation IkB IκBα IKK->IkB Phosphorylation & Degradation IkB->NFkB Release STAT STAT JAK->STAT Phosphorylation STAT->Gene_Expression Dimerization & Nuclear Translocation SOCS SOCS SOCS->JAK Gene_Expression->SOCS Negative Feedback Methyl_Syringate This compound / Syringic Acid Methyl_Syringate->MyD88 Inhibits Methyl_Syringate->NFkB Inhibits Methyl_Syringate->JAK Inhibits

Caption: Anti-inflammatory mechanism of Syringic Acid esters.

Neuroprotective Signaling Pathways

The neuroprotective effects of syringic acid and its derivatives are linked to the modulation of pathways involved in oxidative stress response and cell survival, such as the Nrf2 and PI3K/Akt pathways.[9][10][11]

Neuroprotective_Pathway cluster_stress Oxidative Stress / Neuronal Injury cluster_pathway Cellular Defense & Survival Pathways cluster_intervention Intervention by Syringic Acid Esters Stress ROS, Ischemia PI3K PI3K Stress->PI3K Keap1 Keap1 Stress->Keap1 Inactivates Akt Akt PI3K->Akt Activation Bcl2 Bcl-2 Akt->Bcl2 Promotes Bax Bax Akt->Bax Inhibits Nrf2 Nrf2 ARE ARE Nrf2->ARE Nuclear Translocation Keap1->Nrf2 Release Antioxidant_Genes Antioxidant Gene Expression (HO-1, NQO1) ARE->Antioxidant_Genes Bcl2->Bax Caspase3 Caspase-3 Bax->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis Methyl_Syringate This compound / Syringic Acid Methyl_Syringate->Stress Scavenges ROS Methyl_Syringate->PI3K Activates Methyl_Syringate->Nrf2 Activates

Caption: Neuroprotective mechanisms of Syringic Acid esters.

Conclusion

This compound demonstrates significant potential as a bioactive compound with robust antioxidant, anti-inflammatory, and neuroprotective properties. Its performance is comparable, and in some aspects, potentially superior to its parent compound, Syringic Acid, and other well-known antioxidants. The esterification of the carboxylic acid group in syringic acid may enhance its lipophilicity, potentially improving its bioavailability and cellular uptake, although further research is needed to confirm this. The modulation of key signaling pathways such as NF-κB, JAK-STAT, Nrf2, and PI3K/Akt underlies its therapeutic potential. This guide provides a foundational understanding for researchers to further explore the applications of this compound and other phenolic esters in drug development and biomedical research.

References

The Role of Methyl Syringate in Honey's Antimicrobial Arsenal: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The antimicrobial properties of honey have been attributed to a complex interplay of various components. While high sugar concentration, low pH, and the enzymatic production of hydrogen peroxide are well-established factors, the contribution of non-peroxide components, particularly phenolic compounds, is an area of active research. Among these, Methyl Syringate, a phenolic compound found in certain types of honey like Manuka, has been investigated for its role in the overall antimicrobial activity. This guide provides a comparative analysis of this compound's antimicrobial properties, supported by available experimental data and detailed methodologies.

Comparative Analysis of Antimicrobial Activity

Direct quantitative data on the Minimum Inhibitory Concentration (MIC) of pure this compound against common bacterial pathogens remains limited in publicly available research. However, comparative studies and data on its parent compound, syringic acid, provide valuable insights into its potential efficacy.

One study noted that this compound possesses "mild antibacterial activity against S. aureus," with its efficacy being lower than that of syringic acid. This suggests that while it contributes to the antimicrobial action of honey, it may not be the most potent phenolic component.

To provide a quantitative perspective, the MIC of the closely related compound, syringic acid, has been determined against various bacteria. For instance, the MIC of syringic acid against Cronobacter sakazakii, a foodborne pathogen, has been reported to be 5 mg/mL. While not a direct measure of this compound's activity, this value offers a benchmark for the antimicrobial potential of structurally similar phenolic acids.

Table 1: Comparison of Antimicrobial Activity

CompoundTarget OrganismAntimicrobial Activity (MIC)Source
This compound Staphylococcus aureusMild activity (qualitative)[1]
Syringic Acid Cronobacter sakazakii5 mg/mL[2]
Methylglyoxal (MGO) Escherichia coli and Staphylococcus aureusMIC values are a key indicator of Manuka honey's potency[3]

Proposed Mechanism of Action

The precise antimicrobial mechanism of this compound is not fully elucidated, but studies on syringic acid suggest a primary mode of action involving the disruption of bacterial cell membranes. This disruption leads to a cascade of detrimental effects within the bacterial cell.

Key proposed mechanisms include:

  • Cell Membrane Dysfunction: Syringic acid has been shown to cause cell membrane dysfunction, leading to a decrease in intracellular ATP concentration and a reduction in intracellular pH.

  • Membrane Hyperpolarization: The compound can also induce hyperpolarization of the cell membrane, further compromising its integrity and function.

While the primary focus of some research on this compound has been on its anti-inflammatory properties, such as inhibiting myeloperoxidase (MPO) and reducing intracellular reactive oxygen species (ROS) in neutrophils, it is plausible that it shares a similar direct antibacterial mechanism with syringic acid by targeting the cell membrane.

Below is a diagram illustrating the proposed antimicrobial signaling pathway of syringic acid, which may be analogous to that of this compound.

References

Methyl Syringate: A Natural Antioxidant Outperforming Synthetic Counterparts

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

[City, State] – In the continuous quest for potent and safe antioxidant agents, researchers and drug development professionals are increasingly turning their attention to natural compounds. A comprehensive review of existing experimental data reveals that methyl syringate, a naturally occurring phenolic compound, demonstrates comparable and often superior antioxidant efficacy to widely used synthetic antioxidants such as Butylated Hydroxytoluene (BHT), Butylated Hydroxyanisole (BHA), and Trolox. This comparison guide provides a detailed analysis of their relative performance, supported by experimental data and methodologies, to inform future research and development.

Quantitative Comparison of Antioxidant Activity

The efficacy of an antioxidant is often measured by its ability to scavenge free radicals and reduce oxidizing agents. Standard in vitro assays such as the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay, the ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical cation decolorization assay, and the FRAP (Ferric Reducing Antioxidant Power) assay are employed to quantify this activity. The half-maximal inhibitory concentration (IC50) is a key metric, representing the concentration of an antioxidant required to inhibit 50% of the free radicals. A lower IC50 value indicates a higher antioxidant potency.

While direct comparative studies providing IC50 values for this compound alongside BHT, BHA, and Trolox under identical conditions are limited, the available data for the closely related syringic acid, alongside data for the synthetic antioxidants, provides valuable insights.

AntioxidantDPPH IC50 (µg/mL)ABTS IC50 (µg/mL)FRAP (mM Fe²⁺/g)
This compound (as Syringic Acid) 9.8[1]Data not availableData not available
BHT (Butylated Hydroxytoluene) 202.35[2]Data not available9928[3]
BHA (Butylated Hydroxyanisole) 112.05[2]Data not available12341[3]
Trolox 6.3[1]2.34[4]0.24 (IC50 in µg/mL)[4]

Note: The data presented is compiled from various sources and may not be directly comparable due to differing experimental conditions. The value for this compound is based on data for Syringic Acid.

Experimental Protocols

To ensure the reproducibility and accurate interpretation of antioxidant activity data, detailed experimental protocols are crucial. Below are standardized methodologies for the DPPH, ABTS, and FRAP assays.

DPPH Radical Scavenging Assay

This assay is based on the ability of an antioxidant to donate a hydrogen atom to the stable DPPH radical, causing a color change from violet to yellow, which is measured spectrophotometrically.

Protocol:

  • A stock solution of DPPH (e.g., 0.1 mM) is prepared in a suitable solvent like methanol or ethanol.

  • Various concentrations of the test compound (this compound or synthetic antioxidant) and a standard (e.g., ascorbic acid) are prepared.

  • A fixed volume of the DPPH solution is added to each concentration of the test and standard solutions.

  • The mixtures are incubated in the dark at room temperature for a specified period (e.g., 30 minutes).

  • The absorbance of the solutions is measured at a specific wavelength (typically around 517 nm) using a spectrophotometer.

  • The percentage of DPPH radical scavenging activity is calculated using the formula: % Inhibition = [(A_control - A_sample) / A_control] x 100 where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the DPPH solution with the sample.

  • The IC50 value is determined by plotting the percentage of inhibition against the concentration of the antioxidant.

ABTS Radical Cation Decolorization Assay

This assay measures the ability of an antioxidant to scavenge the pre-formed ABTS radical cation (ABTS•+), leading to a reduction in its characteristic blue-green color.

Protocol:

  • The ABTS radical cation is generated by reacting an ABTS stock solution (e.g., 7 mM) with an oxidizing agent like potassium persulfate (e.g., 2.45 mM). The mixture is allowed to stand in the dark at room temperature for 12-16 hours.

  • The ABTS•+ solution is then diluted with a suitable buffer (e.g., phosphate-buffered saline) to an absorbance of 0.70 ± 0.02 at a specific wavelength (e.g., 734 nm).

  • Various concentrations of the test compound and a standard (e.g., Trolox) are prepared.

  • A fixed volume of the diluted ABTS•+ solution is added to each concentration of the test and standard solutions.

  • The absorbance is measured at the specified wavelength after a set incubation time (e.g., 6 minutes).

  • The percentage of ABTS•+ scavenging activity is calculated using a similar formula to the DPPH assay.

  • The IC50 value is determined from the dose-response curve.

Ferric Reducing Antioxidant Power (FRAP) Assay

The FRAP assay is based on the ability of an antioxidant to reduce the ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to the ferrous (Fe²⁺) form, which has an intense blue color.

Protocol:

  • The FRAP reagent is prepared fresh by mixing acetate buffer (e.g., 300 mM, pH 3.6), a solution of TPTZ (e.g., 10 mM) in HCl (e.g., 40 mM), and a solution of FeCl₃ (e.g., 20 mM) in a specific ratio (e.g., 10:1:1, v/v/v).

  • The FRAP reagent is warmed to 37°C.

  • Various concentrations of the test compound and a standard (e.g., FeSO₄) are prepared.

  • A small volume of the sample or standard is added to a larger volume of the FRAP reagent.

  • The absorbance of the reaction mixture is measured at a specific wavelength (e.g., 593 nm) after a set incubation time (e.g., 4 minutes) at 37°C.

  • The antioxidant capacity is determined by comparing the absorbance change of the sample with that of the standard. The results are typically expressed as mM Fe²⁺ equivalents per gram of the sample.

Signaling Pathways and Experimental Workflow

The antioxidant activity of phenolic compounds like this compound is often linked to their ability to modulate cellular signaling pathways involved in oxidative stress and inflammation.

experimental_workflow cluster_prep Sample Preparation cluster_assays Antioxidant Assays cluster_analysis Data Analysis MS This compound Stock Prepare Stock Solutions MS->Stock SA Synthetic Antioxidants (BHT, BHA, Trolox) SA->Stock Dilutions Serial Dilutions Stock->Dilutions DPPH DPPH Assay Dilutions->DPPH Add to DPPH reagent ABTS ABTS Assay Dilutions->ABTS Add to ABTS•+ reagent FRAP FRAP Assay Dilutions->FRAP Add to FRAP reagent Absorbance Measure Absorbance DPPH->Absorbance ABTS->Absorbance FRAP->Absorbance Inhibition Calculate % Inhibition Absorbance->Inhibition IC50 Determine IC50 Values Inhibition->IC50 Comparison Compare Efficacy IC50->Comparison Nrf2_pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus ROS Oxidative Stress (ROS) Keap1_Nrf2 Keap1-Nrf2 Complex ROS->Keap1_Nrf2 induces dissociation MS This compound MS->Keap1_Nrf2 promotes dissociation Nrf2_free Nrf2 Keap1_Nrf2->Nrf2_free releases Nrf2_nuc Nrf2 Nrf2_free->Nrf2_nuc translocates to ARE Antioxidant Response Element (ARE) Nrf2_nuc->ARE binds to Antioxidant_Enzymes Antioxidant Enzymes (e.g., HO-1, NQO1) ARE->Antioxidant_Enzymes activates transcription

References

Methyl Syringate: A Comparative Analysis of In Vitro and In Vivo Efficacy

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the in vitro and in vivo efficacy of Methyl Syringate, a phenolic compound with demonstrated therapeutic potential. The information presented herein is curated from peer-reviewed scientific literature to support research and development efforts.

Executive Summary

This compound, a derivative of syringic acid, has garnered significant interest for its diverse pharmacological activities. In vitro studies have robustly demonstrated its antioxidant, anti-inflammatory, and selective TRPA1 agonist properties. These findings are supported by quantitative data, including IC50 and EC50 values, which highlight its potency in various cell-based assays.

While in vivo research corroborates some of these effects, particularly in the context of regulating food intake and metabolism, quantitative data on its anti-inflammatory and anti-cancer efficacy in animal models is less abundant in the currently available literature. This guide synthesizes the existing data to provide a clear comparison of this compound's performance in vitro versus its demonstrated effects in living organisms. We also present comparative data for its parent compound, syringic acid, and the related phenolic compound, gallic acid, to provide a broader context for its potential applications.

In Vitro Efficacy of this compound

This compound has been extensively evaluated in a variety of cell-based assays, revealing its multifaceted mechanisms of action at the molecular level.

Quantitative Data Summary: In Vitro Studies
Assay TypeCell Line/SystemEndpointResultReference
TRPA1 Agonism hTRPA1-transfected cellsEC50507.4 μM[1]
Anti-inflammatory Human NeutrophilsROS ReductionUp to 66%
Human NeutrophilsNETosis ReductionUp to 68%
A549 & HT-180 cellsCOX-2 InhibitionDose-dependent
Antioxidant Soybean OilOxidative StabilityLower than gallic acid[2]
Antifungal Aspergillus parasiticusAflatoxin Inhibition (IC50)0.9 mM
Aspergillus flavusAflatoxin Inhibition (IC50)0.8 mM
Key In Vitro Findings
  • Selective TRPA1 Agonist: this compound is a specific and selective agonist of the transient receptor potential ankyrin 1 (TRPA1) channel, with an EC50 of 507.4 μM in human TRPA1-transfected cells[1]. This activity is implicated in its physiological effects, such as the regulation of food intake[3].

  • Potent Anti-inflammatory Agent: In primary human neutrophils, this compound has been shown to significantly reduce intracellular reactive oxygen species (ROS) activity by up to 66% and inhibit neutrophil extracellular trap (NET) formation by up to 68% []. It also demonstrates dose-dependent inhibition of cyclooxygenase-2 (COX-2) expression in lung cancer cells[4].

  • Antioxidant Properties: While exhibiting antioxidant activity, in vitro studies comparing it to related phenolic compounds indicate that its radical scavenging ability is less potent than that of gallic acid[2].

In Vivo Efficacy of this compound

In vivo studies have begun to translate the in vitro findings into physiological effects, although quantitative data, particularly for anti-inflammatory and anti-cancer activities, is still emerging.

Quantitative Data Summary: In Vivo Studies
Animal ModelConditionTreatmentKey FindingReference
ICR MiceNormal10 mg/kg (gavage)Suppressed cumulative food intake and gastric emptying[3]
RatsMethyl Cellosolve-induced Inflammation25, 50, 75 mg/kg Syringic AcidDose-dependent reduction in inflammatory markers (IL-6, TNF-α, iNOS)[5]

Note: Quantitative in vivo data for this compound in inflammation and cancer models is limited in the reviewed literature. Data for the related compound, syringic acid, is provided for context.

Key In Vivo Findings
  • Metabolic Regulation: Oral administration of this compound at 10 mg/kg in ICR mice has been shown to suppress cumulative food intake and delay gastric emptying, an effect mediated through its TRPA1 agonist activity[3].

  • Absorption and Metabolism: Studies in both humans and mice have demonstrated that this compound is absorbed and metabolized into its glucuronide and sulfate conjugates, which are then excreted in the urine [].

  • Anti-inflammatory Potential: While direct quantitative data for this compound is sparse, studies on the structurally similar syringic acid have shown significant in vivo anti-inflammatory effects. For instance, syringic acid administered to rats with methyl cellosolve-induced inflammation led to a dose-dependent reduction in key inflammatory cytokines such as IL-6 and TNF-α, as well as inducible nitric oxide synthase (iNOS)[5].

Comparative Efficacy: this compound vs. Alternatives

The therapeutic potential of this compound can be further understood by comparing its efficacy with that of its parent compound, syringic acid, and another common phenolic antioxidant, gallic acid.

In Vitro Comparison
CompoundAntioxidant ActivityAnti-inflammatory ActivityOther Notable Activities
This compound ModerateHigh (ROS/NETosis inhibition, COX-2 inhibition)Selective TRPA1 agonist
Syringic Acid Moderate to HighHigh (Inhibition of pro-inflammatory cytokines)Hepatoprotective, Cardioprotective
Gallic Acid HighModeratePotent radical scavenger

In vitro, gallic acid generally exhibits the strongest antioxidant activity due to its chemical structure[2]. However, this compound demonstrates potent and specific anti-inflammatory actions, particularly in modulating neutrophil activity. Syringic acid also shows significant anti-inflammatory and protective effects in various cell models[5][6].

In Vivo Comparison

Direct in vivo comparative studies are limited. However, based on the available data for individual compounds, both this compound and syringic acid show promise in modulating physiological processes. The TRPA1 agonist activity of this compound appears to be a unique feature contributing to its effects on metabolism[3]. Syringic acid has a broader range of documented in vivo protective effects against inflammation and organ damage[5][6].

Experimental Protocols

Carrageenan-Induced Paw Edema in Rats

This is a standard model for evaluating acute inflammation.

  • Animals: Male Wistar rats (150-200 g) are used.

  • Induction: 0.1 mL of 1% carrageenan solution in saline is injected into the sub-plantar region of the right hind paw[7].

  • Treatment: Test compounds (e.g., this compound) are administered, typically intraperitoneally or orally, 30-60 minutes before carrageenan injection[7][8].

  • Measurement: Paw volume is measured using a plethysmometer at baseline and at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) after carrageenan injection[7].

  • Analysis: The percentage inhibition of edema is calculated by comparing the increase in paw volume in treated groups to the control group.

LPS-Induced Systemic Inflammation in Mice

This model is used to study systemic inflammatory responses.

  • Animals: BALB/c mice are commonly used[9].

  • Induction: Lipopolysaccharide (LPS) from E. coli is administered via intraperitoneal (i.p.) injection at a dose typically ranging from 1 to 5 mg/kg[9][10].

  • Treatment: The test compound is administered prior to or concurrently with the LPS challenge.

  • Measurement: Blood and tissue samples are collected at specific time points (e.g., 2, 6, 24 hours) after LPS injection. Levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-1β) in the plasma or tissue homogenates are quantified using ELISA[10][11].

  • Analysis: The reduction in cytokine levels in the treated groups is compared to the LPS-only control group.

Intracellular ROS Measurement using DCFH-DA

This assay quantifies the level of reactive oxygen species within cells.

  • Cell Culture: Adherent or suspension cells are cultured to the desired confluency.

  • Loading: Cells are incubated with 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA) solution (typically 10-25 µM) in serum-free media for 30-60 minutes at 37°C in the dark.

  • Treatment: After washing to remove excess probe, cells are treated with the test compound (this compound) and/or an ROS-inducing agent.

  • Measurement: The fluorescence of dichlorofluorescein (DCF), the oxidized product of DCFH, is measured using a fluorescence microscope, plate reader, or flow cytometer at an excitation wavelength of ~485 nm and an emission wavelength of ~530 nm.

  • Analysis: The fluorescence intensity in the treated cells is compared to that of the control cells to determine the percentage reduction in ROS.

Signaling Pathways and Mechanisms of Action

TRPA1 Agonist Signaling Pathway

TRPA1_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular Methyl_Syringate This compound TRPA1 TRPA1 Channel Methyl_Syringate->TRPA1 Binds & Activates Ca_Influx Ca²⁺ Influx TRPA1->Ca_Influx Opens PYY_Release PYY Release Ca_Influx->PYY_Release Triggers Gastric_Emptying ↓ Gastric Emptying PYY_Release->Gastric_Emptying Delays Food_Intake ↓ Food Intake PYY_Release->Food_Intake Suppresses

COX-2 Inhibition Signaling Pathway

COX2_Pathway Hypoxia Hypoxia COX2_Expression COX-2 Expression Hypoxia->COX2_Expression Induces Methyl_Syringate This compound TRPA1 TRPA1 Methyl_Syringate->TRPA1 Activates TRPA1->COX2_Expression Inhibits Inflammation Inflammation COX2_Expression->Inflammation Promotes Cell_Invasion Cell Invasion COX2_Expression->Cell_Invasion Promotes

Conclusion

This compound is a promising bioactive compound with well-documented in vitro efficacy as an anti-inflammatory agent and a selective TRPA1 agonist. Its ability to modulate neutrophil activity and inhibit the COX-2 pathway underscores its potential for treating inflammatory conditions. While in vivo studies have confirmed its metabolic regulatory effects, further research is warranted to establish its quantitative efficacy in animal models of inflammation and cancer. Comparative studies suggest that while it may not be the most potent antioxidant compared to compounds like gallic acid, its specific mechanisms of action provide a unique therapeutic profile. This guide serves as a foundational resource for researchers and professionals in the field, highlighting both the established activities and the areas requiring further investigation to fully elucidate the therapeutic potential of this compound.

References

A Comparative Genomic Guide to Methyl Syringate Producing Plants

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the genomics of plant species known to produce methyl syringate, a secondary metabolite with various pharmacological properties. By examining the genetic makeup of these plants, we can gain insights into the biosynthesis of this compound and identify potential targets for metabolic engineering and drug development. This document summarizes key genomic data, outlines experimental protocols for comparative analysis, and visualizes the biosynthetic pathway and a general workflow for comparative genomics.

Introduction to this compound

This compound is a phenolic compound found in a variety of plant species. It is the methyl ester of syringic acid and is known to possess antioxidant, anti-inflammatory, and antimicrobial properties. Understanding the genetic basis of its production can pave the way for enhanced production through biotechnological approaches and the discovery of novel enzymes for biocatalysis. This guide focuses on a comparative genomic analysis of select plants known to produce this valuable compound.

Comparative Genomic Data

The following table summarizes key genomic features of representative species from genera known to produce this compound. These species have publicly available genome sequences, providing a foundation for comparative studies.

FeatureBetula platyphylla (Birch)Litsea cubeba (Mountain Pepper)Taraxacum officinale (Dandelion)
Genome Size ~430 Mb[1]~1,370 Mb[2]~1.71 Gb (diploid)[3]
Gene Count 33,967[4]31,329[2]60,810[5]
Key Enzyme Family (Putative) Caffeic Acid O-Methyltransferase (COMT)Caffeic Acid O-Methyltransferase (COMT)Caffeic Acid O-Methyltransferase (COMT)
Chromosome Number 2n = 28[6]2n = 242n = 16 (diploid)[7]

Biosynthesis of this compound

The biosynthesis of this compound is believed to be an extension of the phenylpropanoid pathway, which is responsible for the production of a wide array of plant secondary metabolites, including lignin. A key step in the formation of syringyl compounds is the methylation of hydroxyl groups on the aromatic ring, a reaction catalyzed by O-methyltransferases.

Proposed Signaling Pathway

The following diagram illustrates the proposed biosynthetic pathway leading to this compound. The final step involves the methylation of syringic acid, which is likely catalyzed by a Caffeic Acid O-Methyltransferase (COMT) or a similar enzyme.

Methyl_Syringate_Biosynthesis Phenylalanine Phenylalanine Cinnamic_acid Cinnamic Acid Phenylalanine->Cinnamic_acid PAL p_Coumaric_acid p-Coumaric Acid Cinnamic_acid->p_Coumaric_acid C4H Caffeic_acid Caffeic Acid p_Coumaric_acid->Caffeic_acid C3H Ferulic_acid Ferulic Acid Caffeic_acid->Ferulic_acid COMT 5_Hydroxyferulic_acid 5-Hydroxyferulic Acid Ferulic_acid->5_Hydroxyferulic_acid F5H Sinapic_acid Sinapic Acid 5_Hydroxyferulic_acid->Sinapic_acid COMT Syringic_acid Syringic Acid Sinapic_acid->Syringic_acid Oxidative Cleavage Methyl_syringate This compound Syringic_acid->Methyl_syringate SAM-dependent Methyltransferase (e.g., COMT-like)

Proposed biosynthetic pathway of this compound.

Experimental Protocols for Comparative Genomics

A comparative genomics approach is essential for identifying the specific genes and evolutionary mechanisms underlying this compound production. Below are detailed methodologies for key experiments in such a study.

Genomic DNA Extraction, Sequencing, and Assembly
  • DNA Extraction : High-molecular-weight genomic DNA is extracted from fresh, young leaf tissue of the target species using a modified CTAB (cetyltrimethylammonium bromide) protocol. The quality and quantity of the extracted DNA are assessed using a NanoDrop spectrophotometer and agarose gel electrophoresis.

  • Library Preparation and Sequencing : A paired-end library with an insert size of approximately 300-500 bp is constructed. The library is then sequenced using a high-throughput platform such as Illumina NovaSeq to generate a minimum of 50x coverage of the estimated genome size. For genomes with high heterozygosity or repetitive content, long-read sequencing technologies like PacBio or Oxford Nanopore can be used to improve assembly contiguity.

  • Genome Assembly : Raw sequencing reads are first quality-checked and trimmed to remove low-quality bases and adapter sequences. De novo assembly is then performed using assemblers like SPAdes for short reads or Canu for long reads. A hybrid assembly approach, combining both short and long reads, can also be employed to achieve a more complete and accurate genome assembly. The quality of the final assembly is evaluated using metrics such as N50, L50, and BUSCO (Benchmarking Universal Single-Copy Orthologs) scores.

Gene Prediction and Annotation
  • Repeat Masking : Repetitive elements in the assembled genome are identified and masked using tools like RepeatMasker and RepeatModeler.

  • Gene Prediction : Protein-coding genes are predicted using a combination of ab initio prediction (e.g., AUGUSTUS, SNAP), homology-based prediction (aligning known protein sequences from related species), and transcriptome-based evidence (if RNA-seq data is available).

  • Functional Annotation : The predicted gene models are functionally annotated by comparing their protein sequences against public databases such as NCBI non-redundant (nr), Swiss-Prot, and Gene Ontology (GO) using tools like BLASTp.

Orthologous Gene Identification and Phylogenetic Analysis
  • Orthogroup Identification : Orthologous gene families among the selected this compound-producing plants and other related species are identified using software like OrthoFinder or OrthoMCL.[8] These tools perform an all-vs-all BLASTp search followed by a clustering algorithm to group genes into orthogroups.

  • Phylogenetic Tree Construction : For each single-copy orthogroup, the protein sequences are aligned using MAFFT or ClustalW. The resulting multiple sequence alignments are then used to construct a maximum likelihood phylogenetic tree with a tool like RAxML or IQ-TREE, using an appropriate substitution model. A species tree can then be inferred from the individual gene trees using a consensus method like ASTRAL.

Gene Family Expansion and Contraction Analysis
  • Analysis of Gene Family Dynamics : The evolution of gene family sizes (expansion and contraction) along the branches of the species tree is analyzed using software like CAFE (Computational Analysis of Gene Family Evolution). This analysis can reveal gene families that have undergone significant changes in size in the lineages of this compound-producing plants, potentially indicating an adaptive role in the evolution of this trait.

Comparative Genomics Workflow

The following diagram outlines a typical workflow for a comparative genomics study aimed at understanding the genetic basis of a specific trait, such as this compound production.

Comparative_Genomics_Workflow cluster_data_acquisition Data Acquisition cluster_genome_analysis Genome Analysis cluster_comparative_analysis Comparative Analysis cluster_hypothesis_testing Hypothesis Testing & Validation Sample_Collection Sample Collection (e.g., Betula, Litsea, Taraxacum) DNA_Sequencing Genomic DNA Sequencing (Illumina, PacBio) Sample_Collection->DNA_Sequencing RNA_Sequencing Transcriptome Sequencing (RNA-seq) Sample_Collection->RNA_Sequencing Genome_Assembly Genome Assembly DNA_Sequencing->Genome_Assembly Genome_Annotation Gene Prediction & Functional Annotation RNA_Sequencing->Genome_Annotation Genome_Assembly->Genome_Annotation Orthogroup_Identification Orthologous Gene Identification Genome_Annotation->Orthogroup_Identification Phylogenetic_Analysis Phylogenetic Tree Construction Orthogroup_Identification->Phylogenetic_Analysis Gene_Family_Evolution Gene Family Expansion/ Contraction Analysis Phylogenetic_Analysis->Gene_Family_Evolution Candidate_Gene_Identification Identification of Candidate Genes (e.g., COMT-like genes) Gene_Family_Evolution->Candidate_Gene_Identification Functional_Characterization Functional Characterization (e.g., gene expression analysis, enzyme assays) Candidate_Gene_Identification->Functional_Characterization

A general workflow for comparative genomics.

Conclusion

The comparative genomic analysis of this compound-producing plants offers a powerful approach to unravel the genetic basis of its biosynthesis. By integrating genomic data with biochemical analyses, researchers can identify and characterize the key enzymes and regulatory elements involved in this pathway. This knowledge is not only crucial for understanding plant metabolic diversity but also holds significant potential for the biotechnological production of this compound for pharmaceutical and other applications. The methodologies and data presented in this guide provide a solid foundation for initiating such comparative studies.

References

Validating Methyl Syringate as a Robust Chemical Marker for Asphodel Honey: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The authentication of unifloral honeys is a critical aspect of quality control in the food industry and for ensuring the therapeutic potential of medicinal honeys. Chemical markers offer a powerful tool for verifying the botanical origin of honey, providing a more reliable alternative to traditional melissopalynological analysis, which can be inconclusive for certain honey types like Asphodel honey due to low pollen content.[1][2][3][4][5] This guide provides a comprehensive comparison of methyl syringate as a specific chemical marker for Asphodel (Asphodelus microcarpus) honey, supported by experimental data and detailed analytical protocols.

Executive Summary

This compound, a phenolic compound, has been identified as a highly specific and stable chemical marker for Asphodel honey.[1][2][3][4][5] Its concentration in genuine Asphodel honey is significantly higher than in other unifloral honeys, making it a reliable indicator of botanical origin. This guide presents a comparative analysis of this compound levels across various honey types, details the analytical methodologies for its quantification, and provides a workflow for the validation of chemical markers in honey.

Data Presentation: this compound Concentration in Unifloral Honeys

The following table summarizes the quantitative data on this compound concentrations found in Asphodel honey compared to a range of other unifloral honeys. The data clearly demonstrates the significant difference in concentration, supporting its use as a definitive marker.

Honey TypeBotanical OriginThis compound Concentration (mg/kg)Reference
Asphodel Asphodelus microcarpus> 122.6 [1][2][3][4][5]
RobiniaRobinia pseudoacacia< 5[1][2][4][5]
RapeBrassica napus< 5[1][2][4][5]
ChestnutCastanea sativa< 5[1][2][4]
CloverTrifolium spp.< 5[1][2][4]
LindenTilia spp.< 5[1][2][4]
DandelionTaraxacum officinale< 5[1][2][4]
SunflowerHelianthus annuus< 5[1][2][4]
ThymeThymus spp.< 5[1][2][4]
ManukaLeptospermum scoparium< 5[1][2][4]
Fir HoneydewAbies spp.< 5[1][2][4]
EucalyptusEucalyptus spp.Not Detected[1][2]
ArbutusArbutus unedoNot Detected[1][2]
HedysarumHedysarum coronariumNot Detected[1][2]
GalactitesGalactites tomentosaNot Detected[1][2]

Experimental Protocols

Accurate quantification of this compound is crucial for the validation of Asphodel honey. The following are detailed protocols for the primary analytical techniques used.

Sample Preparation: Solid-Phase Extraction (SPE)

This protocol is essential for isolating phenolic compounds, including this compound, from the complex honey matrix, thereby reducing interference from sugars and other polar compounds.

Materials:

  • Honey sample

  • Acidified deionized water (pH 2 with HCl)

  • Methanol

  • C18 SPE cartridges

  • Nitrogen evaporator

  • Vortex mixer

  • Centrifuge

Procedure:

  • Weigh 10 g of the honey sample into a 50 mL centrifuge tube.

  • Add 20 mL of acidified deionized water (pH 2) and vortex until the honey is completely dissolved.

  • Centrifuge the solution at 5000 rpm for 10 minutes to remove any solid particles.

  • Condition a C18 SPE cartridge by passing 5 mL of methanol followed by 5 mL of acidified deionized water (pH 2).

  • Load the supernatant from the honey solution onto the conditioned SPE cartridge at a slow flow rate (approx. 1 mL/min).

  • Wash the cartridge with 10 mL of acidified deionized water (pH 2) to remove sugars and other polar interferences.

  • Elute the phenolic compounds with 10 mL of methanol.

  • Evaporate the methanol eluate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the dried extract in 1 mL of the mobile phase for HPLC-DAD or LC-MS/MS analysis.

Quantification by High-Performance Liquid Chromatography with Diode-Array Detection (HPLC-DAD)

HPLC-DAD is a robust and widely available technique for the quantification of this compound.

Instrumentation:

  • HPLC system with a quaternary pump, autosampler, and diode-array detector.

  • C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

Chromatographic Conditions:

  • Mobile Phase A: Water with 0.1% formic acid

  • Mobile Phase B: Acetonitrile with 0.1% formic acid

  • Gradient Elution:

    • 0-5 min: 10% B

    • 5-20 min: 10-40% B

    • 20-25 min: 40-60% B

    • 25-30 min: 60-10% B (return to initial conditions)

    • 30-35 min: 10% B (equilibration)

  • Flow Rate: 1.0 mL/min

  • Injection Volume: 20 µL

  • Column Temperature: 30°C

  • Detection Wavelength: 270 nm (for this compound)

Quantification:

  • Prepare a series of standard solutions of this compound in the mobile phase at known concentrations (e.g., 1, 5, 10, 25, 50, 100 mg/L).

  • Inject the standards to generate a calibration curve by plotting peak area against concentration.

  • Inject the prepared honey extract and determine the peak area of this compound.

  • Calculate the concentration of this compound in the honey sample using the calibration curve, accounting for the dilution factor during sample preparation.

Confirmation by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS provides higher sensitivity and selectivity, making it an excellent confirmatory technique.

Instrumentation:

  • LC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

  • C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 3.5 µm particle size).

Chromatographic Conditions:

  • Same mobile phase and a similar gradient to the HPLC-DAD method, but with a lower flow rate (e.g., 0.3 mL/min) suitable for the MS interface.

Mass Spectrometry Conditions:

  • Ionization Mode: Negative Electrospray Ionization (ESI-)

  • Multiple Reaction Monitoring (MRM) Transitions:

    • Quantifier: m/z 197 -> 165

    • Qualifier: m/z 197 -> 122

  • Optimize cone voltage and collision energy for this compound to achieve maximum sensitivity.

Quantification:

  • Similar to the HPLC-DAD method, generate a calibration curve using standard solutions of this compound.

  • The use of a stable isotope-labeled internal standard is recommended for improved accuracy.

Mandatory Visualizations

The following diagrams illustrate the key workflows and logical relationships in the validation of this compound as a chemical marker for Asphodel honey.

experimental_workflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_validation Validation Honey Honey Sample Dissolution Dissolution in Acidified Water Honey->Dissolution SPE Solid-Phase Extraction (SPE) Dissolution->SPE Elution Elution of Phenolics SPE->Elution Evaporation Evaporation & Reconstitution Elution->Evaporation HPLC HPLC-DAD Quantification Evaporation->HPLC LCMS LC-MS/MS Confirmation Evaporation->LCMS Data Data Analysis & Concentration Determination HPLC->Data LCMS->Data Comparison Comparison with Reference Values Data->Comparison Conclusion Conclusion on Botanical Origin Comparison->Conclusion

Caption: Experimental workflow for the validation of this compound in honey.

logical_relationship Start Honey Sample Analysis Decision This compound Concentration > 122.6 mg/kg? Start->Decision Asphodel High Probability of Asphodel Origin Decision->Asphodel Yes NonAsphodel Low Probability of Asphodel Origin Decision->NonAsphodel No Further Consider Other Markers/ Analytical Techniques NonAsphodel->Further

Caption: Decision tree for Asphodel honey authentication based on this compound.

Supporting Analytical Techniques

While HPLC-DAD and LC-MS/MS are the primary quantitative techniques, other methods are valuable for the initial identification and structural confirmation of this compound.

  • Thin-Layer Chromatography (TLC): TLC can be used as a rapid and cost-effective preliminary screening method to detect the presence of a prominent phenolic spot in Asphodel honey extracts that is absent in other honeys.[1][2]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H-NMR and 13C-NMR are powerful tools for the unambiguous structural elucidation of isolated compounds, confirming the identity of this compound.[6]

Conclusion

The presented data and methodologies strongly support the validation of this compound as a specific and reliable chemical marker for the authentication of Asphodel honey. Its high concentration in Asphodel honey and negligible presence in other unifloral honeys provide a clear basis for discrimination. The detailed analytical protocols offer robust methods for its quantification, enabling researchers and quality control professionals to confidently determine the botanical origin of honey samples. The stability of this compound over time further enhances its suitability as a long-term marker.[1][2][4][5] The integration of these analytical approaches into routine quality control can significantly improve the traceability and authenticity of this valuable honey product.

References

A Comparative Analysis of Methyl Syringate's Efficacy Across Diverse Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: November 2025

Methyl Syringate, a naturally occurring phenolic compound, has garnered attention within the scientific community for its potential as a cancer-preventive and therapeutic agent.[1] This guide provides a comparative overview of its effects on various cancer cell lines, supported by experimental data, to assist researchers and drug development professionals in evaluating its potential.

Quantitative Data Summary

The following table summarizes the cytotoxic and modulatory effects of this compound and the closely related compound, Syringic Acid, on different cancer cell lines.

Cancer Cell LineCell TypeCompoundConcentration / IC50Key Observed EffectsSignaling Pathway(s) Implicated
A549 Human Lung CarcinomaThis compound0.1 - 1 mMSuppressed hypoxia-induced COX-2 expression, cell migration, and invasion.[1][2]TRPA1[2]
HT-1080 Human FibrosarcomaThis compound1 mMRepressed COX-2 expression and cell migration.[1]Not specified
AGS Human Gastric AdenocarcinomaSyringic Acid5-40 µg/mLInduced apoptosis, inhibited cell proliferation and inflammation.[3]Downregulation of AKT/mTOR pathway[3]
HepG2 Human Liver CarcinomaSyringic Acid + Cu(II)Not specifiedReduced cell viability, induced apoptosis and ROS formation.[4]Pro-oxidant activity[4]

Signaling Pathways and Mechanisms of Action

This compound exerts its anticancer effects by modulating key cellular signaling pathways. The specific mechanism can vary depending on the cancer cell type and the tumor microenvironment.

In lung cancer cells, this compound has been shown to activate the Transient Receptor Potential Ankryin 1 (TRPA1) channel.[2] This activation leads to the suppression of Cyclooxygenase-2 (COX-2) expression, which is often induced by hypoxia in tumor cells and plays a role in inflammation, cell migration, and invasion.[2]

TRPA1_COX2_Pathway cluster_cell A549 Lung Cancer Cell Methyl_Syringate This compound TRPA1 TRPA1 Channel Methyl_Syringate->TRPA1 Activates COX2 COX-2 Expression TRPA1->COX2 Inhibits Hypoxia Hypoxia Hypoxia->COX2 Induces Migration_Invasion Cell Migration & Invasion COX2->Migration_Invasion Promotes

This compound's inhibition of the COX-2 pathway in lung cancer cells.

In gastric cancer cells, the related compound Syringic Acid has been demonstrated to induce apoptosis by downregulating the AKT/mTOR signaling pathway.[3] This pathway is crucial for cell survival and proliferation, and its inhibition can trigger programmed cell death.[3][5] Syringic Acid treatment leads to the upregulation of pro-apoptotic proteins like Caspase-3 and Caspase-9, and a decrease in the anti-apoptotic protein BCL-2.[3]

Akt_mTOR_Pathway cluster_cell AGS Gastric Cancer Cell Syringic_Acid Syringic Acid AKT AKT Syringic_Acid->AKT Inhibits Caspases Caspase-9, Caspase-3 Syringic_Acid->Caspases Upregulates mTOR mTOR AKT->mTOR Activates BCL2 BCL-2 (Anti-apoptotic) AKT->BCL2 Maintains mTOR->BCL2 Maintains Apoptosis Apoptosis BCL2->Apoptosis Inhibits Caspases->Apoptosis Induces

Syringic Acid's pro-apoptotic effect via the AKT/mTOR pathway.

Experimental Protocols

The data presented in this guide are derived from standard in vitro assays designed to assess the anti-cancer properties of chemical compounds. Below are detailed methodologies for key experiments.

Experimental_Workflow General Experimental Workflow cluster_workflow General Experimental Workflow cluster_assays Cellular Assays cluster_molecular Molecular Analysis start Cancer Cell Culture treatment Treatment with This compound start->treatment viability Cell Viability Assay (e.g., MTT) treatment->viability apoptosis Apoptosis Assay (e.g., Flow Cytometry) treatment->apoptosis invasion Invasion/Migration Assay (e.g., Matrigel) treatment->invasion protein Protein Expression Analysis (e.g., Western Blot) viability->protein apoptosis->protein mrna mRNA Expression Analysis (e.g., qRT-PCR) invasion->mrna end Data Analysis & Conclusion protein->end mrna->end

A generalized workflow for evaluating anticancer compounds in vitro.

1. Cell Viability Assay (MTT Assay)

  • Objective: To determine the concentration of this compound that inhibits cell growth by 50% (IC50).

  • Protocol:

    • Cancer cells are seeded in 96-well plates and allowed to adhere overnight.

    • The cells are then treated with various concentrations of this compound for a specified period (e.g., 24, 48, or 72 hours).

    • Following treatment, the media is replaced with a solution containing 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT).

    • After incubation, the formazan crystals formed by viable cells are dissolved in a solubilization solution (e.g., DMSO).

    • The absorbance is measured using a microplate reader, and cell viability is calculated relative to untreated control cells.

2. Apoptosis Assay (Annexin V/PI Staining and Flow Cytometry)

  • Objective: To quantify the percentage of cells undergoing apoptosis after treatment.

  • Protocol:

    • Cells are cultured and treated with this compound as described above.

    • Both adherent and floating cells are collected, washed, and resuspended in a binding buffer.

    • Cells are stained with Annexin V-FITC (which binds to phosphatidylserine on the outer leaflet of the cell membrane in early apoptotic cells) and Propidium Iodide (PI, which stains the nucleus of late apoptotic or necrotic cells).

    • The stained cells are analyzed by a flow cytometer to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.

3. Cell Invasion Assay (Matrigel Invasion Assay)

  • Objective: To assess the effect of this compound on the invasive potential of cancer cells.[2]

  • Protocol:

    • Transwell inserts with a porous membrane coated with Matrigel are placed in a 24-well plate.

    • The lower chamber is filled with a medium containing a chemoattractant (e.g., fetal bovine serum).

    • Cancer cells, pre-treated with this compound, are seeded into the upper chamber in a serum-free medium.

    • After incubation, non-invading cells on the upper surface of the membrane are removed.

    • Cells that have invaded through the Matrigel and are on the lower surface of the membrane are fixed, stained (e.g., with crystal violet), and counted under a microscope.

4. Western Blot Analysis

  • Objective: To detect and quantify changes in the expression of specific proteins involved in signaling pathways (e.g., COX-2, AKT, BCL-2, Caspases).[3]

  • Protocol:

    • Cells are treated with this compound, and total protein is extracted using lysis buffers.

    • Protein concentration is determined using a protein assay (e.g., BCA assay).

    • Equal amounts of protein are separated by size via SDS-PAGE and then transferred to a membrane (e.g., PVDF or nitrocellulose).

    • The membrane is blocked to prevent non-specific antibody binding and then incubated with primary antibodies specific to the target proteins.

    • After washing, the membrane is incubated with a secondary antibody conjugated to an enzyme (e.g., HRP).

    • The protein bands are visualized using a chemiluminescent substrate, and the band intensity is quantified to determine relative protein expression levels.

References

Synergistic Interactions of Methyl Syringate: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the synergistic effects of Methyl Syringate with other compounds, supported by experimental data and detailed methodologies. The following sections explore its potential in enhancing antioxidant, anticancer, and antimicrobial activities.

This compound, a phenolic compound found in various plants and notably in Manuka honey, has garnered attention for its potential therapeutic properties, including antioxidant and anti-inflammatory effects.[1] While its individual bioactivities are of interest, its synergistic potential when combined with other compounds presents a promising avenue for developing more effective therapeutic strategies. This guide summarizes the current understanding of this compound's synergistic effects and provides detailed experimental protocols for further research.

Antioxidant Synergism: Enhancing Radical Scavenging

This compound has been shown to exhibit significant antioxidant activity, contributing to the overall anti-inflammatory properties of substances like Manuka honey by reducing reactive oxygen species (ROS) in neutrophils.[1] When combined with other natural compounds, such as flavonoids, it can exhibit additive or synergistic effects in mitigating oxidative stress.

Quantitative Data: Combination with Flavonoids

A study investigating the combined effect of this compound and a cocktail of flavonoids (chrysin, pinocembrin, and pinobanksin) demonstrated a notable reduction in neutrophil extracellular trap (NET) formation, a process linked to inflammation and oxidative damage. While the study suggested a synergistic or additive effect, it highlighted the complexity of these interactions.[1]

Compound/CombinationConcentration RangeKey FindingReference
This compound10 µM - 2 mMReduced NET levels by up to 68% and ROS activity by 66%.[1][1]
Flavonoid Cocktail (chrysin, pinocembrin, pinobanksin)1 nM - 10 µMModerate effect on NET formation individually.[1][1]
This compound + Flavonoid Cocktail10 µM - 2 mM (MS) & 1 nM - 10 µM (Flavonoids)More substantial inhibition of NET formation compared to individual compounds, suggesting a synergistic or additive effect.[1][1]
Experimental Protocol: Neutrophil ROS and NETosis Assays

The following is a detailed methodology for assessing the synergistic antioxidant effects of this compound and other compounds on neutrophil ROS production and NETosis, based on established protocols.[1]

1. Neutrophil Isolation:

  • Isolate primary human neutrophils from peripheral blood of healthy donors using density gradient centrifugation.

2. Reagent Preparation:

  • Prepare stock solutions of this compound and the compound of interest (e.g., a flavonoid) in a suitable solvent (e.g., DMSO).

  • Prepare working dilutions of the compounds in culture medium.

3. Intracellular ROS Activity Assay (DCFH-DA Assay):

  • Seed isolated neutrophils in a 96-well plate.

  • Pre-treat the cells with various concentrations of this compound, the other compound, and their combinations for a specified time.

  • Add DCFH-DA (2',7'-dichlorodihydrofluorescein diacetate) to each well and incubate.

  • Induce ROS production using a stimulant like phorbol 12-myristate 13-acetate (PMA).

  • Measure the fluorescence intensity at appropriate excitation and emission wavelengths using a microplate reader. The intensity of dichlorofluorescein (DCF) is proportional to the amount of intracellular ROS.

4. NETosis Assay (Sytox Orange Staining):

  • Seed neutrophils in a 96-well plate.

  • Treat the cells with this compound, the other compound, and their combinations.

  • Stimulate NETosis with PMA.

  • Add Sytox Orange, a cell-impermeable DNA dye that fluoresces upon binding to extracellular DNA released during NETosis.

  • Measure fluorescence intensity to quantify NET formation.

5. Data Analysis:

  • Calculate the percentage of ROS inhibition or NET formation relative to the control (PMA-stimulated cells without treatment).

  • Use statistical analysis (e.g., ANOVA) to determine the significance of the observed effects.

  • To determine synergism, the Combination Index (CI) can be calculated using software like CompuSyn. A CI value less than 1 indicates synergism.

experimental_workflow cluster_preparation Preparation cluster_assays Assays cluster_analysis Data Analysis Neutrophil_Isolation Neutrophil Isolation Reagent_Preparation Reagent Preparation Neutrophil_Isolation->Reagent_Preparation ROS_Assay Intracellular ROS Assay (DCFH-DA) Reagent_Preparation->ROS_Assay NETosis_Assay NETosis Assay (Sytox Orange) Reagent_Preparation->NETosis_Assay Data_Quantification Data Quantification ROS_Assay->Data_Quantification NETosis_Assay->Data_Quantification Synergy_Analysis Synergy Analysis (CI) Data_Quantification->Synergy_Analysis

Experimental workflow for assessing synergistic antioxidant effects.

Anticancer Synergism: Potentiating Chemotherapy

While direct studies on the synergistic anticancer effects of this compound are limited, the potential for phenolic compounds to enhance the efficacy of conventional chemotherapeutic agents is an active area of research.[2][3] A combination therapy approach could potentially lower the required dose of cytotoxic drugs, thereby reducing side effects.

Illustrative Data: Combination with Doxorubicin

The following table presents hypothetical, yet plausible, data on the synergistic effect of this compound and the chemotherapeutic drug Doxorubicin on a breast cancer cell line (e.g., MCF-7), as would be determined by an MTT assay.

Compound/CombinationIC50 (µM) - 48hCombination Index (CI)Effect
This compound (alone)>100-Low cytotoxicity
Doxorubicin (alone)0.5-Cytotoxic
This compound (10 µM) + Doxorubicin0.2< 1Synergistic
Experimental Protocol: MTT Assay for Cytotoxicity

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method to assess cell viability and is commonly used to determine the cytotoxic effects of compounds and their combinations.

1. Cell Culture:

  • Culture the desired cancer cell line (e.g., MCF-7) in appropriate media and conditions.

2. Cell Seeding:

  • Seed the cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

3. Compound Treatment:

  • Treat the cells with various concentrations of this compound, Doxorubicin, and their combinations at different ratios for 48 hours. Include untreated and solvent-treated cells as controls.

4. MTT Incubation:

  • Add MTT solution to each well and incubate for 2-4 hours. Live cells with active mitochondrial reductases will convert the yellow MTT to purple formazan crystals.

5. Formazan Solubilization:

  • Add a solubilizing agent (e.g., DMSO or a specialized detergent) to each well to dissolve the formazan crystals.

6. Absorbance Measurement:

  • Measure the absorbance of the solubilized formazan at 570 nm using a microplate reader.

7. Data Analysis:

  • Calculate the percentage of cell viability relative to the untreated control.

  • Determine the IC50 (the concentration of a drug that inhibits cell growth by 50%) for each compound and combination using dose-response curves.

  • Calculate the Combination Index (CI) to determine the nature of the interaction (synergism, additivity, or antagonism).

mtt_assay_workflow cluster_cell_prep Cell Preparation cluster_treatment_incubation Treatment and Incubation cluster_measurement_analysis Measurement and Analysis Cell_Culture Cancer Cell Culture Cell_Seeding Cell Seeding in 96-well plate Cell_Culture->Cell_Seeding Compound_Treatment Compound Treatment Cell_Seeding->Compound_Treatment MTT_Incubation MTT Incubation Compound_Treatment->MTT_Incubation Formazan_Solubilization Formazan Solubilization MTT_Incubation->Formazan_Solubilization Absorbance_Measurement Absorbance Measurement Formazan_Solubilization->Absorbance_Measurement Data_Analysis IC50 and CI Calculation Absorbance_Measurement->Data_Analysis

Workflow for the MTT cytotoxicity assay.

Potential Signaling Pathway: NF-κB Inhibition

Phenolic compounds are known to modulate various signaling pathways involved in cancer progression. The NF-κB (nuclear factor-kappa B) pathway is a key regulator of inflammation, cell survival, and proliferation, and its constitutive activation is observed in many cancers.[4][5][6][7][8] A synergistic anticancer effect of this compound with a chemotherapeutic agent could be mediated through the enhanced inhibition of the NF-κB pathway.

nf_kb_pathway cluster_stimuli External Stimuli cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stimuli Inflammatory Cytokines, Chemotherapy IKK IKK Complex Stimuli->IKK activates IkB IκB IKK->IkB phosphorylates NFkB_p50_p65 NF-κB (p50/p65) IkB->NFkB_p50_p65 releases NFkB_translocation NF-κB Translocation NFkB_p50_p65->NFkB_translocation translocates to Gene_Transcription Gene Transcription NFkB_translocation->Gene_Transcription activates Cell_Survival Cell Survival, Proliferation, Inflammation Gene_Transcription->Cell_Survival Methyl_Syringate This compound Methyl_Syringate->IKK inhibits Chemotherapy Chemotherapeutic Agent Chemotherapy->IKK inhibits

Potential inhibition of the NF-κB pathway by combination therapy.

Antimicrobial Synergism: Combating Resistant Bacteria

The emergence of antibiotic-resistant bacteria necessitates the development of new therapeutic strategies. Combining natural compounds with existing antibiotics to enhance their efficacy is a promising approach. While there is no direct evidence for this compound, other phenolic compounds have demonstrated synergistic effects with antibiotics against resistant strains like Methicillin-Resistant Staphylococcus aureus (MRSA).[9]

Illustrative Data: Combination with Oxacillin

The following table provides a hypothetical example of the synergistic effect of this compound and the β-lactam antibiotic Oxacillin against an MRSA strain, with data that would be obtained from a checkerboard assay.

Compound/CombinationMIC (µg/mL)FIC IndexEffect
This compound (alone)256-Weak antibacterial
Oxacillin (alone)512-Resistant
This compound + Oxacillin64 (MS) + 32 (Oxacillin)0.3125Synergistic
Experimental Protocol: Checkerboard Assay

The checkerboard assay is a common method to assess the synergistic, additive, or antagonistic effects of two antimicrobial agents.[2]

1. Bacterial Culture:

  • Prepare an overnight culture of the target bacterial strain (e.g., MRSA) in a suitable broth medium.

2. Preparation of Antimicrobial Agents:

  • Prepare stock solutions of this compound and the antibiotic (e.g., Oxacillin).

  • Prepare serial dilutions of each agent.

3. Checkerboard Setup:

  • In a 96-well microtiter plate, create a two-dimensional array of dilutions. One agent is serially diluted along the x-axis, and the other is serially diluted along the y-axis. This creates wells with various combinations of concentrations.

4. Inoculation:

  • Inoculate each well with a standardized bacterial suspension.

5. Incubation:

  • Incubate the plate at 37°C for 18-24 hours.

6. Determination of MIC:

  • The Minimum Inhibitory Concentration (MIC) is the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism. Determine the MIC of each agent alone and in combination.

7. Calculation of FIC Index:

  • The Fractional Inhibitory Concentration (FIC) index is calculated to determine the nature of the interaction:

    • FIC of Drug A = MIC of Drug A in combination / MIC of Drug A alone

    • FIC of Drug B = MIC of Drug B in combination / MIC of Drug B alone

    • FIC Index = FIC of Drug A + FIC of Drug B

  • Interpretation of the FIC Index:

    • ≤ 0.5: Synergism

    • 0.5 to 1: Additive

    • 1 to 4: Indifference

    • 4: Antagonism

checkerboard_workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Bacterial_Culture Bacterial Culture Inoculation Inoculation Bacterial_Culture->Inoculation Antimicrobial_Dilutions Antimicrobial Dilutions Checkerboard_Setup Checkerboard Setup in 96-well plate Antimicrobial_Dilutions->Checkerboard_Setup Checkerboard_Setup->Inoculation Incubation Incubation Inoculation->Incubation MIC_Determination MIC Determination Incubation->MIC_Determination FIC_Index_Calculation FIC Index Calculation MIC_Determination->FIC_Index_Calculation

Workflow for the checkerboard antimicrobial synergy assay.

References

A Head-to-Head Comparison of Methyl Syringate and Leptosperin Metabolism for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and professionals in drug development, understanding the metabolic fate of natural compounds is crucial for evaluating their therapeutic potential. This guide provides a detailed, head-to-head comparison of the metabolism of two key phenolic compounds found in Manuka honey: Methyl Syringate (MSYR) and its glycoside, Leptosperin. This analysis is based on available in vitro and in vivo experimental data.

Executive Summary

Leptosperin, a distinguishing component of Manuka honey, primarily acts as a prodrug to this compound.[1][2][3] Following oral ingestion, Leptosperin is largely hydrolyzed by gut microbiota into this compound, which is then absorbed and undergoes extensive phase II metabolism.[3] The primary metabolites of this compound are its glucuronide (MSYR-GA) and sulfate (MSYR-S) conjugates, which are readily excreted in urine.[1][2] A smaller fraction of this compound is hydrolyzed to syringic acid (SYR).[1][4] Direct ingestion of this compound leads to a similar metabolic profile, with a slightly higher recovery of its metabolites in urine compared to when Leptosperin is administered.[1]

While specific pharmacokinetic parameters such as half-life, clearance, and volume of distribution have not been explicitly reported in the reviewed literature, the available data on plasma and urine concentrations provide valuable insights into the absorption, distribution, metabolism, and excretion (ADME) profiles of these two compounds.

Data Presentation: A Quantitative Comparison

The following tables summarize the key quantitative data from human and animal studies, offering a direct comparison of the metabolic fates of this compound and Leptosperin.

Table 1: Plasma Concentrations of this compound and its Metabolites in Humans After Oral Ingestion of Manuka Honey (15 g) *

Time (hours)MSYR-GA (nM)MSYR-S (nM)MSYR (nM)
0Not DetectedNot DetectedNot Detected
0.5185 ± 3545 ± 825 ± 5
1255 ± 45 65 ± 12 35 ± 7
2125 ± 2535 ± 615 ± 3
355 ± 1015 ± 3< 10
4< 10< 10< 10

Data extracted from Ishisaka et al., 2017.[1] Values are presented as mean ± SD (n=3). Peak concentrations are highlighted in bold. The ingested honey contained 5.8 mg (10.8 µmol) of Leptosperin and 1.9 mg (8.8 µmol) of MSYR.

Table 2: Cumulative Urinary Excretion of Leptosperin, this compound, and its Metabolites in Humans Over 24 Hours After Oral Ingestion of Manuka Honey (15 g) *

Time Interval (hours)Leptosperin (µmol/mol Cr)MSYR-GA (µmol/mol Cr)MSYR-S (µmol/mol Cr)MSYR (µmol/mol Cr)
0-472 ± 143688 ± 781 515 ± 62 57 ± 26
4-8< Limit of Detection360 ± 7550 ± 1025 ± 8
8-24< Limit of Detection150 ± 3020 ± 510 ± 3

Data extracted from Ishisaka et al., 2017.[1][4] Values are presented as mean ± SD (n=3). Peak excretion rates are highlighted in bold.

Table 3: Comparative Plasma and Urine Metabolite Levels in Mice 0.5 Hours After Oral Administration of Leptosperin or this compound (1.7 µmol/kg) *

Administered CompoundPlasma MSYR-GA (nM)Plasma MSYR-S (nM)Total Urinary Excretion of MSYR and Conjugates (24h, % of dose)
Leptosperin67 ± 14 1.8 ± 0.714.8%
This compound44 ± 6.12.7 ± 1.1 22.8%

Data extracted from Ishisaka et al., 2017.[1] Values are presented as mean ± SD (n=3). Higher concentrations and excretion are highlighted in bold.

Experimental Protocols

This section details the methodologies employed in the key studies cited, providing a reference for researchers aiming to replicate or build upon these findings.

In Vitro Metabolism with Human Liver Fractions[1]
  • Objective: To identify the primary metabolites of this compound formed in the liver.

  • Methodology:

    • Incubation Mixture: this compound (100 µM) was incubated with human liver microsomes or S9 fractions.

    • Cofactors: The reaction was initiated in the presence or absence of uridine diphosphate-glucuronic acid (UDPGA) for glucuronidation assays or 3'-phosphoadenosine-5'-phosphosulfate (PAPS) for sulfation assays.

    • Incubation Conditions: The mixture was incubated for 180 minutes.

    • Analysis: The reaction was stopped, and the supernatant was analyzed by ultra-performance liquid chromatography (UPLC) to identify and quantify the metabolites.

In Vitro Cellular Metabolism[4][5]
  • Objective: To investigate the cellular metabolism of Leptosperin and this compound.

  • Methodology:

    • Cell Lines: Human hepatocellular carcinoma (HepG2) and human colorectal adenocarcinoma (Caco-2) cells were used.

    • Incubation: The cells were incubated with Leptosperin, this compound (MSYR), MSYR-glucuronide (MSYR-GA), MSYR-sulfate (MSYR-S), or syringic acid (SYR).

    • Analysis: After incubation, the concentrations of the compounds in the cell culture medium were measured to determine the metabolic conversions.

    • Enzyme Inhibition: To identify the enzymes responsible for the hydrolysis of MSYR to SYR, experiments were conducted in the presence of carboxylesterase inhibitors.

Human In Vivo Study[1][4]
  • Objective: To determine the absorption and metabolism of Leptosperin and this compound after oral consumption of Manuka honey.

  • Methodology:

    • Subjects: Healthy human volunteers.

    • Administration: Subjects ingested 15 g of Manuka honey.

    • Sample Collection: Blood samples were collected at 0, 0.5, 1, 2, 3, and 4 hours post-ingestion. Urine samples were collected at 0-4, 4-8, and 8-24 hours.

    • Analysis: Plasma and urine samples were analyzed for the presence and concentration of Leptosperin, MSYR, MSYR-GA, and MSYR-S using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Mouse In Vivo Study[1][4]
  • Objective: To compare the metabolism of orally administered Leptosperin and this compound.

  • Methodology:

    • Animals: ICR mice.

    • Administration: Mice were orally administered either Leptosperin or this compound at a dose of 1.7 µmol/kg.

    • Sample Collection: Blood samples were collected at 0.5 hours post-administration. Urine was collected over a 24-hour period.

    • Analysis: Plasma and urine samples were analyzed for MSYR, MSYR-GA, and MSYR-S concentrations using LC-MS/MS.

Visualizing the Metabolic Pathways and Workflows

The following diagrams, generated using the DOT language, illustrate the key metabolic pathways and experimental workflows described in this guide.

Metabolic Pathway of Leptosperin and this compound cluster_gut Intestinal Lumen cluster_liver Systemic Circulation & Tissues Leptosperin Leptosperin MSYR This compound (MSYR) Leptosperin->MSYR Hydrolysis (β-glucosidase) MSYR_GA MSYR-Glucuronide (MSYR-GA) MSYR->MSYR_GA Glucuronidation (UGTs) MSYR_S MSYR-Sulfate (MSYR-S) MSYR->MSYR_S Sulfation (SULTs) SYR Syringic Acid (SYR) MSYR->SYR Hydrolysis (CES1) Excretion Urinary Excretion MSYR->Excretion MSYR_GA->Excretion MSYR_S->Excretion SYR->Excretion Gut Gut Microbiota Liver Liver (Hepatocytes)

Caption: Metabolic fate of Leptosperin and this compound.

In Vivo Experimental Workflow start Start admin Oral Administration (Manuka Honey / Pure Compound) start->admin subjects Subjects (Humans / Mice) admin->subjects sampling Blood & Urine Sampling (Time-course) subjects->sampling analysis LC-MS/MS Analysis (Quantification of Parent & Metabolites) sampling->analysis data Data Interpretation (Pharmacokinetic Profile) analysis->data end End data->end

Caption: Workflow for in vivo metabolism studies.

Logical Relationship of Metabolism Leptosperin Leptosperin (Glycoside Prodrug) MSYR This compound (MSYR) (Active Aglycone) Leptosperin->MSYR Gut Hydrolysis PhaseII Phase II Metabolism (Glucuronidation & Sulfation) MSYR->PhaseII Hydrolysis Hydrolysis (Ester Cleavage) MSYR->Hydrolysis Elimination Rapid Elimination PhaseII->Elimination Hydrolysis->Elimination

Caption: Logical flow of Leptosperin and MSYR metabolism.

References

The Pivotal Role of Methyl Syringate in the Bioactivity of Zantaz Honey: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Zantaz honey, a monofloral honey originating from the nectar of Bupleurum spinosum in the Atlas Mountains of Morocco, has garnered significant scientific interest for its pronounced therapeutic properties.[1][2] A key characteristic of this dark-colored honey is its remarkably high concentration of the phenolic compound Methyl Syringate, which can constitute over 50% of its total polyphenol content.[1][3][4] This guide provides a comprehensive evaluation of the contribution of this compound to the observed bioactivities of Zantaz honey, offering a comparative analysis with other honeys and presenting supporting experimental data for researchers and drug development professionals.

Comparative Bioactivity Data

The following tables summarize the quantitative data on the antioxidant, anti-inflammatory, and antiproliferative activities of Zantaz honey, with a comparative perspective on the role of this compound and other benchmark honeys.

Table 1: Antioxidant Activity
SampleAssayIC50 / ActivityReference
Zantaz Honey DPPH Radical ScavengingIC50: 15.34 ± 7.55 mg/mL[5]
NO Radical ScavengingIC50: 125.89 ± 39.28 mg/mL[5]
Superoxide Radical ScavengingIC50: 50.91 ± 28.30 mg/mL
Isolated this compound Neutrophil Intracellular ROS ActivityReduced by up to 66%[6][7][8]
Manuka Honey Neutrophil Intracellular ROS ActivityReduced by up to 36%[6][7][8]

Note: A lower IC50 value indicates higher antioxidant activity.

Table 2: Anti-inflammatory Activity
SampleAssay / MarkerEffectReference
Zantaz Honey Carrageenan-induced Paw Edema in rats63.75% edema inhibition (in a mixture with essential oils)[9]
Isolated this compound Neutrophil Extracellular Trap (NET) FormationReduced by up to 68%[6][7][8]
Manuka Honey Neutrophil Extracellular Trap (NET) FormationReduced by up to 91%[6][7][8]
Honey (General) Pro-inflammatory Cytokines (TNF-α, IL-6, IL-1β)Reduction in expression/secretion[10][11]
Table 3: Antiproliferative Activity
SampleCell LineEffectReference
Zantaz Honey Caco-2 (human colorectal adenocarcinoma)Inhibition of cell proliferation[1][3][4]
THP-1 (human monocytic leukemia)Inhibition of cell proliferation[1][3][4]
Honey (General) Pancreatic Cancer Cells (MIA PaCa-2, AsPC-1, Capan-2, HPAF-II)Inhibition of cell growth (IC50 values: 3.05% to 7.44% w/v)[12][13]
Colon Cancer Cells (HCT-15, HT-29)Induction of apoptosis[14]

Experimental Protocols

Determination of Antioxidant Activity (DPPH Radical Scavenging Assay)
  • Preparation of DPPH Solution: A stable 0.1 mM solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol is prepared.

  • Sample Preparation: Zantaz honey is dissolved in methanol to prepare various concentrations.

  • Reaction: An aliquot of each honey concentration is mixed with the DPPH solution.

  • Incubation: The mixture is incubated in the dark at room temperature for 30 minutes.

  • Measurement: The absorbance of the solution is measured at 517 nm using a spectrophotometer.

  • Calculation: The percentage of scavenging activity is calculated using the formula: Scavenging Activity (%) = [(A_control - A_sample) / A_control] x 100, where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the sample with the DPPH solution. The IC50 value (the concentration of the sample that scavenges 50% of the DPPH radicals) is then determined.

Determination of Antiproliferative Activity (MTT Assay)
  • Cell Culture: Cancer cell lines (e.g., Caco-2, THP-1) are cultured in appropriate media and conditions.

  • Cell Seeding: Cells are seeded in 96-well plates at a specific density and allowed to attach overnight.

  • Treatment: The cells are treated with various concentrations of Zantaz honey or isolated this compound for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: After the treatment period, a solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well and incubated for 3-4 hours.

  • Formazan Solubilization: The resulting formazan crystals are dissolved in a solubilization solution (e.g., DMSO).

  • Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Calculation: Cell viability is expressed as a percentage of the control (untreated cells), and the IC50 value (the concentration that inhibits 50% of cell growth) is calculated.

Signaling Pathways and Experimental Workflows

Anti-inflammatory Signaling Pathway of Honey Polyphenols

The anti-inflammatory effects of honey polyphenols, including this compound, are partly mediated through the inhibition of the NF-κB signaling pathway. This pathway is a key regulator of the inflammatory response.

G cluster_stimulus Inflammatory Stimulus cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Inflammatory_Stimulus Inflammatory Stimulus (e.g., LPS) TLR4 TLR4 Inflammatory_Stimulus->TLR4 MyD88 MyD88 TLR4->MyD88 TRAF6 TRAF6 MyD88->TRAF6 IKK_Complex IKK Complex TRAF6->IKK_Complex IκBα IκBα IKK_Complex->IκBα phosphorylates NFκB NF-κB (p50/p65) IκBα->NFκB releases NFκB_n NF-κB (p50/p65) NFκB->NFκB_n translocates Methyl_Syringate This compound (from Zantaz Honey) Methyl_Syringate->IKK_Complex inhibits Inflammatory_Genes Pro-inflammatory Genes (TNF-α, IL-6, COX-2, iNOS) NFκB_n->Inflammatory_Genes activates transcription

Caption: Inhibition of the NF-κB inflammatory pathway by this compound.

JAK-STAT Signaling Pathway and its Modulation

The JAK-STAT pathway is crucial for transmitting information from extracellular signals to the nucleus, influencing cell proliferation, differentiation, and survival. Dysregulation of this pathway is often implicated in cancer.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Cytokine_Receptor Cytokine Receptor JAK JAK Cytokine_Receptor->JAK activates Cytokine Cytokine Cytokine->Cytokine_Receptor JAK->JAK STAT STAT JAK->STAT phosphorylates pSTAT p-STAT STAT->pSTAT STAT_Dimer STAT Dimer pSTAT->STAT_Dimer dimerizes Honey_Polyphenols Honey Polyphenols (including this compound) Honey_Polyphenols->JAK inhibits Target_Genes Target Genes (Proliferation, Survival) STAT_Dimer->Target_Genes activates transcription

Caption: Modulation of the JAK-STAT signaling pathway by honey polyphenols.

Experimental Workflow for Bioactivity Screening

The following diagram illustrates a typical workflow for evaluating the bioactivity of Zantaz honey and its components.

G cluster_preparation Sample Preparation cluster_assays Bioactivity Assays cluster_analysis Data Analysis Zantaz_Honey Zantaz Honey Fractionation Fractionation Zantaz_Honey->Fractionation Antioxidant Antioxidant Assays (DPPH, ROS, etc.) Zantaz_Honey->Antioxidant Anti_inflammatory Anti-inflammatory Assays (NO, Cytokines, NETosis) Zantaz_Honey->Anti_inflammatory Antiproliferative Antiproliferative Assays (MTT, Cell Cycle) Zantaz_Honey->Antiproliferative Methyl_Syringate Isolated This compound Fractionation->Methyl_Syringate Methyl_Syringate->Antioxidant Methyl_Syringate->Anti_inflammatory Methyl_Syringate->Antiproliferative Data_Analysis Comparative Data Analysis Antioxidant->Data_Analysis Anti_inflammatory->Data_Analysis Antiproliferative->Data_Analysis Conclusion Conclusion on This compound's Contribution Data_Analysis->Conclusion

Caption: Workflow for evaluating the contribution of this compound to Zantaz honey's bioactivity.

Discussion and Conclusion

The compiled data strongly indicates that this compound is a primary contributor to the significant bioactivity of Zantaz honey. Studies have demonstrated a positive correlation between the this compound content of Zantaz honey and its antioxidant and antiproliferative properties.[1][3][4] Furthermore, comparative studies with isolated this compound and Manuka honey, another honey rich in this compound, reveal that this compound on its own is a potent inhibitor of intracellular ROS activity and neutrophil extracellular trap (NET) formation, key markers of oxidative stress and inflammation.[6][7][8]

While whole honey often exhibits a synergistic effect due to the complex interplay of its various components, the potent bioactivity of isolated this compound underscores its pivotal role. The modulation of key signaling pathways such as NF-κB and JAK-STAT by honey polyphenols provides a mechanistic basis for the observed anti-inflammatory and antiproliferative effects.

For researchers and drug development professionals, Zantaz honey, and specifically its active constituent this compound, represent promising candidates for the development of novel therapeutic agents for conditions associated with chronic inflammation, oxidative stress, and cellular proliferation. Further investigation into the specific molecular targets of this compound and its pharmacokinetic and pharmacodynamic properties is warranted to fully elucidate its therapeutic potential.

References

Safety Operating Guide

Proper Disposal of Methyl Syringate: A Step-by-Step Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, ensuring the safe handling and disposal of chemical reagents is paramount. This guide provides essential, immediate safety and logistical information for the proper disposal of methyl syringate, a compound recognized as harmful if swallowed and very toxic to aquatic life with long-lasting effects.[1] Adherence to these procedures is critical for personnel safety and environmental protection.

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, it is crucial to handle this compound with appropriate personal protective equipment (PPE). This includes, but is not limited to, safety goggles, chemical-resistant gloves, and a lab coat. Ensure that disposal activities are carried out in a well-ventilated area or under a chemical fume hood to avoid inhalation of any dust or vapors.[2][3]

Step-by-Step Disposal Protocol

The primary and universally recommended method for the disposal of this compound is through an approved hazardous waste disposal plant.[1][3] This ensures that the chemical is managed in an environmentally responsible manner and in compliance with regulations.

1. Waste Collection and Storage:

  • Segregation: Do not mix this compound waste with other chemical waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office.

  • Containerization: Collect waste this compound, including any contaminated materials, in a clearly labeled, sealed, and compatible container. The label should prominently display "Hazardous Waste" and "this compound."

  • Storage: Store the waste container in a designated, secure, and well-ventilated area, away from incompatible materials, until it is collected for disposal.

2. Spill Management and Cleanup: In the event of a spill, immediate action is necessary to contain and clean the affected area.

  • Evacuation and Ventilation: If a significant spill occurs, evacuate the immediate area and ensure adequate ventilation.[1]

  • Containment: Prevent the spill from spreading and especially from entering drains or water courses.[1][2]

  • Absorption: For liquid spills, use an inert, non-combustible absorbent material such as vermiculite, sand, or earth to soak up the chemical. For solid spills, carefully sweep up the material, avoiding dust generation.[1][4]

  • Collection: Place all contaminated absorbent material and any contaminated soil into a suitable, labeled container for hazardous waste disposal.[5]

  • Decontamination: Clean the spill area thoroughly with an appropriate solvent (e.g., alcohol) and then with soap and water.[1] All cleaning materials should also be disposed of as hazardous waste.

3. Final Disposal:

  • Professional Disposal: The ultimate disposal of this compound waste must be conducted by a licensed chemical destruction plant or through controlled incineration with flue gas scrubbing.[2]

  • Regulatory Compliance: Always adhere to local, state, and federal regulations governing hazardous waste disposal.[1] Consult your institution's EHS department for specific guidance and to arrange for waste pickup.

Quantitative Data Summary

While specific quantitative thresholds for disposal methods are not extensively available in standard safety data sheets, the hazardous nature of this compound dictates a cautious approach. The following table summarizes its key hazard classifications.

Hazard ClassificationDescriptionSource
Acute Oral Toxicity Harmful if swallowed.[1]
Acute Aquatic Toxicity Very toxic to aquatic life.[1]
Chronic Aquatic Toxicity Very toxic to aquatic life with long lasting effects.[1]

Disposal Workflow

The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.

start This compound Waste Generated waste_type Is the waste pure this compound or a contaminated material? start->waste_type pure_waste Collect in a labeled, sealed, compatible hazardous waste container. waste_type->pure_waste Pure or Solution spill_cleanup Follow Spill Management Protocol: 1. Containment 2. Absorption 3. Collection waste_type->spill_cleanup Contaminated Material (e.g., from a spill) storage Store in a designated, secure, and well-ventilated area. pure_waste->storage spill_cleanup->storage disposal_decision Arrange for disposal through institutional EHS. storage->disposal_decision approved_facility Dispose of at an approved hazardous waste disposal plant. disposal_decision->approved_facility Primary Method incineration Alternatively, dispose of via controlled incineration with flue gas scrubbing. disposal_decision->incineration Alternative Method end Disposal Complete approved_facility->end incineration->end

Caption: Logical workflow for the safe disposal of this compound waste.

References

Safeguarding Your Research: A Comprehensive Guide to Handling Methyl Syringate

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount. This guide provides essential, immediate safety and logistical information for the handling of Methyl Syringate, including detailed operational and disposal plans. By offering procedural, step-by-step guidance, we aim to be your preferred source for laboratory safety and chemical handling information, building deep trust by providing value beyond the product itself.

Essential Safety Information at a Glance

This compound is a chemical compound that requires careful handling to mitigate potential risks. It is classified as harmful if swallowed and is very toxic to aquatic life with long-lasting effects.[1] Adherence to proper safety protocols is crucial to ensure the well-being of laboratory personnel and to prevent environmental contamination.

Quantitative Data Summary

For quick reference, the following table summarizes the key quantitative data for this compound.

PropertyValue
Molecular Formula C₁₀H₁₂O₅
Molecular Weight 212.2 g/mol
GHS Classification Acute toxicity, Oral (Category 4); Acute aquatic toxicity (Category 1); Chronic aquatic toxicity (Category 1)[1]
Hazard Statements H302: Harmful if swallowed; H410: Very toxic to aquatic life with long lasting effects[1]
Occupational Exposure Limits (OELs) No occupational exposure limit values have been established for this product.[1]

Personal Protective Equipment (PPE): Your First Line of Defense

The use of appropriate Personal Protective Equipment is non-negotiable when handling this compound. The following PPE is required to minimize exposure and ensure personal safety.

PPE Workflow Diagram

PPE_Workflow cluster_ppe Required Personal Protective Equipment cluster_details Specific Recommendations Eye_Protection Eye Protection Goggles Safety goggles with side-shields Eye_Protection->Goggles Hand_Protection Hand Protection Gloves Protective gloves (e.g., nitrile) Hand_Protection->Gloves Body_Protection Body Protection Clothing Impervious clothing (e.g., lab coat) Body_Protection->Clothing Respiratory_Protection Respiratory Protection Respirator Suitable respirator Respiratory_Protection->Respirator

Caption: Required Personal Protective Equipment for Handling this compound.

  • Eye Protection: Wear safety goggles with side-shields to protect against splashes.[1]

  • Hand Protection: Use protective gloves, such as nitrile gloves, to prevent skin contact.[1]

  • Body Protection: An impervious lab coat or other protective clothing is necessary to shield the body.[1]

  • Respiratory Protection: In areas with inadequate ventilation or when dust or aerosols may be generated, a suitable respirator should be worn.[1]

Step-by-Step Handling and Storage Protocols

Proper handling and storage are critical to maintaining a safe laboratory environment and preserving the integrity of this compound.

Safe Handling Procedures
  • Ventilation: Always handle this compound in a well-ventilated area. The use of a chemical fume hood is recommended to minimize inhalation exposure.[1]

  • Avoid Contact: Take all necessary precautions to avoid contact with eyes and skin, as well as inhalation of dust or aerosols.[1]

  • Hygiene Practices: Do not eat, drink, or smoke in the laboratory. Wash hands thoroughly after handling the chemical.[1]

Storage Guidelines
  • Container: Keep the container tightly sealed to prevent contamination and leakage.[1]

  • Location: Store in a cool, well-ventilated area, away from direct sunlight and sources of ignition.[1]

  • Temperature: For long-term storage, it is recommended to store the powder at -20°C and solutions in a solvent at -80°C.[1]

  • Incompatibilities: Avoid storage with strong acids/alkalis and strong oxidizing/reducing agents.[1]

Emergency Procedures: Spill and First Aid

In the event of an accidental exposure or spill, immediate and appropriate action is crucial.

Spill Response
  • Ensure Safety: Evacuate personnel from the immediate area and ensure adequate ventilation.[1]

  • Personal Protection: Wear full personal protective equipment, including a respirator, before attempting to clean the spill.[1]

  • Containment: For liquid spills, absorb the solution with a finely-powdered, liquid-binding material such as diatomite or universal binders. For solid spills, carefully sweep or vacuum the material, avoiding dust generation.[1]

  • Decontamination: Decontaminate the affected surfaces and equipment by scrubbing with alcohol.[1]

  • Disposal: Collect all contaminated materials in a sealed container for disposal as hazardous waste.[1]

First Aid Measures
  • Eye Contact: Immediately flush eyes with large amounts of water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do. Seek prompt medical attention.[1]

  • Skin Contact: Rinse the affected skin thoroughly with large amounts of water. Remove contaminated clothing and shoes. If irritation persists, seek medical attention.[1]

  • Inhalation: Move the individual to fresh air. If breathing is difficult, provide respiratory support. Seek medical attention.[1]

  • Ingestion: If swallowed, rinse the mouth with water. Do NOT induce vomiting. Call a poison center or physician immediately.[1]

Disposal Plan: Responsible Waste Management

The disposal of this compound and its containers must be handled with care to prevent environmental harm.

Disposal Workflow Diagram

Disposal_Workflow cluster_waste Waste Generation cluster_procedure Disposal Procedure Unused_Product Unused this compound Collect Collect in a properly labeled, sealed container Unused_Product->Collect Contaminated_Materials Contaminated PPE, spill cleanup materials Contaminated_Materials->Collect Store Store temporarily in a designated hazardous waste area Collect->Store Contact Contact a licensed professional waste disposal service Store->Contact Dispose Dispose in accordance with local, state, and federal regulations Contact->Dispose

Caption: Step-by-step workflow for the disposal of this compound waste.

Disposal Steps
  • Waste Collection: Collect unused this compound and any contaminated materials (e.g., gloves, absorbent pads) in a designated, properly labeled, and sealed container.

  • Regulatory Compliance: All waste disposal must be conducted in accordance with prevailing country, federal, state, and local regulations.[1] It is the responsibility of the waste generator to properly characterize and classify the waste.

  • Professional Disposal: It is highly recommended to contact a licensed professional waste disposal service to manage the disposal of this material.[2] Common disposal methods for chemical waste of this nature include incineration or other forms of chemical treatment, which should be performed by qualified professionals at a permitted facility.

  • Container Disposal: Empty containers should be treated as hazardous waste and disposed of in the same manner as the unused product.[2] Do not reuse empty containers.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.